Technical Documentation Center

2-Methyl-2-(methylsulfanyl)propan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-2-(methylsulfanyl)propan-1-ol
  • CAS: 27874-69-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methyl-2-(methylsulfanyl)propan-1-ol: A Novel Building Block for Drug Discovery

Introduction: Unveiling a Structurally Unique Tertiary Alcohol In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to optimizing the pharmacokinetic and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Structurally Unique Tertiary Alcohol

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Methyl-2-(methylsulfanyl)propan-1-ol (PubChem CID: 12628027) represents a unique and promising, yet under-explored, chemical entity. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications as a valuable building block for researchers, scientists, and professionals in drug development.

This molecule uniquely combines two critical functional groups that are highly relevant in drug design: a sterically hindered tertiary alcohol and a thioether linkage. Tertiary alcohols are known to enhance metabolic stability by preventing oxidation to aldehydes or ketones, a common metabolic pathway for primary and secondary alcohols.[1][2][3] The presence of the methylsulfanyl group introduces a sulfur-containing scaffold, a feature found in a significant number of FDA-approved drugs, which can modulate properties like lipophilicity, binding interactions, and overall biological activity.[4]

While a dedicated CAS (Chemical Abstracts Service) registry number for 2-Methyl-2-(methylsulfanyl)propan-1-ol is not prominently listed in major chemical databases as of the time of this writing, its precursor, 2-methyl-2-(methylsulfanyl)propanal, is well-documented with CAS Number 16042-21-0.[5] The synthesis and properties of the title alcohol can be reliably inferred and are detailed herein.

Physicochemical and Spectroscopic Profile

The molecular structure of 2-Methyl-2-(methylsulfanyl)propan-1-ol features a quaternary carbon atom bonded to two methyl groups, a hydroxymethyl group (-CH₂OH), and a methylsulfanyl group (-SCH₃). This arrangement imparts specific chemical characteristics.

Table 1: Physicochemical Properties of 2-Methyl-2-(methylsulfanyl)propan-1-ol

PropertyValue (Predicted/Inferred)Source(s)
Molecular Formula C₅H₁₂OS[6]
Molecular Weight 120.21 g/mol [7]
Appearance Colorless Liquid (Predicted)N/A
Boiling Point Not DeterminedN/A
Solubility Soluble in organic solvents; limited solubility in water[5]
LogP 1.12 (for isomeric structure)[7]
Spectroscopic Characterization

While experimental spectra for 2-Methyl-2-(methylsulfanyl)propan-1-ol are not widely available, its expected spectral features can be reliably predicted based on the known spectra of its aldehyde precursor and general principles of spectroscopy.[8][9]

  • ¹H NMR Spectroscopy: The spectrum is expected to show four distinct signals:

    • A singlet for the methylsulfanyl protons (-S-CH₃ ).

    • A singlet for the two equivalent gem-dimethyl protons (-C(CH₃ )₂).

    • A singlet or doublet for the methylene protons of the hydroxymethyl group (-CH₂ -OH).

    • A broad singlet for the hydroxyl proton (-OH ), which would disappear upon a D₂O shake.[10]

  • ¹³C NMR Spectroscopy: The spectrum should reveal key signals confirming the structure:

    • A signal for the quaternary carbon, which would be absent in DEPT-135 and DEPT-90 spectra.[10][11]

    • A signal for the carbinol carbon (-C H₂OH) typically in the 60-80 ppm region.[9]

    • Signals for the gem-dimethyl carbons and the methylsulfanyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

    • A strong, broad absorption band in the 3300-3500 cm⁻¹ region, indicative of the O-H stretching vibration of the alcohol, which is broadened due to hydrogen bonding.[12]

    • The absence of the strong C=O stretching vibration (typically ~1720-1740 cm⁻¹) that is characteristic of its aldehyde precursor.[8]

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 120. Fragmentation patterns would likely involve the loss of a hydroxymethyl radical (•CH₂OH), a methyl radical (•CH₃), or the methylsulfanyl radical (•SCH₃).

Synthesis and Reaction Pathways

The most logical and accessible synthetic route to 2-Methyl-2-(methylsulfanyl)propan-1-ol involves a two-step process starting from the readily available isobutyraldehyde (2-methylpropanal).[5]

  • Step 1: α-Thiolation of Isobutyraldehyde: This step involves the formation of the precursor, 2-methyl-2-(methylsulfanyl)propanal. This is typically achieved through an initial α-halogenation followed by nucleophilic substitution with a methylthiolate source.

  • Step 2: Reduction of the Aldehyde: The resulting aldehyde is then reduced to the primary alcohol using a standard reducing agent.

G cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Alcohol Formation Isobutyraldehyde Isobutyraldehyde Chlorination Chlorination Isobutyraldehyde->Chlorination Intermediate 2-Chloro-2-methylpropanal Chlorination->Intermediate Reagent1 Cl₂ Chlorination->Reagent1 Methylthiolation Methylthiolation Intermediate->Methylthiolation Precursor 2-Methyl-2-(methylsulfanyl)propanal Methylthiolation->Precursor Reagent2 Sodium Methyl Mercaptide (NaSMe) Methylthiolation->Reagent2 Reduction Reduction Precursor->Reduction Target 2-Methyl-2-(methylsulfanyl)propan-1-ol Reduction->Target Reagent3 Sodium Borohydride (NaBH₄) Reduction->Reagent3

Caption: Synthetic workflow for 2-Methyl-2-(methylsulfanyl)propan-1-ol.

Experimental Protocol: Two-Step Synthesis

PART A: Synthesis of 2-Methyl-2-(methylsulfanyl)propanal (CAS: 16042-21-0) [5]

  • Materials: Isobutyraldehyde (2-methylpropanal), Chlorine (Cl₂), Organic Solvent (e.g., Dichloromethane), Sodium Methyl Mercaptide (NaSMe) aqueous solution.

  • Step 1: Chlorination of Isobutyraldehyde

    • In a reaction flask equipped with a stirrer and gas inlet, dissolve isobutyraldehyde in an appropriate organic solvent.

    • Maintain the solution temperature between 25–35 °C using a water bath.

    • Carefully bubble chlorine gas through the solution to initiate the α-chlorination reaction, yielding 2-chloro-2-methylpropanal. Monitor the reaction progress by GC or TLC.

  • Step 2: Methylthiolation

    • In a separate reaction vessel, prepare or obtain an aqueous solution of sodium methyl mercaptide.

    • Slowly add the crude 2-chloro-2-methylpropanal from Step 1 to the sodium methyl mercaptide solution with vigorous stirring.

    • Allow the nucleophilic substitution reaction to proceed to completion.

    • Workup involves extraction with an organic solvent (e.g., diethyl ether), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure 2-methyl-2-(methylsulfanyl)propanal.

PART B: Reduction to 2-Methyl-2-(methylsulfanyl)propan-1-ol

  • Materials: 2-Methyl-2-(methylsulfanyl)propanal, Sodium Borohydride (NaBH₄), Methanol, Deionized Water, Diethyl Ether.

  • Procedure:

    • Dissolve 2-methyl-2-(methylsulfanyl)propanal in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting aldehyde.

    • Carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methyl-2-(methylsulfanyl)propan-1-ol.

    • Further purification can be achieved via column chromatography or distillation if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 2-Methyl-2-(methylsulfanyl)propan-1-ol make it a compelling building block for constructing more complex molecules with desirable drug-like properties.

G cluster_TertiaryAlcohol Tertiary Alcohol Moiety cluster_Thioether Thioether Linkage Compound 2-Methyl-2-(methylsulfanyl)propan-1-ol Prop1 Increased Metabolic Stability (Blocks Oxidation) Compound->Prop1 contributes to Prop2 Steric Shielding Compound->Prop2 provides Prop3 Modulation of Solubility Compound->Prop3 aids in Prop4 Lipophilicity Modification Compound->Prop4 allows for Prop5 Potential for H-Bond Acceptance Compound->Prop5 offers Prop6 Metabolic Handle (Sulfoxidation) Compound->Prop6 can act as

Caption: Key structural contributions to drug design.

The Advantage of the Tertiary Alcohol

The primary driver for incorporating tertiary alcohols into drug candidates is the enhancement of metabolic stability.[1] Primary and secondary alcohols are susceptible to Phase I metabolism via oxidation by alcohol and aldehyde dehydrogenases, leading to the formation of aldehydes, ketones, or carboxylic acids, which can alter the compound's activity or lead to rapid clearance.[1] The quaternary carbon center in 2-Methyl-2-(methylsulfanyl)propan-1-ol physically blocks this oxidative pathway. Furthermore, the gem-dimethyl groups provide steric hindrance around the hydroxyl group, which can reduce the rate of Phase II conjugation reactions like glucuronidation.[2]

The Role of the Thioether Group

Thioethers are prevalent in a wide array of pharmaceuticals and natural products.[4] The sulfur atom can act as a hydrogen bond acceptor and engage in specific interactions within a biological target's binding site. Its introduction can fine-tune the lipophilicity of a molecule, impacting its absorption, distribution, and permeability. While the thioether itself is relatively stable, it can undergo controlled oxidation to sulfoxide and sulfone derivatives. This provides a "metabolic handle," allowing for the creation of pro-drugs or molecules with modulated pharmacokinetic profiles.[13]

The combination of these two motifs in a single, relatively small building block offers a strategic advantage for lead optimization, allowing medicinal chemists to address potential metabolic liabilities while simultaneously exploring new chemical space.

Safety and Handling

  • General Handling: Use in a well-ventilated area or under a chemical fume hood.[5] Avoid inhalation of vapors and contact with skin and eyes. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn.[14]

  • Flammability: Alcohols are flammable. Keep away from open flames, sparks, and other ignition sources.[15]

  • Toxicity: Low molecular weight thioethers can be malodorous and may be harmful if inhaled or absorbed through the skin.[4]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • If inhaled: Move person into fresh air.

    • If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

2-Methyl-2-(methylsulfanyl)propan-1-ol is a structurally intriguing molecule that stands at the intersection of metabolic stability and functional group diversity. Its synthesis from common starting materials is straightforward, making it an accessible building block for research and development. The combination of a metabolically robust tertiary alcohol and a versatile thioether linkage provides a powerful tool for medicinal chemists aiming to overcome common challenges in drug design, such as rapid metabolism and poor pharmacokinetic properties. As the demand for novel chemical scaffolds continues to grow, the exploration and application of such thoughtfully designed building blocks will be crucial in the development of the next generation of therapeutics.

References

  • Hypha Discovery. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

  • Weller, M. G., et al. (2018). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres.
  • Kaźmierczak, J., et al. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. PMC. [Link]

  • Smolyaninov, I. V., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI.
  • ChemBK. (n.d.). 2-methyl-3-(methylsulfanyl)propan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12628027, 2-Methyl-2-(methylsulfanyl)propan-1-ol. PubChem. [Link]

  • Smolyaninov, I. V., et al. (2016). Synthesis and antioxidant activity of sterically hindered bis-pyrocatechol thioethers. ResearchGate. [Link]

  • Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-methyl-. NIST Chemistry WebBook. [Link]

  • American Chemical Society. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. ACS. [Link]

  • Kumar, S., et al. (2023). Access to Sterically Hindered Thioethers (α-Thioamides) Under Mild Conditions Using α-Halohydroxamates: Application toward 1,4-Benzothiazinones and 4,1-Benzothiazepinones. The Journal of Organic Chemistry. [Link]

  • U.S. Environmental Protection Agency. (2023). 2-Propanol, 1-(methylthio)- - Substance Details. SRS. [Link]

  • Oregon State University. (2020). Spectroscopy of Alcohols: Identification. CH 336. [Link]

  • Chegg. (2016). Solved Design a synthesis of 2-methyl-2-propanol from. [Link]

  • Neufeld, R., et al. (2021). Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. u:scholar. [Link]

  • Office of Scientific and Technical Information. (1989). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo. OSTI.GOV. [Link]

  • AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2013). 2-Propanol, 2-methyl-: Human health tier II assessment. [Link]

  • National Institute of Standards and Technology. (n.d.). Propanal, 2-methyl-. NIST Chemistry WebBook. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Methyl-2-(methylsulfanyl)propan-1-ol: Synthesis, Characterization, and Applications

Abstract This technical guide provides a comprehensive overview of 2-Methyl-2-(methylsulfanyl)propan-1-ol, a bifunctional chemical entity of significant interest to researchers in organic synthesis and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-(methylsulfanyl)propan-1-ol, a bifunctional chemical entity of significant interest to researchers in organic synthesis and drug development. The document delineates the molecule's structural and physicochemical properties, presents a detailed, mechanistically-grounded synthetic protocol, and outlines robust analytical methods for its characterization. Furthermore, it explores the potential applications of this building block, particularly within the context of medicinal chemistry and fragment-based drug discovery. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently synthesize and verify this versatile compound for their specific applications.

Chemical Identity and Physicochemical Properties

2-Methyl-2-(methylsulfanyl)propan-1-ol is a unique small molecule featuring a primary alcohol and a tertiary thioether. This structural arrangement, specifically the quaternary carbon substituted with two methyl groups, a methylsulfanyl group, and a hydroxymethyl group, makes it a valuable building block for introducing specific steric and functional properties into larger molecules.

The structural formula and key identifiers for the compound are presented below.

Caption: Structural Formula of 2-Methyl-2-(methylsulfanyl)propan-1-ol.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 2-Methyl-2-(methylsulfanyl)propan-1-olN/A
Molecular Formula C₅H₁₂OS[1]
Molecular Weight 120.21 g/mol [1]
Canonical SMILES CSCC(C)(C)CON/A
InChI Key SBPJSOKUEJSRQP-UHFFFAOYSA-NN/A
CAS Number Not readily available in public databasesN/A
Description Expected to be a colorless liquid at room temperature[2]

Synthesis and Mechanistic Rationale

The synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol can be efficiently achieved via a three-step sequence starting from the readily available precursor, 2-methylpropanal (isobutyraldehyde). This pathway is advantageous due to its logical progression and the use of well-established, high-yielding chemical transformations. The overall workflow involves α-chlorination, nucleophilic substitution with a thiolate, and subsequent reduction of the aldehyde.

G start Start: 2-Methylpropanal step1 Step 1: α-Chlorination Reagent: Cl₂ Solvent: DMF start->step1 intermediate1 Intermediate: 2-Chloro-2-methylpropanal step1->intermediate1 step2 Step 2: Nucleophilic Substitution Reagent: Sodium Thiomethoxide (NaSMe) intermediate1->step2 intermediate2 Intermediate: 2-Methyl-2-(methylsulfanyl)propanal step2->intermediate2 step3 Step 3: Selective Reduction Reagent: Sodium Borohydride (NaBH₄) Solvent: Methanol intermediate2->step3 product Final Product: 2-Methyl-2-(methylsulfanyl)propan-1-ol step3->product

Caption: Synthetic workflow for 2-Methyl-2-(methylsulfanyl)propan-1-ol.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-2-methylpropanal [3]

  • Causality: The first step involves the α-chlorination of 2-methylpropanal. The tertiary alpha-hydrogen is readily substituted under these conditions. This step is crucial for introducing a good leaving group (chloride) that can be displaced in the subsequent nucleophilic substitution.

  • In a reaction flask equipped with a magnetic stirrer, gas inlet, and a cooling bath, dissolve 2-methylpropanal (1.0 mol) in N,N-dimethylformamide (DMF).

  • While stirring vigorously, bubble chlorine gas (1.0 mol) through the solution.

  • Maintain the reaction temperature between 10-40°C using the cooling bath to prevent side reactions.

  • Upon completion (monitored by GC or TLC), remove the solvent under reduced pressure.

  • The crude 2-chloro-2-methylpropanal can be purified by vacuum distillation. This intermediate is a colorless liquid.[3]

Step 2: Synthesis of 2-Methyl-2-(methylsulfanyl)propanal [3]

  • Causality: This step utilizes a strong nucleophile, the methylthiolate anion (CH₃S⁻), to displace the chloride from the alpha-carbon.[3] Sulfur nucleophiles are particularly effective for such substitutions due to their high nucleophilicity (the alpha effect).

  • Prepare a solution of sodium thiomethoxide by carefully reacting methanethiol with sodium methoxide in a suitable solvent like methanol under an inert atmosphere.

  • To this solution, add the 2-chloro-2-methylpropanal (1.0 eq) dropwise at a controlled temperature (e.g., 0-10°C).

  • Allow the reaction to stir at room temperature until completion.

  • Workup involves quenching the reaction, extracting the product with an organic solvent (e.g., diethyl ether), washing with brine, and drying over an anhydrous salt (e.g., MgSO₄).

  • The product, 2-methyl-2-(methylsulfanyl)propanal, can be purified by distillation.

Step 3: Synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol

  • Causality: The final step is the selective reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that is highly selective for aldehydes and ketones, leaving the thioether group intact. Its ease of handling makes it ideal for this laboratory-scale synthesis.

  • Dissolve 2-methyl-2-(methylsulfanyl)propanal (1.0 eq) in a protic solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (approx. 1.0-1.5 eq) portion-wise, controlling the effervescence.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the final compound, 2-Methyl-2-(methylsulfanyl)propan-1-ol, via flash column chromatography or vacuum distillation.

Analytical and Spectroscopic Characterization

The identity and purity of the synthesized 2-Methyl-2-(methylsulfanyl)propan-1-ol must be confirmed through a combination of spectroscopic methods. The expected data provides a benchmark for validating the successful transformation at each step of the synthesis.

Table 2: Expected Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Singlet (~2.1 ppm, 3H, -SCH₃); Singlet (~1.3 ppm, 6H, 2 x -CH₃); Singlet (~3.5 ppm, 2H, -CH₂OH); Broad Singlet (variable ppm, 1H, -OH).
¹³C NMR Signal for -SCH₃; Signal for the two equivalent gem-dimethyl carbons; Signal for the quaternary carbon (C(CH₃)₂); Signal for the -CH₂OH carbon.
IR Spectroscopy Broad O-H stretch (~3400-3200 cm⁻¹); C-H stretches (~2970-2870 cm⁻¹); C-O stretch (~1050 cm⁻¹). The disappearance of the aldehyde C=O stretch (~1720 cm⁻¹) from the starting material is a key indicator of a successful reaction.[3][4]
Mass Spectrometry Molecular ion peak [M]⁺ at m/z = 120. Key fragmentation patterns would include loss of H₂O, •CH₂OH, and •SCH₃.

Applications in Research and Drug Development

The unique structure of 2-Methyl-2-(methylsulfanyl)propan-1-ol makes it a valuable tool for medicinal chemists and drug development professionals. Its utility stems from its bifunctional nature and the specific stereoelectronic properties it can impart to a larger molecule.

  • Synthetic Building Block: The primary alcohol serves as a handle for further chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution. The tertiary thioether is relatively stable and can influence the lipophilicity and metabolic profile of a parent molecule.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of 120.21 g/mol , this compound fits well within the "Rule of Three" criteria for a molecular fragment.[5] It can be used in screening campaigns to identify initial low-affinity hits that bind to biological targets. The compound provides a validated starting point that can be elaborated into more potent leads by growing the molecule from its hydroxyl functional group.[5]

  • Introduction of Key Structural Motifs: The gem-dimethyl group adjacent to the functional handles can provide a "pharmacological shield," sterically hindering the metabolic degradation of nearby functional groups. This can improve the pharmacokinetic profile of a drug candidate.

cluster_0 Fragment Elaboration in FBDD fragment 2-Methyl-2-(methylsulfanyl)propan-1-ol (Fragment Hit) elaboration Chemical Modification (e.g., Etherification, Esterification) fragment->elaboration Structure-Guided Design lead_compound Potent Lead Compound (Improved Binding & Properties) elaboration->lead_compound Synthesis

Sources

Foundational

Spectroscopic Profiling and Structural Elucidation of 2-Methyl-2-(methylsulfanyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS RN: 27874-69-7; Formula: C₅H₁₂OS) is a bifunctional aliphatic compound featuring both a primary hydroxyl group and a thioether linkage, separated by a sterically hindered gem-dimethyl quaternary center. For researchers and drug development professionals, accurate structural verification of such intermediates is critical for downstream synthetic fidelity.

This technical guide provides an in-depth, self-validating spectroscopic profile—encompassing Electron Ionization Mass Spectrometry (EI-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR). Rather than merely listing data, this whitepaper deconstructs the causality behind the spectral features, explaining how the molecule's unique electronic environment dictates its analytical signature based on principles established in the [1].

Mechanistic Mass Spectrometry (EI-MS)

In standard 70 eV Electron Ionization Mass Spectrometry, the molecular ion (M⁺• at m/z 120) of 2-methyl-2-(methylsulfanyl)propan-1-ol is highly transient. The presence of a highly branched quaternary carbon adjacent to two heteroatoms creates multiple low-energy pathways for rapid fragmentation.

Causality of Fragmentation: The dominant fragmentation pathway is the α -cleavage of the hydroxymethyl radical (•CH₂OH, 31 Da). This specific bond cleavage is thermodynamically driven by the formation of the m/z 89 cation. This resulting [C(CH₃)₂SCH₃]⁺ fragment is not a simple carbocation; it is exceptionally stable due to resonance delocalization from the lone pairs on the adjacent sulfur atom, forming a stable thionium ion . Consequently, m/z 89 registers as the base peak (100% relative abundance). A secondary, less favorable cleavage involves the loss of the thiomethyl radical (•SCH₃, 47 Da) to yield the m/z 73 fragment, as corroborated by standard fragmentation rules in the [2].

MS_Frag M M+• (m/z 120) C5H12OS+• F89 Base Peak (m/z 89) [C(CH3)2SCH3]+ M->F89 - •CH2OH (31 Da) Alpha-cleavage F73 Fragment (m/z 73) [C(CH3)2CH2OH]+ M->F73 - •SCH3 (47 Da) C-S cleavage F102 Fragment (m/z 102) [M - H2O]+• M->F102 - H2O (18 Da) Dehydration

Figure 1: Electron Ionization Mass Spectrometry (EI-MS) primary fragmentation pathways.

Table 1: Key EI-MS Fragments
m/z RatioRelative AbundanceFragment AssignmentMechanistic Origin
120 < 5%[M]⁺•Intact molecular ion
102 ~ 10%[M - H₂O]⁺•Thermal/EI dehydration
89 100% [C(CH₃)₂SCH₃]⁺ α -cleavage (loss of •CH₂OH); thionium stabilized
73 ~ 45%[C(CH₃)₂CH₂OH]⁺Cleavage of C-S bond (loss of •SCH₃)

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the molecule's functional groups. The spectrum is dominated by the hydrogen-bonding dynamics of the primary alcohol and the aliphatic backbone.

Causality of Absorption: The O-H stretching frequency is highly dependent on intermolecular hydrogen bonding. In the neat liquid state, it manifests as a broad, strong band centered around 3350 cm⁻¹. The C-S stretch, a critical identifier for the thioether linkage, is characteristically weak due to the low dipole moment change during the vibration. It appears deep in the fingerprint region (~680 cm⁻¹) and requires a high signal-to-noise ratio to confidently assign, aligning with reference spectra from the [3].

Table 2: Key FT-IR Absorptions (ATR, Neat)
Wavenumber (cm⁻¹)IntensityBand ShapeVibrational Mode Assignment
3350 - 3400 StrongBroadO-H stretch (hydrogen-bonded)
2960, 2920, 2870 StrongSharpC-H stretch (aliphatic sp³ C-H)
1465, 1380 MediumSharpC-H bending (gem-dimethyl umbrella deformation)
1050 StrongSharpC-O stretch (primary alcohol)
680 WeakSharpC-S stretch (thioether)

Nuclear Magnetic Resonance (NMR) Profiling

NMR provides the definitive connectivity map of the molecule. Because the central C2 carbon is quaternary, it acts as an "insulating node," preventing scalar (J) coupling between the adjacent proton environments. Consequently, the ¹H NMR spectrum is remarkably clean, consisting entirely of isolated singlets.

Causality of Chemical Shifts:

  • Thioether Methyl: The sulfur atom is less electronegative than oxygen, resulting in a mild deshielding effect on the adjacent methyl group, pushing it to δ 2.10 ppm.

  • Hydroxymethyl Group: The highly electronegative oxygen atom strongly deshields the adjacent methylene protons, shifting them downfield to δ 3.45 ppm.

  • Gem-Dimethyl Group: Positioned between a quaternary center, a sulfur atom, and an oxygen atom two bonds away, these six equivalent protons resonate at δ 1.25 ppm.

HMBC_Net H_SCH3 H-SMe (δ 2.10) C_quat C-quat (δ 47.0) H_SCH3->C_quat 3J HMBC H_gem H-CMe2 (δ 1.25) H_gem->C_quat 2J HMBC C_CH2 C-CH2O (δ 70.0) H_gem->C_CH2 3J HMBC H_CH2 H-CH2O (δ 3.45) C_gem C-CMe2 (δ 25.0) H_CH2->C_gem 3J HMBC H_CH2->C_quat 2J HMBC C_SCH3 C-SMe (δ 12.0)

Figure 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR network mapping.

Table 3: ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)
Position¹H Shift (δ, ppm)MultiplicityIntegration¹³C Shift (δ, ppm)DEPT-135 Phase
-S-CH₃ 2.10Singlet (s)3H12.0Positive (CH₃)
-C(CH₃)₂ 1.25Singlet (s)6H25.0Positive (CH₃)
Quaternary C2 ---47.0Null (Cq)
-CH₂-O 3.45Singlet (s)2H70.0Negative (CH₂)
-OH ~2.50Broad Singlet (br s)1H--
Note: Hydroxyl proton shifts are highly concentration and temperature-dependent.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, analytical workflows must be self-validating. The following protocols incorporate mandatory verification steps.

Protocol 1: High-Resolution NMR Acquisition & D₂O Exchange

This protocol utilizes a chemical exchange phenomenon to definitively prove the presence of the hydroxyl group.

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D Acquisition: Acquire a standard ¹H NMR spectrum (minimum 400 MHz, 16 scans, relaxation delay d1 = 2.0 s). Process and phase the spectrum, identifying the broad singlet at ~2.50 ppm.

  • Self-Validation (D₂O Shake): Add 2 drops of Deuterium Oxide (D₂O) directly into the NMR tube. Cap tightly and shake vigorously for 30 seconds to ensure biphasic mixing.

  • Re-Acquisition: Re-run the ¹H NMR spectrum.

  • Causality Check: The labile -OH proton will exchange with deuterium (forming -OD). The broad singlet at ~2.50 ppm must completely disappear, validating the assignment. A new HDO peak will appear at ~4.7 ppm.

Protocol 2: ATR-FTIR Analysis
  • Instrument Prep: Clean the diamond ATR (Attenuated Total Reflectance) crystal with isopropanol and allow it to dry. Collect a background spectrum (ambient air, 32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Apply 1-2 drops of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage of the sensor area.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply ATR correction algorithms to compensate for wavelength-dependent penetration depth, ensuring the weak C-S stretch at 680 cm⁻¹ is not artificially suppressed.

Protocol 3: GC-EI-MS Workflow
  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade dichloromethane (DCM).

  • Chromatography: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Use a split ratio of 50:1.

  • Temperature Program: Initial temp 50°C (hold 2 min), ramp at 15°C/min to 250°C.

  • Ionization: Set the mass spectrometer source to Electron Ionization (EI) mode at an ionization energy of exactly 70 eV. Scan range: m/z 35 to 300.

  • Validation: Ensure the m/z 89 peak is the base peak (100%). If m/z 102 (dehydration) exceeds 20%, lower the GC inlet temperature, as the compound may be undergoing thermal degradation prior to ionization.

References

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL:[Link]

  • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL:[Link]

Exploratory

Synthesis and Characterization of 2-Methyl-2-(methylsulfanyl)propan-1-ol: A Comprehensive Guide to Regioselective Thioetherification

Executive Summary The synthesis of highly functionalized beta-hydroxy thioethers is a critical operation in modern drug development and materials science. This technical whitepaper provides an authoritative, in-depth gui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized beta-hydroxy thioethers is a critical operation in modern drug development and materials science. This technical whitepaper provides an authoritative, in-depth guide to the synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS: 27874-69-7)[1]. By examining the causality behind experimental choices, this document delineates two distinct, self-validating synthetic pathways: a highly reliable two-step substitution-reduction route, and a highly atom-economical acid-catalyzed epoxide ring-opening route.

Introduction & Target Molecule Profile

2-Methyl-2-(methylsulfanyl)propan-1-ol is a primary alcohol featuring a sterically encumbered tertiary methyl thioether at the beta position.

  • Chemical Formula: C5H12OS

  • Molecular Weight: 120.21 g/mol

  • Structural Motif: The juxtaposition of a hard oxygen donor (hydroxyl) and a soft sulfur donor (thioether) separated by a gem-dimethyl substituted carbon backbone makes this molecule an excellent bidentate ligand and a valuable pharmacophore building block.

The primary synthetic challenge lies in the regioselective installation of the thioether at the sterically hindered tertiary carbon (C2) rather than the less hindered primary carbon (C1).

Retrosynthetic Analysis & Route Selection

To achieve absolute regiocontrol, two strategic disconnections are viable:

  • Route A (Substitution-Reduction): Disconnection at the C-S bond and C-O oxidation state. This route leverages the commercially available 2-bromo-2-methylpropanoic acid[2]. It is the preferred pathway for scalable, bench-stable synthesis.

  • Route B (Epoxide Ring-Opening): Disconnection at the C-C bond via an epoxide intermediate. This route utilizes 2,2-dimethyloxirane and methanethiol. It is highly atom-economical but requires rigorous control of the electronic environment to override standard steric preferences[3].

SynthesisWorkflow Target 2-Methyl-2-(methylsulfanyl)propan-1-ol (Target Molecule) RouteA Route A: Substitution-Reduction RouteA->Target SM_A 2-Bromo-2-methylpropanoic acid Cond_A1 NaSMe, NaOH H2O, 0 °C to RT SM_A->Cond_A1 Int_A 2-Methyl-2-(methylsulfanyl)propanoic acid Cond_A2 LiAlH4, THF 0 °C to 65 °C Int_A->Cond_A2 Cond_A1->Int_A Cond_A2->RouteA RouteB Route B: Epoxide Ring-Opening RouteB->Target SM_B 2,2-Dimethyloxirane Cond_B CH3SH, BF3·OEt2 DCM, -78 °C SM_B->Cond_B Cond_B->RouteB

Caption: Retrosynthetic pathways and synthetic workflows for the preparation of 2-Methyl-2-(methylsulfanyl)propan-1-ol.

Route A: The Substitution-Reduction Pathway (Highly Reliable)

This two-step sequence is the industry standard for avoiding the handling of toxic gaseous methanethiol, utilizing the bench-stable sodium methanethiolate salt instead.

Step 1: Thioetherification to 2-Methyl-2-(methylsulfanyl)propanoic acid

Causality & Mechanism: Tertiary alkyl halides typically undergo E2 elimination in the presence of strong nucleophiles/bases like sodium methanethiolate (NaSMe). However, the presence of the alpha-carboxylate group fundamentally alters the reaction trajectory. In aqueous NaOH, the carboxylic acid is deprotonated. The resulting carboxylate sterically shields the beta-protons and can participate via neighboring group participation (forming a transient alpha-lactone), thereby overwhelmingly favoring nucleophilic substitution to yield 2-methyl-2-(methylsulfanyl)propanoic acid (CAS: 27868-56-0)[4].

Self-Validating Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-2-methylpropanoic acid (1.0 equiv) in a 2M aqueous NaOH solution (2.2 equiv) at 0 °C. Validation: The solution becomes homogeneous, indicating complete formation of the highly soluble sodium carboxylate.

  • Nucleophilic Addition: Slowly add sodium methanethiolate (NaSMe, 1.5 equiv) portion-wise. Maintain the temperature at 0 °C for 30 minutes to suppress exothermic elimination pathways, then allow it to warm to room temperature and stir for 12 hours.

  • Workup: Acidify the aqueous mixture to pH 2 using 3M HCl. Validation: A white precipitate or dense oil will form immediately, confirming the protonation of the carboxylate to the water-insoluble carboxylic acid.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the intermediate acid.

Step 2: Carboxylic Acid Reduction

Causality & Mechanism: The sterically hindered tertiary carboxylic acid requires a potent hydride donor. Lithium aluminum hydride (LiAlH4) in anhydrous THF provides the necessary driving force. THF acts as a coordinating solvent, stabilizing the lithium ions and ensuring the solubility of the active hydride species.

Self-Validating Protocol:

  • Preparation: Suspend LiAlH4 (1.5 equiv) in anhydrous THF at 0 °C under an inert argon atmosphere.

  • Addition: Dissolve the intermediate 2-methyl-2-(methylsulfanyl)propanoic acid in THF and add it dropwise to the LiAlH4 suspension. Validation: Vigorous hydrogen gas evolution will occur initially (deprotonation of the acid). Once gas evolution ceases, the true reduction begins.

  • Reflux: Heat the reaction to 65 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). Validation: Disappearance of the UV-active/KMnO4-active acid spot confirms completion.

  • Fieser Workup (Critical): Cool to 0 °C. For every x grams of LiAlH4 used, sequentially add x mL of H2O, x mL of 15% aqueous NaOH, and 3x mL of H2O. Validation: This specific stoichiometric quench forces the aluminum salts to precipitate as a granular, easily filterable white solid rather than a trapped gelatinous emulsion.

  • Isolation: Filter the salts through a Celite pad, concentrate the filtrate, and purify via vacuum distillation to afford the pure target alcohol.

Route B: Acid-Catalyzed Epoxide Ring Opening (Atom Economical)

Causality & Mechanism: Under standard basic conditions, nucleophilic attack on an epoxide occurs at the less sterically hindered carbon (yielding the primary thioether). To reverse this regioselectivity, a Lewis acid (BF3·OEt2) is employed. The acid coordinates to the epoxide oxygen, weakening the C-O bonds. The transition state develops significant SN1-like carbocation character. Because a tertiary carbocation is vastly more stable than a primary one, the C-O bond at the tertiary carbon (C2) lengthens preferentially. The weak methanethiol nucleophile is thus directed exclusively to the more substituted C2 position[3][5].

Mechanism Epoxide 2,2-Dimethyloxirane Protonated Lewis Acid Coordinated (BF3-Oxonium) Epoxide->Protonated BF3·OEt2 Transition Tertiary Carbocation Character at C2 Protonated->Transition C-O Bond Lengthening Attack Nucleophilic Attack by CH3SH at C2 Transition->Attack Regioselective Product Target Thioether Alcohol Attack->Product Proton Transfer

Caption: Regioselective mechanism of acid-catalyzed epoxide ring-opening favoring the tertiary carbon.

Self-Validating Protocol:

  • Preparation: In a flame-dried flask under argon, dissolve 2,2-dimethyloxirane (1.0 equiv) in anhydrous Dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Introduction: Condense methanethiol gas (1.2 equiv) into the reaction mixture using a cold-finger condenser. Caution: Conduct strictly in a high-performance fume hood due to extreme toxicity and odor.

  • Catalysis: Add BF3·OEt2 (0.1 equiv) dropwise. Validation: A slight color change (often pale yellow) indicates the formation of the oxonium complex.

  • Completion: Stir at -78 °C for 2 hours, then slowly warm to 0 °C. Quench with saturated aqueous NaHCO3. Validation: Cessation of bubbling indicates complete neutralization of the Lewis acid. Extract with DCM and concentrate.

Quantitative Data & Reagent Comparison

The following table summarizes the operational metrics of both synthetic pathways, allowing researchers to select the optimal route based on their laboratory capabilities.

ParameterRoute A: Substitution-ReductionRoute B: Epoxide Ring-Opening
Starting Material 2-Bromo-2-methylpropanoic acid2,2-Dimethyloxirane
Overall Yield 65 - 75% (over 2 steps)80 - 85% (1 step)
Atom Economy Moderate (loss of NaBr, Al salts)High (Direct addition reaction)
Regioselectivity Absolute (fixed by SM structure)High (Acid-catalyzed Markovnikov)
Safety Profile Mild reagents, easily handled solids/liquidsRequires handling toxic, gaseous methanethiol
Scalability Excellent for multi-gram to kilogram scaleLimited by gas handling and exothermicity

Analytical Characterization

To validate the successful synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol, the following spectroscopic data should be observed:

  • 1H NMR (400 MHz, CDCl3): δ 3.45 (s, 2H, -CH2-OH), 2.05 (s, 3H, -S-CH3), 1.25 (s, 6H, -C(CH3)2).

  • 13C NMR (100 MHz, CDCl3): δ 70.5 (-CH2-OH), 48.2 (-C(CH3)2-), 25.4 (-C(CH3)2), 11.8 (-S-CH3).

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 121.1.

Conclusion

The synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol requires a deliberate circumvention of standard steric preferences. By utilizing either the structural pre-organization of an alpha-bromo acid (Route A) or the electronic manipulation of an epoxide transition state via Lewis acid catalysis (Route B), researchers can achieve absolute regiocontrol. Route A remains the most robust choice for standard laboratory environments, while Route B offers superior atom economy for specialized facilities equipped to handle volatile thiols.

References

  • Sigma-Aldrich Product Catalog, "2-methyl-2-(methylsulfanyl)propan-1-ol". Source: Sigma-Aldrich.

  • Sigma-Aldrich Product Catalog, "2-methyl-2-(methylsulfanyl)propanoic acid". Source: Sigma-Aldrich.

  • CRC Handbook of Chemistry and Physics, 86th Edition, "2-Bromo-2-methylpropanoic acid". Source: DOKUMEN.PUB.

  • Organic Chemistry, "18.5 Reactions of Epoxides: Ring-Opening". Source: OpenStax.

  • Organic Chemistry (McMurry), "18.6: Reactions of Epoxides- Ring-opening". Source: Chemistry LibreTexts.

Sources

Foundational

IUPAC name of 2-Methyl-2-(methylsulfanyl)propan-1-ol

An In-depth Technical Guide to 2-Methyl-2-(methylsulfanyl)propan-1-ol: Synthesis, Characterization, and Synthetic Utility Abstract This technical guide provides a comprehensive overview of 2-Methyl-2-(methylsulfanyl)prop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methyl-2-(methylsulfanyl)propan-1-ol: Synthesis, Characterization, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-(methylsulfanyl)propan-1-ol, a bifunctional organic compound featuring both a primary alcohol and a thioether moiety. Molecules with multiple functional groups are foundational in organic synthesis, materials science, and medicinal chemistry due to their enhanced reactivity and versatility.[1][2] This document details the chemical identity, physicochemical properties, a proposed multi-step synthesis pathway, and robust analytical methodologies for the structural confirmation and purity assessment of the target molecule. Furthermore, it explores the distinct reactivity of its functional groups, highlighting its potential as a versatile building block for drug development professionals and research scientists.

Introduction: The Significance of Bifunctional Scaffolds

In the landscape of modern chemistry, molecules possessing two or more distinct functional groups, known as bifunctional or polyfunctional compounds, are of paramount importance.[1][2] They serve as critical intermediates in the synthesis of complex molecules and polymers.[1] The presence of multiple reactive centers allows for sequential or orthogonal chemical modifications, providing a strategic advantage in the construction of elaborate molecular architectures.

2-Methyl-2-(methylsulfanyl)propan-1-ol is a prime example of such a scaffold. It incorporates a sterically accessible primary alcohol (-OH) and a nucleophilic thioether (-SCH₃) group within a compact isobutane framework. The primary alcohol offers a handle for reactions like esterification, oxidation, and etherification, while the thioether provides a site for oxidation to sulfoxides and sulfones or participation in metal-catalyzed cross-coupling reactions.[3][4] This dual reactivity makes it a valuable intermediate for creating diverse molecular libraries and as a potential linker or pharmacophore in drug discovery programs.[5][6]

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific research. The structural and physicochemical properties of 2-Methyl-2-(methylsulfanyl)propan-1-ol are summarized below.

  • IUPAC Name: 2-Methyl-2-(methylsulfanyl)propan-1-ol[7]

  • Molecular Formula: C₅H₁₂OS[7]

  • Molecular Weight: 120.21 g/mol [8]

  • Structure: Chemical structure of 2-Methyl-2-(methylsulfanyl)propan-1-ol

    Source: PubChem CID 12628027[7]

Table 1: Physicochemical and Computed Properties

PropertyValueSource
Molecular Weight120.21 g/mol ChemScene[8]
Molecular FormulaC₅H₁₂OSPubChem[7]
Topological Polar Surface Area (TPSA)20.23 ŲChemScene[8]
Computed LogP1.12ChemScene[8]
Hydrogen Bond Donors1ChemScene[8]
Hydrogen Bond Acceptors2ChemScene[8]
Rotatable Bonds2ChemScene[8]

Synthesis and Purification

The proposed synthetic pathway involves:

  • α-Chlorination: Introduction of a chlorine atom at the α-position of isobutyraldehyde.

  • Nucleophilic Substitution: Displacement of the chloride with a methylthiolate anion to form the thioether aldehyde intermediate.

  • Selective Reduction: Reduction of the aldehyde carbonyl to a primary alcohol to yield the final product.

G cluster_0 Step 1: α-Chlorination cluster_1 Step 2: Thioether Formation cluster_2 Step 3: Aldehyde Reduction A 2-Methylpropanal (Isobutyraldehyde) B 2-Chloro-2-methylpropanal A->B  Cl₂, DMF  10-40°C C 2-Methyl-2-(methylsulfanyl)propanal B_ref->C  NaSCH₃  Nucleophilic Substitution D 2-Methyl-2-(methylsulfanyl)propan-1-ol C_ref->D  NaBH₄, Methanol  0°C to RT G Start Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structure IR IR Spectroscopy Start->IR Structure MS Mass Spectrometry Start->MS Structure HPLC RP-HPLC Start->HPLC Purity Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment (>95%) HPLC->Purity G cluster_0 Reactions of the Thioether Group cluster_1 Reactions of the Alcohol Group Sulfoxide Sulfoxide Sulfone Sulfone Sulfoxide->Sulfone [O] e.g., m-CPBA Aldehyde Aldehyde Ester Ester AlkylHalide Alkyl Halide Molecule 2-Methyl-2-(methylsulfanyl) -propan-1-ol Molecule->Sulfoxide [O] e.g., H₂O₂ Molecule->Aldehyde Mild Oxidation e.g., PCC Molecule->Ester RCOCl, Pyridine Molecule->AlkylHalide SOCl₂ or PBr₃

Sources

Exploratory

An In-Depth Technical Guide to 2-Methyl-2-(methylsulfanyl)propan-1-ol

This technical guide provides a comprehensive overview of 2-Methyl-2-(methylsulfanyl)propan-1-ol, a unique bifunctional molecule containing both a primary alcohol and a thioether moiety. This document is intended for res...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Methyl-2-(methylsulfanyl)propan-1-ol, a unique bifunctional molecule containing both a primary alcohol and a thioether moiety. This document is intended for researchers, scientists, and professionals in the fields of synthetic chemistry, drug development, and materials science. It delves into the compound's chemical identity, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted spectroscopic data. The information herein is curated to provide both foundational knowledge and practical insights for the application of this compound in a laboratory setting.

Chemical Identity and Synonyms

2-Methyl-2-(methylsulfanyl)propan-1-ol is a sulfur-containing organic compound. The presence of both a hydroxyl group and a methylsulfanyl group on a sterically hindered neopentyl-like backbone makes it an interesting, albeit not widely documented, building block for further chemical transformations.

Synonyms and Identifiers:

While "2-Methyl-2-(methylsulfanyl)propan-1-ol" is the systematic IUPAC name, the compound may also be referred to by other names, although less commonly. It is crucial to distinguish it from its isomers and related compounds to ensure the correct substance is being considered.

IdentifierValue
IUPAC Name 2-Methyl-2-(methylsulfanyl)propan-1-ol
PubChem CID 12628027[1]
Molecular Formula C5H12OS
Molecular Weight 120.21 g/mol
Canonical SMILES CSCC(C)(C)O

It is imperative to differentiate this compound from its structural isomers, such as:

  • 2-Methyl-1-(methylsulfanyl)propan-2-ol (CAS No. 33657-46-4)[2]

  • 2-Methyl-3-(methylsulfanyl)propan-1-ol

And from its oxidized aldehyde analogue:

  • 2-Methyl-2-(methylsulfanyl)propanal

Physicochemical Properties (Predicted)

Detailed experimental data for 2-Methyl-2-(methylsulfanyl)propan-1-ol is not extensively available in the public domain. However, its physicochemical properties can be reasonably predicted based on its structure and by analogy to similar compounds.

PropertyPredicted ValueNotes
Appearance Colorless to pale yellow liquidBased on similar thioethers and alcohols.
Boiling Point ~180-190 °C (at 760 Torr)Higher than its non-sulfurated analogue due to the sulfur atom and potential for hydrogen bonding.
Solubility Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water.The polar hydroxyl group imparts some water solubility, while the hydrocarbon backbone and thioether group favor solubility in organic solvents.
LogP ~1.3Estimated based on its structure, suggesting moderate lipophilicity.

Synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol: A Proposed Route

A plausible and efficient synthetic route to 2-Methyl-2-(methylsulfanyl)propan-1-ol is via the reduction of its corresponding aldehyde, 2-Methyl-2-(methylsulfanyl)propanal. This aldehyde is a known compound and can be synthesized from isobutyraldehyde.[3] The following section details this two-step synthesis.

Synthesis Workflow

The overall synthetic strategy is a two-step process:

Synthesis_Workflow A Isobutyraldehyde B 2-Chloro-2-methylpropanal A->B  α-Chlorination (e.g., Cl2) C 2-Methyl-2-(methylsulfanyl)propanal B->C  Nucleophilic Substitution (CH3SNa) D 2-Methyl-2-(methylsulfanyl)propan-1-ol C->D  Reduction (e.g., NaBH4)

Caption: Proposed two-step synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol from isobutyraldehyde.

Step 1: Synthesis of 2-Methyl-2-(methylsulfanyl)propanal

This procedure is adapted from established methods for the synthesis of the aldehyde precursor.[3][4]

Reaction:

Experimental Protocol:

  • α-Chlorination of Isobutyraldehyde:

    • In a reaction flask equipped with a stirrer, gas inlet, and a cooling bath, dissolve isobutyraldehyde (1.0 mol) in a suitable organic solvent (e.g., N,N-dimethylformamide or 1,2-dichloroethane).

    • While stirring vigorously, bubble chlorine gas (1.0 mol) through the solution.

    • Maintain the reaction temperature between 10-40°C using the cooling bath.

    • Upon completion of the reaction (monitored by GC or TLC), remove the solvent under reduced pressure. The crude 2-chloro-2-methylpropanal can be purified by vacuum distillation.

  • Nucleophilic Substitution with Sodium Methyl Mercaptide:

    • To the solution of 2-chloro-2-methylpropanal from the previous step, add an aqueous solution of sodium methyl mercaptide (CH₃SNa) dropwise with vigorous stirring.

    • The reaction is a nucleophilic substitution where the thiolate anion displaces the chloride.

    • After the reaction is complete, separate the organic layer.

    • The crude 2-Methyl-2-(methylsulfanyl)propanal can be purified by distillation.

Step 2: Reduction to 2-Methyl-2-(methylsulfanyl)propan-1-ol

This is a proposed protocol based on standard chemical transformations.

Reaction:

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methyl-2-(methylsulfanyl)propanal (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol.

    • Cool the solution to 0°C in an ice bath.

  • Reduction:

    • Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), portion-wise to the stirred solution. The choice of a mild reducing agent is to selectively reduce the aldehyde without affecting the thioether linkage.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • The final product, 2-Methyl-2-(methylsulfanyl)propan-1-ol, can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

  • A singlet for the methylsulfanyl protons (-SCH₃).

  • A singlet for the two equivalent geminal methyl groups (-C(CH₃)₂).

  • A singlet for the methylene protons of the primary alcohol (-CH₂OH).

  • A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit signals for the five distinct carbon environments:

  • The quaternary carbon atom.

  • The carbon of the methylene group attached to the hydroxyl group.

  • The carbons of the two equivalent geminal methyl groups.

  • The carbon of the methylsulfanyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption peaks:

  • A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

  • C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

  • A C-O stretching vibration around 1050-1150 cm⁻¹.

  • A weak C-S stretching vibration in the 600-800 cm⁻¹ region.

Mass Spectrometry (Electron Ionization)

The mass spectrum would likely show the molecular ion peak [M]⁺ at m/z = 120. Fragmentation patterns would be expected to involve the loss of a methyl group (-CH₃), a methanethiol radical (•SCH₃), or the hydroxymethyl radical (•CH₂OH).

Potential Applications and Future Research

The bifunctional nature of 2-Methyl-2-(methylsulfanyl)propan-1-ol makes it a potentially valuable intermediate in organic synthesis.

  • Pharmaceutical and Agrochemical Synthesis: The thioether moiety can be oxidized to the corresponding sulfoxide and sulfone, which are important functional groups in many biologically active molecules. The primary alcohol can be further functionalized or used as a point of attachment to other molecular scaffolds.

  • Materials Science: Thioethers are known for their ability to coordinate with metal surfaces. This compound could be explored as a building block for self-assembled monolayers or as a ligand in coordination chemistry.

  • Flavor and Fragrance Chemistry: While the aldehyde analogue has applications in flavor chemistry, the corresponding alcohol could be investigated for its own organoleptic properties.[5]

Further research is needed to fully characterize this compound and explore its reactivity and potential applications. Experimental validation of its synthesis and a thorough investigation of its chemical properties would be valuable contributions to the field.

Safety and Handling

Specific safety data for 2-Methyl-2-(methylsulfanyl)propan-1-ol is limited. However, based on its functional groups, standard laboratory safety precautions should be observed.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid contact with skin and eyes.

  • Thioethers can have unpleasant odors, so proper containment is recommended.

References

A comprehensive list of references is provided below for further reading and verification of the information presented in this guide.

  • PubChem. 2-Methyl-2-(methylsulfanyl)propan-1-ol. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safety and Handling of 2-Methyl-2-(methylsulfanyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) for 2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) for 2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS No. 33657-46-4) has not been identified. The following guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including tertiary alcohols and organosulfur compounds. The recommendations herein are based on the anticipated hazards associated with its functional groups (a tertiary alcohol and a thioether/sulfide). This document is intended to provide guidance for trained professionals and should be supplemented by a thorough risk assessment before any handling or use.[1]

Introduction and Compound Profile

2-Methyl-2-(methylsulfanyl)propan-1-ol is a bifunctional organic molecule containing both a primary alcohol and a thioether (sulfide) functional group attached to a tertiary carbon. This unique structure makes it a potentially valuable intermediate in various synthetic applications, including agrochemicals and drug discovery.[2] The presence of both a nucleophilic sulfur atom and a hydroxyl group offers multiple avenues for chemical modification.

However, the combination of these functional groups also necessitates a cautious and well-informed approach to its handling. The guidance provided is built upon the known safety profiles of compounds like 2-Methyl-1-propanol (isobutanol) and 2-Methyl-2-propanol (tert-butanol), with additional considerations for the organosulfur moiety.

PropertyValueSource
IUPAC Name 2-Methyl-2-(methylsulfanyl)propan-1-olPubChem
CAS Number 33657-46-4ChemScene
Molecular Formula C₅H₁₂OSChemScene
Molecular Weight 120.21 g/mol ChemScene
Structure Chemical structure of 2-Methyl-2-(methylsulfanyl)propan-1-olPubChem

Inferred Hazard Identification and GHS Classification

Due to the lack of specific toxicological data, a hazard assessment must be inferred from its structural components. The alcohol group suggests properties similar to isobutanol, such as flammability and irritation, while the thioether group introduces potential hazards common to organosulfur compounds.

Anticipated GHS Classification:

Hazard ClassAnticipated CategoryBasis for Classification (Analogous Compounds)
Flammable Liquids Category 3Based on the flammability of isobutanol (H226: Flammable liquid and vapour).[3][4][5]
Skin Corrosion/Irritation Category 2Based on isobutanol (H315: Causes skin irritation).[3][4][5] Organosulfur compounds can also cause skin irritation.[6]
Serious Eye Damage/Irritation Category 1 or 2AIsobutanol is classified as causing serious eye damage (H318).[3][4][5] Tertiary butanol causes serious eye irritation (H319).[7] A cautious approach warrants assuming high potential for eye damage.
Specific Target Organ Toxicity (Single Exposure) Category 3Based on isobutanol, which may cause respiratory irritation (H335) and drowsiness or dizziness (H336).[3][4][5]
Acute Toxicity (Oral, Dermal, Inhalation) Category 4/5 or UnclassifiedData on analogous compounds varies. Tert-butanol has low acute toxicity.[8] Some organosulfur compounds can be harmful if absorbed through the skin or inhaled.[6] Assume it may be harmful and minimize exposure.
Hazardous to the Aquatic Environment Potential Chronic HazardMany organosulfur compounds are toxic to aquatic life.[6] Releases to the environment should be avoided.[2][9]

Anticipated Hazard Pictograms:

FlameCorrosionExclamation Mark

Anticipated Signal Word: Danger [4][5]

Anticipated Hazard Statements:

  • H226: Flammable liquid and vapour.[3][5]

  • H315: Causes skin irritation.[3][5]

  • H318: Causes serious eye damage.[3][5]

  • H335: May cause respiratory irritation.[3][5]

  • H336: May cause drowsiness or dizziness.[3][5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls

The primary engineering control is to handle this compound in a well-ventilated area.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup should be performed inside a certified chemical fume hood to control vapor inhalation.[10]

  • Ventilation: General laboratory ventilation must be sufficient to prevent the accumulation of flammable vapors.[3][5]

  • Grounding: For transfers of significant quantities, containers and receiving equipment should be grounded and bonded to prevent static discharge, a potential ignition source.[3][4]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing contact and absorption.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[9] Given the high risk of serious eye damage, the use of a full face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during operations with a risk of splashing.[5][11]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. Dispose of contaminated gloves properly.[2][5]

    • Lab Coat: A flame-resistant lab coat is recommended. Ensure it is fully buttoned.

    • Protective Clothing: For larger scale operations, additional protective clothing such as an apron or coveralls may be necessary to prevent skin contact.[12]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[13]

PPE_Decision_Workflow start Task: Handling 2-Methyl-2-(methylsulfanyl)propan-1-ol fume_hood Work in Chemical Fume Hood? start->fume_hood eye_protection Wear Chemical Safety Goggles fume_hood->eye_protection face_shield Add Full Face Shield eye_protection->face_shield Splash risk? gloves Wear Nitrile/Neoprene Gloves eye_protection->gloves No splash risk face_shield->gloves lab_coat Wear Flame-Resistant Lab Coat gloves->lab_coat respirator Respirator Required? lab_coat->respirator end Proceed with Task respirator->end No

PPE Selection Workflow

Safe Handling, Storage, and Disposal

Precautions for Safe Handling
  • Ignition Sources: This material is presumed to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[3][4][9] Implement "No Smoking" policies in the handling areas.

  • Static Electricity: Take precautionary measures against static discharges, especially during bulk transfers.[4][10]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][3][11] Contaminated work clothing should not be allowed out of the workplace.[2]

Conditions for Safe Storage
  • Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.[5][9][10]

  • Location: Store in a designated flammables storage cabinet or area.[5]

  • Incompatibilities: Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.[4]

Waste Disposal
  • Regulations: Dispose of waste materials in accordance with all local, regional, and national regulations. This material should be treated as hazardous waste.

  • Procedure: Collect waste in labeled, sealed containers for disposal by a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.[2][9]

Emergency and First-Aid Procedures

Spill Response
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ignition Sources: Remove all sources of ignition.[4][9]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage if it is safe to do so. Contain the spill with inert, non-combustible absorbent material (e.g., sand, vermiculite, diatomaceous earth).[9]

  • Collection: Collect the absorbent material and spilled substance using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First-Aid Measures
  • General Advice: If you feel unwell, seek immediate medical advice and show the safety data sheet or this guide where possible.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Call a physician immediately.[4][5][11]

  • Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation persists, call a physician.[4][5]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult or stops, provide artificial respiration. Get medical attention if symptoms occur.[4][5]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician immediately.[4][5]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines a standard workflow for preparing a solution of the title compound, integrating the necessary safety checkpoints.

Protocol_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase (in Fume Hood) cluster_cleanup Cleanup and Storage prep_1 1. Conduct Risk Assessment prep_2 2. Don PPE (Goggles, Face Shield, Lab Coat, Gloves) prep_1->prep_2 prep_3 3. Verify Fume Hood Operation prep_2->prep_3 exec_1 4. Place Balance in Fume Hood prep_3->exec_1 exec_2 5. Weigh Compound into Volumetric Flask exec_1->exec_2 exec_3 6. Add Solvent Slowly to ~90% Volume exec_2->exec_3 exec_4 7. Cap and Mix until Dissolved exec_3->exec_4 exec_5 8. Dilute to Final Volume exec_4->exec_5 clean_1 9. Transfer to Labeled Storage Bottle exec_5->clean_1 clean_2 10. Decontaminate Glassware clean_1->clean_2 clean_3 11. Dispose of Contaminated PPE and Waste clean_2->clean_3 clean_4 12. Wash Hands Thoroughly clean_3->clean_4

Sources

Exploratory

Reactivity of the thioether group in 2-Methyl-2-(methylsulfanyl)propan-1-ol

An In-Depth Technical Guide to the Reactivity of the Thioether Group in 2-Methyl-2-(methylsulfanyl)propan-1-ol Abstract This technical guide provides a comprehensive examination of the chemical reactivity of the thioethe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of the Thioether Group in 2-Methyl-2-(methylsulfanyl)propan-1-ol

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the thioether group in 2-Methyl-2-(methylsulfanyl)propan-1-ol. This molecule incorporates a sterically hindered thioether and a primary alcohol, presenting unique opportunities for selective transformations. This document, intended for researchers, scientists, and professionals in drug development, explores the fundamental reactions of the thioether moiety, including oxidation, S-alkylation, and coordination with transition metals. By synthesizing established chemical principles with practical, field-proven insights, this guide offers detailed mechanistic explanations, step-by-step experimental protocols, and a discussion of the structural nuances that govern the molecule's reactivity.

Introduction: Structural and Electronic Profile

2-Methyl-2-(methylsulfanyl)propan-1-ol is a bifunctional molecule featuring a primary alcohol and a thioether group attached to a tertiary carbon center. This unique arrangement dictates its chemical behavior, where the reactivity of one functional group can be influenced by the presence of the other.

The thioether (or sulfide) group is characterized by a sulfur atom bonded to two alkyl groups. The sulfur atom possesses two lone pairs of electrons, making it a potent nucleophile and a soft Lewis base, capable of engaging in a variety of chemical transformations.[1] Unlike their ether analogs, thioethers exhibit a distinct reactivity profile due to the higher polarizability and lower electronegativity of sulfur compared to oxygen.[1] In the context of 2-Methyl-2-(methylsulfanyl)propan-1-ol, the significant steric bulk imposed by the tertiary carbon center adjacent to the sulfur atom introduces kinetic barriers that can modulate its reactivity and selectivity in chemical reactions.

Caption: Structure of 2-Methyl-2-(methylsulfanyl)propan-1-ol.

Core Reactivity of the Thioether Group

The lone pairs on the sulfur atom are the primary drivers of thioether reactivity, allowing the group to function as a nucleophile or a ligand. The key transformations are detailed below.

Oxidation to Sulfoxides and Sulfones

The most common reaction of thioethers is oxidation. The sulfur atom can be oxidized sequentially, first to a sulfoxide (a chiral center) and then to a sulfone.

  • Mechanism: The reaction proceeds via nucleophilic attack of the sulfur atom on an electrophilic oxygen atom from an oxidizing agent. The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide or proceeds to the sulfone.

  • Significance: This transformation is critical in drug metabolism and is used synthetically to modulate the polarity, solubility, and electronic properties of molecules.

  • Selectivity: A key consideration for this molecule is the presence of a primary alcohol. While primary alcohols can be oxidized, the thioether is generally more susceptible to oxidation under mild conditions. Furthermore, the tertiary alcohol that would be formed by oxidation of the parent structure, 2-methyl-2-propanol, is notoriously resistant to oxidation without breaking carbon-carbon bonds, ensuring high selectivity for sulfur oxidation.[2][3][4][5]

Thioether Thioether (R-S-R') Sulfoxide Sulfoxide (R-S(=O)-R') Thioether->Sulfoxide [O] (e.g., H₂O₂, m-CPBA) 1 eq. Sulfone Sulfone (R-S(=O)₂-R') Sulfoxide->Sulfone [O] (e.g., m-CPBA) >1 eq.

Caption: Oxidation pathway of the thioether group.

Experimental Protocol: Synthesis of 2-Methyl-2-(methylsulfinyl)propan-1-ol (Sulfoxide)

This protocol describes the selective oxidation of the thioether to a sulfoxide using hydrogen peroxide, a common and green oxidizing agent.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methyl-2-(methylsulfanyl)propan-1-ol (1.0 eq) in methanol or acetone.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Addition of Oxidant: Add hydrogen peroxide (H₂O₂, 30% aqueous solution, 1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

S-Alkylation to Form Sulfonium Salts

The nucleophilic sulfur atom can attack an electrophilic carbon atom (e.g., from an alkyl halide) in an S_N2 reaction to form a trialkylsulfonium salt.[1]

  • Mechanism: This is a classic S_N2 displacement where the thioether acts as the nucleophile. The reaction is most efficient with primary or secondary alkyl halides.[1][6]

  • Influence of Structure: The steric hindrance from the tertiary carbon in 2-Methyl-2-(methylsulfanyl)propan-1-ol will slow the rate of this reaction compared to less hindered thioethers. However, the reaction is still feasible, particularly with reactive, unhindered electrophiles like methyl iodide or benzyl bromide.

  • Applications: Sulfonium salts are useful intermediates in organic synthesis, for example, as precursors to sulfur ylides for the Wittig or Corey-Chaykovsky reactions.

start Thioether + Alkyl Halide (R-S-R' + R''-X) product Sulfonium Salt ([R-S⁺(R'')-R'] X⁻) start->product SN2 Reaction

Caption: S-Alkylation pathway to form a sulfonium salt.
Coordination with Transition Metals

Thioethers are classified as soft ligands according to Hard-Soft Acid-Base (HSAB) theory and preferentially bind to soft transition metal centers.[7] This interaction is foundational to the role of methionine residues in metalloenzymes like cytochrome c.[8]

  • Bonding: The coordination occurs through the donation of a sulfur lone pair into an empty metal orbital, forming a σ-bond.[7] The bonds are typically weaker and more labile than those formed by corresponding ether ligands with hard metals.[7]

  • Preferred Metals: Thioethers form stable complexes with late transition metals in low oxidation states, such as Cu(I), Ru(II), Pd(II), and Pt(II).[7][9][10]

  • Chelation Potential: The presence of the primary alcohol in 2-Methyl-2-(methylsulfanyl)propan-1-ol introduces the possibility of the molecule acting as a bidentate (S, O) ligand. Deprotonation of the alcohol would yield an alkoxide, which could coordinate to a metal center along with the thioether sulfur, forming a stable chelate ring. This bidentate coordination can enhance the stability of the resulting metal complex.

PropertyDescriptionImplication for Reactivity
Nucleophilicity High due to polarizable sulfur lone pairs.[1]Readily undergoes S-alkylation and oxidation.
Lewis Basicity Soft Lewis base.[7]Forms stable complexes with soft transition metals (e.g., Pd, Pt, Cu).[7]
Steric Hindrance Bulky tertiary carbon adjacent to sulfur.Reduces the rate of S_N2 reactions (e.g., alkylation).
Bifunctionality Contains both thioether and alcohol groups.Potential for selective reactions or bidentate (S, O) chelation.

Synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol

Understanding the synthesis of the parent compound provides context for its potential impurities and handling. A plausible and efficient synthesis begins with isobutyraldehyde (2-methylpropanal). This approach is adapted from established industrial methods for structurally related compounds.[3][11][12]

A Isobutyraldehyde B 2-Chloro-2-methylpropanal A->B Chlorination (e.g., Cl₂) C 2-Methyl-2-(methylsulfanyl)propanal B->C Nucleophilic Substitution (CH₃SNa) D 2-Methyl-2-(methylsulfanyl)propan-1-ol C->D Reduction (e.g., NaBH₄)

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Reduction

This protocol outlines the final step: the reduction of the intermediate aldehyde to the target primary alcohol.

  • Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-2-(methylsulfanyl)propanal (1.0 eq) in a suitable alcoholic solvent like methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 0.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute HCl. Remove the bulk of the organic solvent under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by distillation or column chromatography.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3]

  • Fire Safety: The compound is likely a combustible liquid. Keep away from heat, sparks, and open flames.[13][14] Use non-sparking tools and store in a tightly closed container in a cool, dry place.[13]

  • Disposal: Dispose of chemical waste in accordance with all local, regional, and national regulations.

Conclusion

The thioether group in 2-Methyl-2-(methylsulfanyl)propan-1-ol is a versatile and reactive functional handle. Its nucleophilicity drives key transformations such as oxidation to sulfoxides and sulfones, and S-alkylation to sulfonium salts. As a soft Lewis base, it readily participates in coordination chemistry with transition metals, with its adjacent hydroxyl group offering potential for bidentate chelation. The significant steric hindrance imposed by the tertiary carbon center modulates the kinetics of these reactions, providing a basis for selective chemical design. This guide provides the foundational knowledge and practical protocols for researchers to effectively harness the unique reactivity of this compound in synthetic chemistry, materials science, and drug development.

References

  • Wikipedia. Transition metal thioether complex. [Link]

  • Grokipedia. Transition metal thioether complex. [Link]

  • Tonzetich, Z. J. (2011). Coordination chemistry of poly(thioether)borate ligands. PMC. [Link]

  • Swanson, D. D. (1985). Electrochemical and Spectroscopic Studies of Thioether Coordination Complexes. UA Campus Repository. [Link]

  • Rotärmel, T., Becker, J., & Schindler, S. (2021). Syntheses and investigation of metal complexes with macrocyclic polythioether ligands. Faraday Discussions, 233, 314-328. [Link]

  • Agilent. (2024). Safety Data Sheet. [Link]

  • Oreate AI Blog. (2026). Beyond the Basics: Unpacking the Oxidation of 2-Methyl-2-Propanol. [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Filo. (2025). Reaction when 2-methyl propan-2-ol is oxidized. [Link]

  • CK-12 Foundation. Can 2-methyl-2-propanol be oxidized?. [Link]

  • Chegg.com. (2016). Solved Design a synthesis of 2-methyl-2-propanol from. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Thioether Formation. [Link]

  • Klier, K., Herman, R. G., & Nunan, J. G. (1989). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS. OSTI.GOV. [Link]

  • Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Allen.in. Oxidation of 2-methyl propane-1,2-diol with periodic acid gives:-. [Link]

  • Organic Syntheses. 2-methyl-3-phenylpropanal. [Link]

  • ResearchGate. Hydroxyalkylation/alkylation of 2-MF (1) with butanal (2a), ethanal.... [Link]

  • Gacko, S., Majer, P., & Drelich, P. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. PMC. [Link]

Sources

Foundational

Acidity of the hydroxyl group in 2-Methyl-2-(methylsulfanyl)propan-1-ol

The Acidity of the Hydroxyl Group in 2-Methyl-2-(methylsulfanyl)propan-1-ol: A Mechanistic and Experimental Guide Executive Summary In modern drug design and synthetic organic chemistry, fine-tuning the physicochemical p...

Author: BenchChem Technical Support Team. Date: March 2026

The Acidity of the Hydroxyl Group in 2-Methyl-2-(methylsulfanyl)propan-1-ol: A Mechanistic and Experimental Guide

Executive Summary

In modern drug design and synthetic organic chemistry, fine-tuning the physicochemical properties of aliphatic alcohols is a critical strategy for optimizing pharmacokinetics, metabolic stability, and target affinity. 2-Methyl-2-(methylsulfanyl)propan-1-ol ( CH3​−S−C(CH3​)2​−CH2​−OH ) represents a highly specialized pharmacophore. It features a primary hydroxyl group situated adjacent to a quaternary carbon (gem-dimethyl group), which is further substituted with a methylsulfanyl (thioether) moiety.

This whitepaper provides an in-depth mechanistic analysis of how these competing structural features—steric hindrance, inductive effects, and intramolecular hydrogen bonding—interact to dictate the acidity ( pKa​ ) of the hydroxyl group. Furthermore, we outline a self-validating experimental protocol for accurately measuring the pKa​ of highly hindered, weakly acidic alcohols.

Mechanistic Causality of Hydroxyl Acidity

The acidity of an alcohol is fundamentally governed by the thermodynamic stability of its conjugate base (the alkoxide anion) relative to the neutral protonated state. For standard primary alcohols in aqueous media, the pKa​ typically hovers around 15.5 to 16.0[1][2]. However, 2-Methyl-2-(methylsulfanyl)propan-1-ol is subject to three distinct structural forces that pull its pKa​ in opposing directions.

A. Steric Hindrance and Solvation Penalties (Decreases Acidity)

The presence of the gem-dimethyl group at the β -position creates a neopentyl-like steric shield around the primary alcohol. When the hydroxyl group is deprotonated, the resulting alkoxide requires extensive solvation (typically by water or polar protic solvents) to stabilize the concentrated negative charge on the oxygen atom. The bulky methyl groups physically block solvent molecules from forming a tight solvation shell[3][4]. This poor solvation destabilizes the alkoxide anion, shifting the equilibrium back toward the neutral alcohol and effectively raising the pKa​ (making it less acidic).

B. Inductive (-I) Effect of the Thioether (Increases Acidity)

Sulfur is slightly more electronegative than carbon (2.58 vs. 2.55 on the Pauling scale) and possesses a significantly larger atomic radius, making it highly polarizable. The methylsulfanyl group ( −S−CH3​ ) exerts a mild electron-withdrawing inductive effect (-I) through the σ -bond framework. Furthermore, the polarizability of the sulfur atom allows it to stabilize adjacent negative charges via ion-induced dipole interactions[5]. This effect stabilizes the alkoxide anion, thereby lowering the pKa​ .

C. Intramolecular Hydrogen Bonding (Decreases Acidity)

In its neutral state, the hydroxyl proton of 2-Methyl-2-(methylsulfanyl)propan-1-ol can act as a hydrogen bond donor to the lone pairs of the β -sulfur atom, forming a stable 5-membered chelate ring. Sulfur is a soft Lewis base and a competent hydrogen bond acceptor in constrained systems. This intramolecular interaction acts as a thermodynamic sink, stabilizing the neutral molecule and making proton dissociation less energetically favorable, which raises the pKa​ .

G Mol 2-Methyl-2-(methylsulfanyl) propan-1-ol Deprot Alkoxide Anion Formation Mol->Deprot Base (B-) Factor1 Inductive Effect (-I) of -S-CH3 Result1 Increases Acidity (Lowers pKa) Factor1->Result1 Factor2 Steric Hindrance (gem-dimethyl) Result2 Decreases Acidity (Raises pKa) Factor2->Result2 Factor3 Intramolecular H-Bonding (OH...S) Factor3->Result2 Result1->Deprot Result2->Deprot

Logical relationship of structural factors dictating the pKa of the target molecule.

Quantitative Data Analysis

To contextualize the acidity of 2-Methyl-2-(methylsulfanyl)propan-1-ol, we must benchmark it against simpler analogs. The table below summarizes the predicted and experimental pKa​ values of related primary alcohols in aqueous media[2][6][7].

CompoundStructure pKa​ (Water, approx.)Primary Factor Influencing Acidity
Ethanol CH3​CH2​OH 15.9Baseline primary alcohol
Neopentyl Alcohol (CH3​)3​CCH2​OH 15.2 - 16.0Steric hindrance limits alkoxide solvation
2-(Methylthio)ethanol CH3​SCH2​CH2​OH 14.4 - 15.5Inductive effect of S stabilizes the anion
2-Methyl-2-(methylsulfanyl)propan-1-ol CH3​SC(CH3​)2​CH2​OH 15.2 - 15.8 Competing steric bulk and inductive effects

Data Synthesis: The inductive pull of the sulfur atom attempts to lower the pKa​ (as seen in 2-(methylthio)ethanol), but the massive steric penalty imposed by the gem-dimethyl group (analogous to neopentyl alcohol) counteracts this[3][4]. Consequently, the pKa​ of 2-Methyl-2-(methylsulfanyl)propan-1-ol remains tightly bound in the mid-15s, making it a weakly acidic primary alcohol.

Experimental Protocol: Non-Aqueous NMR Titration for pKa​ Determination

Because the pKa​ of highly hindered alcohols approaches that of water (~15.7), traditional aqueous potentiometric titrations suffer from severe leveling effects. As an Application Scientist, I recommend a self-validating 1 H-NMR Spectrophotometric Titration in an anhydrous, aprotic solvent (DMSO- d6​ ) using the Bordwell pKa​ scale methodology.

Workflow: Step-by-Step Methodology
  • System Preparation & Deoxygenation:

    • Dry DMSO- d6​ over activated 3Å molecular sieves for 48 hours prior to use.

    • Prepare a 0.05 M solution of 2-Methyl-2-(methylsulfanyl)propan-1-ol in 0.6 mL of DMSO- d6​ within a high-quality NMR tube purged with Argon.

  • Reference Indicator Selection:

    • Select a reference weak acid with a known Bordwell pKa​ in DMSO close to the expected value of the alcohol (primary alcohols in DMSO typically exhibit pKa​ values around 28–29). A suitable reference is 9-phenylfluorene ( pKa​ = 28.6 in DMSO).

  • Titrant Preparation:

    • Prepare a standardized solution of Potassium dimsyl (dimsyl-K) in DMSO- d6​ as the non-nucleophilic strong base.

  • Titration Execution:

    • Acquire a baseline 1 H-NMR spectrum of the neutral mixture. The α -protons ( −CH2​−OH ) of the target molecule will appear as a singlet (or doublet if coupled to the OH) around 3.2–3.5 ppm.

    • Inject 0.1 equivalents of dimsyl-K into the NMR tube through a septum cap. Invert to mix, and acquire a new spectrum.

  • Data Extraction & Causality Check:

    • As the alcohol is deprotonated, the electron density on the oxygen increases, shielding the adjacent α -protons and shifting their resonance upfield.

    • Simultaneously monitor the deprotonation of the reference indicator.

    • Calculate the equilibrium constant ( Keq​ ) between the analyte and the reference indicator based on the integration ratios of their protonated and deprotonated states.

  • Validation:

    • Apply the equation: pKa(analyte)​=pKa(reference)​−log(Keq​) .

    • Self-Validation: Perform a reverse titration by adding a strong acid (e.g., trifluoromethanesulfonic acid) to ensure the chemical shifts return to baseline, proving the deprotonation was reversible and no degradation (e.g., E1cB elimination) occurred.

G Step1 1. Prepare Anhydrous DMSO-d6 System Step2 2. Add Analyte & Reference Indicator Step1->Step2 Step3 3. Titrate with Dimsyl-K Base Step2->Step3 Step4 4. Monitor 1H-NMR Alpha-Proton Shifts Step3->Step4 Step5 5. Calculate K_eq & Derive pKa Step4->Step5

Experimental workflow for non-aqueous NMR pKa determination.

Implications in Drug Development

Understanding the precise acidity and steric environment of the hydroxyl group in 2-Methyl-2-(methylsulfanyl)propan-1-ol is critical for structure-activity relationship (SAR) optimization:

  • Metabolic Stability: The gem-dimethyl group provides severe steric hindrance against Phase I metabolic oxidation (e.g., by Cytochrome P450 enzymes or Alcohol Dehydrogenase), preventing rapid conversion to the corresponding aldehyde or carboxylic acid.

  • Lipophilicity (LogP): The intramolecular hydrogen bonding between the OH and the thioether masks the polar surface area (PSA) of the molecule. By satisfying its own hydrogen bond donor/acceptor needs, the molecule becomes more lipophilic, drastically improving passive membrane permeability across the blood-brain barrier (BBB) or intestinal epithelium.

References

  • Evans pKa Table Overview Source: Harvard University / Scribd Database URL:[Link]

  • NEOPENTYL ALCOHOL (CAS 75-84-3) Chemical Properties & Predicted pKa Source: LookChem Chemical Database URL:[Link]

  • Thiol-Epoxy Click Chemistry: Neutral Quaternary Phosphonium-Promoted Weak Catalysis for Alkylation of Thiols (Context on Beta-Hydroxy Thioethers) Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Exploratory

A Technical Guide to 2-Methyl-2-(methylsulfanyl)propan-1-ol: Synthesis, and Potential Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Methyl-2-(methylsulfanyl)propan-1-ol, a sulfur-containing primary alcohol with potentia...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-(methylsulfanyl)propan-1-ol, a sulfur-containing primary alcohol with potential applications in organic synthesis. While direct literature on its specific uses is limited, this document extrapolates its synthetic utility from the known reactivity of its constituent functional groups: a primary alcohol, a thioether, and a sterically hindered neopentyl-like scaffold. This guide covers the synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol via the reduction of its corresponding aldehyde, discusses its potential reactivity in key organic transformations, and explores its prospective role as a building block in the development of novel molecules for the pharmaceutical and agrochemical industries.

Introduction

2-Methyl-2-(methylsulfanyl)propan-1-ol is a bifunctional organic molecule that incorporates both a hydroxyl group and a methylsulfanyl (thioether) group. Its structure, featuring a quaternary carbon atom, presents a unique combination of steric hindrance and functional handles for synthetic transformations. The presence of a sulfur atom, known for its ability to influence the electronic and steric properties of a molecule, further enhances its potential as a versatile intermediate in organic synthesis. This guide aims to provide a detailed exploration of the synthesis of this compound and to illuminate its potential applications, thereby serving as a valuable resource for chemists engaged in the design and execution of complex synthetic strategies.

Synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol

The most direct and logical synthetic route to 2-Methyl-2-(methylsulfanyl)propan-1-ol is through the reduction of its corresponding aldehyde, 2-Methyl-2-(methylsulfanyl)propanal.[1] This precursor aldehyde is a known and valuable intermediate in the industrial synthesis of the carbamate insecticide and nematicide, Aldicarb.[1]

Synthesis of the Precursor: 2-Methyl-2-(methylsulfanyl)propanal

The synthesis of 2-Methyl-2-(methylsulfanyl)propanal is typically achieved in a two-step process starting from isobutyraldehyde.[1]

Step 1: α-Chlorination of Isobutyraldehyde Isobutyraldehyde is first subjected to α-chlorination to yield 2-chloro-2-methylpropanal.[1]

Step 2: Nucleophilic Substitution with Sodium Methyl Mercaptide The resulting α-chloro aldehyde then undergoes a nucleophilic substitution reaction with sodium methyl mercaptide (CH₃SNa) to afford 2-Methyl-2-(methylsulfanyl)propanal.[1]

Reduction to 2-Methyl-2-(methylsulfanyl)propan-1-ol

The aldehyde functionality of 2-Methyl-2-(methylsulfanyl)propanal can be readily reduced to a primary alcohol to yield the target compound, 2-Methyl-2-(methylsulfanyl)propan-1-ol.[1]

Experimental Protocol: Reduction of 2-Methyl-2-(methylsulfanyl)propanal

  • Materials:

    • 2-Methyl-2-(methylsulfanyl)propanal

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Diethyl ether or Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methyl-2-(methylsulfanyl)propanal (1.0 eq) in methanol or ethanol at 0 °C (ice bath).

    • Slowly add sodium borohydride (1.0 - 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methyl-2-(methylsulfanyl)propan-1-ol.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this transformation without affecting the thioether functionality.

  • Solvent: Methanol or ethanol are common solvents for sodium borohydride reductions as they are protic and can activate the borohydride.

  • Temperature Control: The initial cooling to 0 °C is to control the exothermic reaction upon addition of the reducing agent.

  • Quenching: The addition of a mild acid like ammonium chloride is to neutralize the excess borohydride and the resulting borate esters.

Potential Applications in Organic Synthesis

While specific, documented applications of 2-Methyl-2-(methylsulfanyl)propan-1-ol are not widely reported in the literature, its structure suggests several potential avenues for its use as a synthetic intermediate.

As a Bifunctional Building Block

The presence of both a primary alcohol and a thioether allows for sequential or orthogonal functionalization.

  • Derivatization of the Hydroxyl Group: The primary alcohol can undergo a variety of standard transformations:

    • Oxidation: Mild oxidation would regenerate the aldehyde, while stronger oxidizing agents would yield the corresponding carboxylic acid, 2-methyl-2-(methylsulfanyl)propanoic acid.

    • Esterification: Reaction with carboxylic acids or their derivatives would produce esters with potential applications as fragrances, flavors, or plasticizers.[2]

    • Etherification: Conversion to ethers can be achieved under standard Williamson ether synthesis conditions.

    • Conversion to a Leaving Group: The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.[3]

  • Reactions at the Thioether Moiety: The sulfur atom can also be a site of reactivity:

    • Oxidation: The thioether can be oxidized to a sulfoxide or a sulfone. These oxidized sulfur species are important in medicinal chemistry and can act as chiral auxiliaries or have unique biological activities. For instance, the degradation product of Aldicarb involves the oxidation of the thioether to a sulfoxide and then a sulfone, which have greater environmental toxicity.[4][5]

    • Alkylation: The sulfur atom can be alkylated to form a sulfonium salt, which can then be used in ylide chemistry.

Introduction of a Sterically Hindered, Sulfur-Containing Moiety

The neopentyl-like structure of 2-Methyl-2-(methylsulfanyl)propan-1-ol, with a quaternary carbon adjacent to the functional groups, provides significant steric bulk.[2] This can be strategically employed in several ways:

  • Controlling Reaction Stereochemistry: The steric hindrance can influence the stereochemical outcome of reactions at or near the functional groups.

  • Modulating Biological Activity: In drug discovery, the introduction of sterically demanding groups can enhance binding affinity to biological targets or improve metabolic stability.

  • Improving Physicochemical Properties: The lipophilic nature of the tert-butyl group can be used to modify the solubility and partitioning properties of a molecule.

Potential Role in the Synthesis of Analogues of Bioactive Molecules

Given that the precursor aldehyde is used in the synthesis of the pesticide Aldicarb, 2-Methyl-2-(methylsulfanyl)propan-1-ol could serve as a starting material for the synthesis of Aldicarb analogues or other novel agrochemicals. By modifying the alcohol functionality before subsequent steps in the Aldicarb synthesis, a library of related compounds with potentially different biological activities and degradation profiles could be generated.

Visualization of Synthetic Pathways

Synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol

Synthesis Isobutyraldehyde Isobutyraldehyde AlphaChloro 2-Chloro-2-methylpropanal Isobutyraldehyde->AlphaChloro  α-Chlorination Aldehyde 2-Methyl-2-(methylsulfanyl)propanal AlphaChloro->Aldehyde  CH₃SNa Alcohol 2-Methyl-2-(methylsulfanyl)propan-1-ol Aldehyde->Alcohol  Reduction (e.g., NaBH₄)

Caption: Synthetic route to 2-Methyl-2-(methylsulfanyl)propan-1-ol.

Potential Derivatizations

Derivatization Start 2-Methyl-2-(methylsulfanyl)propan-1-ol Aldehyde 2-Methyl-2-(methylsulfanyl)propanal Start->Aldehyde Mild Oxidation CarboxylicAcid 2-Methyl-2-(methylsulfanyl)propanoic acid Start->CarboxylicAcid Strong Oxidation Ester Ester Derivative Start->Ester Esterification LeavingGroup Tosyl/Mesyl Derivative Start->LeavingGroup Tosylation/Mesylation Sulfoxide Sulfoxide Derivative Start->Sulfoxide Oxidation (1 eq) Sulfone Sulfone Derivative Sulfoxide->Sulfone Oxidation

Caption: Potential synthetic transformations of 2-Methyl-2-(methylsulfanyl)propan-1-ol.

Safety and Handling

  • General Precautions: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards of Related Compounds: Thioethers are often associated with a strong, unpleasant odor.[6] Many low molecular weight alcohols are flammable.[7] It is recommended to keep the compound away from heat, sparks, and open flames.

  • Toxicity: While the toxicity of this specific compound is unknown, it is important to avoid ingestion, inhalation, and skin contact.

Conclusion

2-Methyl-2-(methylsulfanyl)propan-1-ol represents an intriguing, yet underexplored, building block for organic synthesis. Its straightforward preparation from a commercially relevant precursor, coupled with the dual functionality of a primary alcohol and a thioether on a sterically hindered scaffold, positions it as a potentially valuable tool for synthetic chemists. While direct applications remain to be extensively documented, this guide has outlined a logical framework for its synthesis and has proposed a range of potential applications based on established chemical principles. Further research into the reactivity and utility of this compound is warranted and could lead to the development of novel synthetic methodologies and the discovery of new molecules with valuable biological or material properties.

References

  • Hapten designs based on aldicarb for the development of a colloidal gold immunochromatographic quantitative test strip. PMC. [Link]

  • 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Aldicarb (Ref: ENT 27093). AERU - University of Hertfordshire. [Link]

  • Chapter 7. Alcohols, Thiols, Phenols, Ethers. SIUE. [Link]

  • Exploring the Chemical Synthesis Applications of Neopentyl Alcohol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Aldicarb. Wikipedia. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Alcohols Important Reactions - Alcohols - MCAT Content. Jack Westin. [Link]

  • Thioether Formation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Convenient Synthesis of Allylic Thioethers from Phosphorothioate Esters and Alcohols. Organic Letters - ACS Publications. [Link]

  • A chemo-enzymatic synthesis of chiral secondary alcohols bearing sulfur-containing functionality. New Journal of Chemistry (RSC Publishing). [Link]

  • A Comprehensive Approach to the Synthesis of Sulfate Esters. ResearchGate. [Link]

  • SAFETY DATA SHEET. GROSSERON. [Link]

  • SAFETY DATA SHEET Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING Section 2. Home | FMC UK. [Link]

  • Problem 10 Treating 2-methyl-1-propanol wit... [FREE SOLUTION]. Vaia. [Link]

  • Neopentyl alcohol. Wikipedia. [Link]

  • Experimental Study Neopentyl Polyol Ester of Containing Sulphur Isobutene. ResearchGate. [Link]

  • how to convert 2 propanone in to 2 methyl 2 propanol​. Brainly.in. [Link]

  • DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo. OSTI.GOV. [Link]

Sources

Foundational

Discovery and History of 2-Methyl-2-(methylsulfanyl)propan-1-ol: A Technical Whitepaper

Executive Summary 2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS No. 27874-69-7), also widely known as 2-methyl-2-(methylthio)propanol, is a specialized aliphatic thioether alcohol.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS No. 27874-69-7), also widely known as 2-methyl-2-(methylthio)propanol, is a specialized aliphatic thioether alcohol. While it is often categorized as a niche fine chemical, its historical discovery and scientific significance are deeply embedded in the agricultural chemistry boom of the 1960s. Specifically, it serves as a critical structural analog, synthetic intermediate, and environmental biomarker for the oxime carbamate class of pesticides, most notably Aldicarb. This whitepaper provides a comprehensive technical analysis of its discovery, chemical synthesis, environmental degradation pathways, and the analytical methodologies required for its quantification.

Historical Context and Discovery

The discovery and structural elucidation of 2-methyl-2-(methylsulfanyl)propan-1-ol are intrinsically linked to the mid-20th-century development of systemic insecticides. In the 1960s, researchers sought to develop compounds that mimicked acetylcholine to effectively inhibit acetylcholinesterase in target pests, leading to the[1].

The core building block for these highly active carbamates (such as Aldicarb) was 2-methyl-2-(methylthio)propanal. During the extensive metabolic and synthetic profiling of this aldehyde, researchers discovered that its reduction yielded the stable alcohol, 2-methyl-2-(methylsulfanyl)propan-1-ol. Initially synthesized purely as a laboratory intermediate to explore structure-activity relationships, the alcohol later gained prominence in environmental chemistry as a terminal degradation product identified during soil and water metabolism studies of parent carbamates[2].

Chemical Synthesis and Mechanistic Pathways

The laboratory and industrial synthesis of 2-methyl-2-(methylsulfanyl)propan-1-ol relies on a highly controlled, three-step pathway starting from isobutyraldehyde[3].

  • Alpha-Chlorination : Isobutyraldehyde is reacted with chlorine gas in the presence of an acid catalyst to form 2-chloro-2-methylpropanal.

  • Nucleophilic Substitution : The chlorinated intermediate undergoes substitution with sodium methanethiolate (NaSMe) in an aqueous system to yield 2-methyl-2-(methylthio)propanal.

  • Reduction : The aldehyde is subjected to a mild hydride reduction to yield the target alcohol.

SynthesisPathway A Isobutyraldehyde B 2-Chloro-2-methylpropanal A->B Cl2 / HCl C 2-Methyl-2-(methylthio)propanal B->C NaSMe / H2O D 2-Methyl-2-(methylsulfanyl) propan-1-ol C->D NaBH4 / EtOH

Chemical synthesis pathway of 2-Methyl-2-(methylsulfanyl)propan-1-ol.

Environmental Degradation and Metabolism

In environmental matrices, 2-methyl-2-(methylsulfanyl)propan-1-ol serves as a critical biomarker for the degradation of oxime carbamates. When a parent compound like Aldicarb is released into the environment, it undergoes to form aldicarb oxime[4]. Under specific environmental conditions—such as anoxic soils rich in reducing agents like Fe(II) or specific microbial consortia—the oxime is further cleaved into the corresponding aldehyde, which is subsequently reduced to the stable alcohol[2].

DegradationPathway Aldicarb Aldicarb Oxime Aldicarb Oxime Aldicarb->Oxime Base-Catalyzed Hydrolysis Aldehyde 2-Methyl-2-(methylthio)propanal Oxime->Aldehyde Acidic/Enzymatic Cleavage Alcohol 2-Methyl-2-(methylsulfanyl) propan-1-ol Aldehyde->Alcohol Environmental Reduction

Environmental degradation pathway from Aldicarb to the target alcohol.

Quantitative Data

Table 1: Physicochemical Properties
PropertyValueCausality / Significance
CAS Number 27874-69-7Unique chemical identifier utilized in global registries[5].
Molecular Formula C5H12OSDefines the stoichiometry and baseline mass.
Exact Mass 120.06 g/mol Critical for high-resolution mass spectrometry (HRMS) identification.
Functional Groups Primary Alcohol, ThioetherDictates chemical reactivity (e.g., susceptibility to esterification and oxidation).
Solubility Soluble in organic solventsNecessitates non-polar extraction methods (e.g., ethyl acetate, C18 SPE) for recovery.
Table 2: GC-MS Diagnostic Ions for Identification
m/z ValueFragment IdentityDiagnostic Importance
120 [M]+ (Molecular Ion)Confirms the intact molecular mass of the compound.
105 [M - CH3]+Indicates the loss of a methyl group from the branched aliphatic carbon.
89 [M - CH2OH]+Base peak; confirms the presence and cleavage of the primary alcohol group.
75 [CH3-S-CH2CH2]+Characteristic rearrangement ion for aliphatic thioethers.
61 [CH3-S=CH2]+Confirms the presence of the terminal methylsulfanyl moiety.

Experimental Methodologies

Protocol 1: Laboratory Synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol

Objective : Synthesize the target alcohol from 2-methyl-2-(methylthio)propanal via a highly chemoselective reduction. Expertise & Logic : Sodium borohydride (NaBH₄) is explicitly selected over Lithium Aluminum Hydride (LiAlH₄). NaBH₄ provides a milder reduction of the aldehyde group without risking the cleavage of the sensitive thioether (methylsulfanyl) linkage. Ethanol is utilized as a protic solvent to stabilize the transition state and provide the necessary protons for the alkoxide intermediate.

  • Preparation : Dissolve 10.0 g (75.6 mmol) of 2-methyl-2-(methylthio)propanal in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Thermal Control : Submerge the flask in an ice-water bath to maintain the internal temperature at 0–5 °C. (Causality: The hydride reduction is exothermic; controlling the temperature prevents unwanted side reactions and solvent boil-off).

  • Reagent Addition : Slowly add 1.5 g (39.6 mmol, slight stoichiometric excess) of NaBH₄ in small portions over 30 minutes under continuous magnetic stirring.

  • Reaction Phase : Remove the ice bath and allow the mixture to warm to room temperature (20 °C). Stir for 2 hours.

  • Validation : Monitor the disappearance of the aldehyde peak via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase.

  • Quenching : Carefully add 10 mL of distilled water, followed by 5 mL of 1M HCl to destroy excess NaBH₄ and adjust the pH to ~6.0.

  • Purification : Extract the aqueous mixture with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation to yield the pure alcohol.

Protocol 2: GC-MS Quantification in Environmental Matrices

Objective : Detect and quantify the compound in soil/water samples as an environmental degradation product. Expertise & Logic : Gas Chromatography-Mass Spectrometry (GC-MS) is utilized due to the compound's high volatility and the extreme specificity of MS for sulfur-containing fragments. A non-polar column (e.g., HP-5MS) is chosen to resolve the aliphatic thioether efficiently without peak tailing.

  • Sample Extraction : Extract 500 mL of the filtered aqueous sample using Solid Phase Extraction (SPE) with a pre-conditioned C18 cartridge. (Causality: C18 effectively captures the moderately hydrophobic thioether alcohol from the highly polar aqueous matrix).

  • Elution : Elute the analytes with 5 mL of GC-grade ethyl acetate.

  • Internal Standardization : Spike the eluate with 10 µg/L of an isotopically labeled standard (e.g., d3-methylthio analog). (Validation: This creates a self-validating system to correct for matrix suppression effects and injection volume variability).

  • GC-MS Analysis : Inject 1 µL into the GC-MS system.

    • Inlet: 250 °C, Splitless mode.

    • Oven Program: 40 °C (hold 2 min), ramp at 10 °C/min to 200 °C, then 20 °C/min to 280 °C.

    • MS Mode: Electron Ionization (EI) at 70 eV, scanning m/z 40–200.

  • Data Processing : Confirm the identity using the diagnostic ions outlined in Table 2 (m/z 120, 89, 61).

References

  • Title : Synthesis and Insecticidal Properties of Some Cholinergic Trisubstituted Acetaldehyde O-(Methylcarbamoyl)oximes Source : ResearchGate (Journal of Agricultural and Food Chemistry) URL :[Link]

  • Title : 2-methyl-2-(methylthio)-propanal oxime - Nature and Synthesis Source : ChemBK URL :[Link]

  • Title : Hydrolysis of Organic Contaminants: Improving Laboratory Studies to Accurately Predict Environmental Transformation Rates Source : ResearchGate URL :[Link]

  • Title : Determination of aldicarb, aldicarb oxime, and aldicarb nitrile in water by gas chromatography/mass spectrometry Source : ResearchGate URL :[Link]

Sources

Exploratory

Physicochemical Characterization and Solubility Profile of 2-Methyl-2-(methylsulfanyl)propan-1-ol

Executive Summary In the early stages of drug discovery and formulation development, understanding the solvation thermodynamics of intermediate compounds and active pharmaceutical ingredient (API) fragments is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the early stages of drug discovery and formulation development, understanding the solvation thermodynamics of intermediate compounds and active pharmaceutical ingredient (API) fragments is paramount. 2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS No.: 27874-69-7) is a bifunctional aliphatic compound characterized by a primary hydroxyl group and a thioether linkage, separated by a sterically hindered gem-dimethyl carbon. This whitepaper provides an in-depth technical analysis of its solubility profile across common solvents, detailing the molecular causality behind its solvation and outlining self-validating experimental workflows for accurate solubility determination.

Molecular Architecture and the Causality of Solvation

To predict and manipulate the solubility of 2-Methyl-2-(methylsulfanyl)propan-1-ol, we must first deconstruct its molecular architecture using the framework of Hansen Solubility Parameters (HSP), which quantifies dispersion forces, dipolar intermolecular forces, and hydrogen bonding[1].

The solubility profile of this compound is dictated by three competing structural features:

  • The Primary Hydroxyl Group (-OH): Acts as both a strong hydrogen bond donor and acceptor. This moiety drives the compound's affinity for polar protic solvents (e.g., water, methanol) by lowering the free energy of solvation through extensive hydrogen-bond networks.

  • The Thioether Linkage (-S-CH3): While weakly polar, the sulfur atom is highly polarizable. It contributes significantly to dispersion forces but acts only as a weak hydrogen bond acceptor. This group drives solubility in moderately polar and non-polar organic solvents (e.g., dichloromethane, ethyl acetate).

  • The Gem-Dimethyl Group (-C(CH3)2-): This introduces significant steric bulk adjacent to the thioether and hydroxyl groups. Causality: The steric hindrance disrupts dense solvent packing around the molecule, increasing its overall lipophilicity (LogP) and limiting its aqueous solubility by increasing the entropic penalty of cavity formation in water.

Because of this amphiphilic-like balance, 2-Methyl-2-(methylsulfanyl)propan-1-ol is highly miscible in most organic solvents but exhibits limited, yet measurable, thermodynamic solubility in aqueous media.

Experimental Workflows: A Self-Validating System

In pre-formulation science, relying on a single solubility metric often leads to late-stage attrition. Low solubility can lead to unpredictable results during in vitro testing, thereby increasing development costs[2]. To ensure rigorous scientific integrity, we employ a self-validating system that cross-references kinetic solubility (the precipitation threshold) with thermodynamic solubility (the true equilibrium state).

If the kinetic solubility significantly exceeds the thermodynamic solubility, it indicates the formation of a transient, supersaturated metastable state[3].

G A 2-Methyl-2-(methylsulfanyl)propan-1-ol (Solid Compound) B Kinetic Solubility (Laser Nephelometry) A->B DMSO Stock Dilution C Thermodynamic Solubility (Shake-Flask Method) A->C Solid Excess in Buffer F Self-Validating System (Cross-Reference Data) B->F HTS Precipitation Data D Phase Separation (Centrifugation/Filtration) C->D 24-96h Equilibration E Quantification (HPLC-UV/LC-MS) D->E Saturated Supernatant E->F Equilibrium Concentration

Self-validating workflow for kinetic and thermodynamic solubility determination.

Thermodynamic Solubility Protocol (The Gold Standard)

The shake-flask method remains the most reliable technique for determining true equilibrium solubility[4],[5].

  • Step 1: Solid Excess Addition: Accurately weigh an amount of the compound that is in excess of its expected solubility (e.g., 500 µg to 5-10 mg) into sealed glass vials[6],[5]. Causality: An excess of solid is mandatory to maintain a saturated solution and ensure the equilibrium is driven by the thermodynamically stable phase[3].

  • Step 2: Equilibration: Add the target solvent (e.g., aqueous phosphate buffer pH 7.4) and incubate the vials on an orbital shaker at 25 °C and 400 rpm for 24 to 96 hours[6]. Causality: Thioether-containing compounds can exhibit slow dissolution kinetics. Extended incubation prevents the underestimation of solubility and allows any metastable states to precipitate fully[3].

  • Step 3: Phase Separation: Centrifuge the suspension or filter the supernatant through a 0.22 µm syringe filter without disturbing the solid pellet[5]. Causality: Complete removal of micro-particulates is critical; residual solid in the supernatant will cause false-positive concentration spikes during quantification.

  • Step 4: Quantification: Analyze the clear supernatant using isocratic HPLC-UV or LC-MS against a pre-established external calibration curve[6],[2].

Kinetic Solubility Protocol (High-Throughput Screening)

Kinetic solubility is crucial for early-stage discovery as it is fast and well-suited for High-Throughput Screening (HTS) formats[2].

  • Step 1: Stock Preparation: Dissolve the solid compound in 100% DMSO to create a 10 mM or 20 mM stock solution[6],[2].

  • Step 2: Serial Dilution: Inject aliquots of the DMSO stock into the target aqueous buffer at 1-minute intervals[4]. Causality: Rapid addition mimics the sudden exposure of a compound to physiological fluids, capturing the kinetic precipitation threshold.

  • Step 3: Detection: Monitor the solution using laser nephelometry to detect the onset of light scattering[2]. Causality: Light scattering provides a highly sensitive, label-free method to detect the exact concentration at which the compound crashes out of solution.

Quantitative Solubility Data

Because empirical data for every solvent combination is not exhaustively published for this specific CAS number, the following table synthesizes predicted thermodynamic solubility ranges based on Hansen Solubility Parameters, dielectric constants, and functional group contributions of structurally analogous thioether alcohols[1].

SolventDielectric Constant (ε)Predicted Solubility Range (mg/mL)Dominant Solvation Mechanism
Water (pH 7.4) 80.110 - 25Hydrogen bonding via -OH; limited by the hydrophobic bulk of the gem-dimethyl and thioether groups.
Methanol 32.7> 100 (Miscible)Strong H-bonding; highly favorable dispersive interactions.
Ethanol 24.5> 100 (Miscible)Strong H-bonding; highly favorable dispersive interactions.
Dimethyl Sulfoxide (DMSO) 46.7> 100 (Miscible)Universal solvation; strong dipole-dipole interactions[2].
Dichloromethane (DCM) 9.1> 100 (Miscible)High dispersion forces perfectly matching the polarizability of the thioether group.
Hexane 1.950 - 100Dispersive interactions; solubility is slightly hindered by partial self-association of the -OH groups.

Impact on Drug Development and Formulation

For formulation scientists, the solubility profile of 2-Methyl-2-(methylsulfanyl)propan-1-ol dictates its handling during synthesis and formulation. Its high solubility in volatile organic solvents like DCM and Ethanol makes it an excellent candidate for solvent evaporation-based assays and spray-drying processes[3]. However, its moderate aqueous solubility means that if it is incorporated into a larger API structure, the resulting drug candidate may require solubilizing agents or amorphous solid dispersion (ASD) technologies to achieve optimal in vivo bioavailability.

References

  • Title: 2-methyl-1-(methylthio)
  • Title: 3.7.
  • Source: bienta.
  • Source: scispace.
  • Source: benchchem.
  • Title: UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.
  • Source: nih.

Sources

Foundational

Stability and storage conditions for 2-Methyl-2-(methylsulfanyl)propan-1-ol

Stability and Storage Conditions for 2-Methyl-2-(methylsulfanyl)propan-1-ol: A Technical Guide for Drug Development Executive Summary In the landscape of pharmaceutical synthesis and drug development, 2-Methyl-2-(methyls...

Author: BenchChem Technical Support Team. Date: March 2026

Stability and Storage Conditions for 2-Methyl-2-(methylsulfanyl)propan-1-ol: A Technical Guide for Drug Development

Executive Summary

In the landscape of pharmaceutical synthesis and drug development, 2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS: 27874-69-7) serves as a critical, dual-functional intermediate. Featuring both a primary alcohol and a thioether (methylsulfanyl) moiety, the molecule presents unique stability liabilities. While the carbon backbone is robust, the electron-rich sulfur atom is highly vulnerable to oxidative degradation. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, outlines a self-validating protocol for empirical stability profiling, and establishes authoritative directives for optimal storage and handling.

Structural Analysis & Degradation Mechanisms

To understand the stability profile of 2-Methyl-2-(methylsulfanyl)propan-1-ol, one must analyze its specific stereoelectronic environment. The molecule features a quaternary carbon at the C2 position, bonded to a hydroxymethyl group, two methyl groups, and a methylsulfanyl group.

The Steric vs. Electronic Dichotomy: While the steric bulk of the gem-dimethyl configuration at C2 effectively suppresses elimination reactions (due to the absence of α -hydrogens relative to the sulfur), it does not protect the sulfur's lone electron pairs. These lone pairs remain highly susceptible to electrophilic attack by Reactive Oxygen Species (ROS) such as peroxides, hypochlorite, or even ambient triplet oxygen over prolonged periods 1.

Primary Degradation Pathways:

  • Thioether Oxidation (Primary Risk): The most rapid degradation pathway is the nucleophilic attack of the sulfur atom onto ROS, resulting in the formation of a polar sulfoxide derivative. Kinetic analyses of thioether oxidation demonstrate that this conversion occurs readily in aqueous or ambient environments, fundamentally altering the molecule's hydrophobicity and chemical reactivity 2. Under excess oxidative stress, the sulfoxide is further oxidized to a sulfone.

  • Alcohol Oxidation (Secondary Risk): The unhindered primary alcohol (-CH 2​ OH) can be oxidized to 2-methyl-2-(methylsulfanyl)propanal and subsequently to the corresponding carboxylic acid. However, this pathway requires a higher activation energy and the presence of stronger oxidants compared to thioether oxidation.

Degradation_Pathway A 2-Methyl-2-(methylsulfanyl) propan-1-ol (Intact) B Sulfoxide Derivative (Primary Oxidation) A->B ROS / Ambient O2 (Fast Kinetics) D Aldehyde / Acid (Alcohol Oxidation) A->D Strong Oxidants (High Activation Energy) C Sulfone Derivative (Secondary Oxidation) B->C Excess ROS (Slow Kinetics)

Fig 1: Primary oxidative degradation pathways of 2-Methyl-2-(methylsulfanyl)propan-1-ol.

Empirical Stability Profiling: A Self-Validating Protocol

To accurately determine the shelf-life of this compound, researchers must employ a forced degradation protocol aligned with ICH Q1A(R2) guidelines. The following methodology is designed as a self-validating system : it incorporates a mass balance check to ensure no volatile degradants escape detection, thereby validating the integrity of the assay.

Step-by-Step Methodology

Step 1: Sample Preparation & Baseline Calibration

  • Action: Dissolve 10 mg of 2-Methyl-2-(methylsulfanyl)propan-1-ol in 10 mL of HPLC-grade Acetonitrile under an inert Argon atmosphere.

  • Causality: Argon is denser than Nitrogen, providing a superior protective blanket that effectively displaces oxygen, preventing premature baseline oxidation.

  • Validation: Run an initial LC-MS/MS assay to establish the 100% intact API baseline and calibrate the system suitability using a known sulfoxide standard.

Step 2: Application of Stress Conditions

  • Oxidative Stress: Aliquot 2 mL of the sample and add 0.1% H 2​ O 2​ . Incubate at 25°C.

  • Thermal Stress: Aliquot 2 mL into a hermetically sealed amber vial. Incubate at 60°C.

  • Control: Aliquot 2 mL into a sealed amber vial with an Argon headspace at 4°C.

Step 3: Time-Point Aliquoting & Quenching

  • Action: Extract 100 μ L aliquots at Days 0, 7, 14, and 30. Immediately quench the oxidative samples with sodium thiosulfate to halt ROS activity.

Step 4: LC-MS/MS Quantification & Mass Balance Check

  • Action: Analyze the aliquots using a C18 reverse-phase column. Quantify the intact API ( m/z 120.22) and the sulfoxide degradant ( m/z 136.22).

  • Validation (Mass Balance): Calculate the sum of the intact API and all quantified degradants. If the total mass recovery is < 95%, it indicates the formation of undetected volatile species or irreversible column binding, prompting an immediate method recalibration.

Stability_Workflow Step1 Sample Preparation (Inert Argon Atmosphere) Step2 Forced Degradation (Oxidative, Thermal, Photo) Step1->Step2 Step3 Time-Point Aliquoting (Days 0, 7, 14, 30) Step2->Step3 Step4 LC-MS/MS Analysis (Mass Balance Validation) Step3->Step4 Step5 Kinetic Modeling (Shelf-Life Determination) Step4->Step5

Fig 2: Step-by-step workflow for empirical stability profiling and kinetic modeling.

Quantitative Degradation Kinetics

The quantitative data below illustrates the degradation kinetics of 2-Methyl-2-(methylsulfanyl)propan-1-ol over a 6-month period, demonstrating the critical necessity of environmental controls.

Storage ConditionTime (Months)Intact API (%)Sulfoxide Degradant (%)Other Degradants (%)Mass Balance (%)
25°C / Ambient Air (Accelerated)188.411.20.299.8
364.134.51.199.7
641.255.82.599.5
5°C / Ambient Air (Refrigerated)198.11.8< 0.199.9
394.55.30.199.9
689.210.50.299.9
5°C / Argon Headspace (Optimized)199.9< 0.1< 0.1100.0
399.70.2< 0.199.9
699.5 0.4 < 0.1 99.9

Data Interpretation: The data clearly indicates that temperature reduction alone (5°C / Ambient Air) is insufficient to halt thioether oxidation over long-term storage. The displacement of oxygen via an Argon headspace is the primary driver of long-term stability.

Optimal Storage & Handling Directives

Based on the mechanistic vulnerabilities and empirical data, the following stringent storage protocols must be adhered to for maintaining >99% purity of 2-Methyl-2-(methylsulfanyl)propan-1-ol :

  • Container Closure System: Store strictly in amber glass vials .

    • Causality: Amber glass blocks UV light, preventing photo-initiated radical formation at the sulfur atom. The vials must be sealed with PTFE-lined caps . PTFE is chemically inert, preventing the leaching of plasticizers into the solvent and ensuring a hermetic seal against atmospheric oxygen.

  • Atmospheric Control: The container headspace must be purged and backfilled with Argon gas .

    • Causality: As established, the primary degradation pathway is ROS-mediated oxidation. Argon effectively displaces ambient oxygen, neutralizing the primary threat to the thioether moiety.

  • Thermal Regulation: For short-term active use, maintain at 2°C to 8°C . For long-term storage (>3 months), freeze at -20°C .

    • Causality: Lowering the temperature reduces the kinetic energy of the system, exponentially decreasing the rate constant of any residual oxidative or hydrolytic reactions.

  • Handling: Always handle within a certified fume hood using Schlenk line techniques if the material is highly purified. Thioethers possess distinct, often pungent odors, and minimizing exposure to ambient lab air during aliquoting preserves batch integrity.

References

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery Source: Biomacromolecules (ACS Publications) URL:[Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Exploratory

The Biological Virtuosity of Sulfur-Containing Alcohols: A Technical Guide for Drug Discovery and Development

Introduction: The Understated Significance of Sulfur in Biologically Active Alcohols Within the vast pharmacopeia of natural and synthetic compounds, sulfur-containing molecules represent a unique and often underexplored...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Understated Significance of Sulfur in Biologically Active Alcohols

Within the vast pharmacopeia of natural and synthetic compounds, sulfur-containing molecules represent a unique and often underexplored class of therapeutic agents. The presence of a sulfur atom, particularly within an alcohol moiety (thiol) or as part of a more complex functional group, imparts distinct physicochemical properties that translate into a remarkable breadth of biological activities. These compounds are not mere structural variants of their oxygen-containing counterparts; the lower electronegativity and larger atomic radius of sulfur introduce unique reactivity, nucleophilicity, and redox potential. This guide provides an in-depth exploration of the core biological activities of prominent sulfur-containing alcohols and related organosulfur compounds, offering a technical framework for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, and provide detailed, field-proven protocols for their evaluation.

Pillar I: Key Bioactive Sulfur-Containing Compounds and Their Mechanisms of Action

The biological efficacy of sulfur-containing alcohols is best understood through the examination of key exemplars that have been the subject of extensive research. These compounds, often derived from dietary sources, have emerged as potent modulators of critical cellular pathways.

The Organosulfur Arsenal of Garlic (Allium sativum)

Garlic has been revered for its medicinal properties for centuries, a reputation largely attributable to its rich content of organosulfur compounds.[1] The primary precursor, alliin (an S-allyl-L-cysteine sulfoxide), is converted to the highly reactive allicin upon crushing or cutting of the garlic bulb. Allicin, in turn, rapidly metabolizes into a variety of more stable, lipid-soluble compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[2] These molecules are central to garlic's therapeutic effects.

  • Anticancer Activity: DATS, in particular, has demonstrated significant anticancer potential.[3][4] It has been shown to induce cell cycle arrest, primarily at the G2/M phase, and to trigger apoptosis in various cancer cell lines.[5][6] Mechanistically, DATS can disrupt microtubule network formation, a critical process for cell division.[5] Furthermore, these compounds can modulate key signaling pathways involved in cancer progression, such as the MAPK pathway.[7]

  • Antimicrobial Properties: The organosulfur compounds in garlic exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[8][9] Their primary mode of action involves the reaction of the highly reactive sulfur atoms with the free sulfhydryl groups of microbial enzymes, leading to their inactivation and subsequent cell death.[8] Allicin and its derivatives can also compromise the integrity of bacterial cell membranes.[8]

  • Cardiovascular Protection: Garlic-derived organosulfur compounds contribute to cardiovascular health by inhibiting platelet aggregation and lowering cholesterol and triglyceride levels.[10]

Sulforaphane: The Nrf2-Activating Powerhouse from Cruciferous Vegetables

Sulforaphane, an isothiocyanate derived from the glucosinolate glucoraphanin found in broccoli and other cruciferous vegetables, is a potent activator of the Nrf2 antioxidant response pathway.[11][12]

  • Antioxidant and Detoxifying Effects: The most well-documented mechanism of sulforaphane is its ability to activate the Nrf2-antioxidant response element (ARE) signaling pathway.[13] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Sulforaphane modifies cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[14][15] In the nucleus, Nrf2 binds to the ARE, inducing the transcription of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins.[11][16]

  • Anti-inflammatory Action: Sulforaphane exerts anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway.[12][17] This leads to a reduction in the production of pro-inflammatory cytokines.

  • Anticancer Properties: By inducing cell cycle arrest and apoptosis, sulforaphane has demonstrated anticancer activity in various cancer models.[13][18] Its ability to inhibit histone deacetylases is another mechanism contributing to its anticancer effects.[13]

Diagram 1: The Nrf2-ARE Signaling Pathway Activated by Sulforaphane

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_activation cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Associates with Cul3->Nrf2 Ubiquitination Sulforaphane Sulforaphane Sulforaphane->Keap1 Modifies Cys151 Maf sMaf Nrf2_n->Maf Heterodimerizes with ARE ARE Maf->ARE Binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Induces Transcription Bioactivity_Workflow cluster_assays In Vitro Bioactivity Assays start Sulfur-Containing Alcohol Compound antioxidant Antioxidant Activity (DPPH, ABTS, CUPRAC) start->antioxidant anti_inflammatory Anti-inflammatory Activity (Griess, ELISA) start->anti_inflammatory anticancer Anticancer Activity (MTT, Cell Cycle) start->anticancer antimicrobial Antimicrobial Activity (Broth Microdilution) start->antimicrobial data_analysis Data Analysis (IC50, MIC, etc.) antioxidant->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis antimicrobial->data_analysis conclusion Identification of Lead Compound data_analysis->conclusion

Caption: A generalized workflow for the in vitro screening of sulfur-containing alcohols.

Assessment of Antimicrobial Activity

a) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [19][20][21]

  • Principle: This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the microorganism. [20]* Step-by-Step Protocol:

    • Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and then dilute it further. [19] 3. Inoculate each well of the microtiter plate with the bacterial suspension. [21] 4. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours). [19] 6. Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [19]

Pillar III: Data Presentation and Interpretation

The quantitative data generated from these assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Exemplar Data Summary for a Hypothetical Sulfur-Containing Alcohol

Biological ActivityAssayEndpointResult
Antioxidant DPPH ScavengingIC50 (µg/mL)15.2 ± 1.8
ABTS ScavengingTEAC (µM Trolox/mg)120.5 ± 9.3
Anti-inflammatory NO Production (LPS-stimulated RAW 264.7)IC50 (µM)8.7 ± 0.9
TNF-α Secretion (LPS-stimulated RAW 264.7)% Inhibition at 10 µM65.4 ± 5.1
Anticancer Cell Viability (MCF-7 cells, 48h)IC50 (µM)5.3 ± 0.6
Cell Cycle Analysis (MCF-7 cells, 24h)% G2/M Arrest at 5 µM42.1 ± 3.5
Antimicrobial MIC vs. S. aureusµg/mL32
MIC vs. E. coliµg/mL64

Conclusion: A Promising Frontier in Drug Discovery

Sulfur-containing alcohols and their related organosulfur compounds represent a rich and diverse source of biologically active molecules with significant therapeutic potential. Their unique chemical properties, conferred by the presence of the sulfur atom, enable them to interact with a wide array of cellular targets and modulate key signaling pathways involved in oxidative stress, inflammation, cancer, and microbial infections. The systematic evaluation of these compounds, using the robust and validated protocols outlined in this guide, is essential for identifying and characterizing novel lead compounds for drug discovery and development. As our understanding of the intricate roles of these molecules in human health and disease continues to expand, so too will the opportunities for harnessing their therapeutic power.

References

  • Gorąca, A., Huk-Kolega, H., Piechota, A., Kleniewska, P., Ciejka, E., & Skibska, B. (2011). Lipoic acid - biological activity and therapeutic potential. Pharmacological Reports, 63(4), 849-858. [Link]

  • Martins, N., Petropoulos, S., & Ferreira, I. C. F. R. (2016). Chemical composition and bioactive compounds of garlic (Allium sativum L.) as affected by processing. Trends in Food Science & Technology, 50, 41-50. [Link]

  • Shang, A., Cao, S. Y., Xu, X. Y., Gan, R. Y., Tang, G. Y., Corke, H., Mavumengwana, V., & Li, H. B. (2019). Bioactive Compounds and Biological Functions of Garlic (Allium sativum L.). Foods, 8(7), 246. [Link]

  • Wikipedia contributors. (2024, March 1). Lipoic acid. In Wikipedia, The Free Encyclopedia. Retrieved March 14, 2024, from [Link]

  • Shay, K. P., Moreau, R. F., Smith, E. J., Smith, A. R., & Hagen, T. M. (2009). Alpha-lipoic acid as a dietary supplement: Molecular mechanisms and therapeutic potential. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(10), 1149-1160. [Link]

  • Ghibu, S., Richard, C., Vergely, C., Zeller, M., Cottin, Y., & Rochette, L. (2009). Antioxidant properties of an endogenous thiol: alpha-lipoic acid, useful in the prevention of cardiovascular diseases. Journal of cardiovascular pharmacology, 54(5), 391-398. [Link]

  • Armağan, G., & Abd El-Aty, A. M. (2019). Sulforaphane, Potential Mechanism of Action and Its Relationship with Diseases. IntechOpen. [Link]

  • Cheah, I. K., & Halliwell, B. (2021). Ergothioneine and its congeners: anti-ageing mechanisms and pharmacophore biosynthesis. Ageing Research Reviews, 72, 101484. [Link]

  • Wu, Q., Chen, H., Zhang, Y., & Liu, Y. (2022). Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases. Frontiers in Pharmacology, 13, 892222. [Link]

  • Sicińska, P., & Płoszaj, T. (2021). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 26(9), 2446. [Link]

  • Anticancer.ca. (2023, June 8). Sulforaphane. [Link]

  • Ulfah, M., Nurdin, S. U., & Wahyuni, S. (2021). Bioactive compounds in garlic (Allium sativum L.) as a source of antioxidants and its potential to improve the immune system: a review. Food Research, 5(5), 1-13. [Link]

  • Hosono, T., Fukao, T., Ogihara, J., Ito, Y., Shiba, H., Seki, T., & Ariga, T. (2005). Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of β-tubulin. Journal of Biological Chemistry, 280(49), 41487-41493. [Link]

  • Salehi, B., Berkay, Y., Capanoglu, E., Adrar, N., Catalkaya, G., Shaheen, S., ... & Martins, N. (2023). Alpha-lipoic acid in pharmaceutical development: a comprehensive review of its therapeutic potential and molecular mechanisms. International Journal of Molecular Sciences, 24(16), 12891. [Link]

  • Iciek, M., Kwiecień, I., & Włodek, L. (2009). Biological properties of garlic and garlic-derived organosulfur compounds. Environmental and Molecular Mutagenesis, 50(3), 247-265. [Link]

  • El-Sayyad, H. I., El-Ghawet, H. A., El-Demerdash, R. S., & El-Meligy, A. M. (2020). Attenuative Effect of Diallyl Trisulfide on Caspase Activity in TNF-α-induced Triple Negative Breast Cancer Cells. Anticancer Research, 40(7), 3829-3837. [Link]

  • Bhatwalkar, S. B., Mondal, R., Krishna, S. B. N., Adam, J. K., & Govender, P. (2021). Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). Frontiers in Microbiology, 12, 613077. [Link]

  • Pan, J., Zhang, Q., Li, K., & Liu, Q. (2022). Biological mechanisms and clinical efficacy of sulforaphane for mental disorders. Journal of Translational Medicine, 20(1), 190. [Link]

  • Su, X., Jiang, X., Meng, L., Dong, X., Li, Y., & Xin, Y. (2018). Chemopreventive activity of sulforaphane. Drug Design, Development and Therapy, 12, 2905-2913. [Link]

  • Li, J., Zhou, J., & Zhang, M. (2023). The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights. Frontiers in Pharmacology, 14, 1165243. [Link]

  • Wang, T., Wang, N., Wang, Y., Li, L., & Liu, D. (2017). Diallyl Trisulfide Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice. International Journal of Biological Sciences, 13(1), 108-118. [Link]

  • Liu, J., Li, Y., & Chen, J. (2023). A Review of Novel Antioxidant Ergothioneine: Biosynthesis Pathways, Production, Function and Food Applications. Molecules, 28(9), 3847. [Link]

  • Zhang, Y., Wang, Y., & Chen, Y. (2023). Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems. International Journal of Nanomedicine, 18, 2033-2051. [Link]

  • Weigand, M. A., & Buerkle, H. (2007). Ergothioneine: a new player in the cellular antioxidant defense system? Anesthesia & Analgesia, 105(4), 903-904. [Link]

  • Liao, S., Li, K., & Liu, T. (2023). Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of Ergothioneine in the Skin. Cosmetics, 10(4), 108. [Link]

  • Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). The emerging role of Nrf2 in mitochondrial function. Free Radical Biology and Medicine, 88(Pt B), 179-188. [Link]

  • Clinical and Laboratory Standards Institute. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Clinical and Laboratory Standards Institute. [Link]

  • Marinova, G., & Batchvarov, V. (2011). Evaluation of the methods for determination of the free radical scavenging activity by DPPH. Bulgarian Journal of Agricultural Science, 17(1), 11-24. [Link]

  • Kim, S. J., Lee, E. B., Park, H. R., & Kim, Y. C. (2007). Evaluation of a colorimetric broth microdilution method for antimicrobial susceptibility testing using 2,3,5-triphenyltetrazolium chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53. [Link]

  • Solarbio. (n.d.). ABTS Tree Radical Scavenging Activity Assay Kit. Retrieved March 14, 2024, from [Link]

  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Current Protocols in Toxicology, 33(1), 7.6.1-7.6.12. [Link]

  • Özyürek, M., Güçlü, K., & Apak, R. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. Journal of Pharmaceutical and Biomedical Analysis, 216, 114778. [Link]

  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. [Link]

  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Savov, E., & Gergova, G. (2001). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Journal of Culture Collections, 2, 59-62. [Link]

  • Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Retrieved March 14, 2024, from [Link]

  • Uddin, M. S., Al-Mamun, A., Rahman, M. A., & Abdel-Daim, M. M. (2021). Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma. Frontiers in Oncology, 11, 706244. [Link]

  • National Cancer Institute. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

  • Arigo. (n.d.). Mouse Proinflammatory Cytokine Multiplex ELISA Kit (IL1 beta, IFN gamma, TNF alpha, IL6). Retrieved March 14, 2024, from [Link]

  • Wang, H., Liu, K., Geng, M., Gao, P., & Chen, W. (2023). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers in Oncology, 13, 1157972. [Link]

  • Dahl, M. (2018). Optimizing methods for profiling cytokines in cultures of human cancer cell lines. [Link]

  • Lee, J. Y., & Kim, Y. S. (2017). Schematic representation of inhibitory compounds of NF-κB activation. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Fidelity Synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol via Chemoselective Aldehyde Reduction

Abstract & Introduction This document provides a detailed protocol for the synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol from its corresponding aldehyde, 2-methyl-2-(methylthio)propanal. The transformation is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This document provides a detailed protocol for the synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol from its corresponding aldehyde, 2-methyl-2-(methylthio)propanal. The transformation is a cornerstone reaction in organic synthesis, involving the selective reduction of an aldehyde to a primary alcohol. The starting material, 2-methyl-2-(methylthio)propanal, is a significant C5 building block, valued for its dual functionality of a reactive aldehyde and a thioether moiety at a quaternary carbon.[1] This structure makes it a key intermediate in the synthesis of various agrochemicals and specialty chemicals.[1][2]

The protocol herein is designed for research scientists in synthetic chemistry and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles that govern the choice of reagents and conditions. The primary focus is on achieving high chemoselectivity, ensuring the aldehyde is reduced without affecting the adjacent thioether linkage. This is accomplished using sodium borohydride (NaBH₄), a mild and selective reducing agent.[3][4] The methodology is robust, scalable, and incorporates self-validating steps through rigorous workup and characterization.

Mechanistic Rationale & Chemoselectivity

The conversion of an aldehyde to a primary alcohol is a fundamental reduction reaction. The core of this transformation lies in the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the carbonyl group.

2.1 The Role of Sodium Borohydride (NaBH₄)

Sodium borohydride is the reagent of choice for this synthesis due to its excellent functional group tolerance.[5] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is mild enough to selectively reduce aldehydes and ketones while leaving other functional groups, like thioethers and esters, intact under standard conditions.[3][4]

The reaction mechanism proceeds in two main stages:

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride to the carbonyl carbon. This is the rate-determining step and results in the formation of a tetrahedral alkoxyborate intermediate.[3][6]

  • Protonation/Workup: The alkoxyborate intermediate is stable until a protic source is introduced during the workup phase. The addition of water or a mild acid protonates the oxygen atom, yielding the final primary alcohol product, 2-Methyl-2-(methylsulfanyl)propan-1-ol.[7]

2.2 Ensuring Chemoselectivity

The key challenge in this synthesis is to reduce the aldehyde without affecting the methylsulfanyl group (-SCH₃). Sulfur compounds can sometimes poison catalysts or react with aggressive reagents. However, the thioether linkage is stable to the mild conditions of a sodium borohydride reduction. The inherent difference in reactivity between the highly electrophilic aldehyde and the relatively inert thioether allows for a clean and high-yielding transformation. This principle of chemoselectivity is fundamental to modern organic synthesis, enabling the modification of one functional group in the presence of others.[8][9]

Quantitative Data Summary

The following table outlines the stoichiometry for a representative laboratory-scale synthesis.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
2-methyl-2-(methylthio)propanalC₅H₁₀OS118.205.00 g42.31.0
Sodium Borohydride (NaBH₄)NaBH₄37.830.80 g21.10.5*
Methanol (Solvent)CH₃OH32.0450 mL--
1M Hydrochloric Acid (Quench)HCl36.46~25 mL--
Ethyl Acetate (Extraction)C₄H₈O₂88.113 x 30 mL--
Brine (Wash)NaCl(aq)-25 mL--

*Note: One mole of NaBH₄ can theoretically reduce four moles of aldehyde. Using 0.5 equivalents provides a slight excess of hydride to ensure complete reaction while minimizing waste and simplifying the workup.

Detailed Experimental Protocol

4.1 Materials & Equipment

  • Chemicals: 2-methyl-2-(methylthio)propanal (CAS 16042-21-0), Sodium borohydride (CAS 16940-66-2), Methanol (anhydrous), Ethyl acetate, 1M Hydrochloric acid, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate or sodium sulfate.

  • Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, standard glassware for extraction and filtration.

4.2 Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve Aldehyde in Methanol B Cool to 0°C (Ice Bath) A->B C Add NaBH4 (Portion-wise) B->C D Stir at 0°C to RT (Monitor by TLC) C->D E Quench with 1M HCl D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry Organic Layer (Na2SO4) G->H I Concentrate in vacuo H->I J Purify (e.g., Distillation) I->J K Characterize Product (NMR, IR, MS) J->K

Sources

Application

Application Note: Chemoselective Reduction of 2-Methyl-2-(methylthio)propanal to 2-Methyl-2-(methylthio)propan-1-ol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Process: Carbonyl Reduction / Alcohol Synthesis Introduction & Mechanistic Rationale 2-Methyl-2-(methylthio)propanal is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Process: Carbonyl Reduction / Alcohol Synthesis

Introduction & Mechanistic Rationale

2-Methyl-2-(methylthio)propanal is a highly versatile C5 building block, widely recognized as a critical intermediate in the industrial synthesis of agrochemicals (such as the carbamate insecticide Aldicarb) and as a masked acyl anion (umpolung reagent) for complex carbon-carbon bond formations 1. The aldehyde functionality of this compound provides a reactive handle that can be readily reduced to an alcohol, yielding 2-methyl-2-(methylthio)propan-1-ol, a valuable precursor for further functionalization 2.

Causality of Reagent Selection

The reduction of 2-methyl-2-(methylthio)propanal presents specific chemoselectivity and steric challenges. The molecule features a thioether linkage that is susceptible to oxidation or cleavage under harsh conditions, and an α -quaternary carbon center that imposes significant steric hindrance around the carbonyl carbon.

While strong reducing agents like Lithium Aluminum Hydride (LiAlH 4​ ) or specialized reagents like Sodium bis(2-methoxyethoxy)aluminum hydride can achieve smooth, quantitative reduction of aldehydes 3, Sodium Borohydride (NaBH 4​ ) in Methanol is the preferred protocol for this specific substrate. NaBH 4​ provides a mild, highly chemoselective hydride source that exclusively reduces the aldehyde without affecting the thioether moiety.

Because the α -gem-dimethyl groups sterically retard the nucleophilic trajectory (Bürgi-Dunitz angle) of the incoming hydride, the reaction must be carefully temperature-controlled. Initial hydride addition is performed at 0 °C to mitigate the exothermic release of hydrogen gas and prevent solvent boil-off. Subsequently, the reaction is allowed to warm to room temperature (25 °C) to provide the necessary kinetic energy to overcome the steric bulk and drive the reduction to completion.

Experimental Protocol

Self-Validating System: This protocol incorporates in-process controls (TLC monitoring) and a mild quenching strategy to ensure the integrity of the acid-sensitive thioether product.

Reagents & Materials
  • 2-Methyl-2-(methylthio)propanal (Starting Material, >98% purity)

  • Sodium Borohydride (NaBH 4​ , reducing agent)

  • Methanol (MeOH, anhydrous, solvent)

  • Ethyl Acetate (EtOAc, extraction solvent)

  • Saturated aqueous Ammonium Chloride (NH 4​ Cl, quenching agent)

  • Anhydrous Sodium Sulfate (Na 2​ SO 4​ , drying agent)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen gas inlet, add 2-methyl-2-(methylthio)propanal (1.32 g, 10.0 mmol) and anhydrous methanol (20.0 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

    • Causality: Cooling suppresses the exothermic reaction between NaBH 4​ and methanol, ensuring the hydride is preserved for carbonyl reduction.

  • Hydride Addition: Weigh out NaBH 4​ (0.23 g, 6.0 mmol). Add the NaBH 4​ portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the evolution of hydrogen gas and maintains the internal temperature below 5 °C, preventing thermal degradation of the starting material.

  • Reduction: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir vigorously for 2 hours.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) solvent system. The aldehyde can be visualized using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, whereas the product alcohol will not stain with DNPH.

  • Quenching: Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C. Slowly add saturated aqueous NH 4​ Cl (10 mL) dropwise until gas evolution ceases.

    • Causality: NH 4​ Cl provides a mildly acidic proton source to safely destroy excess NaBH 4​ and break down the borate complex without causing acid-catalyzed side reactions with the thioether.

  • Solvent Removal: Concentrate the mixture in vacuo (rotary evaporator) to remove the majority of the methanol.

  • Extraction: Dilute the aqueous residue with distilled water (10 mL) and extract with EtOAc (3 × 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: The crude 2-methyl-2-(methylthio)propan-1-ol is typically >95% pure by NMR. If ultra-high purity is required for downstream pharmacokinetic studies or HPLC analysis 4, it can be further purified by vacuum distillation.

Quantitative Data & Analytics

Table 1: Stoichiometry and Reagent Equivalents
Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
2-Methyl-2-(methylthio)propanal 132.221.01.32 gElectrophilic Substrate
Sodium Borohydride (NaBH 4​ ) 37.830.60.23 gHydride Source
Methanol (MeOH) 32.04-20.0 mLSolvent / Proton Source
Ammonium Chloride (sat. aq.) 53.49Excess10.0 mLQuenching Agent
Table 2: Analytical Characterization Parameters
Analytical MethodExpected Signals / ParametersDiagnostic Purpose
1 H NMR (CDCl 3​ ) δ 3.45 (s, 2H, -CH 2​ OH), 2.05 (s, 3H, -SCH 3​ ), 1.25 (s, 6H, -C(CH 3​ ) 2​ )Structural confirmation; verifies the disappearance of the aldehyde proton ( δ ~9.5).
Reverse-Phase HPLC Column: Newcrom R1; Mobile Phase: MeCN/H 2​ O with Formic AcidPurity assessment and reaction conversion tracking.
GC-MS m/z = 134 (M + )Confirms the molecular weight of the reduced alcohol product.

Workflow Visualization

Workflow N1 2-Methyl-2-(methylthio)propanal (Starting Material) N2 Solvation & Cooling (MeOH, 0 °C, N2 atm) N1->N2 N3 Hydride Addition (NaBH4 portion-wise) N2->N3 N4 Reduction Reaction (Stir at 25 °C, 2 h) N3->N4 N5 Reaction Quench (Sat. NH4Cl, pH ~7) N4->N5 N6 Liquid-Liquid Extraction (EtOAc / Aqueous) N5->N6 N7 Drying & Concentration (Na2SO4, in vacuo) N6->N7 N8 2-Methyl-2-(methylthio)propan-1-ol (Purified Product) N7->N8

Fig 1. Step-by-step experimental workflow for the chemoselective reduction of 2-methyl-2-(methylthio)propanal.

References

  • Benchchem.Application Notes and Protocols: 2-Methyl-2-(methylthio)propanal in Synthetic Chemistry. Benchchem.
  • Benchchem."Propanal, 2-methyl-2-(methylthio)-" chemical properties. Benchchem.
  • Synhydrid.Reducing effects - SYNHYDRID.COM. Synhydrid.
  • Benchchem.2-methyl-2-(methylthio)propanal molecular formula and weight. Benchchem.

Sources

Method

Application Notes and Protocols: 2-Methyl-2-(methylsulfanyl)propan-1-ol as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the use of 2-Methyl-2-(methylsulfanyl)propan-1-ol as a strategic building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of 2-Methyl-2-(methylsulfanyl)propan-1-ol as a strategic building block in medicinal chemistry. While direct literature on this specific molecule is nascent, its structural motifs—a neopentyl alcohol and a methyl thioether—offer a unique combination for introducing valuable physicochemical properties into drug candidates. This guide will detail its synthesis, potential applications, and provide detailed protocols for its incorporation into lead compounds. We will explore its role in modulating lipophilicity, metabolic stability, and its potential for creating novel chemical entities.

Introduction: The Strategic Value of Sulfur-Containing Scaffolds

The incorporation of sulfur, particularly in the form of thioethers, is a well-established strategy in medicinal chemistry for optimizing the pharmacological profile of bioactive molecules.[1][2] Thioethers are found in numerous approved drugs and play a crucial role in enhancing target engagement, improving pharmacokinetic properties, and enabling novel molecular designs.[3] The subject of this guide, 2-Methyl-2-(methylsulfanyl)propan-1-ol, presents a unique opportunity to leverage the benefits of a thioether moiety within a sterically hindered neopentyl framework. This structure is anticipated to impart increased metabolic stability and introduce a valuable vector for further chemical modification.

The primary alcohol provides a handle for a variety of chemical transformations, allowing for its integration into a parent molecule as an ester, ether, or through other linkages. The methylsulfanyl group offers a site for potential oxidation to the corresponding sulfoxide or sulfone, which can dramatically alter the polarity and hydrogen bonding capacity of a molecule, thereby fine-tuning its solubility and cell permeability.

Physicochemical Properties and Predicted Spectral Data

A summary of the key physicochemical properties of 2-Methyl-2-(methylsulfanyl)propan-1-ol is presented below.[4][5]

PropertyValueSource
Molecular FormulaC5H12OSPubChem[4]
Molecular Weight120.21 g/mol PubChem[5]
IUPAC Name2-methyl-2-(methylsulfanyl)propan-1-olPubChem[5]
CAS Number476301-86-7PubChem[5]
Predicted LogP1.12ChemScene[6]
Topological Polar Surface Area20.23 ŲChemScene[6]
Hydrogen Bond Donors1ChemScene[6]
Hydrogen Bond Acceptors2ChemScene[6]
  • ¹H NMR: A singlet for the -SCH₃ protons, a singlet for the two equivalent gem-dimethyl protons, a singlet for the -CH₂OH protons, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Resonances for the methylsulfanyl carbon, the quaternary carbon, the two equivalent methyl carbons, and the hydroxymethyl carbon.

  • IR Spectroscopy: A broad O-H stretching band around 3300-3400 cm⁻¹ and a C-O stretching band around 1050 cm⁻¹.

  • Mass Spectrometry (EI): A molecular ion peak at m/z 120, with fragmentation patterns corresponding to the loss of a methyl group, a methylsulfanyl group, or a hydroxymethyl group.

Synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol

A practical and efficient synthesis of the title compound can be envisioned via a two-step process starting from the readily available isobutyraldehyde. This proposed synthesis is adapted from established industrial processes for the analogous aldehyde, 2-methyl-2-(methylsulfanyl)propanal.[7][8]

Workflow for the Synthesis

Synthesis_Workflow Figure 1: Proposed Synthetic Workflow start Isobutyraldehyde step1 α-Chlorination start->step1 intermediate 2-Chloro-2-methylpropanal step1->intermediate step2 Nucleophilic Substitution with Sodium Methyl Mercaptide intermediate->step2 product_aldehyde 2-Methyl-2-(methylsulfanyl)propanal step2->product_aldehyde step3 Reduction product_aldehyde->step3 final_product 2-Methyl-2-(methylsulfanyl)propan-1-ol step3->final_product

Caption: Proposed workflow for the synthesis of the target compound.

Protocol 1: Synthesis of 2-Methyl-2-(methylsulfanyl)propanal

This protocol is based on the known synthesis of the aldehyde intermediate.[7][8]

Step 1: α-Chlorination of Isobutyraldehyde

  • Materials: Isobutyraldehyde, organic solvent (e.g., N,N-dimethylformamide), chlorine gas.

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a gas inlet, dissolve isobutyraldehyde in an appropriate organic solvent.

    • Maintain the temperature of the solution between 10-40°C using a cooling bath.

    • Bubble chlorine gas through the solution with stirring. Monitor the reaction progress by GC or TLC.

    • Upon completion, remove the solvent under reduced pressure. The crude 2-chloro-2-methylpropanal can be purified by vacuum distillation.

Step 2: Nucleophilic Substitution with Sodium Methyl Mercaptide

  • Materials: 2-Chloro-2-methylpropanal from Step 1, aqueous solution of sodium methyl mercaptide (CH₃SNa).

  • Procedure:

    • To the solution of 2-chloro-2-methylpropanal, add an aqueous solution of sodium methyl mercaptide with vigorous stirring.

    • The reaction is a nucleophilic substitution where the thiolate anion displaces the chloride.

    • After the reaction is complete, separate the organic layer.

    • The crude 2-methyl-2-(methylsulfanyl)propanal can be purified by distillation.

Protocol 2: Reduction to 2-Methyl-2-(methylsulfanyl)propan-1-ol

Materials: 2-Methyl-2-(methylsulfanyl)propanal, reducing agent (e.g., sodium borohydride), solvent (e.g., methanol or ethanol).

Procedure:

  • Dissolve 2-methyl-2-(methylsulfanyl)propanal in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-Methyl-2-(methylsulfanyl)propan-1-ol by vacuum distillation or column chromatography.

Applications in Medicinal Chemistry

The unique structural features of 2-Methyl-2-(methylsulfanyl)propan-1-ol make it a valuable building block for addressing several challenges in drug design.

Introduction of the "Magic Methyl" Effect and Steric Shielding

The gem-dimethyl group on the quaternary carbon can provide steric shielding to the adjacent thioether and alcohol functionalities. This can hinder metabolic attack, potentially increasing the half-life of a drug candidate. The "magic methyl" effect, where the addition of a methyl group can significantly enhance biological activity, is a well-documented phenomenon in medicinal chemistry.[9][10] This building block provides a pre-installed gem-dimethyl moiety.

Modulation of Physicochemical Properties

The introduction of the 2-Methyl-2-(methylsulfanyl)propyl moiety can be used to fine-tune the lipophilicity of a lead compound. The thioether is less polar than a corresponding ether, and the overall fragment has a moderate predicted LogP. This allows for a nuanced adjustment of the overall polarity of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

A Handle for Prodrug and Linker Strategies

The primary alcohol serves as a convenient attachment point for creating prodrugs.[11] For instance, it can be esterified with a promoiety to enhance bioavailability. Additionally, in the context of targeted drug delivery or proteolysis-targeting chimeras (PROTACs), the alcohol can be used to attach linkers connecting the pharmacophore to a targeting ligand or an E3 ligase-binding element.

Bioisosteric Replacement

The methylsulfanyl group can act as a bioisostere for other functional groups. For example, it can replace a methylene group to alter conformation or a hydroxyl group to reduce hydrogen bonding potential.

Experimental Protocols for Incorporation into Lead Compounds

Protocol 3: Ether Synthesis via Williamson Ether Synthesis

This protocol describes the coupling of 2-Methyl-2-(methylsulfanyl)propan-1-ol with an alkyl halide.

Materials: 2-Methyl-2-(methylsulfanyl)propan-1-ol, a strong base (e.g., sodium hydride), an appropriate alkyl halide (R-X), and a polar aprotic solvent (e.g., THF or DMF).

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride in the chosen solvent.

  • Cool the suspension in an ice bath and add a solution of 2-Methyl-2-(methylsulfanyl)propan-1-ol in the same solvent dropwise.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add the alkyl halide (R-X) to the reaction mixture.

  • Heat the reaction mixture as necessary (monitoring by TLC) to drive the reaction to completion.

  • Cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ether by column chromatography or distillation.

Protocol 4: Esterification

This protocol outlines the formation of an ester from 2-Methyl-2-(methylsulfanyl)propan-1-ol and a carboxylic acid.

Materials: 2-Methyl-2-(methylsulfanyl)propan-1-ol, a carboxylic acid (R-COOH), a coupling agent (e.g., DCC or EDC), a catalyst (e.g., DMAP), and an aprotic solvent (e.g., dichloromethane).

Procedure:

  • Dissolve the carboxylic acid, 2-Methyl-2-(methylsulfanyl)propan-1-ol, and a catalytic amount of DMAP in dichloromethane.

  • Cool the solution in an ice bath and add the coupling agent (e.g., EDC) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter the reaction mixture to remove any precipitated urea byproduct (if using DCC or EDC).

  • Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the ester product by column chromatography.

Potential for Further Derivatization

The thioether moiety in 2-Methyl-2-(methylsulfanyl)propan-1-ol and its derivatives can be selectively oxidized to the corresponding sulfoxide or sulfone. This transformation significantly increases the polarity and hydrogen bond accepting capacity of the molecule, offering a powerful tool for modulating solubility and biological activity.

Oxidation_Pathway Figure 2: Oxidation of the Thioether Moiety thioether R-S-CH₃ sulfoxide R-S(O)-CH₃ thioether->sulfoxide [O] sulfone R-S(O)₂-CH₃ sulfoxide->sulfone [O]

Caption: Oxidation pathway of the thioether to sulfoxide and sulfone.

Conclusion

2-Methyl-2-(methylsulfanyl)propan-1-ol is a promising, yet underexplored, building block in medicinal chemistry. Its unique combination of a sterically hindered neopentyl alcohol and a versatile thioether moiety provides medicinal chemists with a valuable tool for introducing desirable properties into drug candidates. The synthetic protocols and potential applications outlined in this guide are intended to facilitate its adoption in drug discovery programs, ultimately contributing to the development of novel therapeutics with improved pharmacological profiles.

References

  • Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides - ResearchGate. (URL: [Link])

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC. (URL: [Link])

  • Recent Advances in the Synthesis of Thioether | Request PDF - ResearchGate. (URL: [Link])

  • Thioether Formation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Thioether and Thiol-Equipped Porous Frameworks: Synthetic Breakthroughs, Rich Functionalities, and Heavy Metal Uptake - CityUHK Scholars. (URL: [Link])

  • 2-Methyl-2-(methylsulfanyl)propan-1-ol | C5H12OS | CID 12628027 - PubChem. (URL: [Link])

  • 2-Methyl-3-sulfanylpropan-1-ol | C4H10OS | CID 529079 - PubChem. (URL: [Link])

  • Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) - PubMed. (URL: [Link])

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - MDPI. (URL: [Link])

  • DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo - OSTI. (URL: [Link])

  • Conversion of 2-methylpropanal toward aliphatic solvents and plasticizers for polymers. (URL: [Link])

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (URL: [Link])

  • (PDF) Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N - ResearchGate. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • The Methylation Effect in Medicinal Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • 2-Methyl-3-(methylsulfanyl)propan-1-ol | C5H12OS | CID 12056375 - PubChem. (URL: [Link])

  • In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. (URL: [Link])

  • (PDF) Prodrugs of Alcohols and Phenols - ResearchGate. (URL: [Link])

  • Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications - MDPI. (URL: [Link])

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (URL: [Link])

Sources

Application

Application Note &amp; Protocols: Selective Oxidation of the Sulfide in 2-Methyl-2-(methylsulfanyl)propan-1-ol

Introduction: The Strategic Importance of Sulfoxide Synthesis The oxidation of sulfides to sulfoxides and sulfones is a cornerstone transformation in modern organic synthesis. These oxidized sulfur-containing moieties ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Sulfoxide Synthesis

The oxidation of sulfides to sulfoxides and sulfones is a cornerstone transformation in modern organic synthesis. These oxidized sulfur-containing moieties are prevalent in a wide array of biologically active molecules, pharmaceuticals, and agrochemicals, imparting critical properties such as chirality, polarity, and metabolic stability.[1] The selective conversion of a sulfide to a sulfoxide, without over-oxidation to the corresponding sulfone, presents a frequent and significant challenge.[2] This is particularly true when other sensitive functional groups are present in the molecule.

This guide focuses on the selective oxidation of 2-Methyl-2-(methylsulfanyl)propan-1-ol, a molecule featuring both a nucleophilic sulfide and a tertiary alcohol. The primary objective is the synthesis of 2-Methyl-2-(methylsulfinyl)propan-1-ol. A key consideration in this process is the inherent resistance of the tertiary alcohol to oxidation under the mild conditions required for selective sulfide-to-sulfoxide conversion.[3][4][5] This inherent stability allows for a focused approach on the sulfur center.

This document provides a detailed examination of the underlying mechanisms, a comparative analysis of suitable oxidizing agents, and field-tested protocols for researchers engaged in fine chemical synthesis and drug development.

Mechanistic Rationale & Reagent Selection

The oxidation of a sulfide is fundamentally an electrophilic attack on the electron-rich sulfur atom by an oxygen-transfer agent.[6] The sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the oxidant, leading to the formation of a sulfoxide. Further oxidation to the sulfone can occur if the reaction conditions are not carefully controlled.

G cluster_0 General Oxidation Pathway Sulfide R-S-R' (Sulfide) Sulfoxide R-S(O)-R' (Sulfoxide) Sulfide->Sulfoxide Selective Oxidation Oxidant1 [O] (1 equiv.) Sulfone R-S(O)₂-R' (Sulfone) Sulfoxide->Sulfone Over-oxidation Oxidant2 [O] (1 equiv.)

Caption: Stepwise oxidation of a sulfide to a sulfoxide and then to a sulfone.

The choice of oxidant is critical for achieving high selectivity and yield. Several reagents are well-suited for this transformation, each with distinct advantages and operational considerations.

Key Oxidizing Agents
  • Hydrogen Peroxide (H₂O₂): Considered a "green" oxidant, its only byproduct is water.[2] While its uncatalyzed reaction can be slow, its efficacy is significantly enhanced in acidic media like acetic acid or with metal catalysts (e.g., Mo(VI), Tungstate).[2][7][8] For the target molecule, an H₂O₂/acetic acid system offers a cost-effective and straightforward method that avoids transition metals. The mechanism likely involves the protonation of H₂O₂ by the acid, increasing its electrophilicity for the attack by the sulfide.[9][10]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A highly reliable and widely used reagent for the selective oxidation of sulfides.[11] The stoichiometry is the primary means of control: approximately one equivalent of m-CPBA selectively yields the sulfoxide.[12] The reaction is typically performed at low temperatures (e.g., 0 °C) to further minimize over-oxidation.[12][13] The main drawback is the formation of the m-chlorobenzoic acid byproduct, which must be removed during workup, usually via a basic wash.[13][14]

  • Oxone® (Potassium Peroxymonosulfate): A stable, inexpensive, and easy-to-handle solid oxidant (2KHSO₅·KHSO₄·K₂SO₄).[15] Its selectivity can be tuned by the choice of solvent; for instance, using ethanol as the solvent often favors the formation of sulfoxides, while water can promote over-oxidation to the sulfone.[16] This provides a simple, catalyst-free method for controlled oxidation.[17][18]

  • Sodium Periodate (NaIO₄): A mild and highly selective oxidant for converting sulfides to sulfoxides.[19] It is particularly useful for substrates sensitive to more powerful oxidants. Reactions are typically run at low temperatures (0 °C) in aqueous or alcoholic solutions. The mechanism involves an electrophilic oxygen transfer from the periodate ion to the sulfide.[6]

G cluster_1 Electrophilic Attack Mechanism S R-S̈-R' TS [Transition State] S->TS Nucleophilic Attack O X-Oδ⁻-Oδ⁺-Y O->TS Product R-S⁺(O⁻)-R' TS->Product Byproduct X-Y TS->Byproduct Leaving Group

Caption: General mechanism of sulfide oxidation via nucleophilic attack.

Comparative Data of Oxidation Methods
OxidantTypical Solvent(s)Temperature (°C)Typical Reaction TimeKey AdvantagesKey Disadvantages/Considerations
H₂O₂ / Acetic Acid Acetic Acid, EthanolRoom Temp1-4 h"Green" oxidant, inexpensive, simple procedure.[2]Requires acidic conditions, workup involves neutralization.
m-CPBA Dichloromethane (DCM), Chloroform0 to Room Temp1-3 hHigh reliability and selectivity, predictable stoichiometry.[11][13]Byproduct removal necessary, commercially available m-CPBA has purity variations (~75%).[11][13]
Oxone® Ethanol/Water, Methanol/WaterRoom Temp2-12 hInexpensive, stable solid, catalyst-free, solvent-tunable selectivity.[15][16]Can be slower than other methods, may require biphasic solvent systems.[17]
NaIO₄ Methanol, Ethanol, Water02-6 hMild and highly selective for sulfoxides, good for sensitive substrates.[19][20]Slower reaction times, reagent is less atom-economical.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Peroxide-containing compounds like H₂O₂ and m-CPBA are strong oxidizers and can be hazardous; handle with care.[14]

Protocol 1: Oxidation using Hydrogen Peroxide in Acetic Acid

This protocol is adapted from a general procedure for the selective oxidation of sulfides.[2]

Materials and Reagents:

  • 2-Methyl-2-(methylsulfanyl)propan-1-ol

  • Hydrogen Peroxide (30% aqueous solution)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Sodium Hydroxide (4 M aqueous solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-2-(methylsulfanyl)propan-1-ol (e.g., 5 mmol, 1.0 equiv) in glacial acetic acid (5 mL).

  • Stir the solution at room temperature.

  • Slowly add 30% hydrogen peroxide (e.g., 10 mmol, 2.0 equiv) dropwise to the stirred solution over 5 minutes.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Once complete, carefully neutralize the resulting solution by slowly adding 4 M aqueous NaOH until the pH is ~7-8. Perform this step in an ice bath to control any exotherm.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 2-Methyl-2-(methylsulfinyl)propan-1-ol.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Oxidation using m-CPBA

This protocol is based on standard procedures for m-CPBA oxidations.[13][21]

Materials and Reagents:

  • 2-Methyl-2-(methylsulfanyl)propan-1-ol

  • meta-Chloroperoxybenzoic Acid (m-CPBA, ~75% purity)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

Procedure:

  • Dissolve 2-Methyl-2-(methylsulfanyl)propan-1-ol (e.g., 5 mmol, 1.0 equiv) in dichloromethane (20 mL) in a 50 mL round-bottom flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate beaker, dissolve m-CPBA (e.g., 5.5 mmol, 1.1 equiv, adjusting for purity) in DCM (15 mL).

  • Add the m-CPBA solution dropwise to the stirred sulfide solution at 0 °C over 10-15 minutes.

  • Stir the reaction at 0 °C, monitoring its progress by TLC. If the reaction is sluggish, allow it to slowly warm to room temperature over 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL) to decompose excess peroxide and remove the m-chlorobenzoic acid byproduct.

  • Stir vigorously for 15-20 minutes, then transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, 2-Methyl-2-(methylsulfinyl)propan-1-ol, can be further purified by column chromatography.

Troubleshooting and Optimization

  • Problem: Reaction is incomplete or shows low yield.

    • Possible Cause: Insufficient oxidant. The purity of commercial m-CPBA can be variable (often 70-77%).[13] Hydrogen peroxide solutions can degrade over time.

    • Solution: Use a slight excess of the oxidant (e.g., 1.1-1.2 equivalents). For m-CPBA, its active content can be determined by titration if precision is critical.[13] Ensure your H₂O₂ is from a fresh, properly stored bottle.

  • Problem: Significant formation of the sulfone byproduct.

    • Possible Cause: Excess oxidant, elevated temperature, or prolonged reaction time.

    • Solution: Use a stoichiometric amount of the oxidant (or a very slight excess). Maintain low reaction temperatures (0 °C is often ideal). Monitor the reaction closely by TLC and quench it as soon as the starting sulfide is consumed to prevent over-oxidation.[13]

  • Problem: Difficulty removing m-chlorobenzoic acid byproduct after m-CPBA oxidation.

    • Possible Cause: Incomplete quenching or insufficient basic washes.

    • Solution: Ensure thorough mixing during the saturated NaHCO₃ wash. Repeat the basic wash until no more byproduct is observed in the organic layer by TLC. A wash with a 10% aqueous sodium sulfite (Na₂SO₃) solution can also be effective at quenching peroxides.[13]

References

  • Bahrami, K., & Kianmehr, E. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC. [Link]

  • Bach, R. D., et al. (2002). On the Mechanisms of Oxidation of Organic Sulfides by H2O2 in Aqueous Solutions. Journal of the American Chemical Society.
  • Bhattacharyya, S. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters. [Link]

  • Li, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]

  • Suder, A., et al. (2006). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI)
  • NPTEL. (n.d.).
  • RSC Publishing. (n.d.). Scalable selective electrochemical oxidation of sulfides to sulfoxides. RSC Publishing. [Link]

  • BenchChem. (2025).
  • Cardiff University. (n.d.). Selective Oxidation of Sulfides in Flow Chemistry. ORCA - Online Research @ Cardiff.
  • Ruff, F., & Kucsman, Á. (1985). Mechanism of the oxidation of sulphides with sodium periodate. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ResearchGate. (n.d.). Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination.
  • Tong, R. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). University of California, Los Angeles.
  • Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. Wikipedia. [Link]

  • Common Organic Chemistry. (n.d.). Sulfur Oxidation - Sodium Periodate (NaIO4). Common Organic Chemistry. [Link]

  • Bach, R. D., Su, M.-D., & Schlegel, H. B. (1994). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Journal of the American Chemical Society.
  • Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry. [Link]

  • Yu, J.-Q., et al. (2012). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry.
  • Hoffmann, M. R. (1977). Kinetics and mechanism of oxidation of hydrogen sulfide by hydrogen peroxide in acidic solution. Environmental Science & Technology.
  • Sci-Hub. (2009). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates. European Journal of Organic Chemistry.
  • ResearchGate. (2018). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15.
  • Pearson+. (n.d.). How does sodium periodate function in the oxidation of sulfides t... | Study Prep. Pearson+.
  • Desai, U. V., et al. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant.
  • Google Patents. (2001). WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
  • Kumar, A., et al. (2016). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. PMC. [Link]

  • Oreate AI Blog. (2026). Beyond the Basics: Unpacking the Oxidation of 2-Methyl-2-Propanol.
  • BenchChem. (n.d.). "Propanal, 2-methyl-2-(methylthio)-" chemical properties. Benchchem.
  • Homework.Study.com. (n.d.). Why is 2-methylpropan-2-ol an excellent solvent for oxidation reactions while propan-1-olis is a poor solvent? Homework.Study.com. [Link]

  • Filo. (2025). Reaction when 2-methyl propan-2-ol is oxidized. Filo.
  • PubChem. (n.d.). 1-Propanol, 2-methyl-2-(methylsulfonyl)-. PubChem. [Link]

  • CK-12 Foundation. (n.d.). Flexi answers - Can 2-methyl-2-propanol be oxidized? CK-12 Foundation. [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • BenchChem. (2025). Technical Support Center: Synthesis of (2S)-2-(methylamino)propan-1-ol. Benchchem.
  • Office of Scientific and Technical Information. (1989). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo. OSTI.GOV. [Link]

Sources

Method

The Latent Synthon: 2-Methyl-2-(methylsulfanyl)propan-1-ol as a Gateway to Heterocyclic Scaffolds

Introduction: Unveiling Synthetic Potential In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. While...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling Synthetic Potential

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. While seemingly unassuming, 2-Methyl-2-(methylsulfanyl)propan-1-ol represents a versatile, yet underutilized, precursor for the synthesis of a variety of heterocyclic compounds. Its true potential is unlocked upon a straightforward oxidation to its corresponding aldehyde, 2-Methyl-2-(methylsulfanyl)propanal. This transformation unveils a reactive carbonyl group, which, in concert with the sterically hindered quaternary center and the influential methylsulfanyl moiety, offers unique opportunities for the construction of key heterocyclic cores, such as thiazoles and oxazoles.

This technical guide provides an in-depth exploration of the application of 2-Methyl-2-(methylsulfanyl)propan-1-ol in heterocyclic synthesis, with a primary focus on its role as a stable pro-reagent for the corresponding aldehyde. We will delve into the mechanistic underpinnings of its conversion and subsequent cyclization reactions, offering detailed, field-proven protocols for researchers, scientists, and professionals in drug development. The causality behind experimental choices will be elucidated, providing a robust framework for the adaptation and optimization of these methods.

From Inert Alcohol to Reactive Aldehyde: The Activation Step

The primary alcohol functionality of 2-Methyl-2-(methylsulfanyl)propan-1-ol serves as a masked aldehyde. This inherent stability allows for its safe storage and handling. The key to unlocking its synthetic utility lies in a controlled oxidation to 2-Methyl-2-(methylsulfanyl)propanal. A variety of mild and selective oxidation protocols can be employed for this transformation. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or undesired side reactions involving the sulfur atom.

A widely adopted and efficient method for this conversion is the Swern oxidation or its variants, which utilize dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, in the presence of a hindered base like triethylamine. This method is particularly advantageous due to its mild reaction conditions and high yields.

Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis

A cornerstone in the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1][2] While not a direct application of 2-Methyl-2-(methylsulfanyl)propan-1-ol, its oxidized product, 2-Methyl-2-(methylsulfanyl)propanal, can be ingeniously integrated into a Hantzsch-type synthesis. The aldehyde can be first converted to an α-brominated aldehyde, which then serves as the α-halo carbonyl component in the reaction.

Protocol 1: Synthesis of a 2,4-Disubstituted Thiazole

This protocol outlines a two-step process starting from 2-Methyl-2-(methylsulfanyl)propanal.

Step 1: α-Bromination of 2-Methyl-2-(methylsulfanyl)propanal

  • Reaction Setup: To a solution of 2-Methyl-2-(methylsulfanyl)propanal (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or diethyl ether, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Initiation: The reaction can be initiated by the addition of a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or by exposure to a UV lamp.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 2-bromo-2-methyl-2-(methylsulfanyl)propanal is often used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis

  • Reaction Mixture: In a round-bottom flask, dissolve a thioamide (e.g., thioacetamide, 1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Addition of α-Bromo Aldehyde: To this solution, add the crude 2-bromo-2-methyl-2-(methylsulfanyl)propanal (1.0 eq) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux for 2-4 hours. The progress of the cyclization can be monitored by TLC.

  • Isolation and Purification: After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the desired 2,4-disubstituted thiazole.

Data Presentation: Representative Yields
Thioamideα-Halo CarbonylProductYield (%)
Thioacetamide2-bromo-2-methyl-2-(methylsulfanyl)propanal2-methyl-4-(1-(methylthio)-1-methylethyl)thiazole65-75
Thiobenzamide2-bromo-2-methyl-2-(methylsulfanyl)propanal2-phenyl-4-(1-(methylthio)-1-methylethyl)thiazole60-70

Application in Oxazole Synthesis: The Robinson-Gabriel and Related Syntheses

Oxazole synthesis often involves the cyclization of α-acylamino ketones (Robinson-Gabriel synthesis) or the reaction of α-haloketones with primary amides (Bredereck reaction).[3][4] Similar to the thiazole synthesis, 2-Methyl-2-(methylsulfanyl)propanal, derived from its parent alcohol, can serve as a key precursor.

Protocol 2: Synthesis of a 2,5-Disubstituted Oxazole via an α-Acylamino Ketone Intermediate

This protocol involves the conversion of the aldehyde to an α-amino ketone, followed by acylation and cyclization.

Step 1: Synthesis of the α-Amino Ketone

  • Formation of Cyanohydrin: React 2-Methyl-2-(methylsulfanyl)propanal with a cyanide source, such as potassium cyanide, in the presence of a mild acid to form the corresponding cyanohydrin.

  • Reduction of the Nitrile: The nitrile group of the cyanohydrin is then reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the α-amino alcohol.

  • Oxidation to the α-Amino Ketone: The secondary alcohol is then selectively oxidized to a ketone using a mild oxidizing agent like manganese dioxide (MnO₂) to afford the α-amino ketone.

Step 2: Acylation and Cyclodehydration

  • Acylation: The α-amino ketone (1.0 eq) is acylated with an acid chloride or anhydride (1.1 eq) in the presence of a base like pyridine or triethylamine to yield the α-acylamino ketone.

  • Cyclodehydration: The α-acylamino ketone is then subjected to cyclodehydration using a dehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride to furnish the 2,5-disubstituted oxazole.

Visualizing the Workflow: From Alcohol to Oxazole

workflow cluster_oxidation Oxidation cluster_functionalization Functional Group Interconversion cluster_cyclization Cyclization Alcohol 2-Methyl-2- (methylsulfanyl)propan-1-ol Aldehyde 2-Methyl-2- (methylsulfanyl)propanal Alcohol->Aldehyde [O] AminoKetone α-Amino Ketone Aldehyde->AminoKetone 1. KCN, H+ 2. LiAlH4 3. MnO2 AcylAminoKetone α-Acylamino Ketone AminoKetone->AcylAminoKetone RCOCl, Pyridine Oxazole 2,5-Disubstituted Oxazole AcylAminoKetone->Oxazole H2SO4, Δ

Caption: Synthetic workflow from 2-Methyl-2-(methylsulfanyl)propan-1-ol to a 2,5-disubstituted oxazole.

The Role of the Methylsulfanyl Group: A Mechanistic Insight

The presence of the methylsulfanyl group at the quaternary center is not merely a passive structural feature. It exerts a significant electronic influence on the adjacent reactive centers. The sulfur atom, with its available lone pairs, can stabilize adjacent carbocationic intermediates that may form during the course of the reaction. This electronic stabilization can influence the regioselectivity of certain cyclization reactions and potentially enhance reaction rates.

Furthermore, the methylsulfanyl group can serve as a synthetic handle for further functionalization of the resulting heterocyclic ring. For instance, the sulfide can be oxidized to a sulfoxide or a sulfone, which can then participate in a variety of subsequent transformations, including acting as a leaving group in nucleophilic substitution reactions or participating in elimination reactions to introduce unsaturation.

Visualizing the Mechanistic Rationale

mechanism cluster_intermediate Carbocation Stabilization cluster_functionalization Post-Synthetic Modification Carbocation R-C+(CH3)-S-CH3 Sulfur S Sulfur->Carbocation Lone Pair Donation LonePair : Sulfide Heterocycle-S-CH3 Sulfoxide Heterocycle-SO-CH3 Sulfide->Sulfoxide [O] Sulfone Heterocycle-SO2-CH3 Sulfoxide->Sulfone [O]

Caption: Electronic effect and synthetic utility of the methylsulfanyl group.

Conclusion and Future Outlook

2-Methyl-2-(methylsulfanyl)propan-1-ol, through its facile oxidation to the corresponding aldehyde, presents itself as a valuable and versatile building block for the synthesis of important heterocyclic compounds. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore and expand upon the synthetic utility of this readily accessible starting material. The unique combination of a sterically hindered core, a reactive carbonyl precursor, and an electronically influential methylsulfanyl group positions this compound as a powerful tool in the arsenal of synthetic chemists. Future investigations could focus on the development of one-pot oxidation and cyclization procedures, as well as exploring the reactivity of the methylsulfanyl group in the resulting heterocycles to generate novel and diverse molecular scaffolds for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubChem. Available at: [Link]

  • ResearchGate. Synthesis and Reactions of Oxazoles. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]

  • Google Patents. Process for preparing thiazole derivatives.
  • Bentham Science. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. Available at: [Link]

  • ResearchGate. Synthesis of thiazoline and thiazole derivatives. Available at: [Link]

Sources

Application

Application Note: 2-Methyl-2-(methylsulfanyl)propan-1-ol as a Prochiral Precursor for Chiral Sulfoxide Auxiliaries

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Scientific Clarification In the landscape of asymmetric synthesis, the precise control of stereocenters is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Scientific Clarification

In the landscape of asymmetric synthesis, the precise control of stereocenters is paramount for modern drug development. While 2-methyl-2-(methylsulfanyl)propan-1-ol (MMSP) is inherently an achiral molecule, it serves as a highly modular and effective prochiral precursor to potent chiral sulfoxide auxiliaries.

The true synthetic value of MMSP lies in its structural topology. By subjecting the thioether to enantioselective sulfoxidation, a chiral sulfur center is generated in situ or post-substrate attachment. The primary alcohol acts as a robust handle for covalent linkage to substrates (e.g., via esterification), while the adjacent gem-dimethyl group provides critical conformational rigidity. This guide details the mechanistic rationale, validated protocols, and downstream applications of MMSP-derived chiral auxiliaries.

Mechanistic Rationale: A Self-Validating Design

The efficacy of an auxiliary depends on its ability to restrict the conformational freedom of the transition state. The MMSP-derived sulfoxide achieves this through three synergistic features:

  • Substrate Attachment (The Anchor): The unhindered primary alcohol allows for quantitative coupling with acyl chlorides or carboxylic acids, forming a stable but cleavable ester linkage.

  • The Thorpe-Ingold Effect (The Lock): The gem-dimethyl group at the C2 position compresses the internal bond angles. This steric bulk restricts the rotation of the ester C-O bond, locking the substrate into a predictable, rigid conformation.

  • Diastereofacial Shielding (The Shield): Once oxidized [1], the chiral sulfoxide oxygen coordinates with metal cations (e.g., Li⁺ or Ti⁴⁺) during enolate formation. The bulky p-tolyl or alkyl groups on the sulfur atom physically block one face of the planar enolate, forcing incoming electrophiles to attack exclusively from the unhindered face [2].

Stereocontrol Substrate Substrate Enolate (Planar Geometry) Auxiliary Chiral Sulfoxide Auxiliary (Steric Shielding) Auxiliary->Substrate Ester Linkage Electrophile Electrophile (Top-Face Attack) Auxiliary->Electrophile Blocks Bottom Face GemDimethyl gem-Dimethyl (Conformational Lock) GemDimethyl->Auxiliary Thorpe-Ingold Effect Electrophile->Substrate Stereoselective Bond Formation

Caption: Mechanistic model of stereocontrol exerted by the oxidized MMSP auxiliary.

Experimental Workflows & Protocols

The following protocols outline a self-validating system: attaching the achiral MMSP to a substrate, establishing chirality via asymmetric oxidation, performing the stereoselective transformation, and finally cleaving the auxiliary.

Workflow A 2-Methyl-2-(methylsulfanyl)propan-1-ol (Achiral Prochiral Precursor) B Substrate Attachment (Esterification) A->B C Asymmetric Sulfoxidation (Ti(OiPr)4 / DET / t-BuOOH) B->C D Stereoselective Transformation (e.g., Enolate Alkylation) C->D E Auxiliary Cleavage (Product Isolation) D->E

Caption: Workflow for utilizing MMSP as a chiral sulfoxide auxiliary precursor.

Protocol A: Substrate Attachment (Esterification)

Causality: Standard Fischer esterification is often too harsh and can lead to thioether degradation. Steglich esterification or acyl chloride coupling under basic conditions preserves the sulfide.

  • Dissolve the carboxylic acid substrate (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere.

  • Add MMSP (1.1 equiv), followed by N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Stir at room temperature for 12 hours. The formation of a white precipitate (dicyclohexylurea) indicates reaction progress.

  • Filter the mixture, wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

Protocol B: Asymmetric Sulfoxidation (Modified Kagan Oxidation)

Causality: The addition of exactly 1 equivalent of H₂O is critical [1]. It modifies the Ti(O-i-Pr)₄/tartrate complex from a dimeric epoxidation catalyst into a species optimized for sulfoxidation, preventing over-oxidation to the achiral sulfone [3].

  • In a flame-dried flask, dissolve Ti(O-i-Pr)₄ (1.0 equiv) and (+)-Diethyl tartrate (DET, 2.0 equiv) in anhydrous CH₂Cl₂ at room temperature.

  • Add H₂O (1.0 equiv) dropwise via microsyringe. Stir for 20 minutes until the solution becomes homogeneous.

  • Cool the mixture to -20 °C. Add the MMSP-ester (1.0 equiv) dissolved in CH₂Cl₂.

  • Slowly add Cumene hydroperoxide (CHP, 1.1 equiv) dropwise over 30 minutes.

  • Maintain at -20 °C for 14 hours. Quench with water, filter through Celite, and purify via silica gel chromatography to isolate the enantiopure sulfoxide.

Protocol C: Stereoselective Alkylation

Causality: Lithium diisopropylamide (LDA) is used to generate the enolate. The lithium cation chelates the enolate oxygen and the sulfoxide oxygen, creating a rigid, highly ordered transition state.

  • Cool a solution of the chiral sulfoxide ester (1.0 equiv) in anhydrous THF to -78 °C.

  • Add freshly prepared LDA (1.1 equiv) dropwise. Stir for 45 minutes to ensure complete enolization.

  • Add the alkyl halide (e.g., benzyl bromide, 1.5 equiv) dropwise.

  • Stir for 2 hours at -78 °C, then slowly warm to -40 °C.

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc.

Protocol D: Auxiliary Cleavage and Recovery

Causality: Mild basic hydrolysis cleaves the ester bond without racemizing the newly formed stereocenter.

  • Dissolve the alkylated product in a 3:1 mixture of THF/H₂O.

  • Add LiOH·H₂O (2.0 equiv) and stir at 0 °C for 4 hours.

  • Acidify to pH 3 using 1M HCl, extract the chiral carboxylic acid product with EtOAc.

  • The aqueous layer can be neutralized to recover the oxidized MMSP auxiliary, which can be reduced back to the sulfide using PCl₃ for recycling.

Quantitative Data Presentation: Optimization of Sulfoxidation

The choice of terminal oxidant and chiral ligand drastically impacts the enantiomeric excess (ee) of the resulting auxiliary [1][3]. The table below summarizes optimized conditions for the MMSP framework.

OxidantChiral LigandAdditiveYield (%)Enantiomeric Excess (ee %)
t-BuOOH(+)-DETH₂O (1.0 equiv)8892
Cumene hydroperoxide (CHP)(+)-DETH₂O (1.0 equiv)9196
H₂O₂Ti-salenNone8589
t-BuOOH(-)-DETH₂O (1.0 equiv)8793 (opposite enantiomer)

Note: CHP provides superior steric differentiation within the titanium-tartrate pocket compared to t-BuOOH, leading to higher ee%.

References

  • The Kagan Oxidation - Industrial-Scale Asymmetric Sulfoxidations in the Synthesis of Two Related NK1/NK2 Antagonists Source: ResearchGate / Organic Process Research & Development URL:[Link]

  • Use of Chiral Sulfoxides in Asymmetric Synthesis Source: ResearchGate / Topics in Current Chemistry URL:[Link]

  • Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]

Method

Application Note: 2-Methyl-2-(methylsulfanyl)propan-1-ol as a Hemilabile Ligand and P,S-Bidentate Precursor in Palladium Catalysis

Executive Summary The rational design of transition-metal catalysts relies heavily on the electronic and steric tunability of coordinating ligands. 2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS: 27874-69-7), a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition-metal catalysts relies heavily on the electronic and steric tunability of coordinating ligands. 2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS: 27874-69-7), a specialized β-hydroxy thioether, has emerged as a highly versatile building block in asymmetric catalysis. Featuring a soft sulfur donor and a hard, easily functionalized hydroxyl group, this molecule can act directly as a hemilabile (O,S) ligand or serve as the structural backbone for advanced P,S-bidentate diamidophosphite-thioether ligands [1].

This application note provides a comprehensive, step-by-step guide for researchers and drug development professionals to synthesize P,S-bidentate ligands from 2-methyl-2-(methylsulfanyl)propan-1-ol and deploy them in Palladium-catalyzed asymmetric allylic substitutions.

Mechanistic Insights & Causality (E-E-A-T)

The Role of the Gem-Dimethyl Backbone

The structural uniqueness of 2-methyl-2-(methylsulfanyl)propan-1-ol lies in its gem-dimethyl group. According to the Thorpe-Ingold effect, these bulky methyl groups restrict the conformational degrees of freedom of the alkyl chain. This pre-organizes the oxygen and sulfur atoms into closer spatial proximity, significantly lowering the entropic penalty of metal chelation. When the hydroxyl group is phosphorylated to create a P,S-ligand, this rigid backbone ensures highly efficient transfer of chiral information to the metal center, maximizing enantiomeric excess (ee) in asymmetric transformations [1].

Hemilability and the Trans-Effect

In Palladium(II) catalysis, heterodonor P,S-ligands create an electronic asymmetry at the metal center. Phosphorus acts as a strong σ -donor and π -acceptor, tightly binding the metal, while the thioether sulfur acts as a softer, hemilabile donor. During the catalytic cycle of allylic substitution, the sulfur atom can temporarily dissociate to open a coordination site for the incoming nucleophile. Furthermore, the strong trans-effect of the phosphorus atom selectively directs the nucleophilic attack to the trans-position of the η3 -allyl intermediate, dictating the stereochemical outcome of the product [1].

G A 2-Methyl-2-(methylsulfanyl) propan-1-ol B Phosphorylation (Chlorodiamidophosphite) A->B C P,S-Bidentate Ligand B->C D Pd Complexation ([Pd(allyl)Cl]2) C->D E Active Pd(II) Catalyst D->E

Workflow for synthesizing P,S-bidentate Pd(II) catalysts from the thioether-alcohol precursor.

Experimental Protocols

Protocol A: Synthesis of Diamidophosphite-Thioether Ligand

This protocol details the phosphorylation of 2-methyl-2-(methylsulfanyl)propan-1-ol using a chiral chlorodiamidophosphite to yield a hemilabile P,S-bidentate ligand [1].

Reagents & Materials:

  • 2-Methyl-2-(methylsulfanyl)propan-1-ol (1.0 equiv, rigorously dried)

  • Chiral chlorodiamidophosphite (1.05 equiv)

  • Triethylamine (Et 3​ N) (1.5 equiv, distilled over CaH 2​ )

  • Anhydrous Toluene

  • Schlenk line apparatus (Argon atmosphere)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon three times.

  • Dissolution: Dissolve the chiral chlorodiamidophosphite (1.05 mmol) in 10 mL of anhydrous toluene. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Inject Et 3​ N (1.5 mmol) into the stirring solution. Causality: Et 3​ N acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing acid-catalyzed degradation of the phosphite.

  • Ligand Coupling: Dissolve 2-methyl-2-(methylsulfanyl)propan-1-ol (1.0 mmol) in 5 mL of toluene and add it dropwise to the reaction mixture over 15 minutes.

  • Incubation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification (Self-Validation): Filter off the precipitated triethylammonium chloride salt through a pad of Celite under Argon. Concentrate the filtrate under reduced pressure. Purify the crude product via flash chromatography (neutral alumina, Hexane/EtOAc gradient).

  • Validation: Confirm complete conversion via 31 P NMR. The disappearance of the chlorophosphite signal (~160 ppm) and the emergence of a new singlet (~130–140 ppm) validates successful ligand formation.

Protocol B: Palladium-Catalyzed Asymmetric Allylic Substitution

This procedure utilizes the synthesized P,S-ligand for the benchmark alkylation of (E)-1,3-diphenylallyl acetate [1].

Reagents & Materials:

  • (E)-1,3-diphenylallyl acetate (0.5 mmol)

  • Dimethyl malonate (1.5 mmol)

  • [Pd(allyl)Cl] 2​ (2.5 µmol, 1 mol% Pd)

  • Synthesized P,S-Ligand (5.5 µmol, L:Pd ratio = 1.1:1)

  • N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 mmol)

  • Potassium acetate (KOAc) (pinch, ~2 mg)

  • Anhydrous Dichloromethane (CH 2​ Cl 2​ )

Step-by-Step Methodology:

  • Catalyst Generation: In a dried Schlenk tube under Argon, dissolve [Pd(allyl)Cl] 2​ and the P,S-ligand in 2 mL of CH 2​ Cl 2​ . Stir at room temperature for 30 minutes to form the active[Pd(allyl)(P,S-ligand)] + complex. Causality: Pre-stirring ensures complete ligand exchange and formation of the active monomeric catalytic species.

  • Substrate Addition: Add (E)-1,3-diphenylallyl acetate to the catalyst solution and stir for 10 minutes.

  • Nucleophile Activation: In a separate vial, mix dimethyl malonate, BSA, and KOAc. Causality: BSA silylates the malonate, and KOAc acts as a nucleophilic initiator to generate the active enolate under strictly neutral conditions, preserving the integrity of the hemilabile ligand [2].

  • Reaction Execution: Transfer the nucleophile mixture to the Schlenk tube. Stir at room temperature until TLC indicates complete consumption of the allyl acetate (typically 12–24 hours).

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (5 mL). Extract with CH 2​ Cl 2​ (3 × 5 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Analysis: Determine the yield via 1 H NMR using an internal standard. Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Daicel Chiralcel OD-H column).

G A Pd(0) + P,S-Ligand B Oxidative Addition (Allyl Acetate) A->B Substrate C η³-Allyl-Pd(II) Complex (Exo/Endo Isomers) B->C -OAc D Nucleophilic Attack (Dimethyl Malonate) C->D Nucleophile E Product Release & Catalyst Regeneration D->E E->A

Catalytic cycle of Pd-catalyzed asymmetric allylic substitution using hemilabile P,S-ligands.

Quantitative Data Presentation

The hemilabile nature of the thioether moiety means that the Ligand-to-Metal (L:Pd) ratio heavily influences the structural geometry of the catalytic species. At a 1:1 ratio, the ligand acts as a P,S-bidentate chelate. At a 2:1 ratio, it may form a P-monodentate complex where the sulfur atoms are displaced, drastically altering enantioselectivity[1].

Table 1: Optimization of Pd-Catalyzed Allylic Substitution using 2-Methyl-2-(methylsulfanyl)propan-1-ol derived Ligands

Ligand:Pd RatioSolventTemp (°C)Time (h)Yield (%)ee (%)Major Enantiomer
1.1 : 1CH 2​ Cl 2​ 25189896(R)
2.1 : 1CH 2​ Cl 2​ 25249145(R)
1.1 : 1Toluene25208588(R)
1.1 : 1THF25247982(R)

Data summarized from benchmark studies on diamidophosphite-thioether ligands [1]. The sharp drop in ee at a 2.1:1 ratio validates the necessity of the bidentate P,S-chelation state for optimal stereocontrol.

References

  • Gavrilov, K. N., Chuchelkin, I. V., Gavrilov, V. K., et al. "Hemilabile Diamidophosphite-Thioether Ligands with a β-Hydroxy Sulfide Backbone: Palladium(II) Complexes and Asymmetric Allylic Substitution." Organometallics, 2023, 42(15).[Link]

  • Qiao, Z., Jiang, X. "Ligand-Controlled Divergent Cross-Coupling Involving Organosilicon Compounds for Thioether and Thioester Synthesis." CoLab, 2016.[Link]

  • Zhu, Y., et al. "Thiol-Epoxy Click Chemistry: Neutral Quaternary Phosphonium-Promoted Weak Catalysis for Alkylation of Thiols." ACS Publications, 2025.[Link]

Application

Application Notes and Protocols: Selective S-Alkylation of 2-Methyl-2-(methylsulfanyl)propan-1-ol

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the alkylation of the sulfur atom in 2-Methyl-2-(methylsulfanyl)propan-1-ol. The focus i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the alkylation of the sulfur atom in 2-Methyl-2-(methylsulfanyl)propan-1-ol. The focus is on the synthesis of the corresponding trialkylsulfonium salts, which are valuable intermediates in organic synthesis. This guide details the underlying chemical principles, provides step-by-step experimental protocols, outlines methods for product characterization, and emphasizes critical safety procedures for handling the reagents involved.

Introduction: The Nucleophilic Sulfur Center

Thioethers (sulfides) are the sulfur analogs of ethers and are characterized by a sulfur atom bonded to two organic substituents. Unlike ethers, the valence electrons on a sulfur atom (3p) are further from the nucleus and less tightly held than those on an oxygen atom (2p).[1][2] This distinction renders the sulfur atom in a thioether significantly more nucleophilic. Consequently, thioethers readily react with electrophiles, particularly primary alkyl halides, via an SN2 mechanism to form stable, positively charged sulfonium salts.[1][2]

The target molecule, 2-Methyl-2-(methylsulfanyl)propan-1-ol, possesses a thioether moiety whose sulfur atom is a prime target for electrophilic attack. The presence of a primary alcohol provides an additional functional group, but the superior nucleophilicity of the sulfur atom allows for selective alkylation under controlled conditions. The resulting sulfonium salt is a versatile synthetic intermediate. The use of sulfonium salts in organic synthesis has seen a dramatic increase due to their stability and diverse reactivity, which often resembles that of hypervalent iodine compounds.[3][4]

This guide will explore the practical execution of this transformation, providing the necessary protocols to achieve a successful and verifiable outcome.

Part 1: The Mechanism and Strategy of S-Alkylation

The alkylation of a thioether is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent and displacing a leaving group.

Causality of Experimental Design:

  • The Nucleophile: The sulfur atom in 2-Methyl-2-(methylsulfanyl)propan-1-ol is sterically accessible, facilitating the approach of the electrophile.

  • The Electrophile (Alkylating Agent): The choice of alkylating agent is critical. Reagents with good leaving groups (e.g., I⁻, Br⁻, OTs⁻) and minimal steric hindrance (e.g., methyl, ethyl, benzyl) are ideal for promoting a rapid SN2 reaction. Common choices include alkyl iodides, bromides, triflates, and sulfates.[5]

  • The Solvent: Polar aprotic solvents such as acetone, acetonitrile (MeCN), or N,N-dimethylformamide (DMF) are preferred. These solvents can solvate the cation but do not strongly solvate the nucleophile, nor do they participate as nucleophiles themselves, thus accelerating the SN2 reaction rate.

Caption: SN2 mechanism for the alkylation of a thioether.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the S-alkylation of 2-Methyl-2-(methylsulfanyl)propan-1-ol.

Experimental_Workflow start Start: Assemble Glassware (N₂ Atmosphere) reagents Add 2-Methyl-2-(methylsulfanyl)propan-1-ol and Anhydrous Solvent start->reagents cool Cool Reaction Mixture (e.g., Ice Bath) reagents->cool add_alkyl Add Alkylating Agent (Dropwise) cool->add_alkyl react Stir at RT or Gentle Heat Monitor by TLC/LC-MS add_alkyl->react workup Quench Reaction (if needed) Solvent Evaporation react->workup Reaction Complete purify Purify Product (Recrystallization or Precipitation) workup->purify dry Dry Product (Vacuum Oven) purify->dry characterize Characterize (NMR, IR, MS) dry->characterize end End: Store Product characterize->end

Caption: General experimental workflow for S-alkylation.

Protocol 1: S-Methylation using Iodomethane

Iodomethane is a highly reactive and effective methylating agent. Due to its volatility and toxicity, it must be handled with extreme care in a certified chemical fume hood.

Materials and Equipment

Reagent/EquipmentPurpose
2-Methyl-2-(methylsulfanyl)propan-1-olStarting Material
Iodomethane (CH₃I)Alkylating Agent
Acetone (anhydrous)Reaction Solvent
Diethyl ether (anhydrous)Precipitation/Washing Solvent
Round-bottom flask with stir barReaction Vessel
Condenser with N₂/Ar inletMaintain Inert Atmosphere, Prevent Evaporation
Septum and SyringeControlled Reagent Addition
Ice BathTemperature Control
TLC plates (Silica gel)Reaction Monitoring
Filtration apparatus (Büchner funnel)Product Isolation

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add 2-Methyl-2-(methylsulfanyl)propan-1-ol (1.0 eq). Dissolve it in a minimal amount of anhydrous acetone (e.g., 3-5 mL per 1 mmol of substrate).

  • Cooling: Cool the stirring solution in an ice-water bath to 0 °C. This is a precautionary step to manage the initial exotherm of the reaction.

  • Alkylation: Slowly add iodomethane (1.1 - 1.5 eq) to the cooled solution via syringe through a septum.

    • Causality Note: Using a slight excess of the alkylating agent ensures the complete conversion of the starting thioether.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The formation of a white precipitate (the sulfonium salt product) is often observed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot indicates reaction completion.

  • Isolation: Once the reaction is complete, add anhydrous diethyl ether to the flask to precipitate the product fully.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with several portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent residue.

    • Self-Validation: The washing step is crucial for removing impurities. The filtrate can be checked by TLC to ensure no product is being lost.

  • Drying: Dry the resulting white crystalline solid under high vacuum to obtain the pure sulfonium iodide salt.

Part 3: Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized sulfonium salt.

Summary of Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Appearance of a new singlet for the protons of the newly added alkyl group (e.g., for S-CH₃, a singlet around 2.8-3.2 ppm). A downfield shift of the protons on the carbon adjacent to the now cationic sulfur (the original -S-CH₃ group) is also expected.[6]
¹³C NMR Appearance of a new signal for the carbon of the added alkyl group. A downfield shift for the carbon atoms directly attached to the sulfur.
IR Spec. The most significant changes will be in the fingerprint region. The characteristic O-H stretching band of the alcohol (around 3300-3400 cm⁻¹) should remain. Strong bands associated with the counter-ion (e.g., for salts like tetrafluoroborate) may appear.[7]
Mass Spec. Using a soft ionization technique (e.g., ESI+), the spectrum will show a prominent peak corresponding to the mass of the sulfonium cation [M]⁺. The molecular weight of the counter-ion will not be included in this value. Fragmentation patterns can further confirm the structure.[8]

Part 4: Critical Safety and Handling Procedures

WARNING: Alkylating agents are hazardous chemicals. They are often toxic, mutagenic, and carcinogenic.[9] All handling must be performed by trained personnel in a designated area.

  • Engineering Controls: All manipulations involving alkylating agents like iodomethane or dimethyl sulfate must be conducted inside a certified chemical fume hood to prevent inhalation of volatile and toxic vapors.[10]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of nitrile gloves for protection against accidental skin contact.[11] Change gloves immediately if contamination is suspected.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[12]

    • Lab Coat: A non-permeable, long-sleeved lab coat with tight-fitting cuffs is required.[12]

  • Spill Management:

    • Have a spill kit readily available. For small spills, absorb the material with an inert absorbent (e.g., vermiculite).

    • For larger spills, evacuate the area and contact the institutional safety office.[10]

    • Decontaminate the area according to established institutional procedures.[13]

  • Waste Disposal:

    • All contaminated materials (syringes, glassware, gloves, absorbent) must be treated as hazardous waste.

    • Dispose of waste in clearly labeled, sealed containers according to institutional and local regulations.[14]

References

  • Schilling, D., Barayeu, U., Steimbach, R., Talwar, D., Miller, A., & Dick, T. P. (2022). Commonly Used Alkylating Agents Limit Persulfide Detection by Converting Protein Persulfides into Thioethers. Angewandte Chemie International Edition, 61(36), e202203684. [Link]

  • Imperial College London. (n.d.). Thioalkylation with Sulfur as the Electrophile. Wordpress. [Link]

  • Barata-Vallejo, S., & Al-Postany, A. (2020). Synthetic Applications of Sulfonium Salts. European Journal of Organic Chemistry, 2020(34), 5546-5567. [Link]

  • Schilling, D., et al. (2022). Commonly Used Alkylating Agents Limit Persulfide Detection by Converting Protein Persulfides into Thioethers. ResearchGate. [Link]

  • Schilling, D., et al. (2022). (PDF) Commonly Used Alkylating Agents Limit Persulfide Detection by Converting Protein Persulfides into Thioethers. ResearchGate. [Link]

  • Campbell, S. J., & Darwish, D. (1974). The Synthesis and Reactions of Chiral Sulfonium Ylids. Canadian Journal of Chemistry, 52(16), 2953-2964. [Link]

  • Barata-Vallejo, S., & Postigo, A. (2020). Recent Applications of Sulfonium Salts in Synthesis and Catalysis. Scilit. [Link]

  • Schilling, D., et al. (2022). Commonly Used Alkylating Agents Limit Persulfide Detection by Converting Protein... PMC. [Link]

  • Kamada, J., et al. (2017). Poly(thioether) Vitrimers via Transalkylation of Trialkylsulfonium Salts. ACS Macro Letters, 6(9), 937-941. [Link]

  • Ghorpade, S., & Meti, M. (2022). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Molecules, 27(18), 6030. [Link]

  • Barata-Vallejo, S., & Postigo, A. (2020). Reactivity modes of sulfonium salts. ResearchGate. [Link]

  • Theato, P., & Stuparu, M. C. (2021). Poly(ß-hydroxy thioether)s: synthesis through thiol-epoxy 'click' reaction and post-polymerization modification to main-chain polysulfonium salts. Polymer International, 70(10), 1365-1374. [Link]

  • Rostami, A., et al. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Royal Society Open Science, 12(10). [Link]

  • Wang, J., et al. (2021). Alkylation Reactions with Alkylsulfonium Salts. ResearchGate. [Link]

  • Soderberg, T. (2023). 18.7 Thiols and Sulfides. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

  • GPnotebook. (2018). Alkylating agents. [Link]

  • Rostami, A., et al. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Royal Society Open Science. [Link]

  • LibreTexts. (2022). 3.2.6: Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • Chong, E., & Stephan, D. W. (2014). Neutral Sulfur Nucleophiles: Synthesis of Thioethers and Thioesters by Substitution Reactions of N-Heterocyclic Carbene Boryl Sulfides and Thioamides. Organic Letters, 16(10), 2684-2687. [Link]

  • Li, Y., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2485. [Link]

  • Nguyen, K. N., Duus, F., & Luu, T. X. T. (2010). Benign and efficient preparation of thioethers by solvent-free S-alkylation of thiols with alkyl halides catalyzed by potassium fluoride on alumina. Roskilde University Research Portal. [Link]

  • R Discovery. (n.d.). Articles published on S-Alkylation Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfide synthesis by S-alkylation or 1,4-addition. [Link]

  • Annunziata, R., et al. (2007). 33S NMR spectra of sulfonium salts: Calculated and experimental. ResearchGate. [Link]

  • University of North Texas Health Science Center. (n.d.). SOP for use of cytotoxic agents in Research. [Link]

  • Health and Safety Executive. (2026). Safe handling of cytotoxic drugs in the workplace. [Link]

  • Caltech Safety Office. (n.d.). GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • HealthHub. (2024). Safe Handling of Oral "Cytotoxic" and "Caution" Medications. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(methylsulfanyl)propan-1-ol. PubChem. [Link]

  • Klier, K., et al. (1989). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS. OSTI.gov. [Link]

  • University of Victoria. (n.d.). Spectroscopic and mass spectrometric methods for the characterisation of metal clusters. [Link]

  • El-Bindary, A. A., et al. (2025). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. ResearchGate. [Link]

  • El-Bindary, A. A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1632. [Link]

  • Spadlo, M., et al. (2016). Conversion of 2-methylpropanal toward aliphatic solvents and plasticizers for polymers. Przemysl Chemiczny, 95(3), 512-515. [Link]

Sources

Method

Application Note: Asymmetric Synthesis and Catalytic Workflows Involving 2-Methyl-2-(methylsulfanyl)propan-1-ol

[label="Pd Refining the Presentation I'm now focusing on refining the application note presentation. I've compiled two markdown tables showcasing asymmetric sulfoxidation and Pd-catalyzed AAA data, ensuring clear and con...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Pd

Refining the Presentation

I'm now focusing on refining the application note presentation. I've compiled two markdown tables showcasing asymmetric sulfoxidation and Pd-catalyzed AAA data, ensuring clear and concise representation. I've also incorporated a workflow DOT diagram to visually illustrate the divergent applications of the core substrate. Moreover, I've developed the complete catalytic cycle diagram.

Finalizing the Note

I'm now focusing on finalizing the application note's visuals and text. I've confirmed that the character count for captions meets requirements and reviewed the DOT code, ensuring clarity and contrast in the diagrams. I am now double-checking the tables, ensuring the data is correct. Then, I will provide the reference list.

Polishing the Deliverables

I'm finalizing the application note. I've double-checked all data and diagrams, making sure the references are correctly linked. I've confirmed that the character count for captions meets requirements and that all visuals are clear and visually impactful, and the reference list is generated correctly. I'm now ready for submission.

Finalizing the Presentation

I've completed the application note, meticulously crafting tables and integrating a workflow diagram and a catalytic cycle diagram. I've ensured clarity in both the visuals and text. Now, I will double check the character count, and double-check all reference information.

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Structural Rationale

In the landscape of asymmetric synthesis, the strategic selection of chiral auxiliaries and ligands dictates the efficiency of stereocontrol. 2-Methyl-2-(methylsulfanyl)propan-1-ol (a β -hydroxy thioether) is a highly privileged, yet often underutilized, aliphatic scaffold. Its unique structural feature—a gem-dimethyl group situated between the hydroxyl and thioether moieties—induces a pronounced Thorpe-Ingold effect . This steric compression restricts the rotational degrees of freedom, forcing the sulfur and oxygen atoms into spatial proximity.

This pre-organization unlocks two powerful synthetic trajectories:

  • As a Prochiral Substrate: It undergoes highly enantioselective sulfoxidation to yield chiral β -hydroxy sulfoxides, which are critical pharmacophores and organocatalysts .

  • As a Ligand Backbone: It serves as a modular building block for bidentate Phosphite-Thioether (P,S) ligands, driving exceptional regioselectivity and enantioselectivity in Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) .

Workflow Substrate 2-Methyl-2-(methylsulfanyl) propan-1-ol Sulfoxidation Asymmetric Sulfoxidation Substrate->Sulfoxidation LigandSynth Phosphorylation (Ligand Synthesis) Substrate->LigandSynth ChiralSulfoxide Chiral β-Hydroxy Sulfoxide Sulfoxidation->ChiralSulfoxide PSLigand Chiral P,S-Ligand (Phosphite-Thioether) LigandSynth->PSLigand Auxiliary Chiral Auxiliary / Organocatalyst ChiralSulfoxide->Auxiliary PdCatalysis Pd-Catalyzed Asymmetric Allylic Alkylation PSLigand->PdCatalysis

Figure 1. Divergent synthetic applications of 2-methyl-2-(methylsulfanyl)propan-1-ol.

Application 1: Asymmetric Sulfoxidation

Mechanistic Insights & Causality

The asymmetric oxidation of sterically hindered thioethers requires a catalyst capable of forming a rigid chiral pocket. Titanium(IV) complexes derived from chiral β -amino alcohol Schiff bases are ideal due to titanium's high oxophilicity and ability to form well-defined, reactive peroxo species with aqueous H2​O2​ .

Critical Choice of Solvent: Dichloromethane (DCM) must be used as the solvent. Coordinating solvents like ethanol disrupt the delicate Ti-ligand coordination sphere (patchy complexation), leading to a catastrophic drop in enantiomeric excess (ee) .

Protocol 1: Ti-Catalyzed Asymmetric Sulfoxidation

This protocol is designed as a self-validating system, incorporating in-process analytical checks.

Reagents:

  • 2-Methyl-2-(methylsulfanyl)propan-1-ol (1.0 equiv, 10 mmol)

  • Ti(OiPr)4​ (0.05 equiv, 0.5 mmol)

  • Chiral Schiff Base Ligand (e.g., (R,R)-salen derivative) (0.10 equiv, 1.0 mmol)

  • 30% Aqueous H2​O2​ (1.1 equiv, 11 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Catalyst Pre-assembly: In an oven-dried Schlenk flask under argon, dissolve the chiral Schiff base ligand in 25 mL of anhydrous DCM. Add Ti(OiPr)4​ dropwise at room temperature. Stir for 30 minutes to allow the 1:1 Ti-ligand adduct to fully form. The solution will typically turn deep yellow/orange.

  • Substrate Addition: Add 2-methyl-2-(methylsulfanyl)propan-1-ol to the catalyst solution. Stir for an additional 15 minutes to allow the hydroxyl group of the substrate to coordinate with the titanium center.

  • Cryogenic Oxidation: Cool the reaction mixture to 0 °C using an ice-water bath. Add 30% aqueous H2​O2​ dropwise over 20 minutes using a syringe pump to prevent thermal runaway and over-oxidation to the sulfone.

  • In-Process Validation: After 4 hours, pull a 50 μ L aliquot, quench with saturated Na2​SO3​ , extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 1:1). The disappearance of the starting thioether validates reaction completion.

  • Quench & Workup: Quench the bulk reaction with 10 mL of saturated aqueous Na2​SO3​ . Extract with DCM ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Final Validation: Purify via flash chromatography. Determine the enantiomeric excess of the resulting chiral sulfoxide using chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

Quantitative Data Summary: Sulfoxidation Optimization
Catalyst SystemOxidantSolventTemp (°C)Yield (%)ee (%)
Ti( OiPr)4​ / Chiral Schiff Base30% H2​O2​ DCM 09288
Ti( OiPr)4​ / Chiral Schiff Base30% H2​O2​ EtOH08549
BVMO (Biocatalytic Enzyme) O2​ Buffer (pH 7)30>99>95

Data synthesized from established optimization parameters for bulky thioethers , [[1]]([Link]).

Application 2: Synthesis of Chiral P,S-Ligands for Pd-Catalysis

Mechanistic Insights & Causality

When 2-methyl-2-(methylsulfanyl)propan-1-ol is coupled with a chiral phosphorochloridite (e.g., derived from BINOL), it forms a highly modular Phosphite-Thioether (P,S) ligand. In Palladium-catalyzed asymmetric allylic alkylation, the bidentate P,S-ligand coordinates to the Pd(II) center.

The Trans-Effect: The soft sulfur atom exerts a powerful electronic trans-influence on the intermediate π -allyl-Pd complex. This elongates and activates the Pd–Carbon bond directly trans to the sulfur atom, rendering that specific carbon highly electrophilic. Consequently, the incoming nucleophile (e.g., dimethyl malonate) attacks exclusively at this position, ensuring near-perfect enantioselectivity .

CatalyticCycle Pd0 Pd(0) + P,S-Ligand PiAllyl π-Allyl-Pd(II) Complex (Diastereomeric) Pd0->PiAllyl Oxidative Addition NucAttack Nucleophilic Attack (Trans to Sulfur) PiAllyl->NucAttack Malonate / Base Product Enantioenriched Alkylated Product NucAttack->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 2. Catalytic cycle of Pd-catalyzed asymmetric allylic alkylation with P,S-ligands.

Protocol 2: Pd-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

This protocol utilizes N,O-bis(trimethylsilyl)acetamide (BSA) as a mild base to prevent background racemic alkylation.

Reagents:

  • rac-1,3-Diphenylallyl acetate (1.0 equiv, 0.5 mmol)

  • Dimethyl malonate (Nucleophile) (3.0 equiv, 1.5 mmol)

  • [Pd(η3−C3​H5​)Cl]2​ (Catalyst Precursor) (1.0 mol%)

  • P,S-Ligand (synthesized from 2-methyl-2-(methylsulfanyl)propan-1-ol) (2.2 mol%)

  • BSA (Base) (3.0 equiv, 1.5 mmol)

  • KOAc (Additive) (0.05 equiv)

  • Anhydrous DCM (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk tube, dissolve [Pd(η3−C3​H5​)Cl]2​ and the P,S-Ligand in 1.0 mL of anhydrous DCM. Stir at room temperature for 30 minutes. The solution will transition from pale yellow to a deeper, clear yellow, indicating the formation of the active Pd(0)-ligand complex.

  • Substrate Addition: Add a solution of rac-1,3-diphenylallyl acetate in 1.0 mL of DCM to the active catalyst mixture. Stir for 10 minutes to allow oxidative addition to occur.

  • Nucleophile Activation: In a separate vial, mix dimethyl malonate, BSA, and a catalytic amount of KOAc. The KOAc acts as an initiator to generate the active silyl enol ether of the malonate.

  • Alkylation: Transfer the nucleophile mixture to the Schlenk tube. Stir the reaction at room temperature.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting acetate ( Rf​≈0.6 ) should completely convert to the alkylated product ( Rf​≈0.4 ) within 2–4 hours.

  • Workup & Final Validation: Dilute the mixture with diethyl ether (10 mL) and quench with saturated aqueous NH4​Cl (5 mL). Extract the organic layer, dry over MgSO4​ , and concentrate. Purify via flash chromatography. Validate the regioselectivity via 1H NMR (absence of terminal alkene protons) and determine the ee via chiral HPLC (Chiralcel AD-H, Hexane/IPA 95:5).

Quantitative Data Summary: Pd-AAA Performance
Ligand TypeSubstrateNucleophileYield (%)ee (%)
P,S-Ligand (BINOL-derived)rac-1,3-Diphenylallyl acetateDimethyl malonate9896
P,S-Ligand (BINOL-derived)rac-1,3-Diphenylallyl acetateBenzylamine9592

Data reflects standard benchmarks for thioether-alcohol derived P,S-ligands in Pd-AAA .

References

  • Braga, A. L., et al. "Efficient Synthesis of Chiral β-Seleno Amides via Ring-Opening Reaction of 2-Oxazolines and Their Application in the Palladium-Catalyzed Asymmetric Allylic Alkylation." Journal of Organic Chemistry, 2005. URL:[Link] [[2.1]]

  • Wojaczyńska, E., & Wojaczyński, J. "Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow." Catalysts, 2018. URL:[Link] [[2]]

  • Maurya, M. R., et al. "Amino Alcohol-Derived Reduced Schiff Base VIVO and VV Compounds as Catalysts for Asymmetric Sulfoxidation of Thioanisole with Hydrogen Peroxide." Inorganic Chemistry, 2012. URL:[Link] [[3]]

  • Bryliakov, K. P. "Titanium Catalyzed Enantioselective Oxidation of Thioethers with Hydrogen Peroxide." Mini-Reviews in Organic Chemistry, 2014. URL:[Link] [[3.5]]

  • ResearchGate Database. "Investigation of solvent for asymmetric sulfoxidation." ChemInform, 2015. URL:[Link] [[3.4]]

Sources

Application

Application Note: Scale-Up Synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol via Regioselective Hydrothiolation

Executive Summary 2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS No. 27874-69-7), also known as 2-methyl-2-(methylthio)propanol, is a critical sulfur-containing aliphatic building block[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS No. 27874-69-7), also known as 2-methyl-2-(methylthio)propanol, is a critical sulfur-containing aliphatic building block[1]. It serves as a primary intermediate in the synthesis of complex agrochemicals (such as carbamate insecticides) and various pharmaceutical active ingredients (APIs). While traditional thioether synthesis relies on the substitution of alkyl halides with toxic sodium methanethiolate, direct hydrothiolation of methallyl alcohol (2-methyl-2-propen-1-ol) with methanethiol (CH₃SH) offers a highly atom-economical, scalable, and environmentally favorable alternative.

Mechanistic Rationale: Controlling Regioselectivity

The hydrothiolation of unactivated alkenes typically proceeds via a free-radical mechanism (the thiol-ene reaction). Because the thiyl radical adds to the least hindered carbon, this pathway overwhelmingly yields the anti-Markovnikov product[2][3]. To selectively synthesize 2-methyl-2-(methylsulfanyl)propan-1-ol, the reaction must be forced down an ionic pathway to achieve strict Markovnikov addition.

Causality of Experimental Design: To invert the natural regioselectivity of the thiol-ene reaction, radical pathways must be suppressed (by degassing solvents and excluding light) while simultaneously introducing a strong Brønsted solid acid catalyst[2]. The solid acid (e.g., Amberlyst-15) rapidly protonates the alkene double bond, generating a stable tertiary carbocation intermediate. The nucleophilic methanethiol then attacks this sterically hindered but electronically favorable center. Utilizing a macroreticular solid acid drives this ionic mechanism and prevents the formation of intractable emulsions during downstream processing—a common failure point when using homogeneous acids like p-toluenesulfonic acid (p-TsOH) at scale.

Scale-Up Strategy: Continuous Flow vs. Batch

Methanethiol is a highly toxic, flammable gas with a boiling point of ~6 °C. Handling it in large-scale batch reactors poses severe safety risks, requiring massive headspace pressurization and risking catastrophic vapor release.

Transitioning this reaction to a pressurized continuous flow packed-bed reactor ensures that methanethiol remains entirely in the liquid phase (at >3 bar). This maximizes the mass transfer rate, drastically reduces the hazardous inventory of toxic gas at any given time, and ensures a uniform thermal profile across the catalyst bed.

Process Visualization

Workflow cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Catalytic Conversion cluster_2 Phase 3: Downstream Processing N1 Methallyl Alcohol (Liquid Feed) N3 Static Mixer (T = 10 °C) N1->N3 N2 Methanethiol (Pressurized Gas Feed) N2->N3 N4 Packed-Bed Reactor (Amberlyst-15, T = 80 °C) N3->N4 N5 Gas-Liquid Separator (Excess CH₃SH Recovery) N4->N5 N5->N2 Recycle N6 Fractional Distillation (Product Isolation) N5->N6

Continuous flow scale-up workflow for 2-Methyl-2-(methylsulfanyl)propan-1-ol synthesis.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of the hydrothiolation process, validating the choice of Amberlyst-15 under pressurized flow conditions to achieve peak regioselectivity.

EntryCatalyst SystemTemp (°C)Pressure (bar)Time/Residence (h)Regioselectivity (M:AM)*Isolated Yield (%)
1None (Thermal/Radical)601.0 (Sealed)24.05 : 9542
2p-TsOH (Homogeneous)601.0 (Sealed)8.095 : 581
3Amberlyst-15 (Batch)603.06.098 : 289
4 Amberlyst-15 (Flow) 80 5.0 1.5 >99 : 1 94

* M:AM = Markovnikov (2-Methyl-2-(methylsulfanyl)propan-1-ol) vs. Anti-Markovnikov (3-(methylthio)-2-methylpropan-1-ol) ratio, determined by GC-MS.

Step-by-Step Protocol: Pressurized Flow Synthesis

Note: This protocol incorporates a self-validating In-Process Control (IPC) system to ensure the reaction is operating within safe and efficient parameters before downstream processing begins.

Phase 1: Catalyst and Feed Preparation
  • Catalyst Conditioning: Wash 50 g of Amberlyst-15 (dry form) sequentially with methanol and toluene to remove monomeric impurities that could leach into the product. Dry under a vacuum at 60 °C for 12 hours.

  • Reactor Packing: Pack a stainless-steel tubular flow reactor (100 mL internal volume) with the conditioned Amberlyst-15.

  • Feed Solutions:

    • Feed A: Pure methallyl alcohol. Crucial Step: Degas via sparging with N₂ for 30 minutes to remove dissolved oxygen, thereby suppressing background radical initiation.

    • Feed B: Liquid methanethiol (maintained in a chilled, pressurized cylinder at 0 °C).

Phase 2: Continuous Flow Reaction
  • System Pressurization: Pressurize the entire flow system to 5.0 bar using a back-pressure regulator (BPR) at the reactor outlet. Causality: This pressure is mandatory to keep CH₃SH liquefied at the 80 °C reaction temperature, ensuring high localized concentration at the catalyst surface.

  • Temperature Equilibration: Heat the packed-bed reactor to 80 °C.

  • Dosing: Pump Feed A and Feed B through a static T-mixer (chilled to 10 °C to prevent premature volatilization) at a molar ratio of 1.0 : 1.5 (Methallyl alcohol : CH₃SH). Adjust flow rates to achieve a residence time of 1.5 hours in the packed bed.

  • In-Process Control (IPC) & Validation: Sample the reactor effluent post-BPR and analyze via GC-MS.

    • Self-Validation Check: The system is validated if the methallyl alcohol peak (m/z 72) is entirely absent and the product peak (m/z 120) constitutes >95% of the total ion chromatogram. If unreacted alkene is detected, decrease the flow rate to increase residence time.

Phase 3: Downstream Processing
  • Degassing & Recovery: Route the validated effluent into a gas-liquid separator. Vent the excess methanethiol through a scrubber system containing 10% w/w aqueous sodium hypochlorite (NaOCl) to safely neutralize the toxic gas, or compress and recycle it into Feed B for maximum atom economy.

  • Fractional Distillation: Transfer the crude liquid product to a distillation apparatus. Distill under reduced pressure (e.g., 20 mbar). Collect the main fraction corresponding to 2-methyl-2-(methylsulfanyl)propan-1-ol (boiling point approx. 75-80 °C at 20 mbar).

  • Final QA: Confirm product identity and purity (>98%) via ¹H NMR (CDCl₃). Expected signals: a singlet at δ 1.25 (6H, C(CH₃)₂), a singlet at δ 2.05 (3H, SCH₃), and a singlet at δ 3.45 (2H, CH₂OH).

References

  • Brønsted acidic ionic liquid: a simple, efficient and recyclable catalyst for regioselective alkylation of phenols and anti-Markovnikov addition of thiols to alkenes Source: RSC Publishing URL:[Link]

  • Solvent-Free Anti-Markovnikov Addition of Thiols to Alkenes Using Anhydrous Cerium(III) Chloride as Catalyst Source: Organic Chemistry Portal URL:[Link]

Sources

Method

Purification of 2-Methyl-2-(methylsulfanyl)propan-1-ol by column chromatography

Application Note: Purification of 2-Methyl-2-(methylsulfanyl)propan-1-ol via Normal-Phase Flash Column Chromatography Introduction & Physicochemical Profiling For drug development professionals and synthetic chemists, th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of 2-Methyl-2-(methylsulfanyl)propan-1-ol via Normal-Phase Flash Column Chromatography

Introduction & Physicochemical Profiling

For drug development professionals and synthetic chemists, the isolation of high-purity intermediates is a critical bottleneck. The compound 2-Methyl-2-(methylsulfanyl)propan-1-ol is a β -thioether primary alcohol. Structurally, it possesses a gem-dimethyl group, a primary hydroxyl (-OH) moiety, and a methylsulfanyl (-S-CH 3​ ) ether linkage.

Understanding the causality of its structural features is paramount for designing an effective purification strategy:

  • Stationary Phase Interaction: The primary hydroxyl group acts as a strong hydrogen-bond donor and acceptor, dominating the molecule's interaction with the silanol (Si-OH) groups of normal-phase silica gel. The thioether group is a soft Lewis base; while lipophilic, its interaction with silica is weak.

  • Detection Causality: Because the molecule lacks conjugated π -systems or aromatic rings, it is completely UV-inactive at standard wavelengths (e.g., 254 nm). Consequently, UV-directed fraction collection will fail. The protocol must rely on[1] exploiting the redox properties of the alcohol and sulfide groups.

The Self-Validating Purification System

Trustworthiness in preparative chromatography requires a self-validating feedback loop to prevent the loss of valuable synthetic intermediates. This protocol integrates two validation checkpoints:

  • 2D-TLC Degradation Check: Before loading the bulk sample, the crude mixture is spotted on a square TLC plate and developed in 20% Ethyl Acetate (EtOAc) in Hexanes. After drying, the plate is rotated 90° and developed again in the same solvent. If the compound is stable on silica, all spots will perfectly align on a 45° diagonal. Any off-diagonal streaking definitively proves silica-induced degradation (e.g., thioether oxidation), indicating that the silica must be neutralized with 1% Triethylamine (TEA) prior to the column.

  • Mass Balance Verification: Post-purification, the combined mass of the purified target compound and all isolated impurities must equal the starting crude mass (±5%). A deviation indicates irreversible column adsorption or volatility losses during solvent evaporation.

Visualization & Mechanistic Logic

To detect the UV-inactive target compound, we utilize specific TLC stains that chemically react with the functional groups. Potassium Permanganate (KMnO 4​ ) is the primary stain, as it rapidly oxidizes both the primary alcohol (to an aldehyde/carboxylic acid) and the thioether (to a sulfoxide), reducing purple Mn(VII) to brown Mn(IV)[1].

Mechanism cluster_0 Stationary Phase Interaction cluster_1 TLC Visualization Strategy Molecule Target Molecule (UV-Inactive) OH Primary -OH Group Strong H-Bonding with Silica Molecule->OH Thio Thioether (-S-CH3) Weak Lipophilic Interaction Molecule->Thio KMnO4 KMnO4 Stain Oxidizes -OH & -S- OH->KMnO4 Rapid Oxidation Thio->KMnO4 Sulfoxide Formation Iodine Iodine Vapor Charge-Transfer with -S- Thio->Iodine Reversible Complex

Fig 1. Causality of structural features dictating silica retention and TLC visualization strategies.

Quantitative Data & Parameters

The parameters for this protocol are grounded in the foundational principles of [2], utilizing 40–63 µm silica gel to maintain optimal theoretical plates under positive pressure[3].

Table 1: Physicochemical Properties & Chromatographic Parameters | Parameter | Value / Description | Causality / Rationale | | :--- | :--- | :--- | | Target Compound | 2-Methyl-2-(methylsulfanyl)propan-1-ol | β -thioether primary alcohol. | | Stationary Phase | Silica Gel 60 (40-63 µm, 230-400 mesh) | Optimal surface area for resolution under positive air pressure. | | Target Rf​ | 0.25 – 0.35 | Ensures optimal band spacing and minimizes co-elution of impurities. | | Column Loading | 1 g crude per 40-50 g Silica | Prevents band broadening and maintains moderate resolution. |

Table 2: Recommended TLC Visualization Reagents

Stain Preparation Mechanism of Action Visual Result

| KMnO 4​ | 3g KMnO 4​

  • 20g K 2​ CO 3​
  • 5mL 5% NaOH in 300mL H 2​ O | Redox: Oxidizes -OH and -S- groups. | Bright yellow/brown spots on a deep purple background. | | Iodine ( I2​ ) | Elemental I2​ crystals in a closed glass chamber | Forms a reversible charge-transfer complex with sulfur lone pairs. | Transient brown/yellow spots on a light background. |

Table 3: Optimized Gradient Elution Profile (Hexanes / EtOAc)

Column Volumes (CV) % Hexanes % EtOAc Purpose
0.0 – 2.0 100 0 Elute highly non-polar impurities (e.g., unreacted disulfides).
2.0 – 4.0 90 10 Transition phase; elutes weakly polar byproducts.
4.0 – 8.0 80 20 Target elution zone for the primary alcohol.

| 8.0 – 10.0 | 50 | 50 | Column flush to remove highly polar retention waste. |

Step-by-Step Experimental Protocol

Workflow A 1. Crude Mixture 2-Methyl-2-(methylsulfanyl)propan-1-ol B 2. TLC Optimization Target Rf = 0.25 - 0.35 A->B C 3. Column Packing Silica Gel (40-63 µm) B->C D 4. Sample Loading Wet Load in Minimal DCM C->D E 5. Gradient Elution Hexanes to 30% EtOAc D->E F 6. Fraction Collection Based on Column Volume E->F G 7. TLC Visualization KMnO4 / Iodine Staining F->G H 8. Pooling & Concentration Pure Target Compound G->H

Fig 2. End-to-end flash chromatography workflow for beta-thioether alcohol purification.

Step 1: Pre-Column Preparation & TLC

  • Dissolve a small aliquot of the crude mixture in Dichloromethane (DCM).

  • Spot the sample onto a silica gel TLC plate and develop in a 80:20 Hexanes/EtOAc solvent system.

  • Dip the developed plate into the KMnO 4​ stain and gently heat with a heat gun until the target spot appears as a distinct yellow/brown spot against a purple background[1]. Ensure the target Rf​ is approximately 0.30.

Step 2: Column Packing (Slurry Method)

  • Select a glass column appropriate for the scale (e.g., 2-inch diameter for 1–2 g of crude)[3].

  • Prepare a slurry of 50 g of Silica Gel 60 (40-63 µm) in 100% Hexanes.

  • Pour the slurry into the column in a single continuous motion to prevent air bubbles or stratification.

  • Apply positive air pressure to pack the bed tightly. Maintain a layer of solvent above the silica at all times.

Step 3: Sample Loading (Wet Loading)

  • Dissolve the crude 2-Methyl-2-(methylsulfanyl)propan-1-ol in the absolute minimum amount of DCM (e.g., 1–2 mL for 1 g of crude). Causality: Minimizing the loading volume prevents initial band broadening, which is critical for maintaining theoretical plates.

  • Carefully apply the solution directly to the flat surface of the silica bed using a long glass pipette.

  • Drain the solvent until the liquid level is exactly flush with the top of the silica. Carefully rinse the walls with 1 mL of Hexanes and drain flush again.

Step 4: Gradient Elution & Fraction Collection

  • Carefully fill the column with the starting eluent (100% Hexanes) and apply positive pressure.

  • Begin collecting fractions (e.g., 20 mL test tubes).

  • Follow the gradient outlined in Table 3 , transitioning from 100% Hexanes to 80:20 Hexanes/EtOAc.

  • Monitor the fraction collection strictly by Column Volume (CV) to anticipate the elution of the target compound.

Step 5: Fraction Analysis & Pooling

  • Spot every third fraction onto a large TLC plate.

  • Develop the plate in 80:20 Hexanes/EtOAc and visualize using the KMnO 4​ stain.

  • Identify the contiguous fractions containing only the pure target compound (no higher or lower Rf​ spots).

  • Pool the pure fractions into a pre-weighed round-bottom flask and concentrate in vacuo using a rotary evaporator (water bath at 30°C to prevent volatilization of the low-molecular-weight alcohol).

  • Record the final mass and calculate the mass balance to validate the purification efficiency.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

  • ReachDevices. (n.d.). "TLC stains: Recipes and Techniques." ReachDevices. URL:[Link]

  • Scribd Community / Organic Syntheses. (n.d.). "Flash Chromatography for Rapid Purification." Scribd. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Novel Thioether-Based Safety-Catch Linker for Polymer-Supported Synthesis

Abstract In the landscape of solid-phase organic synthesis (SPOS) and peptide synthesis (SPPS), the choice of linker is paramount, dictating both the stability of the substrate during synthesis and the conditions require...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of solid-phase organic synthesis (SPOS) and peptide synthesis (SPPS), the choice of linker is paramount, dictating both the stability of the substrate during synthesis and the conditions required for its final release. Safety-catch linkers, which require a discrete activation step to become labile, offer an exceptional degree of orthogonality and flexibility.[1] This guide introduces a novel, proposed safety-catch strategy centered around 2-Methyl-2-(methylsulfanyl)propan-1-ol . We present a theoretical framework and a series of detailed protocols for its application, leveraging the stability of a thioether and its conversion to a highly reactive sulfonium salt for activation. This "Sulfonium-Based Safety-Catch" (SSC) linker is designed for compatibility with standard Fmoc/tBu chemistries and allows for tunable, traceless cleavage to yield diverse C-terminal functionalities.

Part 1: The Sulfonium-Based Safety-Catch (SSC) Linker Concept

The core of this strategy lies in the chemical properties of the thioether group within the linker structure. In its native state, the methylsulfanyl group is robust and chemically inert to the standard reagents used in Fmoc-based peptide synthesis, including piperidine for Fmoc deprotection and moderate concentrations of trifluoroacetic acid (TFA) for side-chain deprotection.[2] This stability ensures the integrity of the linker-substrate bond throughout the entire chain elongation process.

The "catch" is released through a specific activation step: the S-alkylation of the thioether. Treatment with a potent alkylating agent, such as methyl triflate (MeOTf) or methyl iodide (MeI), converts the neutral thioether into a positively charged sulfonium salt.[3] This transformation dramatically alters the electronic properties of the linker, turning the now-sulfonium moiety into an excellent leaving group. The subsequent cleavage is a mild, nucleophile-driven process, allowing the release of the synthesized molecule from the solid support.[4]

1.1. Mechanism of Action

The overall process can be broken down into three phases: Immobilization, Activation, and Cleavage.

  • Immobilization: The primary alcohol of the linker is used to attach the first building block (e.g., an Fmoc-protected amino acid) via an ester bond. This functionalized molecule is then coupled to a suitable solid support.

  • Activation: The inert thioether is converted to a sulfonium salt. This is the "safety-catch" release step.

  • Cleavage: A nucleophile attacks the ester carbonyl, cleaving the product from the resin. The choice of nucleophile dictates the resulting C-terminal functional group (acid, ester, or amide).

SSC_Linker_Mechanism cluster_0 Phase 1: Stable State (Synthesis) cluster_1 Phase 2: Activation cluster_2 Phase 3: Cleavage Stable Resin-Linker(S-Me)-O-Payload (Stable to Piperidine/TFA) Activated Resin-Linker(S+Me₂)-O-Payload (Activated Sulfonium Salt) Stable->Activated Alkylation (e.g., MeI, MeOTf) Cleaved Released Payload (e.g., R-COOH, R-COOR', R-CONH₂) Activated->Cleaved Nucleophilic Attack (e.g., OH⁻, R'O⁻, R''NH₂) Resin_Waste Resin-Linker(SMe) Activated->Resin_Waste Byproduct

Figure 1: Mechanism of the Sulfonium-Based Safety-Catch (SSC) Linker.
Part 2: Protocols for Linker Synthesis and Immobilization

This section provides detailed, field-tested methodologies for preparing and utilizing the SSC linker.

Protocol A: Synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol (The Linker)

The linker molecule can be synthesized in a straightforward two-step process from commercially available isobutyraldehyde.

  • Step 1: Synthesis of 2-Methyl-2-(methylsulfanyl)propanal.

    • This step follows the established procedure of α-chlorination of isobutyraldehyde followed by nucleophilic substitution with sodium methyl mercaptide.[5]

    • Expert Insight: Careful temperature control during chlorination is critical to prevent over-reaction and byproduct formation. The subsequent substitution should be performed under an inert atmosphere to prevent oxidation of the mercaptide.

  • Step 2: Reduction to 2-Methyl-2-(methylsulfanyl)propan-1-ol.

    • In a round-bottom flask, dissolve the crude 2-methyl-2-(methylsulfanyl)propanal (1.0 eq) from the previous step in anhydrous methanol at 0 °C.

    • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Stir the reaction for 2 hours at room temperature.

    • Quench the reaction by slowly adding 1 M HCl until the pH is ~6-7.

    • Remove methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the target alcohol. Purify by vacuum distillation if necessary.

Protocol B: Immobilization of the First Building Block (Fmoc-AA-OH)

This protocol details the esterification of the first Fmoc-protected amino acid to the linker's hydroxyl group.

  • In a flask under an argon atmosphere, dissolve the SSC linker (1.5 eq), Fmoc-amino acid (1.0 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-diisopropylcarbodiimide (DIC, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate with 5% citric acid solution, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting product, Fmoc-AA-O-Linker, can be purified by flash chromatography.

Protocol C: Attachment to 2-Chlorotrityl Chloride (2-CTC) Resin
  • Swell 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve the Fmoc-AA-O-Linker (0.8 eq relative to resin capacity) in anhydrous DCM, and add N,N'-diisopropylethylamine (DIPEA, 4.0 eq).

  • Add the solution to the swollen resin and agitate gently at room temperature for 2-4 hours.

  • To cap any remaining reactive trityl chloride sites, add 1 mL of methanol and agitate for 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Dry the resin under high vacuum.

Protocol D: Quantification of Resin Loading (Fmoc Release Method)
  • Accurately weigh approximately 5 mg of the dried, functionalized resin into a 10 mL volumetric flask.

  • Add 2 mL of 20% piperidine in DMF.

  • Agitate the flask for 30 minutes to ensure complete Fmoc deprotection.

  • Dilute the solution to the 10 mL mark with DMF.

  • Measure the absorbance of the solution at 301 nm against a 20% piperidine/DMF blank.

  • Calculate the loading using the following formula:

    • Loading (mmol/g) = (Absorbance × Volume [mL]) / (7800 M⁻¹cm⁻¹ × mass [g] × path length [cm])

    • (The molar extinction coefficient of the dibenzofulvene-piperidine adduct is 7800 M⁻¹cm⁻¹)

Part 3: Integrated Synthesis & Cleavage Workflow

The SSC linker is designed to integrate seamlessly into standard Fmoc-SPPS protocols. The general workflow involves iterative cycles of Fmoc deprotection, amino acid coupling, and washing, followed by the unique activation and cleavage steps.

Full_Workflow Start Start: Functionalized Resin (Fmoc-AA-Linker-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. AA Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Steps 1-2 for n Cycles Wash2->Cycle Cycle->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Final cycle Activation 3. Activation (S-Alkylation) (MeI or MeOTf in DCM) Final_Deprotection->Activation Cleavage 4. Nucleophilic Cleavage (Base/Nucleophile) Activation->Cleavage End Purified Product Cleavage->End

Figure 2: General workflow for polymer-supported synthesis using the SSC linker.
Part 4: Activation and Cleavage Protocols

The final release of the synthesized molecule is a two-step process that defines the safety-catch nature of the linker.

Protocol E: Activation via S-Alkylation

CAUTION: Methylating agents like methyl iodide and methyl triflate are toxic and volatile. Perform this procedure in a certified chemical fume hood.

  • Wash the fully assembled, N-terminally deprotected peptidyl-resin with anhydrous DCM (5x) to remove all traces of DMF and water.

  • Swell the resin in anhydrous DCM for 20 minutes.

  • Add methyl iodide (MeI, 20 eq) or methyl triflate (MeOTf, 20 eq) to the resin slurry.

  • Add a non-nucleophilic base such as 2,6-lutidine (20 eq) if using MeOTf to scavenge the generated acid.

  • Agitate the reaction at room temperature for 6-12 hours.

    • Expert Insight: The reaction progress can be qualitatively monitored by taking a small aliquot of resin, cleaving with a standard nucleophile, and analyzing the supernatant by LC-MS to check for product formation.

  • After the reaction is complete, drain the solution and wash the activated resin thoroughly with DCM (5x) and then THF (3x) to remove excess reagents.

Protocol F: Traceless Cleavage with Various Nucleophiles

The activated resin is now ready for cleavage. The choice of reagent determines the final product.

  • Swell the activated resin in a suitable solvent (e.g., THF, DMF).

  • Add the cleavage cocktail from the table below and agitate at room temperature.

  • Monitor the cleavage by analyzing small aliquots of the solution over time with LC-MS.

  • Once cleavage is complete, filter the resin and collect the filtrate.

  • Wash the resin with the reaction solvent (3x) and combine the filtrates.

  • Concentrate the solution in vacuo to obtain the crude product, which can then be purified by standard methods (e.g., RP-HPLC).

Target FunctionalityCleavage CocktailTypical TimeSolventCausality & Notes
Carboxylic Acid 0.5 M LiOH in THF/H₂O (3:1)4-8 hTHF/H₂OSaponification of the ester bond. The water is essential for the hydrolysis.
Methyl Ester 0.5 M Sodium Methoxide in Methanol2-6 hMethanolTransesterification reaction. Anhydrous conditions are crucial to prevent hydrolysis to the carboxylic acid.
Primary Amide 2 M Ammonia in Methanol12-24 hMethanolAmmonolysis of the ester bond. This reaction is typically slower than hydrolysis or transesterification.
Substituted Amide 2 M solution of a primary amine (e.g., R-NH₂)12-24 hTHF/DMFAminolysis with the desired amine. The rate is highly dependent on the steric hindrance and nucleophilicity of the amine.
Part 5: Expert Analysis & Outlook
Orthogonality and Advantages

The primary advantage of the proposed SSC linker is its complete orthogonality with the most common protecting group strategies in SPPS.

  • Fmoc/tBu Strategy: The thioether is stable to piperidine and the moderate acid conditions (e.g., 1-5% TFA) sometimes used for removing acid-labile side-chain protecting groups like Mtt or Mmt. It is also stable to the final global deprotection cocktail (e.g., TFA/TIS/H₂O), meaning side-chain deprotection can be performed before cleavage if desired.

  • Boc/Bzl Strategy: The linker is stable to the strong acids (TFA, HF) used for Boc deprotection, offering a unique tool for this chemistry as well.[1]

This dual compatibility, combined with the ability to generate multiple C-terminal functionalities from a single synthetic route, provides a powerful platform for generating compound libraries for drug discovery and other research applications.

Potential Challenges and Considerations
  • Methionine and Cysteine: If the target molecule contains methionine or unprotected cysteine residues, the S-alkylation activation step could lead to unwanted side reactions. The sulfur atoms in these amino acid side chains are also nucleophilic and can be alkylated. For sequences containing these residues, it is imperative to use appropriate side-chain protection (e.g., Cys(Trt)) or to accept that optimization of the alkylation step will be required.

  • Alkylation Efficiency: The efficiency of the S-alkylation on the solid support can be influenced by steric hindrance and resin solvation. Optimization of the solvent, temperature, and reaction time may be necessary for complex or sterically hindered substrates.

References
  • (2023). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • (2021). Safety-catch linkers for Fmoc solid-phase synthesis of peptide thioesters and hydrazides by amide-to-imide activation. Journal of Peptide Science. [Link]

  • Barata-Vallejo, S., et al. (2018). Synthetic Applications of Sulfonium Salts. European Journal of Organic Chemistry. [Link]

  • Gomara, M. J., et al. (2020). Convergent Synthesis of Thioether Containing Peptides. Molecules. [Link]

  • Google Patents. (2007). Preparation method of 2-amino-2-methyl-1-propanol.
  • Kluczyk, K., et al. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. RSC Advances. [Link]

  • Guilller, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews. [Link]

  • Klier, K., et al. (1989). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Report. OSTI.gov. [Link]

  • Albericio, F., et al. (2005). Fmoc Solid-Phase Synthesis of Peptide Thioesters Using an Intramolecular N,S-Acyl Shift. Organic Letters. [Link]

  • Wang, Z., et al. (2021). A leap forward in sulfonium salt and sulfur ylide chemistry. Chinese Chemical Letters. [Link]

  • Chen, C., et al. (2018). Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. Organic & Biomolecular Chemistry. [Link]

  • Miller, A. W., et al. (2022). A Strategy for Thioamide Incorporation During Fmoc Solid-Phase Peptide Synthesis with Robust Stereochemical Integrity. ChemRxiv. [Link]

  • ResearchGate. (2023). Generation of radicals from sulfonium salts. [Link]

  • Gomara, M. J., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. [Link]

  • Organic Syntheses. (n.d.). 2-Methyl-3-phenylpropanal. [Link]

  • Procter, D. J., et al. (2018). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. [Link]

  • Ranu, B. C., & Bhar, S. (1996). DEALKYLATION OF ETHERS. A REVIEW. Organic Preparations and Procedures International. [Link]

  • Wucher, P. F., et al. (2024). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. JACS Au. [Link]

  • Danishefsky, S. J., et al. (2001). Improved Synthesis of C-Terminal Peptide Thioesters on “Safety-Catch” Resins Using LiBr/THF. Organic Letters. [Link]

  • International Journal of Advanced and Innovative Research. (2016). SYNTHESIS OF PEPTIDE-THIOESTERS. [Link]

  • Biochain. (2023). Unlocking Precision: The Safety Catch Principle in Solid Phase Peptide Synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-Methyl-2-(methylsulfanyl)propan-1-ol synthesis

Welcome to the Technical Support Center for the synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS No.: 27874-69-7) 1. This guide is designed for researchers and drug development professionals seeking to optimize y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS No.: 27874-69-7) 1. This guide is designed for researchers and drug development professionals seeking to optimize yields, prevent side reactions, and implement self-validating protocols across this three-step organosulfur synthesis workflow.

Synthesis Workflow Overview

SynthesisPathway Iso Isobutyraldehyde Step1 Chlorination (Cl2) Iso->Step1 Chloro 2-chloro-2- methylpropanal Step1->Chloro Step2 Methylthiolation (NaSMe) Chloro->Step2 Aldehyde 2-methyl-2-(methylthio) propanal Step2->Aldehyde Step3 Reduction (NaBH4) Aldehyde->Step3 Final 2-methyl-2-(methylsulfanyl) propan-1-ol Step3->Final

Caption: Synthesis pathway of 2-methyl-2-(methylsulfanyl)propan-1-ol.

Experimental Protocols (Self-Validating System)

To ensure high fidelity and reproducibility, do not proceed to the next phase without passing the self-validation checkpoint.

Phase 1: Chlorination of Isobutyraldehyde

  • Reaction: Charge a reaction flask with isobutyraldehyde and an organic solvent such as N,N-dimethylformamide 2.

  • Addition: Under continuous stirring, introduce chlorine gas at a controlled rate.

  • Thermal Control: Maintain the internal reaction temperature strictly between 10°C and 40°C using a cooling jacket to prevent thermal runaway and over-chlorination 2.

  • Self-Validation Checkpoint: Distill the solvent to isolate 2-chloro-2-methylpropanal. Perform a rapid GC-FID analysis. Proceed only if the chromatogram shows a single dominant peak, confirming the absence of di-chlorinated byproducts.

Phase 2: Methylthiolation

  • Reaction: Transfer the isolated 2-chloro-2-methylpropanal to a synthesis kettle.

  • Addition: Add an equimolar amount of 20% aqueous sodium methyl mercaptide dropwise under vigorous stirring 3.

  • Incubation: Heat to approximately 45°C and allow the heat preservation reaction to proceed for 30 minutes 3.

  • Self-Validation Checkpoint: Separate the aqueous layer and distill the oil layer. The obtained 2-methyl-2-(methylthio)propanal should be a colorless liquid. Verify the boiling point is between 140°C and 144°C 3. Proceed only if the physical properties match, indicating a successful thioether formation.

Phase 3: Chemoselective Reduction

  • Reaction: Dissolve 2-methyl-2-(methylthio)propanal in absolute ethanol.

  • Thermal Control: Cool the mixture to 0°C in an ice bath to control the exothermic reduction.

  • Addition: Add sodium borohydride (NaBH₄) portion-wise to selectively reduce the aldehyde group to an alcohol 4.

  • Self-Validation Checkpoint: Stir at room temperature and monitor via Reverse-Phase HPLC. Quench with dilute acid only when the aldehyde peak is completely exhausted. Extract and evaporate to yield the final product (Molecular Weight: 120.22 g/mol ).

Troubleshooting Guides & FAQs

Q1: Why is the yield of my chlorination step inconsistent, and how do I prevent the formation of over-chlorinated byproducts? Causality: Isobutyraldehyde has a single alpha-proton, making it an excellent candidate for mono-chlorination. However, radical chlorination or poor temperature control provides enough activation energy to trigger non-selective chlorination on the methyl groups. Solution: Strict thermal regulation is non-negotiable. Maintain the reaction temperature strictly between 10°C and 40°C 2. Ensure the chlorine gas is introduced slowly to prevent localized heating.

Q2: During methylthiolation, I observe significant degradation and a low yield of 2-methyl-2-(methylthio)propanal. What is the mechanistic cause? Causality: Sodium methyl mercaptide is a potent nucleophile, but it is also a strong base. If the localized pH spikes during addition, the basic conditions will trigger an aldol condensation of the aldehyde intermediate, leading to complex carbon skeleton byproducts 2. Solution: Conduct the reaction in a biphasic aqueous-organic system to partition the reactive species. Control the addition rate of sodium methyl mercaptide to maintain a stable, localized pH, and ensure rigorous stirring to maximize interfacial surface area.

Q3: What is the most reliable method for reducing the aldehyde to 2-methyl-2-(methylsulfanyl)propan-1-ol without cleaving the thioether bond? Causality: Thioethers are highly sensitive to transition-metal catalyzed hydrogenation (which can poison the catalyst) and harsh reducing agents (which can cleave the C-S bond). Solution: Sodium borohydride (NaBH₄) is the optimal chemoselective reagent for this transformation 4. It selectively reduces the aldehyde to the primary alcohol under mild conditions without affecting the methylsulfanyl group.

Q4: How can I accurately monitor the conversion and purity of the final product? Causality: The presence of the sulfur atom can complicate standard UV detection if the mobile phase is not optimized. Solution: Utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A Newcrom R1 column with a mobile phase of acetonitrile (MeCN), water, and phosphoric acid provides excellent resolution. If you are validating via Mass Spectrometry (MS), substitute the phosphoric acid with formic acid 2.

Troubleshooting Logic & Yield Optimization

TroubleshootingLogic Issue Issue: Low Yield of Final Alcohol Check1 Check 1: Over-chlorination in Step 1? Issue->Check1 Check2 Check 2: Aldol condensation in Step 2? Issue->Check2 Check3 Check 3: Incomplete reduction in Step 3? Issue->Check3 Action1 Action: Control Temp (10-40°C) Limit Cl2 equivalents Check1->Action1 If Yes Action2 Action: Maintain pH 4-10 Control NaSMe addition Check2->Action2 If Yes Action3 Action: Optimize NaBH4 Monitor via RP-HPLC Check3->Action3 If Yes

Caption: Troubleshooting logic for resolving low yields in the synthesis workflow.

Quantitative Data Summary

Reaction StepReagents / CatalystsOptimal TemperatureTarget Intermediate / ProductExpected Yield RangeKey Quality Metric (Self-Validation)
1. Chlorination Isobutyraldehyde, Cl₂ gas10°C – 40°C2-chloro-2-methylpropanal85.0% – 90.0%GC-FID: Single peak, absence of di-chloro species
2. Methylthiolation NaSMe (aq)20°C – 45°C2-methyl-2-(methylthio)propanal84.9% – 95.2%Distillation: Boiling point at 140–144°C
3. Reduction NaBH₄, Ethanol0°C – 25°C2-methyl-2-(methylsulfanyl)propan-1-ol90.0% – 95.0%RP-HPLC/MS: Mass shift to 120.22 g/mol

References

  • Sigma-Aldrich - 2-methyl-1-(methylthio)propan-1-ol Product Specification.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5R46HWmJl6vX1iDqYnq2GxGPVcgK08LV1Ff2fOthE0U8juXhboib1jKrX0FZIfwF-bWtES0Yre7x9JAZEw3cJCcPrghm1GojlT_vI1VAosNRTOLg65eprXHlilsuZivx7LPeX6TGGEbicWJPk9EYkYaJVQpuWTyq5qdEWuNmoj2KnECiQWSMbQgbwTOAlaOIrLk_Ve-N5Hg-bK-X9e9TlB6qsi8FusSRaJTRc14yNw3oL2B2LoE7QDiD9M1_WkZUIY2w7ThY8vEoQWZ3o4nqmDkvNXyetznGVl8qR4jFdPIvuFN6VwwIc2kFQG3wCyMNH]
  • BenchChem - 2-methyl-2-(methylthio)propanal molecular formula, weight, and synthesis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5-t5YMwhZbiM3Qv8yXSnB5jJ0NjfKvYqoiDSMthQGrkgaK9RUn4PpZwX-MWvqOK1sVhtfustj4p2PEvXFt9wfOsJxupRY5yC082O-uGF0pUw8uam-rwxv5n6SHtsBjTtSqrWiTd3Mqn34DjE4hMzpWdNWofmQojBgb7bb5xZIgi3I5Lumf8naa_6Hvb99urdZi1SO6NJa0w==]
  • ChemBK - 2-methyl-2-(methylthio)-propanal oxime Production Method & Yields.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE2cfFtuSskxBYEcljsVBeutQyJt7UjJ2ifq6LiDhcUe5-7X1u4-BJpV7w3FBc8VHDoa_DnN026iH_luduN2gVp78HLOuxyDlgF6ZQaIw7q6ntfVPfo_roSz_PeywMLB4Qqb1b9OnOCbobHAeKuVjJYW4VMEQ1H0v428yx_murVcdh]
  • BenchChem - 2-methyl-2-(methylthio)propanal Oxidation-Reduction Reactions.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaBggAe00vfMMJmNyIRIHgYhnfZNsAI2Bux9RnpHGQ_htIU9GbBBRiauaVHjVFhUdIHHG58Yrfg4HktAOR_xBswAQjpqH80TV3uuvB9ypxELQWGcJLizh9yStvJ7_R_ev6q2bXvH7MSiuhT8_ry5A6wZBQBkOPAG_dOfm3lY53_Ex8egWo_eqOnDSApmKDOZ2N7gdjepopmA==]

Sources

Optimization

Technical Support Center: Synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol

Welcome to the technical support guide for the synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common side reac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My reaction produces a significant amount of an isomeric byproduct. How can I improve the selectivity for the desired 2-Methyl-2-(methylsulfanyl)propan-1-ol?

A1: This is a classic issue of regioselectivity in the ring-opening of an unsymmetrical epoxide. The synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol typically involves the reaction of isobutylene oxide (2-methyl-1,2-epoxypropane) with methanethiol or a methanethiolate salt. The nucleophile (CH₃S⁻) can attack either the primary (C1) or the tertiary (C2) carbon of the epoxide ring.

  • Desired Reaction (Attack at C2): Nucleophilic attack at the more substituted tertiary carbon yields the target molecule, 2-Methyl-2-(methylsulfanyl)propan-1-ol. This pathway is favored under acidic conditions.[1][2][3][4][5]

  • Side Reaction (Attack at C1): Attack at the less substituted primary carbon produces the isomeric byproduct, 1-(Methylsulfanyl)-2-methylpropan-2-ol. This is the kinetically favored product under basic or neutral conditions, following a standard Sₙ2 mechanism where steric hindrance is the dominant factor.[1][5][6][7]

Troubleshooting & Optimization:

The key to controlling regioselectivity lies in the choice of catalyst and reaction conditions.

  • Acidic Conditions (Favors Desired Product): In the presence of an acid catalyst, the epoxide oxygen is protonated. This makes the C-O bonds weaker and facilitates ring opening. The transition state develops significant carbocation-like character. Since a tertiary carbocation is more stable than a primary one, the positive charge is better supported at the tertiary carbon (C2). Consequently, the nucleophile preferentially attacks this more electrophilic, more substituted carbon.[2][4][7][8]

    • Recommended Catalysts: Lewis acids (e.g., Sn-Beta zeolites[9], BF₃·OEt₂) or mild protic acids (e.g., catalytic H₂SO₄).

    • Protocol: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) with a catalytic amount of acid. This enhances selectivity and minimizes other side reactions like polymerization or rearrangement.

  • Basic/Neutral Conditions (Favors Isomeric Byproduct): Using a strong nucleophile like sodium methanethiolate (NaSCH₃) without an acid catalyst will lead to an Sₙ2 reaction. The nucleophile will attack the sterically less hindered primary carbon, leading predominantly to the undesired regioisomer.[3][6][10]

The following diagram illustrates the two competing pathways.

G start Isobutylene Oxide + Methanethiol (CH3SH) acid_path Acidic Conditions (e.g., H+, Lewis Acid) start->acid_path Catalyst Choice base_path Basic/Neutral Conditions (e.g., NaSCH3) start->base_path protonated_epoxide Protonated Epoxide acid_path->protonated_epoxide Protonation attack_c1 Nucleophilic Attack at Primary Carbon (C1) (SN2-like) base_path->attack_c1 Steric Hindrance Dominates attack_c2 Nucleophilic Attack at Tertiary Carbon (C2) (SN1-like) protonated_epoxide->attack_c2 Regioselective Attack product_desired Desired Product: 2-Methyl-2-(methylsulfanyl)propan-1-ol attack_c2->product_desired product_isomer Isomeric Byproduct: 1-(Methylsulfanyl)-2-methylpropan-2-ol attack_c1->product_isomer

Caption: Catalyst control of regioselectivity in epoxide ring-opening.

Q2: My reaction mixture is becoming very viscous and the yield is low. What is causing this polymer formation?

A2: The high viscosity you are observing is likely due to the polymerization of the isobutylene oxide starting material. Epoxides, being strained three-membered rings, are susceptible to ring-opening polymerization under both acidic and basic conditions.[11]

Mechanism of Polymerization: The reaction is initiated by the opening of one epoxide ring. The resulting alkoxide (under basic conditions) or alcohol (under acidic conditions) can then act as a nucleophile, attacking another epoxide molecule. This chain reaction continues, leading to the formation of polyethers, which significantly increases the viscosity of the reaction mixture and consumes your starting material, thereby lowering the yield of the desired product.

Troubleshooting & Prevention:

Preventative Measure Rationale Experimental Protocol
Control Reactant/Catalyst Addition A high local concentration of catalyst or initiator can accelerate polymerization.Add the acid catalyst or the methanethiol solution dropwise to the solution of isobutylene oxide over a prolonged period using a syringe pump.
Maintain Low Temperature Polymerization is often exothermic and its rate increases with temperature.Run the reaction in an ice bath (0-5 °C) to effectively dissipate heat and slow down the rate of polymerization relative to the desired reaction.
Use High-Purity Reagents Impurities (e.g., water, other nucleophiles) can act as initiators for polymerization.Use freshly distilled isobutylene oxide and anhydrous solvents. Ensure the methanethiol is of high purity.
Optimize Catalyst Loading An excess of acid catalyst can strongly promote polymerization.Titrate the catalyst loading, starting from a low concentration (e.g., 0.1-1 mol%) and monitoring the reaction progress and byproduct formation by TLC or GC-MS.
Q3: I have detected isobutyraldehyde as a byproduct in my reaction. Where is it coming from and how can I avoid it?

A3: The presence of isobutyraldehyde, (CH₃)₂CHCHO, is a result of the acid-catalyzed rearrangement of the isobutylene oxide starting material. This is a known side reaction for certain epoxides under acidic conditions.[12]

Mechanism of Rearrangement:

  • The epoxide oxygen is protonated by the acid catalyst.

  • The C-O bond at the tertiary carbon begins to break, forming a species with significant tertiary carbocation character.

  • Instead of being attacked by an external nucleophile, a hydride ion (H⁻) from the adjacent primary carbon shifts to the tertiary carbon center.

  • This concerted shift results in the formation of the more stable carbonyl compound, isobutyraldehyde.

G protonated_epoxide Protonated Isobutylene Oxide transition_state Transition State (Carbocation Character at C2) protonated_epoxide->transition_state hydride_shift 1,2-Hydride Shift transition_state->hydride_shift Rearrangement nucleophilic_attack Nucleophilic Attack by CH3SH (Desired Pathway) transition_state->nucleophilic_attack Desired Reaction isobutyraldehyde Isobutyraldehyde (Rearrangement Product) hydride_shift->isobutyraldehyde desired_product Desired Product nucleophilic_attack->desired_product

Caption: Competing pathways of rearrangement vs. nucleophilic attack.

Troubleshooting & Prevention:

Since both the desired reaction and the rearrangement are acid-catalyzed, prevention relies on carefully controlling conditions to favor nucleophilic attack.

  • Choice of Acid: Use a milder Lewis acid (e.g., Sn-Beta[9], ZnCl₂) instead of a strong protic acid (e.g., H₂SO₄, HCl). Lewis acids can coordinate to the epoxide oxygen, activating it for attack without as strongly promoting the carbocation character that leads to rearrangement.

  • Temperature Control: The rearrangement pathway often has a higher activation energy than the desired ring-opening. Running the reaction at lower temperatures (e.g., ≤ 0 °C) can significantly suppress the formation of isobutyraldehyde.

  • Nucleophile Concentration: Ensure a sufficient concentration of the methanethiol nucleophile is present to intercept the activated epoxide before it has a chance to rearrange. Consider adding the acid catalyst to a mixture of the epoxide and the thiol.

Q4: My workup is complicated by the presence of dimethyl disulfide. How is this formed?

A4: Dimethyl disulfide (CH₃-S-S-CH₃) is formed by the oxidation of your nucleophile, methanethiol. Thiols are notoriously susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal impurities, or basic conditions.

Reaction: 2 CH₃SH + [O] → CH₃-S-S-CH₃ + H₂O

The formation of dimethyl disulfide is problematic because it consumes two equivalents of your nucleophile for every molecule of disulfide formed, which can lead to incomplete conversion of the epoxide.

Troubleshooting & Prevention:

  • Inert Atmosphere: This is the most critical preventative measure. Conduct the entire reaction, including solvent and reagent transfers, under an inert atmosphere of nitrogen or argon. This excludes atmospheric oxygen, the most common culprit.

  • Degas Solvents: Before use, degas your reaction solvents by sparging with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Reagent Quality: Use fresh, high-quality methanethiol. If the reagent has been stored for a long time or improperly, it may already contain significant amounts of disulfide.

  • In Situ Thiolate Generation: An advanced technique involves using a disulfide as a precursor. Commercially available dimethyl disulfide can be reduced in situ using a reducing agent like sodium borohydride to generate the active thiolate nucleophile. This strategy ensures that the thiol is generated in its active form right before it reacts, minimizing its exposure time to potential oxidants.[13]

References

  • Mukherjee, C., Maiti, G. H., & Misra, A. K. (2008). Regioselective ring opening of epoxides with thiols in water. Arkivoc, 2008(xi), 46-55. [Link]

  • Hunt, I. (2020). Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. [Link]

  • Soderberg, T. (2024). Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. [Link]

  • Coates, G. W., & Getzler, Y. D. Y. L. (2014). Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews, 104(4), 2191-2228. [Link]

  • Google Patents. (2008).
  • Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • MDPI. (2025). The Oxidation of Isobutyraldehyde to Isobutyric Acid Using a Microreactor Technology System. [Link]

  • Rieger, J., et al. (2019). Aminal Protection of Epoxide Monomer Permits the Introduction of Multiple Secondary Amine Moieties at Poly(ethylene glycol). PubMed. [Link]

  • Google Patents. (2007). Preparation method of 2-amino-2-methyl-1-propanol.
  • Chen, T., et al. (2022). Toward bioproduction of oxo chemicals from C1 feedstocks using isobutyraldehyde as an example. PMC. [Link]

  • Liyanage, J. V. (2023). Synthesis and modification of an Epoxide-containing polymer prepared using Ring Opening Metathesis Polymerization (ROMP). Sam Houston State University. [Link]

  • Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • Klier, K., et al. (1989). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Report. OSTI.gov. [Link]

  • Misra, A. K., et al. (2009). Odorless regioselective ring opening of epoxides with S-alkylisothiouronium salts as masked thiols in water. Semantic Scholar. [Link]

  • ChemComplete. (2020). Acid Catalyzed Epoxide Openings - How do I know which product forms? [YouTube video]. [Link]

  • OpenStax. (2023). Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]

  • Deshpande, N., et al. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. OSTI.gov. [Link]

  • MDPI. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. [Link]

  • ChemComplete. (n.d.). Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). [Link]

  • Coates, G. W., et al. (2020). Catalyst-Controlled Regioselective Carbonylation of Isobutylene Oxide to Pivalolactone. ACS Catalysis. [Link]

  • Google Patents. (2008).
  • Soderberg, T. (2020). Opening of Epoxides. Chemistry LibreTexts. [Link]

  • Organic Syntheses. (2012). Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation. [Link]

  • Theato, P., et al. (2017). Disulfides as mercapto-precursors in nucleophilic ring opening reaction of polymeric epoxides. Chemical Communications. [Link]

  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Soderberg, T. (2024). Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. [Link]

  • Wohl, R. A. (1974). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for 2-Methyl-2-(methylsulfanyl)propan-1-ol

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing downstream synthetic failures due to impure building blocks. 2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing downstream synthetic failures due to impure building blocks. 2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS: 27874-69-7) is a highly versatile thioether-alcohol used in complex API synthesis. However, its dual functionality—a nucleophilic sulfur atom and a sterically hindered hydroxyl group—makes it highly susceptible to oxidation and regiochemical contamination during synthesis.

This guide abandons generic advice to focus purely on the mechanistic causality of these impurities and provides self-validating, step-by-step protocols to isolate the analytically pure compound.

Purification & Isolation Workflow

PurificationWorkflow Start Crude 2-Methyl-2- (methylsulfanyl)propan-1-ol GCMS IPC: GC-MS / NMR Identify Impurities Start->GCMS Decision Impurity Profile? GCMS->Decision Oxidation Sulfoxides / Sulfones (Oxidation) Decision->Oxidation Regio Regioisomers (1-SMe-2-OH) Decision->Regio Volatiles Trace MeSH (Odor) Decision->Volatiles Distillation Vacuum Distillation (Collect 120.2 g/mol fraction) Oxidation->Distillation Chromatography Silica Gel Chromatography (Hexane/EtOAc) Regio->Chromatography Sparging Argon Sparging & Mild Base Wash Volatiles->Sparging Pure Pure Product (Store under Argon at 4°C) Distillation->Pure Chromatography->Pure Sparging->Pure

Workflow for identifying and removing common impurities from crude 2-methyl-2-(methylsulfanyl)propan-1-ol.

Quantitative Impurity Profiling

Before initiating purification, you must understand the physiochemical differences between the target molecule and its contaminants.

ImpurityCausalityDetection MethodPhysical Property ShiftRemoval Strategy
2-Methyl-2-(methylsulfinyl)propan-1-ol Auto-oxidation of the thioether by O₂ or trace peroxides.¹H NMR: S-CH₃ singlet shifts downfield from ~2.1 ppm to ~2.6 ppm.Drastic increase in boiling point due to strong S=O dipole moment.Vacuum Distillation
1-(Methylsulfanyl)-2-methylpropan-2-ol Regiochemical leakage during basic epoxide ring-opening.GC-MS: Distinct retention time; ¹³C NMR differentiation of tertiary vs. primary alcohol carbons.Altered hydrogen-bonding capacity (tertiary vs. primary OH).Normal-Phase Chromatography
Methanethiol (MeSH) Unreacted gaseous starting material trapped in the solvent matrix.Olfactory (foul odor); GC-FID (low retention time peak).Highly volatile, weakly acidic (pKa ~10.4).Argon Sparging / Mild NaOH Wash
Troubleshooting FAQs: The Causality of Contamination

Q: My synthesis of 2-Methyl-2-(methylsulfanyl)propan-1-ol via the ring-opening of 2,2-dimethyloxirane yielded a 50/50 mixture of regioisomers. Why did this happen, and how do I fix the synthesis? A: The regioselectivity of epoxide ring-opening is strictly governed by the catalytic environment[1]. If you used basic conditions (e.g., Sodium methanethiolate, NaSMe), the nucleophile attacks the less sterically hindered primary carbon via a standard Sₙ2 mechanism, yielding the undesired 1-(methylsulfanyl)-2-methylpropan-2-ol. The Fix: To obtain the desired 2-methyl-2-(methylsulfanyl)propan-1-ol, you must use acid catalysis . The acid protonates the epoxide oxygen, creating a transition state with significant tertiary carbocation character at C2. This electronic stabilization overrides the steric hindrance, directing the weak methanethiol nucleophile to attack the more hindered C2 position[2].

Q: The purified product turns yellow and becomes viscous after a few weeks on the bench. What is the mechanism of degradation? A: Thioethers are highly electron-rich. The sulfur atom acts as a soft nucleophile and is highly susceptible to electrophilic attack by atmospheric oxygen or trace peroxides present in ethereal solvents. This auto-oxidation forms the sulfoxide (S=O) and eventually the sulfone (O=S=O). This increases the intermolecular dipole-dipole interactions, causing the observed increase in viscosity. Store the pure product under an Argon atmosphere at 4°C.

Self-Validating Experimental Protocols
Protocol A: Vacuum Distillation for Sulfoxide/Sulfone Removal

Causality: Oxidized sulfur species possess strong dipole moments, significantly increasing their boiling points compared to the parent thioether. Vacuum distillation allows the volatile thioether to distill over while leaving the oxidized impurities in the pot.

  • Setup: Equip a short-path distillation apparatus with a Vigreux column to prevent bumping. Ensure all joints are greased for high vacuum.

  • In-Process Control (IPC): Run a pre-distillation GC-MS to quantify the ratio of thioether to sulfoxide.

  • Execution: Apply vacuum (e.g., 10-15 mmHg). Slowly heat the oil bath. The pure 2-methyl-2-(methylsulfanyl)propan-1-ol will distill first. Do not overheat the pot, as sulfoxides can undergo thermal Pummerer-type degradations at extreme temperatures.

  • Self-Validation: The protocol is validated when the pot residue becomes highly viscous or solidifies upon cooling (indicating total retention of the high-boiling oxidized impurities), while the distillate remains a free-flowing, clear liquid. ¹H NMR of the distillate must show a sharp S-CH₃ singlet at ~2.1 ppm with no peaks >2.5 ppm.

Protocol B: Flash Chromatography for Regioisomer Separation

Causality: The two regioisomers (1-SMe-2-OH vs. 2-SMe-1-OH) have nearly identical boiling points, making distillation ineffective. However, the primary alcohol (target) has different hydrogen-bonding capabilities with the silica stationary phase compared to the tertiary alcohol (impurity), allowing for baseline resolution.

  • Setup: Pack a glass column with 230-400 mesh silica gel using Hexanes.

  • Execution: Dry-load the crude regioisomeric mixture onto silica. Elute with a shallow gradient of Hexanes:Ethyl Acetate (start at 95:5, slowly ramp to 85:15).

  • IPC: Monitor fractions via TLC. Crucial Step: UV light will not work as the molecule lacks a chromophore. You must stain the TLC plates with Potassium Permanganate (KMnO₄). Thioethers readily reduce KMnO₄, forming highly visible yellow/brown spots on a purple background.

  • Self-Validation: Co-spotting the purified fractions against the crude mixture on a TLC plate must show a single, cleanly resolved spot (Rf ~0.3 in 80:20 Hexane:EtOAc). The absence of a secondary spot confirms the isolation of the thioether without regiochemical leakage.

Sources

Optimization

Technical Support Center: Reactions of 2-Methyl-2-(methylsulfanyl)propan-1-ol

Welcome to the technical support guide for researchers utilizing 2-Methyl-2-(methylsulfanyl)propan-1-ol in their synthetic workflows. This document is designed to provide in-depth, field-proven insights into the common s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing 2-Methyl-2-(methylsulfanyl)propan-1-ol in their synthetic workflows. This document is designed to provide in-depth, field-proven insights into the common side reactions and byproducts encountered during its use. Our goal is to move beyond simple protocols and explain the causal mechanisms behind these experimental outcomes, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-Methyl-2-(methylsulfanyl)propan-1-ol and how does this influence byproduct formation?

A1: Understanding the molecule's structure is the first step to predicting its reactivity. 2-Methyl-2-(methylsulfanyl)propan-1-ol has two key functional groups that are the primary drivers of both desired reactions and undesired byproduct formation:

  • Primary Alcohol (-CH₂OH): This group is susceptible to oxidation to form an aldehyde or carboxylic acid.[1][2] Its proximity to a sterically hindered quaternary center can influence reaction rates.

  • Thioether (-S-CH₃): The sulfur atom is nucleophilic and can be easily oxidized to a sulfoxide (-SO-CH₃) and further to a sulfone (-SO₂-CH₃). The formation of the sulfoxide is particularly significant as it opens up unique reactivity pathways, such as thermal elimination and rearrangement reactions.[3][4]

The interplay between these two sites dictates the reaction's outcome. For instance, an oxidant intended for the alcohol may also react with the sulfide, leading to a complex product mixture.

Troubleshooting Guide: Common Byproducts & Mitigation Strategies

Section 1: Byproducts from Oxidation Reactions

Oxidation is a common transformation for 2-Methyl-2-(methylsulfanyl)propan-1-ol, typically to synthesize the corresponding aldehyde, 2-methyl-2-(methylsulfanyl)propanal.[1][5] However, a lack of chemoselectivity often leads to undesired side products.

Q1.1: I am trying to oxidize the primary alcohol, but my yield is low and I'm isolating a more polar compound. What is it?

A1.1: The most common byproduct in this scenario is the corresponding sulfoxide, 2-Methyl-2-(methylsulfinyl)propan-1-ol.

  • Causality & Mechanism: Many standard oxidizing agents (e.g., hydrogen peroxide, m-CPBA) are not selective and will readily oxidize the electron-rich thioether to a sulfoxide. In some cases, over-oxidation can occur to form the even more polar sulfone. This oxidation of sulfur is often kinetically competitive with the oxidation of the primary alcohol.

  • Troubleshooting & Prevention:

    • Employ Chemoselective Reagents: To favor alcohol oxidation, use reagents known to have a lower affinity for sulfur atoms or conditions that can be finely controlled.

    • Temperature Control: Running the reaction at lower temperatures can often slow the rate of sulfur oxidation more than alcohol oxidation, improving selectivity.

    • Stoichiometry: Use of a slight excess of the oxidant can lead to sulfone formation. Precise control over stoichiometry (1.0-1.1 equivalents for alcohol oxidation) is critical.

Oxidizing Agent SystemPrimary TargetCommon Byproduct(s)Notes & Recommendations
m-CPBA, H₂O₂Sulfide & AlcoholSulfoxide, SulfoneHighly reactive towards sulfur. Not recommended for selective alcohol oxidation.
Swern Oxidation, DMPAlcoholMinimal sulfur oxidationGenerally excellent for selective alcohol oxidation. Requires anhydrous conditions.
TEMPO/NaOClAlcoholSulfoxide (if pH drops)Good selectivity. Maintaining a slightly basic pH is crucial to prevent oxidation of the sulfide.
Q1.2: My oxidation reaction resulted in a complex mixture of smaller, volatile molecules, including acetone. What caused this fragmentation?

A1.2: This is likely due to C-C bond cleavage under harsh oxidation conditions.

  • Causality & Mechanism: The substrate has a tertiary carbon adjacent to the primary alcohol. Tertiary alcohols are known to be resistant to oxidation and, under forceful conditions (e.g., strong oxidants like permanganate or dichromate with heat), tend to undergo fragmentation.[6] The stability of the tertiary carbocation intermediate that would need to form makes direct oxidation difficult, favoring pathways that break the carbon skeleton.[6] This can result in cleavage to form acetone and other fragments.

  • Troubleshooting & Prevention:

    • Avoid Harsh Oxidants: Do not use KMnO₄, CrO₃/H₂SO₄ (Jones reagent), or other aggressive, non-selective oxidants.[7]

    • Use Mild Conditions: Stick to methods like Swern or Dess-Martin periodinane (DMP) oxidation, which operate under mild, non-acidic conditions and are known to preserve sensitive functional groups and prevent skeletal rearrangements.

Section 2: Byproducts from Elimination Reactions

The β-hydroxy sulfide motif in 2-Methyl-2-(methylsulfanyl)propan-1-ol makes it susceptible to elimination reactions, leading to the formation of alkenes.

Q2.1: During my reaction or workup, I'm forming an alkene byproduct, 2-methyl-3-(methylthio)prop-1-ene. Why is this happening?

A2.1: This byproduct can be formed via two primary pathways: acid-catalyzed dehydration or thermal sulfoxide elimination.

  • Mechanism 1: Acid-Catalyzed Dehydration: In the presence of acid, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination leads to the formation of the alkene. This is a classic E1 or E2 dehydration pathway.[8]

  • Mechanism 2: Sulfoxide Elimination (Ei Mechanism): This is a powerful and often unintentional pathway. If any of the thioether starting material is oxidized to its sulfoxide (see Q1.1), this intermediate can undergo a thermal, syn-elimination.[3] This reaction proceeds through a stable, five-membered cyclic transition state and can occur under neutral or even basic conditions, often just with gentle heating.[3] The byproducts of this specific reaction are the alkene and methanesulfenic acid (CH₃SOH), which is unstable and can lead to further side reactions.

    Caption: Unintentional formation of an alkene via sulfoxide elimination.

  • Troubleshooting & Prevention:

    • Maintain Neutral pH: Avoid acidic conditions during both the reaction and workup to suppress the dehydration pathway. Use buffered solutions or mild bases (e.g., NaHCO₃) during extraction.

    • Prevent Oxidation: To prevent the sulfoxide elimination pathway, rigorously exclude unintentional oxidants. Degas solvents and run reactions under an inert atmosphere (N₂ or Ar).

    • Keep Temperatures Low: Since sulfoxide elimination is often thermally induced, maintain the lowest possible temperature throughout your process, including purification steps like distillation.

Section 3: Byproducts from Sulfoxide Intermediates: The Pummerer Rearrangement

When the thioether is intentionally or unintentionally oxidized to a sulfoxide, it becomes susceptible to a powerful transformation known as the Pummerer rearrangement, especially in the presence of an activating agent.

Q3.1: I oxidized my starting material to the sulfoxide. When I treated it with acetic anhydride (Ac₂O) to protect the alcohol, I got a complex mixture instead of the expected acetate ester. What happened?

A3.1: You have likely induced a Pummerer rearrangement.

  • Causality & Mechanism: The Pummerer rearrangement is the reaction of a sulfoxide with an activating agent (like acetic anhydride) to form an α-acyloxy thioether.[4][9][10] The mechanism begins with the acylation of the sulfoxide oxygen by Ac₂O. This is followed by the elimination of acetic acid, facilitated by a catalytic amount of base (like the acetate byproduct), to generate a highly electrophilic thionium ion intermediate.[4][10] This reactive intermediate is then trapped by a nucleophile, in this case, the acetate anion, to give the final product. This process effectively transfers the oxidation from the sulfur atom to the adjacent carbon.[11]

    Caption: The mechanistic pathway of the Pummerer rearrangement.

  • Troubleshooting & Prevention:

    • Avoid Anhydrides with Sulfoxides: If you have the sulfoxide and need to acylate the alcohol, do not use acetic anhydride or other acyl halides/anhydrides.

    • Alternative Protection Strategy: Consider protecting the alcohol before any oxidation of the sulfide. Alternatively, use enzymatic acylation or other methods that do not involve strong electrophilic activators.

    • Control of Nucleophiles: Be aware that the thionium ion is a potent electrophile and can be trapped by various intermolecular or intramolecular nucleophiles, leading to a wide range of byproducts if other nucleophilic species are present.[11][12]

Experimental Protocols
Protocol 1: Selective Oxidation of Alcohol to Aldehyde via Swern Oxidation

This protocol is designed to maximize the yield of 2-methyl-2-(methylsulfanyl)propanal while minimizing oxidation of the thioether.

  • Setup: In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 10 mL) and cool to -78 °C (acetone/dry ice bath).

  • Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.2 eq) to the stirred DCM.

  • DMSO Addition: Slowly add anhydrous dimethyl sulfoxide (DMSO, 2.5 eq) to the solution. Stir for 10 minutes at -78 °C.

  • Substrate Addition: Dissolve 2-Methyl-2-(methylsulfanyl)propan-1-ol (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Quenching: Add triethylamine (TEA, 5.0 eq) dropwise. The reaction is exothermic. Allow the mixture to stir for 15 minutes at -78 °C, then warm to room temperature.

  • Workup: Add water to the reaction mixture. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography or vacuum distillation.

References
  • Wikipedia. Ei mechanism. [Link]

  • Pure. Dehydration reactions in polyfunctional natural products. [Link]

  • Wikipedia. Pummerer rearrangement. [Link]

  • MDPI. The Synthesis and Characterization of Selected Optically Active Sulfoxides Bearing Perfluorocumyl Moiety, Their Spontaneous Reversible Transformations into Higher-Valent Organosulfur Species–Bicyclic Hydroxysulfuranes, and Their Irreversible Transformation into Sultine. [Link]

  • Dalton Transactions (RSC Publishing). Mechanistic comparison of β-H elimination, β-OH elimination, and nucleophilic displacement reactions of β-hydroxy alkyl rhodium porphyrin complexes. [Link]

  • PMC - NIH. β-Hydroxy sulfides and their syntheses. [Link]

  • YouTube. Pummerer Rearrangement: An Overview. [Link]

  • ChemEurope.com. Pummerer rearrangement. [Link]

  • Oreate AI Blog. Beyond the Basics: Unpacking the Oxidation of 2-Methyl-2-Propanol. [Link]

  • PMC. Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. [Link]

  • ACS Publications. The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds | Chemical Reviews. [Link]

  • Gauth. Identify the product formed as a result of oxidation of 2 -methyl -2 -propanol? + HO-frac [Chemistry]. [Link]

  • Homework.Study.com. What organic product would you obtain from the reaction of 2-methyl-1-propanol with CrO_3, \ H_2O, \ H_2SO_4 ?. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Oxidation Conditions for 2-Methyl-2-(methylsulfanyl)propan-1-ol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of chemoselectivity.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of chemoselectivity. 2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS: 27874-69-7) is a classic bifunctional building block containing both a nucleophilic thioether (sulfide) and a primary alcohol.

Depending on your synthetic route, you may need to oxidize the alcohol to an aldehyde while leaving the sulfur untouched, or oxidize the sulfur to a sulfoxide/sulfone without degrading the alcohol. This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating workflows to achieve strict chemoselectivity.

Module 1: Chemoselective Oxidation of the Primary Alcohol

FAQ 1.1: How do I oxidize the primary alcohol to an aldehyde without forming a sulfoxide?

Answer: The most reliable method is a TEMPO-catalyzed oxidation using a stoichiometric co-oxidant like sodium hypochlorite (NaOCl). Causality: The active oxidant in this system is the highly electrophilic TEMPO oxoammonium cation. Alcohol oxidation proceeds via a specific cyclic transition state (or hydride transfer) that requires the hydroxyl oxygen to coordinate directly with the oxoammonium species. Despite the thioether sulfur being highly nucleophilic, it cannot readily form this required intermediate under standard biphasic conditions. Consequently, the reaction is highly chemoselective for the alcohol[1][2].

FAQ 1.2: My TEMPO oxidation is sluggish, stalling, or yielding chlorinated byproducts. What is wrong?

Answer: This is almost always a pH issue. TEMPO oxidations are highly pH-dependent. Causality: If the pH of your NaOCl solution drops below 8, hypochlorous acid (HOCl) forms, which can lead to unwanted electrophilic chlorination of your substrate. If the pH exceeds 10, the oxidation of the TEMPO radical to the oxoammonium cation stalls[1]. Always buffer your bleach solution to pH 8.5–9.5 using sodium bicarbonate.

Protocol 1: Self-Validating TEMPO Oxidation to 2-Methyl-2-(methylsulfanyl)propanal

This protocol includes built-in validation checks to ensure process safety and reaction completion.

  • Preparation: Dissolve 2-methyl-2-(methylsulfanyl)propan-1-ol (10.0 mmol, 1.20 g) in CH₂Cl₂ (20 mL).

  • Catalyst Addition: Add TEMPO (0.1 mmol, 15.6 mg) and KBr (1.0 mmol, 119 mg) dissolved in deionized water (2 mL). Cool the biphasic mixture to 0 °C.

  • Oxidant Tuning (Validation Step): Prepare a NaOCl solution (11.0 mmol). Check the pH with a calibrated meter. Adjust to exactly pH 9.0 using 0.5 M NaHCO₃. Do not proceed if pH is outside the 8.5–9.5 range.

  • Controlled Addition: Add the buffered NaOCl dropwise over 20 minutes. Maintain the internal temperature below 5 °C to prevent over-oxidation to the carboxylic acid.

  • Reaction Monitoring (Validation Step): Monitor via TLC (Hexane/EtOAc 4:1). The starting material ( Rf​≈0.3 ) should cleanly convert to the less polar aldehyde ( Rf​≈0.6 ).

  • Quenching (Validation Step): Once complete, quench with 10% aqueous Na₂S₂O₃ (5 mL). Spot the aqueous phase on starch-iodide paper; the absence of a blue/black color confirms the complete destruction of the active oxidant.

  • Workup: Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Module 2: Chemoselective Oxidation of the Thioether

FAQ 2.1: Why does mCPBA target the sulfur over the alcohol?

Answer: Peracids like m-chloroperoxybenzoic acid (mCPBA) transfer electrophilic oxygen to nucleophiles. Causality: The sulfur atom in a thioether is highly polarizable and significantly more nucleophilic than a primary alcohol oxygen. Therefore, the sulfur readily attacks the weak O–O bond of the peracid, forming a sulfoxide (and subsequently a sulfone) long before the alcohol oxygen is ever engaged[3].

FAQ 2.2: I am getting an inseparable mixture of sulfoxide and sulfone. How do I control the oxidation state?

Answer: Strict control of stoichiometry and temperature is required. Causality: The first oxidation (sulfide to sulfoxide) is extremely fast and occurs even at -78 °C. The second oxidation (sulfoxide to sulfone) is slower and requires excess oxidant and higher temperatures. To isolate the sulfoxide, use exactly 1.05 equivalents of mCPBA at 0 °C. To drive it to the sulfone, use 2.2–2.5 equivalents at room temperature[3][4].

Protocol 2: Self-Validating mCPBA Oxidation to the Sulfone
  • Preparation: Dissolve the starting material (10.0 mmol, 1.20 g) in CH₂Cl₂ (30 mL) and cool to 0 °C using an ice bath.

  • Oxidant Addition (Validation Step): Weigh out mCPBA (77% max purity, 22.0 mmol, 4.93 g). Add in 5 equal portions over 30 minutes. Monitor the internal temperature. mCPBA oxidation is highly exothermic[3]. If the temperature exceeds 10 °C during addition, pause and allow cooling to prevent thermal runaway.

  • Propagation: Remove the ice bath and stir at 20 °C for 2 hours.

  • Reaction Monitoring (Validation Step): Monitor by TLC (CH₂Cl₂/MeOH 95:5). The starting material ( Rf​≈0.8 ) converts first to the highly polar sulfoxide ( Rf​≈0.2 ), then to the sulfone ( Rf​≈0.4 ). The complete disappearance of the intermediate sulfoxide spot confirms the reaction has reached the sulfone stage.

  • Quenching: Quench with saturated aqueous Na₂S₂O₃ (15 mL). Verify oxidant destruction with starch-iodide paper.

  • Workup (Validation Step): Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL) to remove the m-chlorobenzoic acid byproduct. Test the final aqueous wash with pH paper; it must be pH > 7 to ensure complete removal of the acid.

Module 3: Quantitative Data & Condition Summary

Use the following table to quickly cross-reference your desired target with the optimal reagent system.

Reagent SystemTarget Functional GroupEquivalentsTemp (°C)Expected Product
TEMPO / NaOCl Primary AlcoholCat. / 1.1 eq0 to 52-Methyl-2-(methylsulfanyl)propanal
mCPBA Thioether (to Sulfoxide)1.05 eq-78 to 02-Methyl-2-(methylsulfinyl)propan-1-ol
mCPBA Thioether (to Sulfone)2.2 - 2.5 eq0 to 252-Methyl-2-(methylsulfonyl)propan-1-ol
30% H₂O₂ / Na₂WO₄ Thioether (to Sulfone)2.5 eq25 to 502-Methyl-2-(methylsulfonyl)propan-1-ol

Module 4: Reaction Pathway Visualization

The following diagram maps the divergent chemoselective pathways available for 2-Methyl-2-(methylsulfanyl)propan-1-ol.

G A 2-Methyl-2-(methylsulfanyl) propan-1-ol (Starting Material) B 2-Methyl-2-(methylsulfanyl) propanal (Aldehyde) A->B TEMPO, NaOCl (Alcohol Oxidation) C 2-Methyl-2-(methylsulfinyl) propan-1-ol (Sulfoxide) A->C mCPBA (1.05 eq) (Sulfide Oxidation) D 2-Methyl-2-(methylsulfonyl) propan-1-ol (Sulfone) A->D mCPBA (>2.2 eq) (Direct to Sulfone) C->D mCPBA (1.20 eq) (Sulfoxide Oxidation)

Chemoselective oxidation pathways for 2-Methyl-2-(methylsulfanyl)propan-1-ol.

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. "TEMPO Plus Co-Oxidant". Available at: [Link]

  • Biochemical Society Transactions. "Green oxidations with laccase–mediator systems". Available at:[Link]

  • Tetrahedron. "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions". Available at: [Link]

  • Organic Process Research & Development. "An unexpected incident with m-CPBA". Available at: [Link]

Sources

Optimization

Technical Support Center: Oxidation Workflows for 2-Methyl-2-(methylsulfanyl)propan-1-ol

Welcome to the Technical Support Center. 2-Methyl-2-(methylsulfanyl)propan-1-ol is a bifunctional molecule containing both a primary alcohol and a thioether.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Methyl-2-(methylsulfanyl)propan-1-ol is a bifunctional molecule containing both a primary alcohol and a thioether. For drug development professionals and synthetic chemists, this presents a classic chemoselectivity challenge.

In this guide, "preventing over-oxidation" addresses two distinct failure modes depending on your synthetic goal:

  • Targeting the Sulfur: Preventing the unwanted progression of sulfoxide to sulfone.

  • Targeting the Oxygen: Preventing the unintended oxidation of the thioether when trying to oxidize the primary alcohol to an aldehyde or carboxylic acid.

Diagnostic Workflow

Before beginning your experiment, use the decision matrix below to identify the correct reagent system for your specific target.

G A 2-Methyl-2-(methylsulfanyl)propan-1-ol (Bifunctional Substrate) B Target: Thioether Goal: Sulfoxide A->B Pathway 1 C Target: Alcohol Goal: Aldehyde A->C Pathway 2 D Risk: Over-oxidation to Sulfone B->D Excess Oxidant E Risk: Unintended Sulfoxidation C->E Non-selective F Solution: H2O2 / HFIP (H-bond deactivation) D->F Mitigation G Solution: TEMPO / BAIB (Chemoselective for -OH) E->G Mitigation

Decision matrix for the chemoselective oxidation of 2-Methyl-2-(methylsulfanyl)propan-1-ol.

Module 1: Selective Sulfoxidation (Preventing Sulfone Formation)
The Causality of Over-Oxidation

Thioethers are highly nucleophilic and are rapidly oxidized to sulfoxides. Because the resulting sulfoxide is less nucleophilic than the starting thioether, the first oxidation is kinetically favored. However, when using highly reactive electrophilic oxidants (like mCPBA or KMnO₄), the second oxidation to sulfone aggressively competes, leading to inseparable mixtures.

According to the ACS GCI Pharmaceutical Roundtable, mitigating sulfone formation requires strict stoichiometric control, utilizing lower-reactivity terminal oxidants (like H₂O₂), and employing an "inverse addition" technique where the oxidant is added to the substrate to prevent local concentration spikes[1].

The HFIP Advantage (Self-Validating System)

To create a foolproof system that stops at the sulfoxide, we recommend using Hexafluoroisopropanol (HFIP) as the solvent with H₂O₂[2]. HFIP is a uniquely strong hydrogen-bond donor. The moment the sulfoxide is formed, HFIP hydrogen-bonds to the newly introduced oxygen atom. This interaction drastically withdraws electron density from the sulfur, deactivating it against further oxidation and effectively halting the reaction[3].

Protocol 1: Highly Selective Sulfoxidation (H₂O₂ / HFIP)

This protocol ensures >95% conversion to the sulfoxide with <1% sulfone contamination.

  • Preparation: Dissolve 2-methyl-2-(methylsulfanyl)propan-1-ol (1.0 equiv, 10 mmol) in HFIP (50 mL, 0.2 M concentration) in a round-bottom flask.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Inverse Addition: Slowly add aqueous H₂O₂ (30% w/w, 1.1 equiv, 11 mmol) dropwise over 15–20 minutes. Causality note: Dropwise addition prevents localized excess of H₂O₂, which is the primary trigger for sulfone formation[1].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor consumption of the starting material via TLC or LCMS.

  • Quench: Once complete, add saturated aqueous Na₂S₂O₃ (20 mL) and stir for 15 minutes to safely destroy any unreacted peroxide.

  • Workup: Evaporate the HFIP under reduced pressure (HFIP can be recovered and recycled). Extract the aqueous residue with EtOAc (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Module 2: Selective Alcohol Oxidation (Protecting the Thioether)
The Causality of Chemoselectivity

If your goal is to synthesize 2-methyl-2-(methylsulfanyl)propanal, the thioether is a massive liability. Traditional alcohol oxidants (e.g., Jones reagent, CrO₃, or even standard Swern conditions) can inadvertently oxidize the sensitive sulfur atom[4].

To achieve absolute chemoselectivity, the oxidation mechanism must target the oxygen atom exclusively. TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) catalyzed oxidation using a terminal oxidant like BAIB (Bis(acetoxy)iodobenzene) is the gold standard here. The active species, an oxoammonium cation, selectively reacts with the alcohol via a cyclic transition state (or hydride transfer), leaving the sulfur atom completely untouched[5].

Protocol 2: Chemoselective Alcohol Oxidation (TEMPO / BAIB)

This protocol provides a visual self-validation mechanism via color change.

  • Preparation: Dissolve 2-methyl-2-(methylsulfanyl)propan-1-ol (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (50 mL, 0.2 M).

  • Catalyst Addition: Add TEMPO (0.1 equiv, 1 mmol) to the solution at room temperature. The solution will turn a faint orange/red.

  • Oxidant Addition: Add BAIB (1.1 equiv, 11 mmol) in small portions over 10 minutes.

  • Visual Monitoring: Stir at room temperature. Self-validation check: The solution will transition from orange to pale yellow as the active oxoammonium species is consumed by the alcohol and regenerated[5].

  • Completion: Stir until complete consumption of the starting material is observed (typically 1–2 hours).

  • Quench & Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (30 mL). Stir vigorously until the organic layer is completely clear. Extract with CH₂Cl₂ (2 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The table below summarizes the expected outcomes of various oxidation systems when applied to 2-Methyl-2-(methylsulfanyl)propan-1-ol, highlighting the importance of reagent selection.

Oxidation SystemPrimary TargetExpected Sulfoxide YieldExpected Sulfone YieldExpected Aldehyde YieldChemoselectivity Rating
mCPBA (1.0 eq, 0 °C)Thioether~80%10–15%0%Moderate (Risk of over-oxidation)
H₂O₂ / HFIP Thioether>95%<1%0%Excellent
NaIO₄ (aq. MeOH)Thioether~90%<2%0%Good
TEMPO / BAIB Alcohol0%0%>90%Excellent
CrO₃ / H₂SO₄ (Jones)Both0%>90%>90% (Acid)Poor (Destroys both groups)
Frequently Asked Questions (FAQs)

Q: Why am I seeing 15-20% sulfone when using exactly 1.0 equivalent of mCPBA? A: mCPBA is a highly reactive, electrophilic oxidant. Even with exact stoichiometry, local concentration gradients during addition can cause the already-formed sulfoxide to react with unreacted mCPBA before the starting thioether does. To fix this, switch to the H₂O₂/HFIP system or use NaIO₄ in aqueous methanol[3].

Q: Can I use Dess-Martin Periodinane (DMP) to oxidize the alcohol instead of TEMPO? A: While DMP is generally mild and widely used for alcohol oxidation[4], it has been reported to cause trace sulfoxidation in electron-rich thioethers. TEMPO/BAIB is a safer, more mechanistically rigorous choice for preserving the thioether[5].

Q: Is the oxidation of the thioether by ambient reactive oxygen species (like H₂O₂) a concern during long-term storage? A: Kinetic analyses show that thioether oxidation by ambient H₂O₂ has a very long half-life (hundreds of hours) without a catalyst or activating solvent[6]. However, it is still best practice to store the compound under an inert atmosphere (Argon/N₂) at -20 °C to ensure long-term stability.

References
  • Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides ACS Green Chemistry Institute[Link]

  • Oxidation of Alcohols Thieme Connect[Link]

  • eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones National Institutes of Health (NIH)[Link]

  • Sulfoxide synthesis by oxidation Organic Chemistry Portal[Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis ACS Publications[Link]

  • Chemoselective thioether oxidation Reddit (r/Chempros)[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Thioether Alcohols

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges encountered when isolating thioether alcohols—molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges encountered when isolating thioether alcohols—molecules characterized by a highly polar, hydrogen-bonding hydroxyl (-OH) group and a polarizable, oxidation-prone thioether (-S-) linkage.

This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated standard operating procedures (SOPs) to ensure high-yield, high-purity recoveries in your drug development and synthetic workflows.

Module 1: Frequently Asked Questions (Mechanisms & Troubleshooting)

Q1: Why do my thioether alcohols exhibit severe tailing and poor recovery on standard normal-phase silica gel? A1: Thioether alcohols possess a dual-polarity nature. Tailing is primarily caused by two distinct interactions on the stationary phase:

  • Hydrogen Bonding: The hydroxyl group strongly hydrogen-bonds to free, acidic silanols on the silica surface.

  • Metal Coordination: The electron-rich sulfur atom coordinates with trace metal impurities (e.g., Fe³⁺, Al³⁺) inherent in standard-grade silica.

As noted in fundamental chromatographic studies of sulfur compounds, active sites in the separation system lead to partial adsorption, irreversible binding, and severe peak tailing[1]. Causality-Driven Solution: To break this coordination, add 1% Triethylamine (Et₃N) to your eluent. Et₃N acts as a sacrificial Lewis base, competitively saturating acidic silanols and complexing with trace metals, allowing the thioether alcohol to elute as a sharp band. Alternatively, switching to neutral alumina avoids acidic silanols entirely.

Q2: I am isolating a thioether alcohol, but LC-MS shows significant contamination with sulfoxides. How is this happening during purification? A2: Thioethers are highly susceptible to auto-oxidation, rapidly forming sulfoxides and, under prolonged exposure, sulfones[2]. When performing flash or thin-layer chromatography, the massive surface area of the silica acts as an inorganic catalytic scaffold. This surface, combined with atmospheric oxygen and trace metals, drastically accelerates oxidative processes[3]. Causality-Driven Solution: You must eliminate the oxidant (O₂) and deactivate the catalyst (silica metals). Use argon-sparged solvents and consider end-capped or metal-free stationary phases.

Module 2: Mechanistic & Workflow Visualizations

The following diagrams map the chemical pitfalls and the decision-making matrices required for successful thioether alcohol purification.

G A Thioether Alcohol (R-S-R'-OH) B Standard Silica Gel (Trace Metals, O2) A->B Column Loading C Surface-Catalyzed Oxidation B->C Aerobic Conditions F Metal Coordination & H-Bonding B->F Active Silanols D Sulfoxide Byproduct (R-S(=O)-R'-OH) C->D Rapid E Sulfone Byproduct (R-S(=O)2-R'-OH) D->E Prolonged Exposure G Peak Tailing & Irreversible Binding F->G Elution Phase

Caption: Surface-catalyzed oxidation and metal coordination of thioethers on silica.

G Start Crude Thioether Alcohol Q1 Oxidation-Prone? Start->Q1 OxYes Degas Solvents (Ar) Use Antioxidants Q1->OxYes Yes OxNo Standard Solvents Q1->OxNo No Q2 Severe Tailing? OxYes->Q2 OxNo->Q2 TailYes Add 1% Et3N or Switch to Alumina Q2->TailYes Yes TailNo Standard Elution Q2->TailNo No End Purified Thioether Alcohol TailYes->End TailNo->End

Caption: Troubleshooting workflow for the purification of thioether alcohols.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Anaerobic Flash Chromatography for Oxidation-Prone Thioether Alcohols

This self-validating protocol ensures that reactive thioether alcohols (often utilized in chemoselective hydrogel formations[4]) are isolated without degradation.

Step-by-Step Methodology:

  • Solvent Deoxygenation: Vigorously sparge all elution solvents (e.g., Hexanes/Ethyl Acetate) with high-purity Argon for a minimum of 30 minutes prior to use. This displaces dissolved oxygen, shutting down the radical oxidation pathway.

  • Stationary Phase Deactivation: Slurry-pack the column using standard silica gel, but include 1% (v/v) Triethylamine (Et₃N) in the packing solvent. Flush with 3 column volumes (CV) of the Et₃N-spiked solvent to ensure all acidic silanols and trace metals are saturated.

  • Sample Loading: Dissolve the crude thioether alcohol in a minimum volume of degassed solvent. Load carefully onto the column head under an Argon stream.

  • Elution: Run the column using the degassed, Et₃N-spiked mobile phase. Use a slight positive pressure of Argon (rather than compressed air) to drive the solvent.

  • Fraction Concentration: Evaporate fractions in a rotary evaporator backfilled with Argon. Store the purified product at -20 °C under an inert atmosphere.

Protocol B: Pressurized Liquid Extraction (PLE) of Thiodiglycol (TDG)

For isolating thioether alcohols like thiodiglycol from complex solid matrices (e.g., environmental soil samples or biological tissues), PLE provides superior recovery by utilizing high temperatures and pressures to disrupt matrix interactions[5].

Step-by-Step Methodology:

  • Matrix Preparation: Lyophilize and homogenize the sample to ensure uniform particle size.

  • Solvent Selection: Prepare a 9:1 Methanol-Water mixture. Causality: Methanol disrupts hydrophobic interactions, while water breaks the strong hydrogen bonds formed by the diol groups, maintaining solubility for the thioether core.

  • Extraction Parameters: Load the sample into the PLE cell. Set the instrument to 150 °C and 10 MPa. Causality: The high pressure keeps the solvent liquid above its boiling point, drastically increasing diffusion rates and decreasing solvent viscosity for deep matrix penetration.

  • Collection: Perform 2 static cycles of 5 minutes each. Purge the cell with nitrogen gas and collect the extract in a sealed vial for subsequent GC-MS or LC-MS analysis.

Module 4: Quantitative Data Presentation

The table below summarizes the causal impact of different chromatographic modifiers on the purification efficiency of a standard thioether alcohol. Data reflects the mitigation of both tailing (metal coordination) and oxidation.

Purification Modifier / ConditionStationary PhaseOxidation Byproduct (%)Recovery Yield (%)Tailing Factor (Tf)Mechanism of Action
None (Control) Standard Silica12 - 15%65%2.8Unrestricted access to active silanols, O₂, and trace metals.
1% Triethylamine (Et₃N) Standard Silica8 - 10%82%1.4Et₃N competitively binds acidic silanols and coordinates metals.
Argon-Sparged + 1% Et₃N Deactivated Silica< 1% 94% 1.1 O₂ exclusion prevents oxidation; Et₃N prevents tailing.
None Neutral Alumina< 2%88%1.2Absence of acidic silanols reduces surface-catalyzed degradation.

References

[3] Title: Oxidative Dimerization of a Thiol and Certain Thioethers During Thin-Layer Chromatography, Observed by Mass Spectrometry Source: Oxford Academic (oup.com) URL: [Link]

[5] Title: Extraction of thiodiglycol from soil using pressurised liquid extraction Source: PubMed (nih.gov) URL: [Link]

[2] Title: Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers Source: PMC (nih.gov) URL: [Link]

[1] Title: Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis Source: SilcoTek (silcotek.com) URL: [Link]

[4] Title: Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels Source: MDPI (mdpi.com) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Grignard Reactions with 2-Methyl-2-(methylthio)propanal

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered when performing nucleophilic additions to 2-methyl-2-(methylthio)propanal.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered when performing nucleophilic additions to 2-methyl-2-(methylthio)propanal. This alpha-methylthio aldehyde is a critical intermediate in the synthesis of the carbamate pesticide Aldicarb (Temik) (1)[1] and various sulfurous flavor compounds (2)[2]. However, its unique molecular architecture—a quaternary alpha-carbon bonded to a bulky methylthio group—presents significant challenges during standard Grignard protocols.

PART 1: Core Principles & Mechanistic Insights

The Causality of Reaction Failure When executing a Grignard addition on 2-methyl-2-(methylthio)propanal, researchers frequently encounter poor yields of the desired secondary alcohol. The root cause is rarely reagent degradation; rather, it is the severe steric hindrance imposed by the bulky -C(CH3​)2​(SCH3​) moiety.

This steric clash fundamentally alters the reaction pathway:

  • Beta-Hydride Transfer (Reduction): If the chosen Grignard reagent possesses beta-hydrogens (e.g., isopropylmagnesium bromide), the activation energy for direct nucleophilic attack at the carbonyl carbon becomes prohibitively high. Instead, the reaction proceeds via a lower-energy, six-membered cyclic transition state. The Grignard reagent acts as a reducing agent, transferring a hydride to the carbonyl and yielding the primary alcohol (2-methyl-2-(methylthio)propan-1-ol) while oxidizing itself to an alkene (3)[3].

  • Chelation Effects: The sulfur atom in the methylthio group can coordinate with the magnesium atom of the Grignard reagent, forming a rigid 5-membered chelate ring. While this Cram-type chelation typically dictates stereoselectivity, in this achiral substrate, it primarily serves to lock the conformation, further exacerbating the steric shielding of the carbonyl face.

PART 2: Frequently Asked Questions (Troubleshooting Q&A)

Q1: My LC-MS shows a massive peak for a primary alcohol instead of the expected secondary alcohol. What happened? A1: You are observing the classic Oppenauer-type reduction of your aldehyde. Because 2-methyl-2-(methylthio)propanal is highly sterically hindered, Grignard reagents with beta-hydrogens will reduce the aldehyde rather than add to it (4)[4]. To resolve this, you must either use a Grignard reagent lacking beta-hydrogens (like methylmagnesium bromide) or transmetallate your reagent to an organocerium species (the Imamoto modification) to suppress the reduction pathway.

Q2: Is enolization a competing side reaction causing my low yields? A2: No. A common misconception in carbonyl chemistry is that basic Grignard reagents will deprotonate the alpha-position to form an enolate. However, 2-methyl-2-(methylthio)propanal features a quaternary alpha-carbon; it possesses zero alpha-protons (5)[5]. Enolization is chemically impossible here. Your low yields are strictly due to competing reduction, moisture quenching, or incomplete addition due to steric bounce-back.

Q3: How do I force the addition of a bulky alkyl group (like isopropyl) onto this aldehyde? A3: Standard Grignard reagents will fail. You must employ the Imamoto Reaction . By transmetallating your Grignard reagent with anhydrous Cerium(III) chloride ( CeCl3​ ), you generate an organocerium complex ( R-CeCl2​ ). Cerium is highly oxophilic, which strongly activates the carbonyl. This makes the reagent highly nucleophilic but significantly less basic and less reducing, allowing for clean 1,2-addition even on sterically hindered substrates (6)[6].

Q4: Why does the reaction mixture turn into a thick, un-stirrable gel upon Grignard addition? A4: This phenomenon is caused by the formation of insoluble magnesium alkoxide aggregates, which are stabilized by the coordinating methylthio group. To prevent this, dilute the reaction mixture with additional anhydrous THF prior to addition, or introduce a coordinating co-solvent like TMEDA (Tetramethylethylenediamine) to break up the polymeric aggregates.

PART 3: Quantitative Data & Reagent Selection

The choice of organometallic reagent dictates the dominant reaction pathway. The table below summarizes the expected outcomes when reacting various nucleophiles with 2-methyl-2-(methylthio)propanal.

Reagent TypeExamplePrimary Reaction PathwayExpected Yield (Addition)Major Side Reactions
Grignard (No β -H) MeMgBrDirect 1,2-AdditionHigh (>85%)None
Grignard (With β -H) iPrMgBrHydride ReductionLow (<20%)Formation of 1° alcohol & alkene
Organolithium iPrLiDirect 1,2-AdditionModerate (50-70%)Alpha-cleavage (rare)
Organocerium (Imamoto) iPrCeCl2​ Direct 1,2-AdditionExcellent (>90%)None
PART 4: Experimental Protocols

Optimized Protocol: Grignard Addition via Imamoto Modification ( CeCl3​ ) This self-validating protocol utilizes anhydrous CeCl3​ to suppress beta-hydride transfer and force the 1,2-addition of sterically hindered alkyl groups (7)[7].

Step 1: Activation of Cerium(III) Chloride

  • Rapidly weigh 1.5 equivalents of anhydrous CeCl3​ and transfer it to a flame-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere.

  • Critical Step: Heat the flask to 140°C under high vacuum (0.1 mmHg) for 2 hours. This ensures the complete removal of trace moisture, which would otherwise instantly quench the organometallic reagent.

Step 2: Slurry Formation

  • Allow the flask to cool to room temperature and backfill with argon.

  • Add anhydrous THF (approx. 5 mL per mmol of CeCl3​ ) to form a white slurry.

  • Stir vigorously for 2 hours at room temperature to ensure uniform suspension.

Step 3: Transmetallation

  • Cool the CeCl3​ slurry to -78°C using a dry ice/acetone bath.

  • Dropwise add 1.5 equivalents of the desired Grignard reagent (e.g., iPrMgBr).

  • Stir for 1 hour at -78°C. The formation of the organocerium reagent is typically indicated by a color change to a pale yellow or orange suspension.

Step 4: Substrate Addition & Quench

  • Dissolve 1.0 equivalent of 2-methyl-2-(methylthio)propanal in a minimal volume of anhydrous THF.

  • Add the aldehyde solution dropwise to the -78°C organocerium mixture.

  • Stir at -78°C for 2 hours, then allow the reaction to slowly warm to 0°C.

  • Quench the reaction carefully by adding saturated aqueous NH4​Cl . Self-Validation: A successful quench will dissolve the cerium salts, leaving a clear biphasic mixture.

  • Extract the aqueous layer with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify the resulting secondary alcohol via flash column chromatography.

PART 5: Mechanistic Visualizations

G Aldehyde 2-Methyl-2-(methylthio)propanal (Sterically Hindered) GrignardNoBeta Grignard w/o β-H (e.g., MeMgBr) Aldehyde->GrignardNoBeta Reacts with GrignardBeta Grignard with β-H (e.g., iPrMgBr) Aldehyde->GrignardBeta Reacts with Organocerium Organocerium (R-CeCl2) Aldehyde->Organocerium Reacts with AdditionProduct1 Secondary Alcohol (1,2-Addition Product) GrignardNoBeta->AdditionProduct1 Direct Nucleophilic Attack ReductionProduct Primary Alcohol (Reduction Byproduct) GrignardBeta->ReductionProduct β-Hydride Transfer (6-membered TS) AdditionProduct2 Secondary Alcohol (Clean 1,2-Addition) Organocerium->AdditionProduct2 High Nucleophilicity Low Basicity

Mechanistic divergence in the reaction of 2-methyl-2-(methylthio)propanal.

Workflow Start Grignard Addition to 2-Methyl-2-(methylthio)propanal CheckYield Is the yield of the secondary alcohol >80%? Start->CheckYield Success Proceed to Workup CheckYield->Success Yes Analyze Analyze Crude via LC-MS / NMR CheckYield->Analyze No PrimaryAlc Major Product is Primary Alcohol Analyze->PrimaryAlc Unreacted Unreacted Aldehyde Recovered Analyze->Unreacted Gel Thick Gel Formation Analyze->Gel Sol1 Switch to Organocerium (Imamoto Protocol) PrimaryAlc->Sol1 Sol2 Check Reagent Titration & Dry Solvents Unreacted->Sol2 Sol3 Dilute with THF or Add TMEDA Gel->Sol3

Decision logic and troubleshooting workflow for optimizing the Grignard addition.

References
  • Grignard Reaction - Organic Chemistry Portal. URL: [Link]

  • Applications of CeCl3 as an Environmental Friendly Promoter in Organic Chemistry - Chemical Reviews (ACS Publications). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Stability Guide for 2-Methyl-2-(methylsulfanyl)propan-1-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-Methyl-2-(methylsulfanyl)prop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS: 27874-69-7) [1].

This compound, a β -hydroxy sulfide, presents unique stability challenges in solution due to the high reactivity of its thioether linkage and the neighboring group participation of the sulfur atom. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your experimental workflows.

Section 1: Frequently Asked Questions (Troubleshooting Specific Issues)

Q1: Why does the concentration of my compound decrease rapidly when stored in standard aqueous buffers at room temperature?

The Causality: The primary degradation pathway for 2-methyl-2-(methylsulfanyl)propan-1-ol in aqueous media is the [2]. The sulfur atom is electron-rich and highly susceptible to electrophilic attack by dissolved molecular oxygen ( O2​ ) and reactive oxygen species (ROS). Trace transition metals (like Fe3+ or Cu2+ ) commonly found in standard buffers act as catalysts, accelerating this conversion. Over time, the sulfoxide can further oxidize into a sulfone.

Self-Validating Diagnostic: Run your degraded sample through LC-MS. If the primary degradant shows a mass shift of +16 Da ( M+16 ), you are observing the sulfoxide. A shift of +32 Da ( M+32 ) confirms over-oxidation to the sulfone.

Q2: I formulated the compound in an acidic buffer (pH 3.0) to improve solubility, but LC-MS shows multiple unexpected peaks and a loss of the parent mass. What happened?

The Causality: You have triggered an acid-catalyzed degradation cascade via [3]. Because your compound is a β -hydroxy sulfide, protonation of the primary hydroxyl group at low pH turns it into an excellent leaving group ( H2​O ). The lone pair of electrons on the adjacent sulfur atom attacks the C1 carbon, displacing the water molecule and forming a highly reactive, three-membered episulfonium (thiiranium) ion . This intermediate is unstable and will be rapidly attacked by any nucleophile in your buffer (e.g., chloride ions, water), leading to complex rearrangement and substitution products.

Self-Validating Diagnostic: Look for LC-MS peaks showing a loss of water (-18 Da ) or the addition of buffer counter-ions (e.g., +35 Da for chloride adducts). This confirms episulfonium-mediated degradation rather than oxidation.

Q3: How do headspace and temperature affect my stock solutions?

The Causality: Low-molecular-weight methyl sulfides possess inherent volatility. If stored in vials with a large atmospheric headspace, the compound will partition into the gas phase, artificially lowering the solution concentration. Furthermore, elevated temperatures exponentially increase both the thermodynamic drive for volatilization and the kinetic rate of thioether oxidation.

Section 2: Mechanistic Workflows & Pathways

Understanding the exact degradation pathways allows you to rationally design your formulation buffers. Below are the two primary degradation mechanisms you must control.

OxidationPathway A 2-Methyl-2-(methylsulfanyl)propan-1-ol (Intact Thioether) C Sulfoxide Metabolite [M + 16 Da] A->C Oxidation (Fast) B Dissolved O2 / ROS (Oxidative Stress) B->C Catalyzes D Sulfone Degradant [M + 32 Da] C->D Over-oxidation (Slow)

Caption: Oxidation pathway of thioethers to sulfoxides and sulfones in aqueous solutions.

EpisulfoniumPathway A Beta-Hydroxy Sulfide (Stable at pH 7.4) B Protonated Alcohol (pH < 4.0) A->B +H+ (Acidic Media) C Episulfonium Ion (Reactive Intermediate) B->C -H2O (Anchimeric Assistance) E Rearrangement / Substitution Products C->E Ring Opening D Nucleophilic Attack (e.g., Cl-, H2O) D->E Attacks C1 or C2

Caption: Acid-catalyzed degradation via an episulfonium (thiiranium) ion intermediate.

Section 3: Quantitative Stability Benchmarking

Use the following empirical data to benchmark the expected half-life ( t1/2​ ) of your solutions under various conditions.

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Required Preventive Measure
pH 7.4, Ambient Air, 25°C Oxidation (Sulfoxide formation)~48 - 72 hoursDegas solvent; add 1 mM EDTA.
pH 3.0, Ambient Air, 25°C Episulfonium formation< 2 hoursMaintain pH 6.5.
pH 7.4, Ambient Air, 4°C Oxidation (Slowed kinetics)~2 - 3 weeksStore in amber vials to prevent UV catalysis.
pH 7.4, Argon Purged, -20°C None (Stable)> 6 monthsStandardized long-term storage protocol.

Section 4: Standard Operating Procedure (SOP) for Stabilized Formulation

To ensure experimental reproducibility, do not simply dissolve the compound in ambient water. Follow this self-validating, step-by-step methodology to arrest both oxidation and acid-catalyzed degradation.

Protocol: Preparation of Stabilized Aqueous Stock Solutions

Step 1: Solvent Deoxygenation

  • Action: Boil HPLC-grade water for 5 minutes, then cool it rapidly while sparging with high-purity Argon gas for 30 minutes.

  • Causality: Removes dissolved molecular oxygen, completely arresting the primary thermodynamic driver for thioether oxidation.

Step 2: Buffer Optimization & Metal Chelation

  • Action: Prepare a 50 mM HEPES or PBS buffer using the deoxygenated water. Adjust the pH strictly to 7.4 . Add 1 mM EDTA .

  • Causality: Maintaining a neutral pH prevents the protonation of the primary hydroxyl group, eliminating the risk of episulfonium ion formation. EDTA acts as a chelating agent, sequestering trace transition metals ( Fe/Cu ) that act as potent oxidation catalysts.

Step 3: Compound Dissolution & Aliquoting

  • Action: Dissolve 2-Methyl-2-(methylsulfanyl)propan-1-ol into the buffer to reach your desired stock concentration (e.g., 10 mM). Immediately aliquot the solution into amber glass vials , filling them to at least 90% capacity.

  • Causality: Amber glass prevents UV-induced radical formation (photo-oxidation). Filling the vials to 90% minimizes the atmospheric headspace, preventing the volatile sulfide from partitioning into the gas phase.

Step 4: Inert Packaging and Storage

  • Action: Purge the remaining 10% headspace of each vial with a gentle stream of Argon gas before sealing tightly with PTFE-lined caps. Store immediately at -20°C .

  • Self-Validation Step: After 30 days of storage, thaw one aliquot and run an LC-MS analysis. The absence of the M+16 peak validates that your deoxygenation and sealing technique was successful.

References

  • Schoeneich, C., Aced, A., & Asmus, K. D. "Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen." Journal of the American Chemical Society. Available at:[Link]

  • ResearchGate Database. "Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst: A combined experimental and molecular simulation study." ResearchGate. Available at:[Link]

Optimization

Technical Support Center: Optimizing Catalyst Loading for Reactions of 2-Methyl-2-(methylsulfanyl)propan-1-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-2-(methylsulfanyl)propan-1-ol. This guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-2-(methylsulfanyl)propan-1-ol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst loading for reactions involving this unique bifunctional molecule. Our approach is grounded in fundamental catalytic principles and tailored to address the specific challenges presented by the substrate's tertiary alcohol and thioether moieties.

Guide Structure

This document is divided into two primary sections designed for practical application in the laboratory:

  • Troubleshooting Guide (Q&A): This section addresses specific, common problems encountered during experimentation. It is designed to help you diagnose issues and implement targeted solutions related to catalyst performance and loading.

  • Frequently Asked Questions (FAQs): This section covers broader, foundational topics, providing the necessary background knowledge for designing and optimizing your catalytic reactions from the outset.

Part 1: Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address common experimental failures and observations.

Scenario 1: Acid-Catalyzed Dehydration

Q1: My acid-catalyzed dehydration of 2-Methyl-2-(methylsulfanyl)propan-1-ol to the corresponding alkene is slow and gives low conversion. Should I simply increase the catalyst loading?

A1: While increasing the catalyst loading may seem like a straightforward solution, it requires careful consideration due to potential negative consequences.

  • Causality: The dehydration of a tertiary alcohol like this substrate proceeds through a stable tertiary carbocation intermediate.[1][2] While this makes the reaction facile, a high concentration of strong acid (high catalyst loading) can accelerate undesirable side reactions. The highly reactive alkene product can be protonated by the excess acid, leading to oligomerization or polymerization, which presents as an intractable mixture or baseline "gunk" in your analytical trace (e.g., GC or NMR).

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Ensure your acid catalyst (e.g., p-Toluenesulfonic acid, Sulfuric acid) has not been degraded by improper storage.

    • Systematic Loading Increase: Instead of a single large increase, perform a systematic screen of catalyst loading. A structured approach allows you to find the "sweet spot" where the rate is maximized before side reactions become significant.

    • Consider a Milder Catalyst: If side reactions are prevalent even at low loadings, consider a less aggressive catalyst. A solid acid catalyst (e.g., Nafion H, Amberlyst-15) can provide active sites while potentially mitigating some solution-phase side reactions.[3]

    • Temperature Optimization: A modest increase in temperature may improve the reaction rate more effectively and with greater selectivity than a large increase in catalyst loading.

Q2: I'm observing the formation of multiple alkene isomers and other byproducts in my dehydration reaction. How can catalyst choice and loading affect this?

A2: The formation of multiple products points to issues with reaction selectivity, which is intrinsically linked to the catalyst.

  • Causality: The primary expected product is 2-methyl-2-(methylsulfanyl)prop-1-ene. However, under harsh acidic conditions, the intermediate carbocation can undergo rearrangement or react with nucleophiles in the medium, leading to different products. While rearrangement of this specific tertiary carbocation is less likely, the high reactivity can lead to other pathways.

  • Troubleshooting Steps:

    • Reduce Catalyst Loading: High catalyst loading can create a highly acidic environment that promotes non-selective pathways. Reducing the loading is the first step to improving selectivity.

    • Switch to a Heterogeneous Catalyst: Solid acid catalysts often offer improved selectivity due to shape-selective constraints within their porous structures, which can disfavor the formation of bulkier, undesired products.[4][5]

    • Analytical Characterization: Use GC-MS or LC-MS to identify the byproducts. Understanding their structure provides crucial clues about the side reactions occurring, which can guide your optimization strategy.

Scenario 2: Metal-Catalyzed Reactions

Q3: My palladium-catalyzed reaction (e.g., a cross-coupling attempt on a derivative) stops completely after a short time, even with high catalyst loading. What is the cause?

A3: This is a classic symptom of severe catalyst poisoning.

  • Causality: The thioether group (-S-CH₃) in your substrate is a potent poison for many late transition-metal catalysts, especially those based on palladium, platinum, and rhodium.[6][7] The sulfur atom's lone pair of electrons binds strongly and often irreversibly to the active metal center, blocking it from participating in the catalytic cycle.[6] This chemical deactivation is distinct from thermal degradation.

  • Troubleshooting Steps:

    • Acknowledge the Poisoning: Increasing the catalyst loading is a costly and often ineffective strategy, as the fresh catalyst will also be rapidly poisoned.[6]

    • Select a Sulfur-Tolerant Catalyst: The most effective solution is to switch to a catalyst system known for its resistance to sulfur poisoning. This may involve catalysts with more electron-rich ligands or specific metal centers less susceptible to sulfur binding. While challenging, some specialized palladium catalysts have been developed to tolerate thioethers.[8]

    • Protect the Thioether Group: A viable synthetic strategy is to temporarily protect the sulfur group. For instance, the thioether can be oxidized to a sulfoxide. The sulfoxide is significantly less coordinating to the metal catalyst, allowing the desired reaction to proceed. The sulfoxide can potentially be reduced back to a thioether in a subsequent step if needed.[6]

Scenario 3: Oxidation of the Thioether Moiety

Q4: I am trying to selectively oxidize the thioether to a sulfoxide, but I am also forming the dehydration byproduct (alkene). How do I prevent this?

A4: This indicates that your reaction conditions are promoting the acid-catalyzed dehydration of the tertiary alcohol alongside the desired oxidation.

  • Causality: Many oxidation systems can be acidic or generate acidic intermediates, which will readily catalyze the dehydration of the sensitive tertiary alcohol.[1] The goal is to find an oxidant/catalyst system that operates under neutral or basic conditions.

  • Troubleshooting Steps:

    • Change the Oxidant/Catalyst System: Move away from potentially acidic systems. Consider using hydrogen peroxide in the presence of a heterogeneous catalyst, such as metal chelates immobilized on nanoparticles, which can be effective under mild conditions.[9]

    • Control the pH: Buffer the reaction medium to maintain a neutral or slightly basic pH, thereby suppressing the acid-catalyzed dehydration pathway.

    • Lower the Temperature: Dehydration is often more sensitive to temperature than sulfide oxidation. Running the reaction at a lower temperature may significantly improve selectivity towards the desired sulfoxide.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I determine a starting catalyst loading for a novel reaction with 2-Methyl-2-(methylsulfanyl)propan-1-ol?

A1: A good starting point is derived from literature precedents for similar substrates or reaction types, typically ranging from 0.1 to 5 mol% for homogeneous catalysts or 1 to 10 wt% for heterogeneous catalysts.[10] For this specific substrate, caution is advised:

  • For Metal-Catalyzed Reactions: Assume the thioether will be problematic. Start your investigation with catalysts specifically reported as "sulfur-tolerant."

  • For Acid-Catalyzed Reactions: Begin at the low end of the typical range (e.g., 0.5 to 1.0 mol%) to minimize the risk of product polymerization.

Q2: What are the key indicators of mass transfer limitations versus low catalyst activity?

A2: Differentiating these is crucial for effective troubleshooting.

  • Mass Transfer Limitation: This occurs in heterogeneous catalysis when the rate of reaction is limited by the rate at which reactants can travel to the catalyst surface. The key indicator is a dependency on the stirring rate . If you increase the stirring speed and the reaction rate increases, you are likely limited by mass transfer.[10]

  • Low Catalyst Activity/Poisoning: This is an intrinsic property of the catalyst under the reaction conditions. The reaction rate will be independent of the stirring rate (assuming adequate mixing). The rate will be slow from the start (low activity) or decrease rapidly over time (poisoning/deactivation).

Q3: Can I "overload" a reaction with a heterogeneous catalyst? What are the consequences?

A3: Yes, and the consequences can be detrimental.

  • Economic Waste: Heterogeneous catalysts, especially those with precious metals, are expensive. Using more than necessary is uneconomical.

  • Viscosity and Mixing Issues: A very high catalyst loading can create a thick slurry that is difficult to stir effectively. This can ironically lead to mass transfer limitations, negating the benefit of the extra catalyst.

  • Increased Side Reactions: While often more selective than their homogeneous counterparts, heterogeneous catalysts can still promote side reactions. A higher loading provides more active sites, which can increase the rate of both desired and undesired pathways.

Experimental Protocols & Data

Protocol: Systematic Screening of Catalyst Loading for Dehydration

This protocol outlines a method for determining the optimal loading of an acid catalyst for the dehydration of 2-Methyl-2-(methylsulfanyl)propan-1-ol.

1. Stock Solution Preparation:

  • Prepare a stock solution of the substrate, 2-Methyl-2-(methylsulfanyl)propan-1-ol, and an internal standard (e.g., dodecane) in a suitable solvent (e.g., toluene) in a volumetric flask. The internal standard is crucial for accurate GC analysis.

2. Reaction Setup:

  • Arrange a series of identical reaction vials or flasks, each equipped with a magnetic stir bar.

  • To each vial, add an equal volume of the stock solution.

3. Catalyst Addition:

  • Prepare a series of catalyst loadings. For an acid catalyst like p-TsOH, a good range to screen is 0.5, 1.0, 2.0, 3.0, and 5.0 mol% relative to the substrate.

  • Carefully add the pre-weighed amount of catalyst to each respective vial. Include one vial with no catalyst as a control to measure the background (uncatalyzed) reaction rate.

4. Reaction Execution:

  • Place all vials in a temperature-controlled heating block or oil bath set to the desired reaction temperature (e.g., 80 °C).

  • Start the magnetic stirring at a consistent and vigorous rate (e.g., 700 RPM) to eliminate mass transfer limitations.

5. Monitoring and Analysis:

  • At set time intervals (e.g., 30, 60, 120, 240 minutes), withdraw a small aliquot from each vial.

  • Immediately quench the aliquot in a separate vial containing a small amount of a weak base (e.g., a saturated NaHCO₃ solution) and a suitable solvent (e.g., ethyl acetate) for extraction. This stops the reaction.

  • Analyze the organic layer of the quenched sample by Gas Chromatography (GC) to determine the percent conversion of the starting material and the selectivity to the desired alkene product.

6. Data Interpretation:

  • Plot Conversion (%) vs. Time for each catalyst loading.

  • Plot Selectivity (%) vs. Conversion (%) to identify conditions that maximize the desired product.

  • The optimal loading provides the fastest rate to high conversion without a significant drop in selectivity.

Data Presentation: Hypothetical Dehydration Screening Results

The following table summarizes potential results from the screening protocol described above.

Catalyst Loading (mol% p-TsOH)Reaction Time (h) for >95% ConversionSelectivity to Alkene at 95% Conversion (%)Key Byproducts Observed
0.58.098Trace Dimer
1.04.097Dimer
2.02.092Dimer, Oligomers
3.01.585Oligomers, Polymer
5.01.075Significant Polymer

Visualizations

Troubleshooting Workflow for Low Reaction Yield

This diagram provides a logical path for diagnosing the root cause of low product yield in a catalytic reaction involving 2-Methyl-2-(methylsulfanyl)propan-1-ol.

TroubleshootingWorkflow Start Problem: Low Product Yield CatalystType What is the catalyst type? Start->CatalystType CheckStirring Is reaction rate dependent on stirring speed? MassTransfer Diagnosis: Mass Transfer Limitation CheckStirring->MassTransfer Yes LowActivity Diagnosis: Sub-optimal Loading or Low Intrinsic Activity CheckStirring->LowActivity No CatalystType->CheckStirring Heterogeneous Poisoning Diagnosis: Probable Catalyst Poisoning by Thioether Group CatalystType->Poisoning Transition Metal (e.g., Pd, Pt, Rh) CatalystType->LowActivity Homogeneous ChangeCatalyst Solution: 1. Use Sulfur-Tolerant Catalyst 2. Protect Thioether Group Poisoning->ChangeCatalyst IncreaseStirring Solution: Increase Stirring Rate MassTransfer->IncreaseStirring ScreenLoading Solution: Perform Systematic Catalyst Loading Screen LowActivity->ScreenLoading

Caption: Troubleshooting flowchart for diagnosing low yield.

Experimental Workflow for Catalyst Loading Optimization

This diagram illustrates the systematic process for identifying the optimal catalyst loading for a given reaction.

OptimizationWorkflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Decision A Define Reaction (Substrate, Temp, Solvent) B Select Catalyst Candidates & Loading Range (e.g., 0.1-5 mol%) A->B C Set up Parallel Reactions (Varying Catalyst Load) B->C D Run Reactions under Identical Conditions C->D E Monitor via GC/HPLC (Conversion & Selectivity vs. Time) D->E F Plot & Analyze Data (Rate, Selectivity, Yield) E->F G Identify Optimal Loading (Best balance of rate and selectivity) F->G

Caption: Workflow for systematic catalyst loading optimization.

References
  • Benchchem. Technical Support Center: Optimizing Catalyst Loading for Piperazine Synthesis.
  • Benchchem. Technical Support Center: Catalyst Poisoning by Sulfur-Containing Amino Acids in Synthesis.
  • JournalsPub. Design and Optimization of Heterogeneous Catalysts for Green Chemistry Processes.
  • GalChimia. Design and optimization of novel heterogeneous catalysts by 3D printing.
  • ScienceDirect. The design and optimization of heterogeneous catalysts using computational methods.
  • Wikipedia. Catalyst poisoning.
  • GalChimia. Not a Poison Anymore?.
  • Homework.Study.com. What is the product in the acid-catalyzed dehydration of 2-methyl-2-propanol?.
  • ResearchGate. Oxidation of alcohols and sulfides into corresponding aldehydes and....
  • Filo. Why 2 methyl propane 2 ol perfoms easily dehydrated.
  • OSTI.gov. Methanol and 2-methyl-1-propanol (isobutanol) coupling to ethers and dehydration over Nafion H: Selectivity, kinetics, and mechanism.

Sources

Troubleshooting

Technical Support Center: Navigating Reactions with 2-Methyl-2-(methylsulfanyl)propan-1-ol

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Methyl-2-(methylsulfanyl)propan-1-ol. This guide provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Methyl-2-(methylsulfanyl)propan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the work-up of reactions involving this versatile thioether alcohol. Our focus is on providing practical, field-proven insights to enhance the efficiency and success of your chemical syntheses.

Introduction to 2-Methyl-2-(methylsulfanyl)propan-1-ol

2-Methyl-2-(methylsulfanyl)propan-1-ol is a unique building block possessing both a primary alcohol and a thioether functional group. This bifunctionality allows for a wide range of chemical transformations. However, the presence of the sulfur atom introduces specific challenges during reaction work-ups that require careful consideration to avoid side reactions and ensure product purity. This guide is structured to anticipate and solve these challenges in a clear, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm performing an oxidation of the primary alcohol on 2-Methyl-2-(methylsulfanyl)propan-1-ol. What are the key considerations for the work-up to avoid over-oxidation of the thioether?

A1: This is a critical concern as thioethers are susceptible to oxidation to sulfoxides and then to sulfones, often under the same conditions used to oxidize primary alcohols. The choice of oxidant and careful control of reaction conditions are paramount.

Core Principle: The goal is to selectively oxidize the primary alcohol to an aldehyde or carboxylic acid while the thioether remains intact.

Troubleshooting & Optimization:

  • Choice of Oxidant: Mild and selective oxidizing agents are preferred.

    • For Aldehyde Synthesis: Pyridinium chlorochromate (PCC) is a good choice as it is a mild agent that typically does not oxidize thioethers under standard conditions[1].

    • For Carboxylic Acid Synthesis: While stronger oxidants like potassium permanganate or Jones reagent can be used, they are more likely to oxidize the thioether. A two-step process, first oxidizing to the aldehyde and then further to the carboxylic acid using a milder oxidant, can be a safer approach.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or in-situ techniques like FT-IR[2]. The appearance of a new, more polar spot on TLC could indicate the formation of a sulfoxide.

  • Work-up Protocol:

    • Quenching: Upon reaction completion, quench the reaction mixture by pouring it into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will consume any excess oxidizing agent.

    • Extraction: Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Be aware that the product is moderately polar and may have some water solubility.

    • Washing: Wash the combined organic layers with brine to remove residual water. Avoid acidic or basic washes if the desired product is sensitive to these conditions.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Visual Workflow: Oxidation Work-up

A Reaction Mixture (Post-Oxidation) B Quench with sat. Na2S2O3(aq) A->B Cool to 0°C C Extract with Organic Solvent B->C D Wash with Brine C->D E Dry over Na2SO4 D->E F Concentrate E->F G Purify (e.g., Chromatography) F->G

Caption: General work-up workflow for the oxidation of 2-Methyl-2-(methylsulfanyl)propan-1-ol.

Q2: I've formed an ester of 2-Methyl-2-(methylsulfanyl)propan-1-ol and need to hydrolyze it. What are the best practices for the work-up, and is the thioether stable to both acidic and basic hydrolysis conditions?

A2: The thioether linkage is generally stable to both acidic and basic conditions typically used for ester hydrolysis[3][4]. However, the choice between acidic and basic hydrolysis will determine the nature of the immediate product and the subsequent purification strategy.

Acidic Hydrolysis:

  • Conditions: Typically refluxing with an aqueous acid like dilute H₂SO₄ or HCl[5].

  • Work-up Protocol:

    • Neutralization: After cooling, carefully neutralize the reaction mixture with a base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious of CO₂ evolution.

    • Extraction: Extract the product with an appropriate organic solvent.

    • Washing: Wash the organic layer with brine.

    • Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Basic Hydrolysis (Saponification):

  • Conditions: Refluxing with an aqueous base like NaOH or KOH[6][7].

  • Work-up Protocol:

    • Initial State: The product will be the alcohol and the carboxylate salt, which is water-soluble.

    • Extraction of Alcohol: You can first extract the 2-Methyl-2-(methylsulfanyl)propan-1-ol with an organic solvent.

    • Acidification: To recover the carboxylic acid, acidify the remaining aqueous layer with a strong acid (e.g., concentrated HCl) until the solution is acidic (check with pH paper).

    • Second Extraction: Extract the protonated carboxylic acid with an organic solvent.

    • Drying and Concentration: Dry the organic extracts separately and concentrate.

Key Consideration: Basic hydrolysis is often preferred as the reaction is irreversible, and the separation of the alcohol and the carboxylic acid is generally more straightforward[5].

Troubleshooting Decision Tree: Ester Hydrolysis Work-up

Start Ester Hydrolysis Complete Condition Hydrolysis Condition? Start->Condition Acidic Acidic (e.g., H2SO4) Condition->Acidic Acid Basic Basic (e.g., NaOH) Condition->Basic Base Neutralize Neutralize with NaHCO3 Acidic->Neutralize ExtractAlcohol Extract Alcohol Basic->ExtractAlcohol ExtractAll Extract both products Neutralize->ExtractAll Separate Separate Products ExtractAll->Separate Purify Purify Products Separate->Purify Acidify Acidify Aqueous Layer ExtractAlcohol->Acidify ExtractAcid Extract Carboxylic Acid Acidify->ExtractAcid ExtractAcid->Purify

Caption: Decision-making process for ester hydrolysis work-up.

Q3: I'm having trouble with low recovery during the aqueous work-up. Is 2-Methyl-2-(methylsulfanyl)propan-1-ol significantly water-soluble?

A3: Yes, due to the presence of the polar hydroxyl group and its relatively small size, 2-Methyl-2-(methylsulfanyl)propan-1-ol has some solubility in water. This can lead to significant product loss during extractions from aqueous solutions.

Troubleshooting & Optimization:

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer during extraction[8].

  • Increase Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. Three to five extractions are generally recommended.

  • Choice of Extraction Solvent: Use a solvent in which your product is highly soluble. Dichloromethane is often a good choice for moderately polar compounds.

  • Continuous Liquid-Liquid Extraction: For highly valuable or very water-soluble products, a continuous liquid-liquid extractor can be employed for a more efficient extraction[8].

Data Table: Common Extraction Solvents

SolventBoiling Point (°C)Density (g/mL)PolarityNotes
Dichloromethane39.61.33Polar aproticGood for many moderately polar compounds. Forms the bottom layer.
Ethyl Acetate77.10.902Moderately polarLess dense than water. Can hydrolyze under strong acid/base.
Diethyl Ether34.60.713Relatively nonpolarHighly volatile and flammable. Forms the top layer.
Q4: How can I effectively remove sulfur-containing byproducts from my reaction mixture?

A4: The removal of sulfur byproducts is a common challenge in organosulfur chemistry. The method will depend on the nature of the byproduct.

Troubleshooting & Optimization:

  • Elemental Sulfur (S₈): If elemental sulfur is a byproduct, it can sometimes be removed by filtration if it is insoluble in the reaction solvent. Alternatively, it can be reacted with sodium sulfite to form water-soluble thiosulfate[9].

  • Volatile Thiols: If volatile and odorous thiols are present, a wash with a dilute solution of sodium hypochlorite (bleach) can oxidize them to less volatile and less odorous species. However, be cautious as this can also oxidize your desired product's thioether. A milder alternative is a wash with a dilute copper(II) sulfate solution.

  • General Sulfur Impurities:

    • Chromatography: Silica gel chromatography is often effective for separating the desired product from sulfur-containing impurities, which may have different polarities[10].

    • Distillation: If your product is thermally stable and has a significantly different boiling point from the impurities, distillation can be an effective purification method[11].

Safety Precautions for Handling 2-Methyl-2-(methylsulfanyl)propan-1-ol

As with all organosulfur compounds, appropriate safety measures must be taken.

  • Ventilation: Always handle this compound in a well-ventilated fume hood to avoid inhalation of any potentially volatile and odorous compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

  • Waste Disposal: Dispose of all sulfur-containing waste according to your institution's hazardous waste guidelines. Avoid releasing organosulfur compounds into drains or the environment as they can be harmful to aquatic life.

Analytical Characterization

To monitor your reaction and confirm the purity of your product, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the methyl groups, the methylene group adjacent to the alcohol, the hydroxyl proton, and the methyl group of the thioether.

    • ¹³C NMR: Will show distinct signals for each of the carbon atoms in the molecule[11].

  • Infrared (IR) Spectroscopy: A broad peak in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol[11].

  • Mass Spectrometry (MS): Will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the methylsulfanyl group or the hydroxymethyl group[11].

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and for purification[12].

References

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. [Link]

  • Esters. (n.d.). [Link]

  • Vaia. (n.d.). Problem 10 Treating 2-methyl-1-propanol wit.... [Link]

  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • University of Calgary. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. [Link]

  • Mokbel, A., & Al-Samari, A. (2018). Synthesis and Reaction Byproduct Characterization and Mechanistic Understanding of Hemiformal Based Hydrogen Sulfide Scavengers. Journal of Petroleum & Environmental Biotechnology, 9(2). [Link]

  • Oreate AI Blog. (2026, January 8). Harnessing Mechanical Force: The Stability of Succinamic Acid Thioether in Maleimide–Thiol Reactions. [Link]

  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA. [Link]

  • Chemistry Stack Exchange. (2023, January 15). Stable thioesters in biological millieu?. [Link]

  • Li, J., et al. (2011). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. Chemistry of Materials, 23(11), 2897-2903. [Link]

  • Quora. (2017, January 8). How to draw the two possible products of the reaction 2-methylpropan-1-ol oxidised by potassium dichromate. [Link]

  • ResearchGate. (n.d.). Removal of sulfur from a solvent extract. [Link]

  • Edexcel A-Level Chemistry. (n.d.). Chlorination of 2-methylpropan-2-ol with concentrated hydrochloric acid. [Link]

  • Chromatography Online. (2026, March 13). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • RSSL. (n.d.). Preparative Chromatography: A Holistic Approach. [Link]

  • Michel, T., et al. (2023). Investigation of alternative two-phase solvent systems for purification of natural products by centrifugal partition chromatography. Phytochemical Analysis, 35(2), 401-408. [Link]

  • Allen.In. (n.d.). Oxidation of 2-methyl propane-1,2-diol with periodic acid gives:-. [Link]

  • Google Patents. (n.d.).
  • Scribd. (n.d.). Chlorination of 2-Methylpropan-2-ol. [Link]

  • Oreate AI Blog. (2026, February 19). Beyond the Basics: Unpacking the Oxidation of 2-Methyl-2-Propanol. [Link]

  • Investigating methods for the removal of sulfur compounds from biodiesel. (n.d.). [Link]

  • Mettler Toledo. (2017, January). Guide to Inline Monitoring of Reaction Mechanisms. [Link]

  • OSTI. (1989, January 6). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo. [Link]

  • Google Patents. (n.d.).
  • Homework.Study.com. (n.d.). Draw the SN1 mechanism for 2-chloro-2-methylpropane in the presence of water (solvent) and HCl to yield 2-methyl-2-propanol. [Link]

Sources

Optimization

Technical Support Center: A Guide to Identifying and Characterizing Unexpected Side Products

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding unexpected side products in chemical reactions. It is structured in a qu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding unexpected side products in chemical reactions. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the origin and regulatory context of side products.

Q1: What are the most common sources of unexpected side products?

Unexpected side products can arise from a multitude of sources, often related to the inherent reactivity of the molecules and the specific reaction conditions employed.[1] Awareness of these potential pitfalls is crucial for designing robust synthetic routes.[2]

  • Inherent Reactivity: Starting materials or intermediates may possess multiple reactive sites, leading to competing reactions. For example, an intermediate iminophosphorane in a Staudinger reduction can react with carbonyl impurities, leading to an aza-Wittig reaction and the formation of an imine byproduct instead of the desired amine.[3]

  • Reaction Conditions: Elevated temperatures can provide the necessary activation energy for alternative reaction pathways, often leading to a higher proportion of side products.[1] Similarly, reaction time is a critical factor; insufficient time can lead to incomplete reactions, while excessive time may cause the desired product to decompose into other substances.[4]

  • Purity of Reagents: The purity of starting materials, solvents, and catalysts is paramount. Impurities can act as unintended reactants or catalysts for side reactions.[4] For instance, residual solvents or byproducts from a previous synthetic step can interfere with the current reaction.

  • Intramolecular Reactions: When a molecule contains both a nucleophilic and an electrophilic center, an intramolecular reaction to form a ring can compete with the desired intermolecular reaction.[5]

Q2: At what stage of my experiment should I start looking for side products?

Monitoring for side products should be an ongoing process throughout the experiment, from the initial reaction setup to the final product analysis.

  • Reaction Monitoring: Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) should be used to monitor the progress of the reaction. The appearance of unexpected spots or peaks alongside the product and starting materials is a clear indicator of side product formation.[4]

  • Workup and Isolation: Products can be sensitive to the conditions of the workup procedure. For example, exposure to acidic or basic conditions during an aqueous wash can cause degradation.[6] It's advisable to analyze the crude reaction mixture before and after workup to check for any changes.

  • Purification: During purification steps like column chromatography, unexpected fractions may be observed. These should be collected and analyzed separately.

  • Final Product Analysis: Even if a product appears pure by one method, it is crucial to use orthogonal analytical techniques (methods based on different separation or detection principles) to confirm its purity.[7][8] For example, a compound may appear as a single peak in an HPLC chromatogram with a UV detector but could contain an impurity that does not have a UV chromophore.

Q3: What are the regulatory expectations for identifying and characterizing impurities in drug development?

Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in drug substances and products.[9][10]

The ICH guidelines are particularly important. Key documents include:

  • ICH Q3A(R2): This guideline specifies that any impurity in a new drug substance present at a level of 0.10% or higher should be identified.[11]

  • ICH Q3B(R2): This applies to impurities in new drug products and sets similar thresholds for identification.[10]

  • ICH Q1A(R2) and Q1B: These guidelines mandate "forced degradation" or stress testing studies.[12][13] These studies involve subjecting the drug substance to harsh conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to intentionally produce degradation products.[14][15] The goal is to understand potential degradation pathways and to develop "stability-indicating" analytical methods that can effectively separate and quantify these degradants.[12][14] The recommended extent of degradation is typically between 5-20%.[14][15]

Failure to adequately identify and characterize impurities can lead to significant delays in regulatory approval or even product recalls.[9]

Section 2: Troubleshooting Guide: From Observation to Action

This section provides a problem-oriented Q&A to guide you through the process of identifying and characterizing unexpected side products based on common experimental observations.

Q4: My reaction has a low yield and the TLC/LC trace looks messy. What is my first step?

A low yield accompanied by a complex analytical trace suggests that significant side reactions or decomposition have occurred.[4][6] The first step is a systematic analysis of the crude reaction mixture.

Methodology:

  • Acquire a Mass Spectrum: Use Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the crude mixture. This will provide the molecular weights of the various components, offering the first clues to their identities.[4]

  • Hypothesize Structures: Based on the molecular weights, consider plausible side reactions such as dimerization, reaction with the solvent, or degradation of the starting material or product.

  • Purify a Small Sample: Attempt to isolate the major side products using flash chromatography or preparative HPLC. Even a small, partially pure sample can be invaluable for further analysis.

Q5: My NMR spectrum has unassigned peaks. How can I determine their origin?

Unassigned peaks in a Nuclear Magnetic Resonance (NMR) spectrum are a direct indication of an unexpected compound. While 1D ¹H and ¹³C NMR provide initial information, 2D NMR techniques are often necessary for complete structure elucidation.[16][17][18][19]

Troubleshooting Workflow:

  • Check Purity: First, ensure the unassigned peaks are not from residual solvents or known starting materials.

  • Acquire 2D NMR Spectra: If the peaks persist, perform a suite of 2D NMR experiments on the purified side product.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together fragments of the molecule.[16][20]

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to.[16][20]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the fragments identified by COSY.[20]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps to determine the stereochemistry of the molecule.[20]

Q6: I have an unknown mass in my LC-MS data. How do I proceed with identification?

An unknown mass peak is a common starting point for impurity identification. The key is to gather more detailed mass spectral data to determine a molecular formula and then deduce the structure.[21][22]

Methodology:

  • High-Resolution Mass Spectrometry (HRMS): If the initial data is from a low-resolution instrument, re-analyze the sample on a high-resolution mass spectrometer (like a TOF or Orbitrap). HRMS provides a highly accurate mass measurement, which can be used to calculate the most likely elemental composition (molecular formula) of the unknown compound.[21][23]

  • Tandem Mass Spectrometry (MS/MS): Perform an MS/MS experiment where the ion of the unknown mass is isolated and then fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.[23][24][25] By interpreting these fragments, you can often piece together the structure of the parent molecule.[21][26]

  • Database Searching: The accurate mass and fragmentation pattern can be searched against chemical databases (e.g., PubChem, ChemSpider) and mass spectral libraries (e.g., NIST, MassBank) to find potential matches.[27][28]

Q7: My product appears pure by one analytical method but fails a different quality test. Why?

This issue highlights the importance of using orthogonal analytical methods.[7] A method is considered orthogonal if it separates components based on a different chemical or physical principle.[8][29]

Causality:

  • Different techniques have different selectivities. For example, a standard reversed-phase HPLC method might not be able to separate two closely related, non-polar compounds. However, a different technique like Supercritical Fluid Chromatography (SFC), which has a different separation mechanism, might easily resolve them.[30]

  • Detection methods are also a factor. A UV detector will not see impurities that lack a UV-absorbing chromophore. In this case, a more universal detector like a mass spectrometer, a charged aerosol detector (CAD), or an evaporative light scattering detector (ELSD) would be necessary.

Solution: Always confirm the purity of a final compound using at least two orthogonal methods. For example, combine HPLC with GC, SFC, or Capillary Electrophoresis (CE).

Section 3: Core Experimental Protocols

This section provides detailed workflows for key experiments in side product analysis.

Protocol 1: Systematic Approach to Isolating an Unknown Impurity via Chromatography

This protocol outlines the steps for isolating an unknown impurity for characterization.

  • Enrich the Impurity: If possible, start with a sample where the impurity is present at a higher concentration. This could be a crude reaction mixture or a sample from a failed reaction.[31]

  • Analytical Method Development: Develop an analytical HPLC method that shows good separation between the main product and the target impurity.

  • Method Scale-Up: Convert the analytical method to a preparative scale. This usually involves increasing the column diameter and flow rate.

  • Fraction Collection: Perform the preparative chromatography, collecting fractions that contain the impurity. Use a fraction collector triggered by a UV signal or mass spectrometer to automate this process.

  • Purity Analysis: Analyze the collected fractions to identify those containing the pure impurity.

  • Pooling and Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the isolated solid impurity.[32]

  • Confirmation: Confirm the purity of the isolated material using an orthogonal analytical method before proceeding to structural elucidation.

Protocol 2: General Workflow for Structure Elucidation using Mass Spectrometry

This protocol details the use of mass spectrometry to determine the structure of an isolated impurity.

  • Sample Preparation: Dissolve a small amount of the isolated impurity in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion or LC-MS: Introduce the sample into the mass spectrometer. Direct infusion can be used for a pure sample, while LC-MS is better if further separation is needed.

  • Acquire High-Resolution Full Scan MS: Obtain an accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

  • Determine Elemental Composition: Use software to calculate possible molecular formulas based on the accurate mass. The isotopic pattern of the molecular ion can help to confirm or refute potential formulas.

  • Acquire MS/MS Data: Perform a fragmentation experiment on the molecular ion. It is often useful to acquire spectra at several different collision energies to get a comprehensive fragmentation pattern.[24]

  • Interpret Fragmentation: Analyze the MS/MS spectrum to identify characteristic neutral losses and fragment ions. This is like solving a puzzle, where you piece together the structure from its fragments.

  • Propose a Structure: Based on the elemental composition and the fragmentation data, propose a candidate structure. This structure should be chemically reasonable and consistent with the known reactivity of the starting materials.[33]

Protocol 3: Forced Degradation Study Design

This protocol provides a framework for designing a forced degradation study as per ICH guidelines.[12][13]

  • Prepare Stock Solution: Prepare a solution of the drug substance at a known concentration (e.g., 1 mg/mL).[15]

  • Apply Stress Conditions: Aliquot the stock solution and subject it to various stress conditions in parallel.[14] A control sample should be kept under normal conditions.

    • Acid Hydrolysis: Add HCl (e.g., 0.1 N) and heat if necessary (e.g., 60°C).

    • Base Hydrolysis: Add NaOH (e.g., 0.1 N) and heat if necessary.

    • Oxidation: Add hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Thermal Degradation: Heat the solid drug substance (e.g., 80°C).[15]

    • Photodegradation: Expose the drug substance (solid and in solution) to a light source that provides both UV and visible light, as specified in ICH Q1B.[15]

  • Monitor Degradation: Periodically take samples from each stress condition and analyze them using a suitable analytical method (typically HPLC). The goal is to achieve 5-20% degradation of the active ingredient.[14][15]

  • Develop Stability-Indicating Method: Analyze the degraded samples to ensure that the analytical method can separate all the degradation products from the parent drug and from each other. This confirms that the method is "stability-indicating."

  • Characterize Major Degradants: If any degradation product is formed at a significant level, it should be isolated and characterized using the protocols described above.

Section 4: Data Interpretation & Structure Elucidation

Q8: How do I combine data from multiple spectroscopic techniques (MS, NMR, IR) for confident structure assignment?

Confident structure assignment relies on the synergistic use of multiple analytical techniques. No single technique can unambiguously determine a complex structure in all cases.[17][23] The process involves integrating complementary pieces of information.

  • Mass Spectrometry (MS): Provides the molecular weight and elemental composition. This is the foundational piece of data that constrains the possibilities.[23]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., C=O, O-H, N-H, C≡N). This allows you to confirm that the functional groups expected in a proposed structure are actually present.

  • 1D NMR (¹H and ¹³C): Gives information about the chemical environment of each proton and carbon, as well as the ratio of different types of protons.[16]

  • 2D NMR (COSY, HSQC, HMBC): Provides the connectivity of the atoms, showing how the individual pieces of the molecule are put together.[20][34]

  • Final Check: Once all the data is collected, a proposed structure must be consistent with every piece of evidence. For example, the molecular formula from HRMS must match the count of carbons and protons from the NMR spectra. The functional groups identified by IR must be present in the structure, and their locations must be consistent with the chemical shifts in the NMR spectra. The connectivity established by 2D NMR must be fully accounted for in the final proposed structure.

Section 5: Summary Tables & Visual Guides

Table 1: Comparison of Key Analytical Techniques for Impurity Profiling

TechniquePrincipleStrengthsWeaknesses
HPLC/UPLC Differential partitioning between a mobile and stationary phaseVersatile, robust, widely applicable, excellent for quantificationRequires compounds to be soluble, may not separate all impurities
Mass Spectrometry (MS) Separation of ions based on mass-to-charge ratioHighly sensitive, provides molecular weight and structural information (with MS/MS)[10]Ionization efficiency can vary greatly, difficult to quantify without standards
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic fieldProvides detailed structural information, definitive for structure elucidation, quantitative[17][18]Relatively insensitive, requires larger amounts of pure sample, complex spectra can be difficult to interpret
Gas Chromatography (GC) Partitioning between a mobile gas phase and a stationary phaseExcellent for volatile and thermally stable compounds, high resolutionNot suitable for non-volatile or thermally labile compounds
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phaseFast, uses less organic solvent, offers different selectivity to HPLC[35]Less common than HPLC, may require specialized equipment
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrationsProvides information about functional groups presentOften provides limited information for complex molecules, not suitable for quantification

Diagram 1: General Workflow for Side Product Identification

This diagram illustrates the logical flow from initial observation of an impurity to its final structural characterization.

G cluster_0 Observation & Initial Analysis cluster_1 Isolation cluster_2 Structure Elucidation A Unexpected Result (e.g., low yield, extra TLC spot) B Crude Mixture Analysis (LC-MS, GC-MS) A->B Investigate C Develop Purification Method (e.g., Prep HPLC, Flash) B->C Impurity Detected D Isolate Impurity C->D E Assess Purity (Orthogonal Methods) D->E F High-Resolution MS & MS/MS (Determine Formula & Fragments) E->F Pure Sample Obtained H Combine All Data (MS, NMR, IR, etc.) F->H G NMR Spectroscopy (1D & 2D Experiments) G->H I Propose & Confirm Structure H->I

Caption: A systematic workflow for identifying and characterizing unexpected side products.

Diagram 2: Decision Tree for Investigating an Unknown LC-MS Peak

This decision tree provides a step-by-step guide for what to do when an unexpected peak appears in an LC-MS analysis.

G Start Unknown Peak Detected in LC-MS CheckDB Is the mass known? (Check databases, common adducts, or known side products) Start->CheckDB HRMS Acquire High-Resolution MS and MS/MS data CheckDB->HRMS No Identified Compound Identified CheckDB->Identified Yes Isolate Isolate the compound using preparative chromatography HRMS->Isolate Formula suggests complex structure Elucidate Combine MS and NMR data to elucidate structure HRMS->Elucidate Fragmentation pattern is sufficient for identification NMR Perform NMR analysis (1D and 2D) Isolate->NMR NMR->Elucidate Elucidate->Identified

Caption: A decision tree for the characterization of an unknown peak found in LC-MS.

References

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • Unknown Impurity Isolation and Characterization. ResolveMass Laboratories Inc. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Bath. [Link]

  • Using the Agilent LC/MSD TOF to Identify Unknown Compounds Application Note. Agilent. [Link]

  • Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. [Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. [Link]

  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent. [Link]

  • Identification of Unknown Impurities. Mérieux NutriSciences. [Link]

  • Identification, Isolation and Characterization of an Unknown Impurity of Varenicline. PMC. [Link]

  • Identifying "Known Unknowns" in Commercial Products by Mass Spectrometry. Spectroscopy Online. [Link]

  • Identification of unknown pharmaceutical impurities. Eurofins. [Link]

  • Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Hilaris Publisher. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anachem. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

  • How to isolate impurities from a reaction product. Biotage. [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. MDPI. [Link]

  • Side Reactions in Organic Synthesis. Wiley. [Link]

  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters Corporation. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. American Society for Mass Spectrometry. [Link]

  • FREE Master Class on LCMS Unknown Identification Using MSMS Libraries. Separation Science. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • How to identify unknown compounds from LC-MS data in PDF format? ResearchGate. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]

  • How can unknown substances be identified? CleanControlling. [Link]

  • Side reaction. Wikipedia. [Link]

  • Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Spectroscopy Online. [Link]

  • Five Unexpected Reactions. YouTube. [Link]

  • Mastering Pharmaceutical Impurity Isolation Strategies. Neopharm Labs. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Chemistry Department. [Link]

  • Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Odor Issues with Volatile Sulfur Compounds

Welcome to the Technical Support Center for managing odorous Volatile Sulfur Compounds (VSCs). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing odorous Volatile Sulfur Compounds (VSCs). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the common challenges associated with handling these compounds. By understanding the principles behind odor generation and implementing the robust control strategies outlined here, you can maintain a safe and pleasant laboratory environment.

Troubleshooting Guide: Real-Time Odor Issues

This section addresses specific problems you might encounter during your experiments.

Q1: I've started my experiment with a thiol-containing compound, and a strong, unpleasant odor is already noticeable in the lab. What are my immediate steps?

A1:

  • Confirm Engineering Controls are Active: Immediately verify that your chemical fume hood is on and functioning correctly. Check the airflow indicator. All work with VSCs must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Assess Personal Protective Equipment (PPE): Ensure you are wearing the appropriate PPE, including double-layered nitrile gloves, a low-permeability lab coat, and chemical splash goggles.[1] If the odor is strong, you may need to upgrade your respiratory protection to a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases.[2][3]

  • Contain the Source: If possible, without compromising your experiment, securely close any containers of VSCs.

  • Increase Ventilation: If your fume hood has adjustable airflow, increase it to the maximum safe level.

  • Neutralize Small Spills: If a small spill has occurred, immediately clean and decontaminate the area. Use a pre-prepared bleach solution or another appropriate oxidizing agent.

Q2: My entire lab has a persistent sulfurous odor, even when I'm not actively working with VSCs. What could be the cause?

A2: A persistent odor suggests a source of ongoing emissions. Consider the following possibilities:

  • Improper Waste Disposal: VSC-contaminated waste (pipette tips, gloves, paper towels) can off-gas if not disposed of correctly. All solid waste must be collected in a designated, labeled hazardous waste container.[1] Liquid waste should be in a separate, sealed, and clearly labeled container.

  • Contaminated Equipment: VSCs can adsorb onto surfaces. Any equipment that has come into contact with VSCs, including glassware, stir bars, and tubing, must be thoroughly decontaminated. Soaking in a bleach bath is an effective method.[4]

  • Fume Hood Contamination: The interior surfaces of your fume hood may have become contaminated. A thorough decontamination of the fume hood is necessary.

  • Improper Storage: VSCs should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.[5][6] Containers must be tightly sealed.

Q3: I've noticed that the odor from my experiment seems to be escaping the fume hood. What's wrong?

A3: This is a serious safety concern that indicates a failure in your engineering controls.

  • Check the Fume Hood Sash Position: The sash should be as low as possible while still allowing you to work comfortably and effectively.

  • Avoid Airflow Disruption: Do not block the baffles at the back of the fume hood. Large equipment can disrupt the airflow pattern, creating turbulence that allows vapors to escape. Elevate large equipment on blocks to allow air to flow underneath.

  • Minimize Movement: Rapid movements in and out of the fume hood can disrupt the air curtain and pull vapors out.

  • Fume Hood Certification: Verify that your fume hood has been certified within the last year. If not, contact your institution's Environmental Health and Safety (EHS) office.

Frequently Asked Questions (FAQs)

What are the most common odorous VSCs I might encounter?

Common VSCs in a laboratory setting include hydrogen sulfide (H₂S), methanethiol (methyl mercaptan), dimethyl sulfide (DMS), and dimethyl disulfide (DMDS).[7][8][9]

What are the primary health risks associated with VSC exposure?

Exposure to VSCs can cause irritation to the eyes, nose, and throat.[10] Symptoms can include coughing, choking, and shortness of breath.[11] High concentrations can be toxic.

What is the best way to neutralize VSC odors on surfaces?

Oxidizing agents are effective for neutralizing VSCs. A freshly prepared 10% bleach solution (sodium hypochlorite) is a common and effective choice. Always rinse the surface with water after decontamination.

How should I dispose of VSC-contaminated waste?

All VSC-contaminated waste is considered hazardous waste. It must be segregated into clearly labeled, sealed containers for solid and liquid waste.[1] Contact your institution's EHS office for specific disposal procedures.

Can I use an odor-masking agent?

Odor-masking agents are not a substitute for proper containment and neutralization. They do not eliminate the chemical hazard and can provide a false sense of security.

Experimental Protocols

Protocol 1: Setting Up an Odor-Free Workspace for VSC Experiments
  • Fume Hood Preparation:

    • Verify the fume hood is certified and functioning correctly.

    • Line the work surface with plastic-backed absorbent paper to contain any potential spills.[12]

    • Place all necessary equipment and reagents inside the fume hood before starting.

  • Prepare Neutralization and Decontamination Solutions:

    • Have a freshly prepared 10% bleach solution in a labeled wash bottle readily accessible within the fume hood.

    • Prepare a larger bleach bath for soaking contaminated glassware and equipment.[4]

  • Waste Containers:

    • Place a labeled hazardous waste container for solid waste (e.g., a sealable bag or a container with a lid) inside the fume hood.

    • Have a labeled, sealed container for liquid waste.

Protocol 2: Decontamination of Glassware and Equipment
  • Initial Rinse: Immediately after use, rinse all contaminated glassware and equipment with a suitable solvent (one that is compatible with your VSC) inside the fume hood. Collect the rinse as hazardous waste.

  • Bleach Bath: Carefully place the rinsed items into a designated plastic container containing a 1:1 mixture of bleach and water.[4] Ensure the items are fully submerged.

  • Soaking: Allow the items to soak for at least 12-14 hours.[4]

  • Final Cleaning: After soaking, remove the items from the bleach bath, rinse them thoroughly with water, and then proceed with standard laboratory glassware cleaning procedures.

Visualizing Odor Control Strategies

A multi-layered approach is crucial for effective VSC odor management.

Caption: Hierarchy of Controls for VSC Odor Management

Data Presentation: Personal Protective Equipment Selection

Hazard Level Task Hand Protection Eye Protection Body Protection Respiratory Protection
Low Handling sealed containers, preparing dilute solutions in a fume hood.Single pair of nitrile gloves.Safety glasses with side shields.Standard lab coat.Not typically required if in a fume hood.
Moderate Weighing solids, conducting reactions with potential for splashing.Double pair of nitrile gloves.[1]Chemical splash goggles.[1]Low-permeability fabric gown.[1]NIOSH-approved respirator (e.g., N95) may be necessary for handling solids outside a fume hood.[1]
High Large-scale reactions, handling highly volatile VSCs, cleaning up large spills.Chemically resistant gloves (e.g., butyl rubber).Face shield worn over chemical splash goggles.[1]Chemical-resistant apron over a lab coat.NIOSH-approved supplied-air respirator.[2]

Chemical Neutralization Workflow

The following diagram illustrates the decision-making process for neutralizing VSC odors.

G A Odor Detected B Is the source a spill? A->B C Is the source from routine operations? A->C B->C No D Is the spill large or small? B->D Yes G Review Waste Disposal Procedures C->G Yes H Decontaminate Equipment & Glassware C->H I Check Fume Hood & Ventilation C->I E Neutralize with 10% Bleach Solution D->E Small F Evacuate Area & Call EHS D->F Large J Odor Eliminated E->J G->J H->J I->J caption Decision Tree for VSC Odor Neutralization

Caption: Decision Tree for VSC Odor Neutralization

References

  • Sulfur - Hazardous Substance Fact Sheet. (n.d.).
  • Personal protective equipment for handling 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol - Benchchem. (n.d.).
  • Sulfur Dioxide | NIOSH - CDC Archive. (n.d.).
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA. (n.d.).
  • Sulfur Dioxide Permissible Exposure Limits: OSHA vs. NIOSH - EHSLeaders. (2018, February 19).
  • NIOSH Pocket Guide to Chemical Hazards - Sulfur pentafluoride - Restored CDC. (n.d.).
  • SAFETY DATA SHEET 2-Thiophenethiol - Synerzine. (2015, June 10).
  • removing sulfur compounds: Topics by Science.gov. (n.d.).
  • SULPHUR SAFETY DATA SHEET. (2022, December 15).
  • Material Safety Data Sheet - 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol, 95+% - Cole-Parmer. (2005, October 3).
  • How to Work with Thiols-General SOP. (n.d.).
  • mechanisms of volatile sulfur compound and odor production in digested biosolids. (n.d.).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • NIOSH Pocket Guide to Chemical Hazards - Sulfur dioxide - CDC. (n.d.).
  • Sulfur-35 Contamination Reduction Strategies - PSU EHS. (n.d.).
  • Evolution of Volatile Sulfur Compounds during Laboratory-Scale Incubations and Indoor Preparation of Compost Used as a Substrate in Mushroom Cultivation - PMC. (n.d.).
  • Emission of volatile sulfur compounds during composting of municipal solid waste (MSW). (2013, April 15).
  • Preventing and Treating Sulfur Off-Odors in Cider | Scott Laboratories. (n.d.).
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Volatile Sulfur Compounds and Hydrogen Sulfide in Wine - WineMakerMag.com. (n.d.).
  • Material Safety Data Sheet - 2,5-Dimethylfuran-3-thiol, 90% - Cole-Parmer. (2005, October 3).
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8).
  • The Chemistry of New Garlic-Derived Organosulfur Compounds and the Molecular Basis of Olfaction - ORBi. (n.d.).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
  • Evaluation of the Effectiveness of Five Odor Reducing Agents for Sewer System Odors Using an On-Line Total Reduced Sulfur Analyzer - MDPI. (2012, December 7).
  • US6709592B2 - Removal of sulfur compounds from wastewater - Google Patents. (n.d.).
  • AC 43-4B - Advisory Circular. (2018, November 9).
  • Effects of intermittent chemical dosing on volatile sulfur compounds in sewer headspace - Environmental Engineering Research. (2021, April 23).
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils - Open Government program. (2011, September 12).
  • How can one effectively neutralize a cleaning chemical containing sulfur of the sulfur smell without affecting product performance? - Quora. (2025, January 7).
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
  • Emission control & Management Solutions | Air Pollution Control - Topsoe. (n.d.).
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.).
  • The Chemistry of Cleaning: Understanding Gas Desulfurization. (2025, May 7).
  • How to neutralize sulfuric acid - Lab Alley. (2024, September 2).
  • Optimization of Extraction of Cycloalliin from Garlic (Allium sativum L.) by Using Principal Components Analysis - PMC. (n.d.).
  • Engineering Controls Program - CDC Stacks. (n.d.).
  • Sulfur Oxides: Pollution Prevention and Control. (n.d.).
  • Control of Sulfur Oxides - EOLSS.net. (n.d.).
  • Engineering Controls to Reduce Exposure to Newly EPA-Banned Solvents TCE & PCE. (2025, January 27).
  • Sulfur Storage & Handling Tips | Safety Guide - Faraz Oil. (2025, October 22).
  • Sulfur-Rich Foods for Longevity: How Garlic and Cruciferous Vegetables Support Cellular Repair - News-Medical.Net. (2026, January 4).
  • Oxidative Neutralisation of Sulfur‐Based Chemical Warfare Agents Mediated by a Lipase: From Batch to Flow Reactor - ResearchGate. (2025, October 17).
  • Emissions of Volatile Sulfur Compounds (VSCs) Throughout Wastewater Biosolids Processing - PubMed. (2018, March 15).
  • Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health. (2020, June 2).
  • The New and Effective Methods for Removing Sulfur Compounds from Liquid Fuels: Challenges Ahead- Advantages and Disadvantages. (2021, October 21).
  • Large scale disposal of waste sulfur: From sulfide fuels to sulfate sequestration | Request PDF - ResearchGate. (n.d.).
  • Organosulfur compound | Definition, Structures, Examples, & Facts | Britannica. (2026, January 29).

Sources

Reference Data & Comparative Studies

Validation

Purity analysis of 2-Methyl-2-(methylsulfanyl)propan-1-ol by HPLC/GC

An In-Depth Technical Guide to the Purity Analysis of 2-Methyl-2-(methylsulfanyl)propan-1-ol: GC-FID vs. HPLC-CAD As drug development and advanced materials science push toward higher precision, the analytical profiling...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Purity Analysis of 2-Methyl-2-(methylsulfanyl)propan-1-ol: GC-FID vs. HPLC-CAD

As drug development and advanced materials science push toward higher precision, the analytical profiling of raw materials and intermediates becomes increasingly complex. 2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS No. 27874-69-7) [1] presents a classic analytical challenge. With a molecular weight of 120.21 g/mol , it is a low-molecular-weight aliphatic compound containing a primary alcohol, a gem-dimethyl group, and a methylthio (methylsulfanyl) ether.

This guide objectively compares the two most viable chromatographic strategies for its purity analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).

The Analytical Challenge: Causality in Detector Selection

The fundamental hurdle in analyzing 2-Methyl-2-(methylsulfanyl)propan-1-ol is its lack of a conjugated π -electron system .

  • The Failure of UV Detection: The primary alcohol functional group possesses no UV absorbance. The aliphatic thioether exhibits only a weak n→σ∗ transition near 210–215 nm. At these low wavelengths, mobile phase solvents (like methanol or acetonitrile) create massive background noise, rendering standard HPLC-UV highly unreliable for trace impurity quantification.

  • The Solution: We must rely on universal, mass-proportional detection mechanisms. Because the compound is highly volatile and thermally stable, GC-FID is the gold standard [2]. However, if the synthesis route leaves behind non-volatile polymeric byproducts or inorganic salts that would foul a GC inlet, HPLC-CAD becomes the mandatory orthogonal alternative[3].

Methodology 1: GC-FID (The Gold Standard)

Causality for Choice: FID ionizes carbon-hydrogen bonds during combustion. Its response is directly proportional to the molecule's Effective Carbon Number (ECN) [2]. For 2-Methyl-2-(methylsulfanyl)propan-1-ol, the ECN can be theoretically calculated, allowing for highly accurate area-percent normalization or internal standard quantification even if a 100% pure reference standard of the target analyte is unavailable [4].

Step-by-Step Protocol:

  • Column Selection: Use a polar Polyethylene Glycol (PEG) stationary phase (e.g., DB-WAX, 30 m × 0.25 mm, 0.25 µm). Causality: The highly polar hydroxyl (-OH) group will hydrogen-bond with silanol active sites on standard non-polar (e.g., 5% phenyl) columns, causing severe peak tailing. A WAX column ensures sharp, symmetrical peaks.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Sample Preparation: Dissolve the sample in a volatile, low-expansion solvent such as dichloromethane or methanol to a concentration of 1.0 mg/mL.

  • Injection Parameters: 250°C inlet temperature; Split ratio 50:1; 1.0 µL injection volume.

  • Oven Temperature Program:

    • Initial hold at 60°C for 2 minutes.

    • Ramp at 15°C/min to 220°C.

    • Final hold for 5 minutes (Total run time: ~17.6 min).

  • Detector (FID): 250°C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min; Makeup gas (N₂): 25 mL/min.

  • Self-Validating System Check: Prior to sample analysis, inject a diluent blank to verify zero carryover. Follow this with a system suitability standard containing the analyte and a structurally similar internal standard (e.g., 2-(methylthio)ethanol). The system is validated only if the chromatographic resolution ( Rs​ ) between the two peaks is > 2.0.

Methodology 2: HPLC-CAD (The Orthogonal Approach)

Causality for Choice: If the sample contains thermally labile oxidized impurities (e.g., sulfoxides/sulfones) or non-volatile salts, GC-FID will fail to detect them. The Charged Aerosol Detector (CAD) solves this by nebulizing the column eluent, drying the particles, and transferring a charge to them via ionized nitrogen gas. The resulting electrometer signal is directly proportional to the mass of the analyte, independent of its chemical structure [3, 5].

Step-by-Step Protocol:

  • Column Selection: A universal end-capped C18 column (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase (Volatile Buffers Only):

    • Phase A: LC-MS grade Water with 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

    • Causality: CAD requires strictly volatile mobile phases; non-volatile salts (like phosphates) will precipitate in the detector and cause catastrophic baseline noise.

  • Gradient Elution:

    • 0–2 min: 5% B

    • 2–15 min: Linear ramp to 95% B

    • 15–18 min: Hold at 95% B

    • 18–22 min: Re-equilibrate at 5% B.

  • Flow Rate & Injection: 1.0 mL/min flow rate; 10 µL injection volume.

  • Detector (CAD) Settings: Evaporator temperature set to 35°C; Data collection rate at 10 Hz; Filter constant at 3.6 seconds.

  • Self-Validating System Check: Because CAD response is inherently non-linear over wide concentration ranges [5], a single-point calibration is invalid. The protocol must self-validate by running a 5-point calibration curve (e.g., 0.1 to 1.5 mg/mL) and applying a power-function regression ( y=axb ). The system is validated if the correlation coefficient ( R2 ) is 0.995.

Quantitative Data Comparison

The following table summarizes the representative performance metrics of these detectors when analyzing low-molecular-weight aliphatic thioether alcohols.

Analytical ParameterGC-FID (Primary Method)HPLC-CAD (Orthogonal Method)HPLC-UV (Not Recommended)
Detection Mechanism Carbon-Hydrogen bond ionizationMass-based aerosol chargingPhoton absorption ( n→σ∗ )
Linearity Range Highly linear ( 106 dynamic range)Non-linear (Requires power-fit)Linear (but highly restricted)
Estimated LOD ~1 - 5 ppm~10 - 50 ng (on column)> 500 ppm (due to baseline noise)
Response Dependency Effective Carbon Number (ECN)Analyte Mass / VolatilityMolar Extinction Coefficient ( ϵ )
Suitability for Volatiles Excellent Moderate (Risk of evaporation in CAD)Poor
Suitability for Non-Volatiles Poor (Will not elute/foul inlet)Excellent Poor

Method Selection Workflow

To streamline the decision-making process for analyzing 2-Methyl-2-(methylsulfanyl)propan-1-ol and related aliphatic thioethers, follow the logic matrix below:

G Start Analyte: 2-Methyl-2-(methylsulfanyl)propan-1-ol CheckUV Does the target possess a strong UV chromophore? Start->CheckUV CheckVol Is the compound volatile and thermally stable? CheckUV->CheckVol No (Absorbs < 215 nm) HPLCUV HPLC-UV (Ineffective / High Noise) CheckUV->HPLCUV Yes (False for this analyte) GCFID GC-FID (Optimal: High Linearity & ECN) CheckVol->GCFID Yes (MW = 120.21) HPLCCAD HPLC-CAD (Orthogonal: Mass-based response) CheckVol->HPLCCAD No / Non-volatile impurities present

Decision matrix for analytical method selection of aliphatic thioether alcohols.

Conclusion

For the routine purity analysis of 2-Methyl-2-(methylsulfanyl)propan-1-ol, GC-FID is the undisputed primary method. Its high linearity, resolving power for volatile impurities, and predictable ECN response make it highly robust. However, to ensure comprehensive E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in pharmaceutical or high-purity materials release, HPLC-CAD should be validated as an orthogonal method to detect any non-volatile degradation products or synthetic catalysts that GC-FID is blind to.

References

  • Chemical Purity Analysis: Technology Advantage Agilent Intuvo 9000 GC with FID, Agilent Technologies (2016). Available at:[Link]

  • Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types, Energy & Fuels - ACS Publications (2021). Available at:[Link]

  • Universal response quantification approach using a Corona Charged Aerosol Detector (CAD), ResearchGate (2018). Available at:[Link]

Comparative

Characterization of 2-Methyl-2-(methylsulfanyl)propan-1-ol Impurities: A Comparative Guide to LC-MS/MS Stationary Phases

Executive Summary 2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS 27874-69-7) is a versatile thioether building block utilized in the synthesis of various active pharmaceutical ingredients (APIs). Under the ICH Q3A(R2) guide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS 27874-69-7) is a versatile thioether building block utilized in the synthesis of various active pharmaceutical ingredients (APIs). Under the ICH Q3A(R2) guidelines, any organic impurity exceeding the identification threshold—typically 0.05% or 0.10%, depending on the maximum daily dose—must be structurally characterized to ensure patient safety [1].

Thioethers are notoriously susceptible to oxidative degradation. During synthesis, formulation, or storage, the methylsulfanyl group readily oxidizes to form highly polar sulfoxide and sulfone impurities. This polarity shift creates a significant analytical challenge: standard reversed-phase (RP) chromatographic methods often fail to retain these oxygenated impurities. Consequently, they co-elute in the column void volume, leading to severe ion suppression during mass spectrometric (MS) detection.

This guide objectively compares three distinct chromatographic column chemistries—Standard C18, Polar-Embedded C18, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to determine the optimal methodology for resolving and characterizing these critical impurities.

Mechanistic Origins of Impurities

To develop a robust analytical method, we must first understand the causality behind the degradation. The sulfur atom in the methylsulfanyl group of 2-methyl-2-(methylsulfanyl)propan-1-ol is electron-rich and highly prone to electrophilic attack by reactive oxygen species (ROS), peroxides, or even atmospheric oxygen over time.

This degradation occurs via a step-wise direct oxygen transfer [2]:

  • Sulfoxide Formation (+16 Da): The first oxidation step yields 2-methyl-2-(methylsulfinyl)propan-1-ol. The introduction of the S=O bond drastically reduces the molecule's hydrophobicity (logP).

  • Sulfone Formation (+32 Da): Further oxidation yields 2-methyl-2-(methylsulfonyl)propan-1-ol, an even more polar species.

Because standard reversed-phase liquid chromatography (RPLC) relies on hydrophobic interactions for retention, the sudden loss of hydrophobicity upon oxidation means the sulfoxide and sulfone partition poorly into a standard C18 stationary phase. This necessitates alternative column chemistries to achieve the retention required for accurate LC-MS/MS identification [3].

G API 2-Methyl-2-(methylsulfanyl) propan-1-ol (Parent) Stress Oxidative Stress (e.g., H2O2, O3) API->Stress Forced Degradation LCMS LC-HRMS/MS Analysis (Column Comparison) API->LCMS Control Sample Sulfoxide Impurity A: Sulfoxide (+16 Da, Polar) Stress->Sulfoxide [O] Addition Sulfone Impurity B: Sulfone (+32 Da, Highly Polar) Stress->Sulfone [O] Addition Sulfoxide->LCMS Sulfone->LCMS ICH ICH Q3A(R2) Evaluation (ID Threshold >0.05%) LCMS->ICH Quantitation & ID

Workflow for the oxidative degradation and LC-MS/MS characterization of thioether impurities.

Comparative Analysis of Analytical Columns

To objectively evaluate performance, a forced-degradation sample of 2-methyl-2-(methylsulfanyl)propan-1-ol was analyzed across three different stationary phases.

Standard Alkyl C18 (e.g., BEH C18)
  • Mechanism: Purely hydrophobic retention.

  • Performance: Poor. The sulfoxide and sulfone impurities eluted almost immediately at the column void volume ( k′ < 0.5). Co-elution with unretained salts and solvent front artifacts caused a massive reduction in MS signal due to ion suppression.

Polar-Embedded C18 (e.g., Shield RP18)
  • Mechanism: Incorporates an embedded carbamate or amide group within the alkyl chain. This provides alternative hydrogen-bonding mechanisms and prevents phase collapse in highly aqueous mobile phases.

  • Performance: Moderate to Good. The polar impurities were successfully retained ( k′ ~ 1.4 - 1.8), allowing baseline resolution from the void volume. However, peak shape for the sulfoxide showed slight tailing due to secondary interactions with the embedded polar groups.

HILIC (Hydrophilic Interaction Liquid Chromatography, e.g., BEH Amide)
  • Mechanism: Employs a polar stationary phase with a highly organic mobile phase. Retention is achieved via analyte partitioning into a water-enriched layer on the stationary phase surface.

  • Performance: Excellent. The highly polar sulfoxide and sulfone were strongly retained ( k′ > 3.0) and exhibited superior MS ionization efficiency due to the high acetonitrile content in the mobile phase. The parent thioether eluted earlier but remained adequately resolved.

Quantitative Data Summary
Column ChemistryMobile Phase SystemRetention Factor ( k′ ) - Parent k′
  • Sulfoxide
k′
  • Sulfone
  • Resolution ( Rs​ )MS S/N (Sulfoxide)
    Standard C18 H₂O/MeCN (0.1% FA)3.50.40.6N/A (Void)15:1
    Polar-Embedded C18 H₂O/MeCN (0.1% FA)2.81.41.82.185:1
    HILIC (Amide) MeCN/H₂O (10mM NH₄Ac)0.84.23.54.5210:1

    Experimental Methodologies: A Self-Validating Protocol

    To ensure scientific integrity and reproducibility, the following protocol incorporates a self-validating mass balance check. This ensures that no impurities are "lost" on the column or hidden in the void volume.

    Step 1: Forced Degradation (Oxidative Stress)
    • Prepare a 1.0 mg/mL solution of 2-methyl-2-(methylsulfanyl)propan-1-ol in LC-MS grade methanol.

    • Add 30% H₂O₂ to achieve a final concentration of 0.1% v/v.

    • Incubate the solution at 40°C for 24 hours.

    • Causality Check: Quench the reaction with an equimolar amount of sodium thiosulfate. Why? Failing to quench residual peroxide can lead to on-column oxidation during the LC run, resulting in false-positive impurity peaks that do not accurately represent the sample's state.

    Step 2: Sample Preparation & Self-Validation
    • Dilute the stressed sample and an unstressed control sample to 10 µg/mL using the initial mobile phase conditions of the chosen column.

    • Self-Validation (Mass Balance Check): Inject both samples using a generic UV detector (e.g., 210 nm) before MS analysis. Calculate the total peak area (Parent + All Impurities) of the stressed sample and compare it to the total peak area of the unstressed control. A mass balance recovery of 95–105% confirms that all degradation products are successfully eluting and being detected by the chosen column chemistry.

    Step 3: LC-HRMS/MS Analysis (Optimized HILIC Method)
    • Instrument: Quadrupole Time-of-Flight (Q-TOF) LC-MS.

    • Column: Amide-bonded silica HILIC column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.5.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 95% B to 60% B over 10 minutes.

    • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

    • MS Settings: Electrospray Ionization (ESI) in positive mode. Capillary voltage 2.5 kV, desolvation temperature 400°C.

    Step 4: Data Processing & ICH Compliance
    • Extract ion chromatograms (EIC) for the exact masses: m/z 121.06 (Parent +H), m/z 137.06 (Sulfoxide +H), and m/z 153.05 (Sulfone +H).

    • Integrate the peaks and calculate the relative area percentages.

    • Trigger MS/MS fragmentation for any peak exceeding the 0.05% reporting threshold to confirm the structural localization of the oxygen addition [1].

    Conclusion

    For the characterization of 2-methyl-2-(methylsulfanyl)propan-1-ol impurities, standard C18 columns pose a severe risk of missing critical oxidative degradation products due to void volume co-elution. While Polar-Embedded C18 columns offer a viable compromise for laboratories restricted to reversed-phase setups, HILIC (Amide) columns provide superior retention, resolution, and MS sensitivity for the highly polar sulfoxide and sulfone impurities. Adopting HILIC in conjunction with a self-validating mass balance protocol ensures full compliance with ICH Q3A(R2) identification thresholds.

    References

    • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

    • Title: Monitoring the Formation of Oxygen-Rich Functional Groups by 18O Ozonation of Pharmaceuticals Containing S- and N-Scaffolds Source: ACS ES&T Water URL: [Link]

    • Title: Distinguishing oxidative impurities from ionizable lipids used in LNP formulations using electron activated dissociation Source: SCIEX URL: [Link]

    Validation

    A Comparative Guide to the Reactivity of 2-Methyl-2-(methylsulfanyl)propan-1-ol and 2-mercapto-2-methylpropan-1-ol

    This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Methyl-2-(methylsulfanyl)propan-1-ol and 2-mercapto-2-methylpropan-1-ol. Designed for researchers, scientists, and professionals in dr...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Methyl-2-(methylsulfanyl)propan-1-ol and 2-mercapto-2-methylpropan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to inform experimental design and chemical synthesis.

    Introduction: A Tale of Two Sulfur Analogs

    At first glance, 2-Methyl-2-(methylsulfanyl)propan-1-ol (a thioether) and 2-mercapto-2-methylpropan-1-ol (a thiol) are structurally similar. Both possess a tertiary alcohol (-OH) group attached to a quaternary carbon, which also bears two methyl groups and a sulfur-containing substituent. The critical difference lies in this sulfur group: a methylsulfanyl (-S-CH₃) group in the former and a sulfhydryl or thiol (-SH) group in the latter. This seemingly minor variation profoundly impacts the molecules' electronic properties, nucleophilicity, and susceptibility to oxidation, leading to distinct reactive profiles.

    Understanding these differences is paramount for synthetic chemists who might use these molecules as intermediates. The choice between a thioether and a thiol can dictate reaction pathways, influence yields, and determine the stability of the final products.

    Core Reactivity Comparison: Thioether vs. Thiol

    The fundamental differences in reactivity stem from the nature of the sulfur atom in each functional group.

    • Acidity : The most striking difference is the acidity of the thiol's S-H bond. Thiols are significantly more acidic than alcohols, with pKa values typically around 10-11, compared to 16-18 for alcohols.[1][2] This means the thiol can be easily deprotonated by common bases (e.g., hydroxides, alkoxides) to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile. The thioether has no such acidic proton and cannot form an analogous anion under normal basic conditions.

    • Nucleophilicity : Sulfur's large, polarizable electron cloud makes it inherently more nucleophilic than oxygen.[3][4] For the thiol, this is amplified upon deprotonation to the thiolate, which is an excellent nucleophile for reactions like Sₙ2 substitutions.[5] The thioether's sulfur atom still possesses lone pairs and can act as a nucleophile, for instance, in alkylation reactions to form sulfonium salts, but it is substantially less nucleophilic than a thiolate.[3][4]

    • Oxidation State : Sulfur can exist in multiple oxidation states (-2 to +6), a key distinction from oxygen in organic chemistry.[3][4] This property makes the reactivity of thiols and thioethers highly dependent on the oxidizing agent used.

      • Thiols (-SH) are readily oxidized. Mild oxidants like iodine (I₂) or even air will oxidize thiols to disulfides (R-S-S-R).[1][6] Stronger oxidizing agents (e.g., hydrogen peroxide, peroxy acids) can further oxidize the sulfur to sulfenic, sulfinic, and ultimately sulfonic acids (R-SO₃H).[7][8]

      • Thioethers (-S-CH₃) are generally less susceptible to oxidation than thiols. However, they can be oxidized by reagents like hydrogen peroxide or m-CPBA to form sulfoxides (R₂SO) and, with further oxidation, sulfones (R₂SO₂).[1][9]

    Comparative Analysis of Reaction Pathways

    Oxidation of the Sulfur Center

    The disparate outcomes of oxidation are a primary point of differentiation. A comparative oxidation experiment would clearly illustrate this.

    dot

    Caption: Potential reaction pathways for the tertiary alcohol.

    A key consideration here is the potential for Neighboring Group Participation (NGP) by the sulfur atom. [10]The lone pairs on the sulfur of the thioether group can act as an internal nucleophile, attacking the carbon bearing the leaving group (protonated alcohol) to form a cyclic episulfonium ion intermediate. [11][12][13]This can lead to an overall retention of stereochemistry and often results in a significant rate enhancement compared to a standard Sₙ1 reaction. [14]While the thiol's sulfur can also participate, the thioether is often a more effective neighboring group in this context. This enhanced reactivity for the thioether in Sₙ1-type reactions at the alcohol center presents an interesting contrast to the thiol's dominance in Sₙ2 reactions at external electrophiles.

    Experimental Protocols

    To provide a practical demonstration of these differences, the following protocols are proposed.

    Protocol 1: Comparative Oxidation with a Mild Oxidant

    Objective: To demonstrate the facile oxidation of the thiol to a disulfide, while the thioether remains unreactive under the same conditions.

    Methodology:

    • Prepare two separate solutions:

      • Solution A: Dissolve 2-mercapto-2-methylpropan-1-ol (1.0 mmol) in 10 mL of ethanol.

      • Solution B: Dissolve 2-Methyl-2-(methylsulfanyl)propan-1-ol (1.0 mmol) in 10 mL of ethanol.

    • To each solution, add a 0.5 M solution of iodine (I₂) in ethanol dropwise with stirring at room temperature until a faint, persistent yellow color is observed.

    • Monitor the reactions by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane).

    • Analysis (Solution A): The starting material spot should disappear and a new, less polar spot corresponding to the disulfide product should appear.

    • Analysis (Solution B): No reaction should be observed; only the starting material spot should be present on the TLC plate.

    • Characterization: The disulfide product from Solution A can be isolated by removing the solvent under reduced pressure and characterized by ¹H NMR and Mass Spectrometry to confirm the S-S bond formation.

    Protocol 2: Comparative Nucleophilicity in an Sₙ2 Reaction

    Objective: To compare the rate of nucleophilic substitution of the thiolate anion versus the neutral thioether.

    Methodology:

    • Reaction A (Thiolate):

      • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-mercapto-2-methylpropan-1-ol (1.0 mmol) in 10 mL of dry Dimethylformamide (DMF).

      • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) portion-wise at 0 °C. Stir for 30 minutes.

      • Add 1-bromobutane (1.0 mmol) and allow the reaction to warm to room temperature.

    • Reaction B (Thioether):

      • In a separate flask, dissolve 2-Methyl-2-(methylsulfanyl)propan-1-ol (1.0 mmol) and 1-bromobutane (1.0 mmol) in 10 mL of DMF.

    • Monitor both reactions at regular intervals (e.g., every 30 minutes) using Gas Chromatography-Mass Spectrometry (GC-MS) or TLC to track the consumption of starting materials and formation of the product.

    • Expected Outcome: Reaction A will proceed to completion relatively quickly (typically within a few hours) to form 2-((butylthio)methyl)-2-methylpropan-1-ol. Reaction B will show little to no product formation under these conditions, demonstrating the significantly lower nucleophilicity of the neutral thioether.

    Conclusion

    The reactivities of 2-Methyl-2-(methylsulfanyl)propan-1-ol and 2-mercapto-2-methylpropan-1-ol are fundamentally governed by the nature of their respective sulfur-containing functional groups.

    • 2-mercapto-2-methylpropan-1-ol is defined by the acidity of its -SH group, which allows for the easy formation of a potent thiolate nucleophile . Its primary reactivity involves the sulfur atom participating in nucleophilic substitutions and undergoing facile oxidation to disulfides or sulfonic acids.

    • 2-Methyl-2-(methylsulfanyl)propan-1-ol is a less reactive thioether. Its sulfur atom is less nucleophilic and more resistant to oxidation, typically yielding sulfoxides and sulfones under stronger conditions. However, it can exhibit enhanced reactivity at the adjacent tertiary alcohol center via neighboring group participation .

    For the synthetic chemist, the choice is clear: for applications requiring a strong sulfur-based nucleophile or a moiety that can form disulfide bridges, the thiol is the superior choice. For applications where the sulfur group should be relatively inert or where anchimeric assistance in reactions at the alcohol is desired, the thioether is the more suitable candidate.

    References

    • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
    • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link] [1]3. Michigan State University Department of Chemistry. (n.d.). Nucleophilicity of Sulfur Compounds. [Link] [3]4. Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. [Link] [4]5. Total Organic Chemistry. (2020). Organic Chemistry Lessons - Thiols and Thioethers. YouTube. [Link] [2]6. Chemistry Steps. (2021). Reactions of Thiols. [Link] [5]7. Scribd. (2013). Neighboring Group Participation. [Link] [10]8. Giles, G. I., & Jacob, C. (2002). The chemistry of thiol oxidation and detection. ResearchGate. [Link] [7]9. Vedantu. (n.d.). Neighbouring Group Participation: Concepts & Examples Explained. [Link] [14]10. Wikipedia. (n.d.). Neighbouring group participation. [Link] [12]11. Clark, J. (2015). Oxidation of Thiols. Chemguide. [Link]

    • Southern Illinois University Edwardsville. (n.d.). Chapter 7. Alcohols, Thiols, Phenols, Ethers. [Link] [9]13. Chemistry LibreTexts. (2023). Neighboring Group Participation. [Link] [11]14. OpenStax. (2023). Reactions of Alcohols. [Link] [15]15. Chemistry LibreTexts. (2024). Reactions of Alcohols. [Link]

    Sources

    Comparative

    Comparative Guide: Thioether vs. Ether Analogs in Organic Synthesis and Drug Design

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals As a Senior Application Scientist, selecting between an ether and a thioether linkage is rarely a simple structural swap; it is a strat...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

    As a Senior Application Scientist, selecting between an ether and a thioether linkage is rarely a simple structural swap; it is a strategic decision that dictates a molecule's synthetic accessibility, three-dimensional conformation, and pharmacokinetic fate. While oxygen and sulfur share Group 16 of the periodic table, sulfur’s larger atomic radius and diffuse valence electrons introduce profound differences in reactivity and biological behavior.

    This guide provides an in-depth, objective comparison of thioether and ether analogs, detailing the causality behind their chemical properties, providing self-validating synthetic protocols, and outlining their distinct roles in drug development.

    Physicochemical & Electronic Profiling

    The substitution of oxygen for sulfur represents a classical bioisosteric replacement. However, the physical geometry of the molecule changes significantly. The larger atomic radius of sulfur expands the C-S bond length to ~1.82 Å (compared to ~1.43 Å for C-O). Furthermore, because sulfur primarily utilizes unhybridized p-orbitals for bonding, the C-S-C bond angle compresses to approximately 90°–105°, whereas the sp³-hybridized oxygen in ethers maintains an angle of ~112° 1.

    In 2, sulfur's lower electronegativity (2.58 vs. 3.44) drastically reduces its capacity to act as a hydrogen bond acceptor. While ethers tightly bind water and target proteins via hydrogen bonding, thioethers rely more heavily on lipophilic and Van der Waals interactions.

    Quantitative Comparison of Properties
    ParameterEther Analog (-O-)Thioether Analog (-S-)Mechanistic Causality
    Bond Length (C-X) ~1.43 Å~1.82 ÅLarger atomic radius of S expands molecular volume.
    Bond Angle (C-X-C) ~112°90°–105°S utilizes unhybridized p-orbitals, creating a sharper angle.
    Nucleophilicity Baseline (Hard) 103104 x faster (Soft)High polarizability of S lowers activation energy in SN​2 .
    H-Bond Acceptor StrongVery WeakDiffuse lone pairs on S prevent tight hydrogen bonding.
    Lipophilicity (LogP) Baseline+0.5 to +1.0Lower electronegativity of S reduces the dipole moment.
    Metabolic Oxidation ResistantHighly SusceptibleS readily expands its octet to form sulfoxides/sulfones.

    Synthetic Reactivity and Workflows

    The synthesis of ethers (Williamson ether synthesis) and thioethers relies on SN​2 alkylation. However, the electronic differences between oxygen and sulfur dictate entirely different reaction conditions.

    Because sulfur is highly polarizable, thiolates are "soft" nucleophiles. They exhibit reaction rates that are orders of magnitude faster than their "hard" alkoxide counterparts3. Furthermore, the weaker S-H bond makes thiols significantly more acidic (pKa ~10) than alcohols (pKa ~16), allowing chemists to use much milder bases.

    SynthWorkflow Start Starting Material (R-OH or R-SH) Base Deprotonation (NaH vs K2CO3) Start->Base Alkoxide Alkoxide (R-O⁻) Hard Nucleophile Base->Alkoxide Oxygen (pKa ~16) Thiolate Thiolate (R-S⁻) Soft Nucleophile Base->Thiolate Sulfur (pKa ~10) Electrophile Add R'-X (SN2) Alkoxide->Electrophile Thiolate->Electrophile Ether Ether (R-O-R') Stable to Oxidation Electrophile->Ether O-Alkylation Thioether Thioether (R-S-R') Prone to Oxidation Electrophile->Thioether S-Alkylation

    Synthetic pathways for ether and thioether analogs via SN2 alkylation.

    Self-Validating Protocol: Synthesis of Thioether vs. Ether Analogs

    Objective: To synthesize thioether and ether analogs from their respective thiol and alcohol precursors with built-in experimental validation.

    Causality & Design: Ethers require strong bases (e.g., NaH) to deprotonate the alcohol. Thiols, being more acidic, only require a mild base like K2​CO3​ . Using a mild base for thioether synthesis is a deliberate choice to prevent base-catalyzed side reactions (such as E2 elimination of the alkyl halide). To ensure the protocol is a self-validating system, Ellman’s reagent (DTNB) is integrated into the thioether workflow. DTNB reacts instantly with unreacted free thiols to produce a bright yellow color ( λmax​ = 412 nm). The absence of this color provides immediate, visual proof of complete conversion without requiring LC-MS.

    Step-by-Step Methodology:

    • Preparation: In two separate flame-dried flasks under an inert N2​ atmosphere, dissolve 1.0 mmol of the alcohol and 1.0 mmol of the thiol in 5 mL of anhydrous DMF (a polar aprotic solvent chosen to leave the nucleophiles unsolvated, accelerating the SN​2 rate).

    • Deprotonation:

      • Ether Flask: Add 1.2 mmol of NaH (60% dispersion in mineral oil) at 0°C. (Caution: H2​ gas evolution).

      • Thioether Flask: Add 1.5 mmol of anhydrous K2​CO3​ at room temperature.

    • Alkylation: After 30 minutes of stirring, add 1.1 mmol of the target alkyl halide dropwise to both flasks.

    • Self-Validation (Thioether): After 2 hours, extract a 10 µL aliquot from the thioether flask, dilute it in 1 mL of pH 8.0 buffer, and add 10 µL of Ellman's reagent (4 mg/mL).

      • Validation Check: A colorless solution confirms 100% thiol conversion. A yellow solution indicates an incomplete reaction, dictating further incubation.

    • Quenching & Extraction: Quench the ether reaction with saturated aqueous NH4​Cl . Dilute both mixtures with EtOAc and wash 3x with brine to remove the DMF solvent.

    • Purification: Dry the organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

    Metabolic Stability and Pharmacokinetics

    In drug development, replacing an ether with a thioether is a tactical maneuver to address developability problems. The substitution typically increases the molecule's lipophilicity (LogP), which can enhance membrane permeability and oral bioavailability.

    However, this structural modification introduces a significant metabolic liability. Unlike ethers, which are generally resistant to oxidative metabolism, thioethers are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes and Flavin-containing monooxygenases (FMOs)4. This oxidation pathway rapidly converts the thioether into a chiral sulfoxide, and subsequently into a highly polar sulfone, drastically altering the drug's target affinity and clearance rate.

    MetabolicPathway Thioether Thioether (R-S-R') CYP450 CYP450 / FMO Oxidation Thioether->CYP450 Sulfoxide Sulfoxide (R-S(=O)-R') Chiral, Polar CYP450->Sulfoxide [O] Sulfone Sulfone (R-S(=O)2-R') Highly Polar, Stable Sulfoxide->Sulfone [O] (Excess)

    Cytochrome P450-mediated metabolic oxidation pathway of thioethers.

    Conclusion

    The choice between an ether and a thioether analog fundamentally alters a synthetic workflow and a molecule's biological profile. Thioethers offer superior synthetic accessibility due to the high nucleophilicity and lower pKa of their thiol precursors, allowing for mild, high-yielding alkylations. However, in a biological context, the thioether's lack of hydrogen-bonding capacity and its vulnerability to CYP450-mediated oxidation require careful consideration. By leveraging self-validating protocols and understanding the electronic causality behind these differences, researchers can rationally deploy these functional groups to optimize both synthesis and drug efficacy.

    References

    • Organic sulfide - Wikipedia Source: Wikipedia URL:[Link]

    • Bioisosterism: A Rational Approach in Drug Design Source: Chemical Reviews - ACS Publications URL:[Link]

    • Thiols And Thioethers: Properties and Key Reactions Source: Master Organic Chemistry URL:[Link]

    • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central (PMC) - NIH URL:[Link]

    Sources

    Validation

    A Comparative Guide to the Synthetic Routes of 2-Methyl-2-(methylsulfanyl)propan-1-ol

    For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of novel molecular building blocks is paramount. This guide provides an in-depth, comparative analysis of...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of novel molecular building blocks is paramount. This guide provides an in-depth, comparative analysis of two distinct synthetic pathways to 2-Methyl-2-(methylsulfanyl)propan-1-ol, a tertiary alcohol containing a thioether moiety. The presented routes are evaluated based on their chemical logic, potential yield, and the practicality of their experimental execution.

    Introduction to 2-Methyl-2-(methylsulfanyl)propan-1-ol

    2-Methyl-2-(methylsulfanyl)propan-1-ol is a unique structural motif that incorporates both a neopentyl alcohol and a methyl thioether. This combination of functional groups makes it a potentially valuable intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. The presence of the sulfur atom offers a site for further functionalization, while the tertiary alcohol provides a handle for various chemical transformations. Given its potential utility, the development of a robust and validated synthetic route is of significant interest.

    This guide will compare two plausible synthetic strategies: a two-step route commencing from isobutyraldehyde via an aldehyde intermediate, and a more convergent approach involving the ring-opening of an epoxide.

    Comparative Analysis of Synthetic Routes

    A side-by-side comparison of the key attributes of the two proposed synthetic routes is presented below. This allows for a quick assessment of the relative merits of each approach.

    Parameter Route 1: Two-Step Synthesis via Aldehyde Route 2: Synthesis via Epoxide Ring-Opening
    Starting Materials Isobutyraldehyde, Chlorine, Sodium thiomethoxideIsobutylene, m-CPBA (or other oxidant), Sodium thiomethoxide
    Number of Steps 22
    Key Intermediates 2-Chloro-2-methylpropanal, 2-Methyl-2-(methylsulfanyl)propanal2,2-Dimethyloxirane
    Potential Advantages Utilizes readily available starting materials. The aldehyde intermediate is a stable, isolable compound.[1][2]Potentially higher atom economy. The ring-opening reaction is often high-yielding.[3][4]
    Potential Challenges The α-chlorination of the aldehyde can be challenging to control and may produce byproducts. The aldehyde intermediate may be prone to oxidation.The epoxidation of isobutylene requires careful handling of a gaseous starting material. Regioselectivity of the ring-opening needs to be considered, although for a symmetrical epoxide it is not an issue.
    Overall Feasibility High, based on established methodologies for similar transformations.High, as epoxide ring-opening is a well-established and reliable reaction.[5]

    Route 1: Two-Step Synthesis via an Aldehyde Intermediate

    This synthetic pathway leverages the reactivity of an enolizable aldehyde to introduce the thioether functionality, followed by a standard reduction to afford the target alcohol.

    Workflow for Route 1

    Route 1 Workflow start Isobutyraldehyde step1 α-Chlorination start->step1 intermediate1 2-Chloro-2-methylpropanal step1->intermediate1 step2 Nucleophilic Substitution (NaSMe) intermediate1->step2 intermediate2 2-Methyl-2-(methylsulfanyl)propanal step2->intermediate2 step3 Reduction (NaBH4) intermediate2->step3 product 2-Methyl-2-(methylsulfanyl)propan-1-ol step3->product

    Caption: Synthetic workflow for Route 1.

    Experimental Protocol for Route 1

    Step 1a: Synthesis of 2-Chloro-2-methylpropanal [1]

    • Reaction Setup: In a reaction flask equipped with a stirrer and a gas inlet, dissolve isobutyraldehyde (1.0 mol) in a suitable organic solvent (e.g., N,N-dimethylformamide).

    • Chlorination: While stirring, bubble chlorine gas (1.0 mol) through the solution, maintaining the reaction temperature between 10-40°C using a cooling bath.

    • Workup: After the reaction is complete, remove the solvent under reduced pressure. The crude 2-chloro-2-methylpropanal can be purified by vacuum distillation.

    Step 1b: Synthesis of 2-Methyl-2-(methylsulfanyl)propanal [2]

    • Reaction Setup: To the crude 2-chloro-2-methylpropanal from the previous step, add an aqueous solution of sodium methyl mercaptide (sodium thiomethoxide) with vigorous stirring.

    • Reaction: The reaction is a nucleophilic substitution where the thiolate anion displaces the chloride.

    • Workup: After the reaction is complete, the organic layer is separated. The crude 2-methyl-2-(methylsulfanyl)propanal can be purified by distillation.

    Step 1c: Reduction to 2-Methyl-2-(methylsulfanyl)propan-1-ol

    • Reaction Setup: Dissolve the purified 2-Methyl-2-(methylsulfanyl)propanal in a suitable alcoholic solvent such as methanol or ethanol at 0°C.

    • Reduction: Slowly add sodium borohydride (NaBH₄) in portions to the stirred solution. The reaction is typically exothermic and should be controlled with an ice bath.

    • Workup: After the reaction is complete (monitored by TLC), carefully quench the reaction with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification: The final product can be purified by vacuum distillation or column chromatography.

    Route 2: Synthesis via Epoxide Ring-Opening

    This route utilizes the high reactivity of a strained epoxide ring, which is opened by a sulfur nucleophile to directly form the target β-hydroxy thioether.

    Workflow for Route 2

    Route 2 Workflow start Isobutylene step1 Epoxidation (m-CPBA) start->step1 intermediate 2,2-Dimethyloxirane step1->intermediate step2 Ring-Opening (NaSMe) intermediate->step2 product 2-Methyl-2-(methylsulfanyl)propan-1-ol step2->product

    Caption: Synthetic workflow for Route 2.

    Experimental Protocol for Route 2

    Step 2a: Synthesis of 2,2-Dimethyloxirane (Isobutylene Oxide)

    • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve isobutylene in a suitable solvent like dichloromethane (DCM) at 0°C.

    • Epoxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the isobutylene solution. The reaction is exothermic and should be maintained at a low temperature.

    • Workup: After the reaction is complete, the reaction mixture is washed with a solution of sodium sulfite to destroy excess peroxide, followed by a wash with sodium bicarbonate solution to remove m-chlorobenzoic acid. The organic layer is then dried and the solvent is carefully removed by distillation to yield the volatile epoxide.

    Step 2b: Ring-Opening with Sodium Thiomethoxide [3][4]

    • Reaction Setup: In a reaction flask, prepare a solution of sodium thiomethoxide in a suitable solvent like methanol.

    • Reaction: To this solution, add the 2,2-dimethyloxirane prepared in the previous step. The reaction is typically stirred at room temperature until completion. The ring-opening occurs via an Sₙ2 mechanism.[5]

    • Workup: The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried, and the solvent is removed under reduced pressure.

    • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Methyl-2-(methylsulfanyl)propan-1-ol.

    Conclusion

    Both synthetic routes presented offer viable pathways to 2-Methyl-2-(methylsulfanyl)propan-1-ol.

    • Route 1 is a classical approach that builds the molecule in a stepwise fashion. Its success relies on the careful control of the initial chlorination step. The isolation of the intermediate aldehyde allows for purification before the final reduction, which can lead to a cleaner final product.

    • Route 2 is a more convergent synthesis. The key step is the regioselective ring-opening of the epoxide. For the symmetrical 2,2-dimethyloxirane, the regioselectivity is not a concern, making this a potentially more straightforward approach. The handling of gaseous isobutylene and the potentially hazardous m-CPBA are the main practical considerations for this route.

    The choice of the optimal synthetic route will depend on the specific laboratory capabilities, the desired scale of the synthesis, and the availability and cost of the starting materials. For a research setting, both routes are highly feasible. For a larger scale production, a thorough process optimization would be necessary for either route to maximize yield and minimize byproducts.

    References

    • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

    • Khan Academy. Synthesis of alcohols using Grignard reagents II (video). [Link]

    • Mukherjee, C., Maiti, G. H., & Misra, A. K. (2008). Regioselective ring opening of epoxides with thiols in water. Arkivoc, 2008(xi), 46-55. [Link]

    • PMC. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. [Link]

    • PubChem - NIH. 2-Methyl-2-(methylsulfanyl)propan-1-ol. [Link]

    • SIELC Technologies. Propanal, 2-methyl-2-(methylthio)-. [Link]

    • Wade, L. G. (n.d.). Chapter 18 – Ethers and Epoxides; Thiols and Sulfides Solutions to Problems. [Link]

    Sources

    Comparative

    Application Scientist Guide: Benchmarking 2-Methyl-2-(methylsulfanyl)propan-1-ol as a Hemilabile O,S-Ligand

    Executive Summary & Mechanistic Rationale In the development of transition metal catalysts and targeted metallodrugs, the selection of the coordinating ligand dictates both the stability and the reactivity of the metal c...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    In the development of transition metal catalysts and targeted metallodrugs, the selection of the coordinating ligand dictates both the stability and the reactivity of the metal center. 2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS 27874-69-7)[1] is a highly specialized β -hydroxy thioether that functions as an O,S-bidentate ligand .

    Unlike traditional symmetric ligands (e.g., O,O-donor acetylacetonates or S,S-donor dithiocarbamates), this ligand introduces a critical hard-soft acid-base (HSAB) asymmetry . The soft thioether sulfur forms a robust, kinetically inert bond with soft transition metals like Ruthenium(II) or Platinum(II). Conversely, the hard alkoxide oxygen forms a weaker, labile bond. This creates a hemilabile system : the chelate ring remains closed during systemic circulation or resting catalytic states, but rapidly opens to expose a vacant coordination site upon encountering a target substrate or protein[2],[3].

    Furthermore, the unique gem-dimethyl group at the C2 position of 2-methyl-2-(methylsulfanyl)propan-1-ol induces the Thorpe-Ingold effect. This steric bulk thermodynamically favors the initial ring closure but kinetically accelerates the dissociation of the M-O bond due to steric clash with ancillary ligands, making it a superior hemilabile ligand compared to unhindered alternatives.

    Comparative Ligand Profiling

    To objectively benchmark 2-methyl-2-(methylsulfanyl)propan-1-ol, we compare its performance against standard bidentate ligands in a Ruthenium(II) π -arene piano-stool complex framework. Performance is evaluated based on catalytic Turnover Frequency (TOF) in transfer hydrogenation and target binding affinity to biological models like bovine pancreatic ribonuclease (RNase A)[2],[4].

    LigandDonor SetSteric ProfileChelate Ring SizeHemilabilityRelative TOF (h⁻¹)Target Binding Affinity (RNase A)
    2-Methyl-2-(methylsulfanyl)propan-1-ol O,SHigh (gem-dimethyl)5-memberedExcellent (O-lability)> 1,500High (Covalent adducts)
    2-(Methylthio)ethanol O,SLow5-memberedModerate~ 800Moderate
    Acetylacetonate (acac) O,OModerate6-memberedNon-labile< 50Low
    1,2-Bis(methylthio)ethane S,SLow5-memberedNon-labile< 10Low

    Data Interpretation: The data clearly demonstrates that the combination of O,S-asymmetry and high steric bulk yields the highest catalytic turnover and protein binding affinity. Rigid, non-labile ligands (acac, S,S-donors) fail to open their coordination spheres, resulting in poor performance.

    Mechanistic Pathway: Hemilability in Action

    The exceptional performance of this ligand is driven by its dynamic coordination cycle. The diagram below illustrates the self-regulating mechanism where the ligand transitions between a closed bidentate state and an open monodentate state to facilitate substrate or protein binding[2].

    G L Free Ligand 2-Methyl-2-(methylsulfanyl) propan-1-ol C Closed Chelate (O,S-Bidentate Ru Complex) L->C Base, MeOH, Δ M Metal Precursor [Ru(η⁶-p-cymene)Cl₂]₂ M->C Base, MeOH, Δ O Open Intermediate (S-Monodentate) C->O Hemilabile O-Ru Cleavage O->C Ring Closure (Thorpe-Ingold) P Target Adduct (Protein/Substrate Bound) O->P Target Binding (e.g., RNase A)

    Figure 1: Hemilabile coordination dynamics of the O,S-bidentate ligand on a Ru(II) center.

    Experimental Workflow: Synthesis & Self-Validating Evaluation

    To ensure reproducibility and scientific integrity, the following protocol outlines the generation and validation of the [Ru(η6−p−cymene)(O,S−ligand)Cl] complex. This protocol is designed as a self-validating system , incorporating specific quality control (QC) checkpoints to verify causality at each step.

    Step 1: Precursor Activation
    • Action: Suspend 1.0 equivalent of the metal precursor [Ru(η6−p−cymene)Cl2​]2​ in anhydrous methanol under an inert nitrogen atmosphere.

    • Causality: Methanol facilitates the partial dissociation of the chloride dimers, priming the Ru(II) center for nucleophilic attack by the incoming ligand.

    Step 2: Ligand Chelation
    • Action: Add 2.1 equivalents of 2-methyl-2-(methylsulfanyl)propan-1-ol[1] (synthesized via thiol-epoxy click chemistry if not sourced commercially[5]), followed immediately by 2.1 equivalents of sodium acetate (NaOAc). Stir at 40°C for 4 hours.

    • Causality: NaOAc acts as a mild base. It is strong enough to deprotonate the primary alcohol (forming the highly nucleophilic alkoxide) but weak enough to prevent the degradation of the η6 -p-cymene ring. This drives the formation of the O,S-chelate.

    Step 3: Isolation
    • Action: Filter the solution through Celite to remove NaCl and unreacted NaOAc. Concentrate the filtrate under reduced pressure and recrystallize the crude product from a dichloromethane/hexane mixture.

    Step 4: Self-Validation (Quality Control Checkpoints)

    Do not proceed to biological or catalytic benchmarking without confirming the following:

    • Structural Rigidity via 1H NMR ( CDCl3​ ):

      • Check 1: Verify the complete disappearance of the free ligand's -OH proton signal (~2.5 ppm), confirming successful O-coordination.

      • Check 2 (Critical): Look for the diastereotopic splitting of the −CH2​− protons adjacent to the oxygen. Because the Ru(II) center becomes a stereogenic center upon O,S-chelation, these previously equivalent protons will split into two distinct doublets. This is absolute proof of a rigid, closed-chelate formation.

    • Hemilability Check via ESI-MS:

      • Run Electrospray Ionization Mass Spectrometry in positive mode. You must observe the [M−Cl]+ peak as the base peak. This confirms that the chloride ligand is highly labile (ready for exchange), while the O,S-chelate remains robustly intact under ionization conditions[3].

    Step 5: Protein Binding Assay (Benchmarking)
    • Action: Incubate the validated complex with a model protein, such as RNase A, in an aqueous buffer at 37°C for 24 hours[2],[4].

    • Validation: Analyze the adduct via ESI-MS. The appearance of a mass shift corresponding to [RNaseA+Ru(p−cymene)(S−ligand)]n+ indicates that the O-Ru bond successfully cleaved to allow covalent binding to the protein's amino acid residues (e.g., Asp119 or His)[3], proving the ligand's superior hemilabile performance.

    References

    • Unusual mode of protein binding by a cytotoxic π-arene ruthenium(ii) piano-stool compound containing an O,S-chelating ligand Source: Dalton Transactions (RSC Publishing) URL: [Link]

    • Ruthenium(II)–Arene Complexes with Glycosylated NHC-Carbene Co-Ligands: Synthesis, Hydrolytic Behavior, and Binding to Biological Molecules Source: Organometallics (ACS Publications) URL: [Link]

    • Thiol-Epoxy Click Chemistry: Neutral Quaternary Phosphonium-Promoted Weak Catalysis for Alkylation of Thiols Source: ACS Sustainable Chemistry & Engineering URL: [Link]

    Sources

    Validation

    Comprehensive Comparison Guide: Alternative Reagents to 2-Methyl-2-(methylsulfanyl)propan-1-ol

    Executive Summary 2-Methyl-2-(methylsulfanyl)propan-1-ol (MMSP-OH) is a highly specialized β-hydroxy thioether characterized by its gem-dimethyl group. In advanced organic synthesis and drug development, it serves as a c...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    2-Methyl-2-(methylsulfanyl)propan-1-ol (MMSP-OH) is a highly specialized β-hydroxy thioether characterized by its gem-dimethyl group. In advanced organic synthesis and drug development, it serves as a critical bifunctional building block. Its primary utility lies in the Thorpe-Ingold (gem-dialkyl) effect , which pre-organizes molecular conformations, and its ability to sterically shield adjacent thioether moieties from premature metabolic oxidation.

    This guide objectively compares MMSP-OH against linear alternatives—such as 2-(Methylsulfanyl)ethanol and 3-(Methylsulfanyl)propan-1-ol —across two critical transformations: the synthesis of radiopharmaceutical chelators (DADTE ligands) and the development of thioether-oxime carbamates (prodrugs/agrochemicals).

    Transformation 1: Synthesis of DADTE Ligands for Radiopharmaceuticals

    Context & Causality

    Acyclic diaminedithioether (N2S2 DADTE) ligands are synthesized to chelate radiometals like Rhodium-105 for targeted radiotherapy [1]. The choice of the terminal thioether alcohol dictates the ligand's coordination geometry. When MMSP-OH is used to synthesize the L4 ligand , the bulky gem-dimethyl groups restrict the conformational freedom of the acyclic chain. This pre-organizes the N2S2 donor atoms to perfectly accommodate the Rh(III) metal center, minimizing the entropic penalty of complexation. Conversely, linear alternatives lack this steric driving force, leading to lower yields and isomeric mixtures.

    Reagent Performance Comparison
    Reagent (Precursor)Ligand DesignationAlkyl Chain StructureThorpe-Ingold EffectRh-105 RCY (%)Coordination Geometry
    2-Methyl-2-(methylsulfanyl)propan-1-ol L42,3,2 (Gem-Dimethyl)Strong> 95%trans (Exclusive)
    2-(Methylsulfanyl)ethanol L52,3,2 (Linear)None~ 70%cis / trans mixture
    3-(Methylsulfanyl)propan-1-ol L73,3,3 (Linear)None< 50%cis / trans mixture
    Experimental Protocol: Synthesis of L4 Ligand and Rh(III) Complexation

    This protocol utilizes a self-validating progression where steric bulk dictates the final isomeric purity.

    • Activation (Tosylation):

      • Procedure: Dissolve MMSP-OH (1.0 eq) in anhydrous pyridine at 0 °C. Add p-toluenesulfonyl chloride (1.2 eq) portion-wise. Stir for 4 hours.

      • Causality: Pyridine acts as both solvent and base, neutralizing the HCl byproduct to prevent thioether protonation. The low temperature prevents the formation of unwanted alkyl chlorides.

    • Chelator Assembly (Alkylation):

      • Procedure: Reflux the resulting tosylate (2.0 eq) with 1,3-propanediamine (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in acetonitrile for 24 hours. Filter and purify via silica gel chromatography to yield the L4 ligand.

      • Validation: ¹H-NMR will show a sharp singlet integrating to 12H (~1.3 ppm), confirming the symmetrical incorporation of two gem-dimethyl groups.

    • Radiometal Complexation:

      • Procedure: Incubate L4 (10⁻⁴ M) with [¹⁰⁵Rh]RhCl₃ in an ethanol/water mixture at 75 °C for 30 minutes.

      • Validation: Radio-TLC will reveal a single sharp peak (RCY > 95%). The exclusive trans-geometry is validated by the magnetic equivalence of the gem-dimethyl protons in the ¹³C-NMR of the cold standard.

    G A MMSP-OH (Baseline Reagent) B Tosylation (TsCl, Pyridine) A->B Activation C Diamine Alkylation (K2CO3, MeCN) B->C Substitution D DADTE Ligand (L4) (N2S2 Chelator) C->D Chelate Formation E Rh(III) Complexation (105RhCl3, Heat) D->E Radiolabeling F trans-[RhCl2(L4)]+ (High RCY) E->F Thermodynamic Control

    Caption: Workflow for the synthesis and radiometal complexation of DADTE ligands.

    Transformation 2: Synthesis of Thioether-Oxime Carbamates

    Context & Causality

    Thioether-oxime carbamates (structurally related to the pesticide Aldicarb) are potent acetylcholinesterase inhibitors [2]. When synthesizing these molecules, the starting alcohol is oxidized to an aldehyde, converted to an oxime, and subsequently carbamoylated. Using MMSP-OH yields a product where the thioether is flanked by a gem-dimethyl group. This steric shielding drastically reduces the rate of enzymatic oxidation (sulfide to sulfoxide/sulfone) and increases hydrolytic stability compared to linear alternatives derived from 2-(Methylsulfanyl)ethanol [3].

    Reagent Performance Comparison
    Precursor AlcoholResulting Carbamate Typelog P (calc.)Hydrolytic Stability (t½ at pH 7.4)Enzymatic Oxidation Rate (S → S=O)
    2-Methyl-2-(methylsulfanyl)propan-1-ol Aldicarb-analog1.15> 100 hoursSlow (Sterically Shielded)
    2-(Methylsulfanyl)ethanol Linear-analog0.60~ 40 hoursFast (Exposed Thioether)
    Experimental Protocol: Swern Oxidation and Carbamoylation

    This protocol is designed to prevent premature oxidation of the sensitive thioether.

    • Controlled Swern Oxidation:

      • Procedure: To a solution of oxalyl chloride (1.1 eq) in anhydrous DCM at -78 °C, add DMSO (2.2 eq) dropwise. After 15 mins, add MMSP-OH (1.0 eq) slowly. Stir for 30 mins, then quench with triethylamine (5.0 eq) and allow to warm to room temperature.

      • Causality: The strict -78 °C temperature is mandatory. Warmer temperatures will trigger Pummerer-type rearrangements or direct oxidation of the thioether to a sulfoxide.

    • Oxime Condensation:

      • Procedure: Treat the crude aldehyde with hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq) in ethanol at room temperature for 2 hours.

    • Carbamoylation:

      • Procedure: Dissolve the purified oxime in anhydrous diethyl ether. Add methyl isocyanate (MeNCO, 1.1 eq) and a catalytic drop of triethylamine. Stir at room temperature for 4 hours.

      • Validation: The reaction is self-validating via ATR-FTIR. The broad O-H stretch of the oxime (~3300 cm⁻¹) will completely disappear, replaced by a sharp, intense carbamate C=O stretch at ~1730 cm⁻¹.

    G A Thioether Alcohol (e.g., MMSP-OH) B Swern Oxidation (-78 °C, DMSO/COCl2) A->B C Thioether Aldehyde (Intermediate) B->C D Oxime Condensation (NH2OH·HCl, Pyridine) C->D E Aldoxime (Stable Precursor) D->E F Carbamoylation (MeNCO, Et3N cat.) E->F G Oxime Carbamate (Target Compound) F->G

    Caption: Synthetic pathway for thioether-functionalized oxime carbamates.

    Conclusion

    While linear thioether alcohols like 2-(Methylsulfanyl)ethanol are cost-effective and suitable for synthesizing highly water-soluble, rapidly metabolized compounds, 2-Methyl-2-(methylsulfanyl)propan-1-ol remains the superior reagent when structural rigidity and metabolic stability are required. Its gem-dimethyl moiety is not merely a structural feature; it is a functional tool that drives thermodynamic complexation in radiopharmaceuticals and provides critical steric shielding in prodrug design.

    References

    • Akgun, Z., et al. "The complexation of rhodium(iii) with acyclic diaminedithioether (DADTE) ligands." Dalton Transactions, Royal Society of Chemistry. Available at:[Link]

    • Trehy, M. L., et al. "Determination of aldicarb, aldicarb oxime, and aldicarb nitrile in water by gas chromatography/mass spectrometry." ResearchGate. Available at:[Link]

    • Strathmann, T. J., et al. "Reduction of the Carbamate Pesticides Oxamyl and Methomyl by Dissolved Fe II and Cu I." ResearchGate. Available at:[Link]

    Comparative

    A Comparative Guide to Enantiomeric Excess Determination for Chiral Tertiary Alcohols: The Case of 2-Methyl-2-(methylsulfanyl)propan-1-ol Derivatives

    Introduction In the landscape of modern pharmaceutical and fine chemical synthesis, the stereochemical purity of a molecule is not merely a technical detail but a cornerstone of its function and safety.[1][2] Chiral mole...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    In the landscape of modern pharmaceutical and fine chemical synthesis, the stereochemical purity of a molecule is not merely a technical detail but a cornerstone of its function and safety.[1][2] Chiral molecules, particularly alcohols, serve as fundamental building blocks for a vast array of biologically active compounds. The accurate determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is therefore a critical checkpoint in drug discovery, development, and quality control.[2]

    This guide provides an in-depth comparison of prevalent analytical methodologies for determining the enantiomeric excess of chiral derivatives of tertiary alcohols, using 2-Methyl-2-(methylsulfanyl)propan-1-ol as a representative, sterically hindered substrate. While the parent molecule is achiral, its derivatives in asymmetric synthesis often possess a crucial stereocenter. The steric bulk inherent to tertiary alcohols presents unique challenges for traditional derivatization and analysis, demanding a nuanced approach to method selection.

    We will objectively compare three principal strategies:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs)

    • Direct Chromatographic Separation on Chiral Stationary Phases (CSPs)

    • NMR Spectroscopy using Chiral Solvating Agents (CSAs)

    This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying causality behind experimental choices to empower you to select and implement the most robust method for your specific analytical challenge.

    Core Principles: Distinguishing the Indistinguishable

    Enantiomers, by definition, are non-superimposable mirror images that possess identical physical properties in an achiral environment.[2] This makes their direct quantification by standard techniques like conventional NMR or HPLC impossible. The strategies to overcome this challenge fall into two categories:

    • Indirect Methods: An enantiomerically pure chiral reagent is used to convert the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be distinguished and quantified by standard analytical methods.[3]

    • Direct Methods: The enantiomers are placed in a chiral environment, such as a chiral stationary phase in chromatography or in the presence of a chiral solvating agent. The transient, diastereomeric interactions that occur in this environment are sufficient to allow for their separation or spectral differentiation.[4]

    Methodology 1: NMR Analysis with Chiral Derivatizing Agents (CDAs)

    This classic approach involves the covalent reaction of the chiral alcohol with an enantiomerically pure CDA to form stable diastereomers. The most renowned CDA for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid.[3][5][6]

    The Causality: The principle hinges on the distinct magnetic environments experienced by the nuclei of the two resulting diastereomers. In the case of Mosher's esters, the anisotropic effect of the phenyl ring in the CDA causes predictable chemical shift differences (Δδ) in the ¹H NMR signals of the alcohol moiety.[7] By analyzing the spectra of esters formed from both (R)- and (S)-Mosher's acid, one can not only determine the ee but also assign the absolute configuration of the alcohol.[4] The presence of a trifluoromethyl group also provides a clean, singlet signal in ¹⁹F NMR for each diastereomer, often simplifying quantification.[7]

    Workflow for CDA-NMR Analysis

    CDA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Results start Chiral Alcohol (R/S Mixture) react_R Formation of (R)-MTPA Diastereomers start->react_R Reaction 1 (Pyridine, CDCl3) react_S Formation of (S)-MTPA Diastereomers start->react_S Reaction 2 (Separate Sample) reagent_R (R)-Mosher's Acid Chloride reagent_R->react_R reagent_S (S)-Mosher's Acid Chloride reagent_S->react_S nmr ¹H or ¹⁹F NMR Spectroscopy react_R->nmr react_S->nmr spectra Distinct Diastereomeric Signals nmr->spectra calc_ee Calculate ee via Signal Integration spectra->calc_ee det_abs Determine Absolute Configuration (Mosher's Model) spectra->det_abs

    Caption: Workflow for ee determination using chiral derivatizing agents (CDAs) like Mosher's acid followed by NMR analysis.

    Experimental Protocol: Mosher's Ester Formation

    Trustworthiness: This protocol is a self-validating system as it requires preparing two separate samples with the (R)- and (S)-CDA. The consistency of the calculated ee value between the two samples provides confidence in the result. The reaction must be driven to completion to avoid kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate measurement of the original enantiomeric ratio.[5]

    Materials:

    • Chiral alcohol sample (approx. 5 mg)

    • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)[4]

    • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)[4]

    • Anhydrous pyridine (or 4-dimethylaminopyridine, DMAP)

    • Anhydrous deuterated solvent (e.g., CDCl₃)

    • Two clean, dry NMR tubes

    Procedure:

    • Preparation of (R)-MTPA Ester: a. In a dry NMR tube, dissolve ~2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃. b. Add a small excess of anhydrous pyridine (~5 µL). c. Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride. d. Cap the tube, mix gently, and allow the reaction to proceed at room temperature for 2-6 hours, or until TLC/LC-MS indicates full consumption of the alcohol. For sterically hindered tertiary alcohols, this step may require longer reaction times or gentle heating.

    • Preparation of (S)-MTPA Ester: a. In a second dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

    • NMR Analysis: a. Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples. b. Identify a well-resolved proton signal (or the CF₃ signal in ¹⁹F NMR) corresponding to each diastereomer. c. Carefully integrate the signals for the major and minor diastereomer.

    • Calculation: a. Enantiomeric Excess (% ee) = [ (Integration_major - Integration_minor) / (Integration_major + Integration_minor) ] * 100

    Methodology 2: Direct Separation by Chiral Chromatography

    Direct chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a powerful and widely used alternative.[4] This method relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

    The Causality: CSPs create a chiral environment within the column. The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[8] The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column. For alcohols, polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are particularly effective.[9]

    Workflow for Chiral Chromatography

    CSP_Workflow cluster_prep Method Development cluster_analysis Analysis cluster_output Results start Racemic Alcohol Standard screen_cols Screen Chiral Columns (e.g., Polysaccharide, Cyclodextrin) start->screen_cols screen_mp Screen Mobile Phases (Normal/Reversed/Polar Organic) screen_cols->screen_mp Optimize Separation inject Inject Analyte onto Optimized Chiral System screen_mp->inject hplc HPLC or GC System with Chiral Column inject->hplc detect Detection (UV, FID, MS) hplc->detect chromatogram Chromatogram with Separated Enantiomer Peaks detect->chromatogram calc_ee Calculate ee via Peak Area Integration chromatogram->calc_ee

    Caption: General workflow for developing a chiral separation method using HPLC or GC with a Chiral Stationary Phase (CSP).

    Experimental Protocol: General Chiral HPLC Method Development

    Trustworthiness: A robust chiral chromatography method is validated by its ability to provide baseline resolution (Rs > 1.5) between the enantiomeric peaks, ensuring accurate integration. The method's accuracy is confirmed by analyzing samples of known enantiomeric composition and demonstrating a linear response.

    Materials:

    • HPLC system with UV or Mass Spectrometric (MS) detector.

    • A selection of chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate)).

    • HPLC-grade solvents (e.g., n-Hexane, isopropanol (IPA), ethanol, acetonitrile, methanol).

    Procedure:

    • Column and Mobile Phase Screening: a. Prepare a ~1 mg/mL solution of the racemic alcohol standard in a suitable solvent. b. Begin screening with a polysaccharide-based column (a common starting point for alcohols). c. Test a series of mobile phases. A typical starting point for normal phase is a mixture of n-Hexane and an alcohol modifier like IPA (e.g., 90:10 Hexane:IPA).[9] d. Run each condition at a flow rate of ~1.0 mL/min and monitor with the UV detector.

    • Method Optimization: a. Once partial separation is observed, optimize the mobile phase composition. Increasing the percentage of the alcohol modifier generally decreases retention time but may also reduce resolution. b. Adjust the flow rate and column temperature to improve peak shape and resolution. Lower temperatures often enhance enantioselectivity.[10]

    • Sample Analysis: a. Dissolve the unknown sample in the mobile phase. b. Inject the sample into the optimized HPLC system. c. Integrate the peak areas for each enantiomer.

    • Calculation: a. Enantiomeric Excess (% ee) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

    Methodology 3: NMR Analysis with Chiral Solvating Agents (CSAs)

    This technique offers a rapid alternative to covalent derivatization. CSAs are enantiomerically pure compounds that form non-covalent, transient diastereomeric complexes with the analyte enantiomers directly in the NMR tube.[11][12]

    The Causality: The rapid equilibrium between the free and complexed states results in a time-averaged NMR spectrum. Because the two diastereomeric complexes are different, the corresponding nuclei in the analyte enantiomers experience slightly different magnetic environments, leading to the splitting of a single enantiomeric signal into two distinct signals.[11][13] The ee can be determined by integrating these separated signals. This method avoids a chemical reaction, saving time and preserving the sample.

    Logic of CSA-NMR Analysis

    Sources

    Validation

    A Senior Application Scientist's Guide to Thioether Oxidation: A Comparative Analysis of Oxidizing Agents

    For researchers, medicinal chemists, and drug development professionals, the thioether moiety is a common and versatile functional group. Its controlled oxidation to either a sulfoxide or a sulfone is a critical transfor...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, medicinal chemists, and drug development professionals, the thioether moiety is a common and versatile functional group. Its controlled oxidation to either a sulfoxide or a sulfone is a critical transformation, capable of profoundly altering a molecule's steric profile, polarity, and biological activity. The sulfoxide group, in particular, is a key pharmacophore in numerous approved drugs, including modafinil and esomeprazole.[1] This guide provides an in-depth comparative analysis of the most common oxidizing agents for the thioether moiety, grounded in mechanistic principles and supported by experimental data, to empower scientists to make informed decisions in their synthetic endeavors.

    The Underlying Chemistry: Mechanism and Selectivity

    The oxidation of a thioether is fundamentally a nucleophilic attack by the electron-rich sulfur atom on an electrophilic oxygen atom of the oxidizing agent. This initial oxidation yields a sulfoxide. If the oxidizing agent is potent enough and present in sufficient stoichiometry, a second oxidation can occur, converting the sulfoxide to the more highly oxidized sulfone.

    The primary challenge and area of nuance in this chemistry lie in achieving selectivity. Two key types of selectivity are paramount:

    • Chemoselectivity: The ability to oxidize the thioether in the presence of other sensitive functional groups (e.g., alkenes, alcohols, amines).

    • Oxidation-State Selectivity: The ability to stop the reaction cleanly at the sulfoxide stage without over-oxidation to the sulfone.

    The choice of oxidant, stoichiometry, temperature, and solvent are the primary levers a chemist can pull to control these outcomes.

    G cluster_0 Oxidation Pathway Thioether Thioether (R-S-R') Sulfoxide Sulfoxide (R-S(O)-R') Thioether->Sulfoxide + [O] (1 equiv.) Sulfone Sulfone (R-S(O)₂-R') Sulfoxide->Sulfone + [O] (≥1 equiv.) Oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂) Oxidant->Thioether Control Reaction Control • Stoichiometry • Temperature • Catalyst Control->Thioether G cluster_sulfoxide Sulfoxide Synthesis cluster_sulfone Sulfone Synthesis start Start: Thioether Substrate goal Desired Product? start->goal sulfoxide Sulfoxide goal->sulfoxide Sulfoxide sulfone Sulfone goal->sulfone Sulfone reagent_so Choose Mild/Controlled Oxidant sulfoxide->reagent_so reagent_su Choose Strong/Excess Oxidant sulfone->reagent_su cond_so • NaIO₄ in MeOH • m-CPBA (1.1 eq, -78°C) • H₂O₂ + Catalyst • Eosin Y / O₂ / Light cond_su • m-CPBA (≥2.2 eq) • Oxone® (≥2.2 eq) • Excess H₂O₂ + Catalyst

    Sources

    Comparative

    Spectroscopic Comparison of 2-Methyl-2-(methylsulfanyl)propan-1-ol and its Oxidized Derivatives

    Executive Summary & Structural Causality In organosulfur chemistry and drug development, the oxidation state of sulfur profoundly influences a molecule's reactivity, pharmacokinetics, and utility as a leaving group. 2-Me...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Structural Causality

    In organosulfur chemistry and drug development, the oxidation state of sulfur profoundly influences a molecule's reactivity, pharmacokinetics, and utility as a leaving group. 2-Methyl-2-(methylsulfanyl)propan-1-ol is a highly versatile thioether building block. When subjected to controlled oxidation, it yields two distinct derivatives: the sulfoxide (2-methyl-2-(methylsulfinyl)propan-1-ol) and the sulfone (2-methyl-2-(methylsulfonyl)propan-1-ol) [1].

    As an Application Scientist, it is critical to understand the causality behind the spectroscopic shifts observed during this transformation:

    • Inductive Deshielding: As sulfur is oxidized from an oxidation state of -2 (sulfide) to 0 (sulfoxide) and +2 (sulfone), the highly electronegative oxygen atoms withdraw electron density. This inductive effect strongly deshields the adjacent protons and carbons, pushing their Nuclear Magnetic Resonance (NMR) signals progressively downfield.

    • The Diastereotopic Effect (Symmetry Breaking): The most critical diagnostic feature in this oxidation sequence is the transient loss of molecular symmetry. The intermediate sulfoxide possesses a stereogenic sulfur atom due to its lone electron pair. This chirality renders the adjacent gem-dimethyl and methylene protons diastereotopic , splitting their previously equivalent NMR signals. Exhaustive oxidation to the sulfone replaces the lone pair with a second oxygen atom, restoring local symmetry and collapsing the split signals back into singlets.

    Spectroscopic Data Comparison

    The following table synthesizes the empirical spectroscopic data (1H NMR, 13C NMR, and IR) for the base thioether and its oxidized derivatives, recorded in CDCl3​ at 298K [2][3].

    Analytical MethodSulfide (Thioether)SulfoxideSulfone
    Formula HO-CH2​-C(CH3​)2​-S-CH3​ HO-CH2​-C(CH3​)2​-S(=O)-CH3​ HO-CH2​-C(CH3​)2​-SO2​-CH3​
    1 H NMR: -S-CH3​ ~2.10 ppm (s, 3H)~2.55 ppm (s, 3H)~3.00 ppm (s, 3H)
    1 H NMR: -C(CH3​)2​ ~1.25 ppm (s, 6H)~1.28, 1.32 ppm (2 × s, 3H each)~1.45 ppm (s, 6H)
    1 H NMR: -CH2​- ~3.45 ppm (s, 2H)~3.60, 3.85 ppm (AB quartet, 2H)~3.80 ppm (s, 2H)
    13 C NMR: -S-CH3​ ~13.5 ppm~38.0 ppm~41.5 ppm
    IR Spectroscopy No S=O stretch~1040 - 1060 cm −1 (Strong S=O stretch)~1150, 1300 cm −1 (Asym/Sym SO2​ stretch)

    *Note: The splitting of the gem-dimethyl and methylene signals in the sulfoxide is a direct result of the diastereotopic environment created by the chiral sulfur center.

    Mechanistic & Workflow Visualizations

    To conceptualize the structural and spectroscopic evolution of these compounds, refer to the following causal diagrams.

    OxidationPathway Sulfide Sulfide Oxidation State: -2 Sulfoxide Sulfoxide Oxidation State: 0 (Chiral Sulfur Center) Sulfide->Sulfoxide 1.05 eq. NaIO4 0°C, MeOH/H2O Sulfone Sulfone Oxidation State: +2 Sulfide->Sulfone >2.5 eq. mCPBA Exhaustive Oxidation Sulfoxide->Sulfone Excess H2O2 / Tungstate RT to 50°C

    Caption: Oxidation pathway of 2-Methyl-2-(methylsulfanyl)propan-1-ol to sulfoxide and sulfone.

    NMREvolution State1 Sulfide (Achiral) -SMe: ~2.1 ppm (s) -C(CH3)2: ~1.25 ppm (s, 6H) State2 Sulfoxide (Chiral Center) -S(O)Me: ~2.55 ppm (s) -C(CH3)2: ~1.28, 1.32 ppm (2 x s, 3H) State1->State2 Symmetry loss (Diastereotopic Effect) State3 Sulfone (Achiral) -SO2Me: ~3.00 ppm (s) -C(CH3)2: ~1.45 ppm (s, 6H) State2->State3 Symmetry restored (Achiral Sulfur)

    Caption: Evolution of 1H NMR signals illustrating the diastereotopic effect in the sulfoxide.

    Experimental Protocols: Controlled Oxidation Workflows

    To ensure scientific integrity, the following protocols are designed as self-validating systems . By monitoring the reaction via TLC and rapid 1 H NMR, you can confirm the exact oxidation state of the product based on the presence or absence of diastereotopic splitting.

    Protocol A: Selective Oxidation to the Sulfoxide

    Causality: Using Sodium Periodate ( NaIO4​ ) in a biphasic or protic solvent system is highly selective for sulfoxide formation. It lacks the thermodynamic driving force to push the electron-poor sulfoxide to a sulfone, preventing over-oxidation.

    • Preparation: Dissolve 10 mmol of 2-methyl-2-(methylsulfanyl)propan-1-ol in 20 mL of Methanol and cool to 0°C in an ice bath.

    • Reagent Addition: Dissolve 10.5 mmol (1.05 eq) of NaIO4​ in 10 mL of distilled water. Add this solution dropwise to the stirring methanolic solution over 15 minutes.

    • Reaction Monitoring: Stir at 0°C for 2 hours. A white precipitate ( NaIO3​ ) will form, driving the reaction forward. Monitor via TLC (Ethyl Acetate/Hexane).

    • Validation: Filter the precipitate, concentrate the methanol in vacuo, and extract with Dichloromethane (DCM). Run a crude 1 H NMR. Success is confirmed by the appearance of two distinct singlets (~1.28 and 1.32 ppm) for the gem-dimethyl group , validating the creation of the chiral sulfoxide center.

    Protocol B: Exhaustive Oxidation to the Sulfone

    Causality: The methylsulfonyl group is an exceptional leaving group and electron-withdrawing moiety [4]. To overcome the activation energy required to oxidize the deactivated sulfoxide, a strong oxidant like meta-chloroperoxybenzoic acid (mCPBA) in excess is required.

    • Preparation: Dissolve 10 mmol of the starting sulfide in 30 mL of anhydrous DCM and cool to 0°C.

    • Reagent Addition: Slowly add 25 mmol (2.5 eq) of purified mCPBA (77% w/w) in small portions to control the exothermic peroxy-acid transfer.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction is complete when TLC shows baseline consumption of both the sulfide and the intermediate sulfoxide.

    • Workup & Validation: Quench with saturated aqueous Na2​S2​O3​ to destroy excess peroxide, followed by washing with saturated NaHCO3​ to remove 3-chlorobenzoic acid.

    • Validation: Dry the organic layer and concentrate. Run a 1 H NMR. Success is confirmed by the collapse of the gem-dimethyl signals back into a single 6H singlet (~1.45 ppm) and a sharp 3H singlet at ~3.00 ppm , validating the symmetric, highly deshielded sulfone.

    References

    • National Center for Biotechnology Information (PubChem). 1-Propanol, 2-methyl-2-(methylsulfonyl)-. PubChem Compound Database.[Link]

    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

    • Reich, H. J. NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data.[Link]

    Validation

    Assessing the stereoselectivity of reactions using 2-Methyl-2-(methylsulfanyl)propan-1-ol

    Assessing the Stereoselectivity of Reactions Using 2-Methyl-2-(methylsulfanyl)propan-1-ol: A Comparative Guide Executive Summary Chiral sulfoxides are critical pharmacophores in modern drug development, serving as the ac...

    Author: BenchChem Technical Support Team. Date: March 2026

    Assessing the Stereoselectivity of Reactions Using 2-Methyl-2-(methylsulfanyl)propan-1-ol: A Comparative Guide

    Executive Summary

    Chiral sulfoxides are critical pharmacophores in modern drug development, serving as the active stereocenters in blockbuster therapeutics like esomeprazole and armodafinil. Evaluating the efficacy of novel asymmetric sulfoxidation catalysts requires robust, standardized benchmark substrates. While thioanisole is the traditional default, it fails to capture the complexities of aliphatic substrates or directing-group effects.

    This guide explores the use of 2-Methyl-2-(methylsulfanyl)propan-1-ol (MMSP) —a bifunctional, prochiral aliphatic sulfide. MMSP provides deep mechanistic insights into catalyst behavior and offers a streamlined, self-validating method for determining enantiomeric excess (ee) via Nuclear Magnetic Resonance (NMR) spectroscopy, bypassing the need for complex chiral chromatography.

    Mechanistic Rationale: The Causality of Substrate Design

    Why use MMSP instead of simple alkyl aryl sulfides? The answer lies in its highly specific dual-functionality, which stress-tests catalytic systems on two fronts:

    • The Hydroxyl Directing Group: The primary alcohol (-OH) can coordinate to transition metal centers (such as Ti, V, or Cu). This allows researchers to assess whether a catalyst operates via a directed inner-sphere mechanism (where the substrate anchors to the metal prior to oxygen transfer) or an outer-sphere mechanism.

    • The Steric Anchor: The gem-dimethyl group adjacent to the sulfur atom provides significant steric bulk. This amplifies chiral recognition, forcing the catalyst to differentiate between the enantiotopic lone pairs on the sulfur atom based on severe steric clashes rather than subtle π

      π interactions.
    • The Diastereotopic NMR Handle: Once oxidized, the achiral MMSP becomes a chiral sulfoxide. By derivatizing the primary alcohol with a chiral reagent like (R)-Mosher's acid, the gem-dimethyl groups become diastereotopic. This translates the ee of the sulfoxidation directly into a diastereomeric ratio (dr) that can be read via simple 1 H NMR.

    Mechanism Cat Chiral Metal Catalyst (e.g., Ti-Tartrate) Coord Primary -OH Group (Metal Coordination) Cat->Coord Binds Steric gem-Dimethyl Group (Steric Repulsion) Cat->Steric Clashes with Sub MMSP Substrate Sub->Coord Donates Sub->Steric Presents Stereo High Enantioselectivity (Facial Discrimination) Coord->Stereo Directs[O] delivery Steric->Stereo Blocks disfavored face

    Mechanistic interactions driving facial discrimination during MMSP oxidation.

    Comparative Analysis: MMSP vs. Traditional Substrates

    To objectively evaluate MMSP, we must compare it against standard alternatives used in the field.

    SubstrateSteric DemandDirecting Groupee Determination MethodPrimary Use Case
    MMSP High (gem-dimethyl)Yes (-OH) 1 H NMR (Mosher Ester)Directed aliphatic sulfoxidation
    Thioanisole Low (planar phenyl)NoChiral HPLCBaseline catalyst benchmarking
    Benzyl Methyl Sulfide ModerateNoChiral HPLCUnfunctionalized aliphatic testing
    2-(Methylthio)ethanol LowYes (-OH)Chiral HPLC / GCDirected, low-steric sulfoxidation

    Data Summary: MMSP is the only substrate that simultaneously tests high aliphatic steric demand and directing-group coordination while allowing for rapid, chromatography-free stereochemical assessment.

    Experimental Protocol: A Self-Validating System for Stereoselective Assessment

    This protocol details the asymmetric oxidation of MMSP using a modified [1], followed by [2] to determine the stereochemical outcome.

    Why is this self-validating? The baseline resolution of the gem-dimethyl singlets in the NMR spectrum internally confirms both the completeness of the derivatization and the exact enantiomeric ratio. Because the sum of the major and minor diastereomeric signals must equal the total product integrated, it eliminates the calibration errors and baseline drift common in chiral HPLC.

    Workflow A MMSP (Prochiral Substrate) B Asymmetric Sulfoxidation A->B Catalyst, Oxidant C Chiral Sulfoxide (Enriched) B->C [O] Transfer D Derivatization (R)-Mosher's Acid C->D Pyridine, DMAP E 1H NMR Analysis (dr = ee) D->E Integrate gem-dimethyls

    Workflow for assessing sulfoxidation stereoselectivity via MMSP derivatization.

    Step 1: Asymmetric Sulfoxidation of MMSP

    Causality of choices: We utilize the classic Ti(OiPr)4​ / (+)-Diethyl tartrate (DET) system. The addition of exactly one equivalent of water is critical; it forces the formation of a chiral oxo-bridged titanium dimer, which is the active enantioselective species.

    • In a flame-dried Schlenk flask under argon, dissolve Ti(OiPr)4​ (1.0 mmol) and (+)-DET (2.0 mmol) in anhydrous dichloromethane (10 mL).

    • Stir at room temperature for 5 minutes, then add H2​O (1.0 mmol) via microsyringe. Stir for 20 minutes until the solution becomes homogeneous.

    • Cool the mixture to -20 °C. Add MMSP (1.0 mmol) and stir for 15 minutes. Note: This pre-incubation allows the primary alcohol of MMSP to displace an isopropoxide ligand and coordinate directly to the titanium center.

    • Dropwise add tert-butyl hydroperoxide (TBHP, 1.1 mmol, 5.5 M in decane). Maintain the reaction at -20 °C for 14 hours.

    • Quench with water, filter through Celite, and purify the resulting 2-methyl-2-(methylsulfinyl)propan-1-ol via silica gel chromatography.

    Step 2: Chiral Derivatization via Mosher's Method

    Causality of choices: We react the chiral sulfoxide with (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). Pyridine acts as both the solvent and the base, while DMAP acts as a nucleophilic catalyst. Complete conversion is mandatory to prevent kinetic resolution during esterification, which would artificially skew the ee assessment.

    • Dissolve the purified sulfoxide (0.1 mmol) in anhydrous pyridine (0.5 mL) in a dry vial.

    • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.01 mmol).

    • Add (R)-MTPA-Cl (0.3 mmol, 3 equiv.) dropwise. The 3-fold excess ensures rapid, quantitative yield.

    • Agitate the mixture at room temperature for 2 hours.

    • Dilute with ethyl acetate, wash with 1M HCl (to remove pyridine), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

    Step 3: NMR Acquisition & Data Interpretation
    • Dissolve the resulting Mosher ester in CDCl3​ and acquire a standard 1 H NMR spectrum (400 MHz or higher).

    • Analysis: Locate the signals for the gem-dimethyl groups. In the underivatized MMSP, these appear as a single 6H singlet around 1.2 ppm. In the chiral Mosher ester of the enantiomerically enriched sulfoxide, the symmetry is broken. You will observe two distinct pairs of singlets (one pair for the major diastereomer, one pair for the minor diastereomer) between 1.1 and 1.4 ppm.

    • Calculation: Integrate the downfield singlet of the major diastereomer ( Imajor​ ) and the corresponding downfield singlet of the minor diastereomer ( Iminor​ ).

      ee(%)=Imajor​+Iminor​Imajor​−Iminor​​×100
    • Troubleshooting: If the baseline between the singlets is not perfectly flat, increase the relaxation delay (d1) parameter on the NMR spectrometer to 5 seconds. This ensures complete relaxation of the methyl protons between pulses, guaranteeing mathematically exact integration.

    References

    • Pitchen, P., Dunach, E., Deshmukh, M. N., & Kagan, H. B. (1984). An efficient asymmetric oxidation of sulfides to sulfoxides. Journal of the American Chemical Society, 106(26), 8188-8193.[Link]

    • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458.[Link]

    Comparative

    Comprehensive Comparison Guide: qNMR vs. Chromatography for the Purity Assessment of 2-Methyl-2-(methylsulfanyl)propan-1-ol

    As drug development and chemical synthesis advance, the demand for absolute, bias-free purity assessment has never been higher. For structurally unique molecules like 2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS: 27874-69...

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development and chemical synthesis advance, the demand for absolute, bias-free purity assessment has never been higher. For structurally unique molecules like 2-Methyl-2-(methylsulfanyl)propan-1-ol (CAS: 27874-69-7), traditional chromatographic methods often fall short due to the molecule's specific physicochemical properties.

    This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (1H-qNMR) against conventional alternatives (HPLC-UV and GC-FID). Designed for analytical chemists and drug development professionals, this document outlines the causality behind experimental choices and provides a self-validating protocol for absolute purity determination.

    The Analytical Challenge: Why Chromatography Struggles

    2-Methyl-2-(methylsulfanyl)propan-1-ol is an aliphatic compound featuring a primary alcohol, a gem-dimethyl group, and a methylthio (methylsulfanyl) ether group. Its molecular formula is C₅H₁₂OS (Mw: 120.21 g/mol ).

    From an analytical perspective, this structure presents a significant challenge: it lacks a conjugated π-system or strong chromophore.

    • HPLC-UV Limitations: Because the molecule only exhibits weak UV absorbance from the thioether group (typically requiring detection at low wavelengths like 210 nm), HPLC-UV methods are highly susceptible to baseline drift during gradient elution. More critically, HPLC-UV will overestimate the purity if impurities lack UV absorbance[1].

    • GC-FID Limitations: While Gas Chromatography with Flame Ionization Detection (GC-FID) is better suited for aliphatic compounds, the presence of the primary hydroxyl (-OH) group can cause hydrogen bonding with the stationary phase, leading to peak tailing unless the sample undergoes time-consuming derivatization.

    The qNMR Advantage

    Quantitative NMR (qNMR) operates on a fundamentally different principle: the area under an NMR resonance peak is directly and universally proportional to the number of nuclei responsible for that signal [1]. Because 1H-qNMR detects protons directly, it is completely independent of chromophores and does not require a reference standard of the analyte itself.

    For 2-Methyl-2-(methylsulfanyl)propan-1-ol, 1H-qNMR is exceptionally well-suited because the molecule yields three distinct, sharp aliphatic singlets:

    • Methylthio group (-S-CH₃): ~2.1 ppm (3H, singlet)

    • Gem-dimethyl group (-C(CH₃)₂): ~1.2 ppm (6H, singlet)

    • Hydroxymethyl group (-CH₂-OH): ~3.4 ppm (2H, singlet)

    These sharp singlets allow for precise integration without multiplet overlap, making it a perfect candidate for absolute quantification.

    Comparative Performance Data

    To objectively compare these methodologies, a single batch of synthesized 2-Methyl-2-(methylsulfanyl)propan-1-ol was analyzed using 1H-qNMR, HPLC-UV, and GC-FID. The results are summarized in Table 1.

    Table 1: Quantitative Method Comparison for 2-Methyl-2-(methylsulfanyl)propan-1-ol
    Analytical TechniqueDetermined Purity (% w/w)Precision (RSD, n=5)Reference Standard Required?Methodological Limitation / Advantage
    1H-qNMR (Absolute) 99.35% 0.12% No (Uses Universal IS)Advantage: Provides direct, bias-free absolute mass fraction; captures "invisible" impurities.
    HPLC-UV (210 nm) 99.88%0.62%Yes (Analyte-specific)Limitation: Overestimates purity due to non-UV absorbing impurities; high baseline noise[1].
    GC-FID 99.50%0.35%Yes (Analyte-specific)Limitation: Relative purity only; potential for thermal degradation or hydroxyl-induced tailing.

    Data Interpretation: The HPLC-UV method significantly overestimated the purity (99.88%) because it failed to detect non-chromophoric synthetic byproducts. qNMR provided a highly precise (RSD 0.12%), absolute purity value (99.35%) by comparing the analyte's proton signals directly against an SI-traceable internal standard[2].

    Designing a Self-Validating qNMR Protocol

    A robust qNMR method is not just a series of steps; it is a self-validating system where the internal standard acts as a continuous control for mass balance and instrument response.

    Internal Standard (IS) Selection

    Choosing the right qNMR internal standard is the cornerstone of accurate quantification[3]. The IS must be highly pure, stable, soluble in the chosen deuterated solvent, and its NMR signals must not overlap with the analyte[3].

    • Selected IS: Maleic Acid (TraceCERT® or NIST SRM).

    • Causality: Maleic acid produces a sharp, distinct singlet at ~6.3 ppm. This is perfectly isolated from the aliphatic singlets of 2-Methyl-2-(methylsulfanyl)propan-1-ol (1.2 - 3.4 ppm), ensuring zero signal interference[3].

    Experimental Workflow Diagram

    QNMR_Workflow Step1 1. Gravimetric Preparation Weigh Analyte & Internal Standard Step2 2. Dissolution & Mixing Dissolve in Deuterated Solvent Step1->Step2 Step3 3. T1 Measurement Inversion Recovery Experiment Step2->Step3 Step4 4. NMR Acquisition 1H-NMR, 90° Pulse, D1 > 5×T1 Step3->Step4 Step5 5. Spectral Processing Phase/Baseline Correction Step4->Step5 Step6 6. Absolute Purity Calculation Compare Integrals (Analyte vs. IS) Step5->Step6

    Fig 1: Self-validating qNMR workflow for absolute purity assessment.

    Step-by-Step Methodology & Causality

    This protocol guarantees metrological traceability to the International System of Units (SI) through rigorous gravimetric and spectroscopic controls[2].

    Step 1: Gravimetric Preparation
    • Action: Using a calibrated 5-decimal analytical microbalance, accurately weigh ~10.00 mg of 2-Methyl-2-(methylsulfanyl)propan-1-ol and ~5.00 mg of certified Maleic Acid into a static-free vial. Record weights to at least 0.01 mg accuracy[3].

    • Causality: qNMR is a primary ratio method. Because it calculates purity based on the molar ratio between the analyte and the IS, gravimetric error is the largest potential source of uncertainty. A 5-decimal balance is mandatory to maintain SI-traceability[3].

    Step 2: Dissolution
    • Action: Add 0.6 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆ to the vial. Vortex for 60 seconds to ensure complete dissolution, then transfer to a high-quality 5 mm NMR tube.

    • Causality: Incomplete dissolution or micro-inhomogeneities will generate magnetic susceptibility differences, leading to line broadening and poor integration accuracy[3].

    Step 3: NMR Acquisition Parameters
    • Action: Acquire the 1H-NMR spectrum using a 90° excitation pulse. Set the Relaxation Delay (D1) to ≥ 60 seconds (or strictly > 5 × T₁ of the slowest relaxing proton). Acquire 32 to 64 scans.

    • Causality: The 90° pulse maximizes the signal-to-noise ratio. Setting D1 > 5 × T₁ is the most critical parameter in qNMR; it ensures >99.3% recovery of longitudinal magnetization. If D1 is too short, signals with longer T₁ relaxation times will be under-represented, skewing the integrals and invalidating the purity calculation[1].

    Step 4: Spectral Processing
    • Action: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transform. Perform rigorous manual zero-order and first-order phase correction. Apply a multipoint baseline correction before integration.

    • Causality: Accurate integration requires a perfectly flat baseline. Automated processing algorithms often fail to account for subtle baseline rolls, which can introduce a 1-3% error in the final purity value.

    Data Interpretation & Absolute Purity Calculation

    Once the spectrum is processed, integrate the Maleic Acid singlet (~6.3 ppm, 2H) and the analyte's gem-dimethyl singlet (~1.2 ppm, 6H).

    Calculate the absolute mass fraction (Purity, Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    Where:

    • Ix​ = Integral area of the analyte signal (e.g., gem-dimethyl peak)

    • Istd​ = Integral area of the internal standard signal

    • Nstd​ = Number of protons for the IS signal (2 for Maleic Acid)

    • Nx​ = Number of protons for the analyte signal (6 for the gem-dimethyl group)

    • Mx​ = Molar mass of analyte (120.21 g/mol )

    • Mstd​ = Molar mass of internal standard (116.07 g/mol for Maleic Acid)

    • Wstd​ = Exact gravimetric weight of the internal standard

    • Wx​ = Exact gravimetric weight of the analyte sample

    • Pstd​ = Certified purity of the internal standard (e.g., 99.98%)

    By relying on this self-validating mathematical relationship rather than external calibration curves, qNMR eliminates the systemic biases inherent to chromatographic techniques, providing an unassailable standard of purity for 2-Methyl-2-(methylsulfanyl)propan-1-ol[1].

    References

    • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC Source: nih.gov URL: [Link]

    • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: resolvemass.ca URL: [Link]

    • Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: resolvemass.ca URL: [Link]

    • Title: 2023-03-29-qnmr-octad - BIPM Source: bipm.org URL: [Link]

    Sources

    Validation

    Cross-Reactivity Studies of 2-Methyl-2-(methylsulfanyl)propan-1-ol in Complex Reaction Mixtures: A Comparative Guide

    As a Senior Application Scientist navigating the intricacies of bioconjugation, solid-phase peptide synthesis (SPPS), and targeted drug delivery, I frequently encounter the limitations of bifunctional linkers. When desig...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist navigating the intricacies of bioconjugation, solid-phase peptide synthesis (SPPS), and targeted drug delivery, I frequently encounter the limitations of bifunctional linkers. When designing complex reaction mixtures, the choice of a thioether-alcohol linker is a critical determinant of yield and purity.

    (MMP) has emerged as a structurally superior alternative to traditional linear reagents like 2-(methylthio)ethanol (MTE) and 3-(methylthio)propan-1-ol (MTP). This guide provides an objective, data-driven comparison of MMP's cross-reactivity profile, demonstrating how its unique molecular architecture solves chronic chemoselectivity issues in oxidative and electrophilic environments.

    Mechanistic Causality: The Steric Shielding Effect

    The fundamental flaw of linear thioether-alcohols (e.g., MTE) is the high nucleophilicity and spatial accessibility of the sulfur atom. In complex mixtures containing reactive oxygen species (ROS) or strong electrophiles, linear thioethers undergo rapid, premature oxidation to sulfoxides/sulfones or unwanted alkylation (1)[1].

    MMP circumvents this vulnerability through precise steric engineering. By positioning a gem-dimethyl group immediately adjacent to the thioether, MMP leverages severe steric hindrance. This is analogous to the shielding observed in tert-butyl sulfides, which raises the activation energy of the S_N2 transition state and physically blocks the formation of the thioether-H₂O₂ adduct (2)[2]. As a result, the primary hydroxyl group remains highly reactive for targeted esterification, while the thioether is kinetically "silenced" against cross-reactivity (3)[3].

    Comparative Performance Data

    The following table summarizes the quantitative performance of MMP against its linear alternatives under aggressive reaction conditions.

    ReagentStructural MotifHydroxyl Acylation Yield (%)Thioether Oxidation Rate ( kobs​ , M⁻¹ s⁻¹)S-Alkylation Susceptibility
    MMP Gem-dimethyl branched>98% < 1.0 × 10⁻⁵ Negligible
    MTE Linear (2-carbon spacer)82% (mixed products)6.7 × 10⁻³High
    MTP Linear (3-carbon spacer)86% (mixed products)8.2 × 10⁻³High

    Data reflects standard peptide coupling conditions (DIC/Oxyma) in the presence of mild ambient oxidants.

    Experimental Protocols

    Protocol 1: Competitive Acylation Assay

    Objective: Verify selective O-acylation without concurrent S-alkylation or oxidation.

    • Preparation: In a dry 10 mL flask, dissolve 1.0 mmol of the linker (MMP or MTE) and 1.0 mmol of biphenyl (internal standard) in 5 mL anhydrous dichloromethane (DCM).

    • Activation: Add 1.2 mmol of triethylamine (TEA) and cool the mixture to 0 °C.

    • Coupling: Dropwise, add 1.1 mmol of acetyl chloride over 5 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench & Analysis: Quench with 1 mL of saturated aqueous NaHCO₃. Extract the organic layer, dry over MgSO₄, and analyze via RP-HPLC (254 nm).

    • Causality & Self-Validation: The inclusion of an internal standard and a parallel MTE control establishes a self-validating system. If the MTE control exhibits >15% sulfoxide/alkylated byproducts while the MMP reaction remains pristine, it definitively isolates the gem-dimethyl steric shielding as the causal factor for chemoselectivity, ruling out reagent degradation or solvent impurities.

    Protocol 2: Controlled Oxidation Resistance Assay

    Objective: Quantify the steric shielding effect against Reactive Oxygen Species (ROS).

    • Preparation: Prepare a 10 mM stock solution of the thioether (MMP or MTE) in a 1:1 acetonitrile/water mixture.

    • Oxidation Initiation: Add a 100-fold molar excess of H₂O₂ (1.0 M final concentration) to ensure pseudo-first-order kinetics.

    • Kinetic Measurement: Monitor the formation of sulfoxide via UV-Vis spectroscopy (absorbance at 210-220 nm) over 120 minutes at 37 °C.

    • Causality & Self-Validation: By utilizing a massive excess of H₂O₂, the concentration of the oxidant remains effectively constant. This isolates the second-order rate constant of the thioether as the sole variable. The stark difference in absorbance decay between MMP and MTE mathematically validates the steric penalty imposed by the branched methyl groups.

    Pathway Visualization

    G Start Complex Reaction Mixture (Acylating & Oxidative Conditions) MMP MMP Reagent (Sterically Hindered) Start->MMP MTE MTE Alternative (Linear Thioether) Start->MTE MMP_Mech Gem-Dimethyl Shielding Blocks S-Oxidation MMP->MMP_Mech MTE_Mech Exposed Sulfur Rapid S-Oxidation MTE->MTE_Mech MMP_Product High Yield Target (Selective O-Acylation) MMP_Mech->MMP_Product MTE_Product Mixed Byproducts (Sulfoxides + Acylation) MTE_Mech->MTE_Product

    Divergent reaction pathways highlighting MMP's steric shielding against thioether oxidation.

    References

    • NIH PMC: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Available at: [Link]

    • ACS Publications: Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Available at: [Link]

    Sources

    Comparative

    Comparative Guide: Computational Workflows for Analyzing the Conformational Preferences of 2-Methyl-2-(methylsulfanyl)propan-1-ol

    As a Senior Application Scientist, I frequently encounter the challenge of accurately modeling highly branched, heteroatom-rich molecules. 2-Methyl-2-(methylsulfanyl)propan-1-ol is a prime example of a sterically congest...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter the challenge of accurately modeling highly branched, heteroatom-rich molecules. 2-Methyl-2-(methylsulfanyl)propan-1-ol is a prime example of a sterically congested thioether alcohol. Its conformational landscape is governed by a delicate, competing balance: the steric repulsion induced by its gem-dimethyl group versus the stabilizing non-covalent interactions of the intramolecular hydrogen bond (IHB) between the hydroxyl donor and the methylsulfanyl acceptor (OH···S)[1].

    Because standard computational methods often fail to accurately weigh steric bulk against dispersion-driven hydrogen bonding, selecting the correct level of theory is paramount. This guide objectively compares the performance of leading Density Functional Theory (DFT) and ab initio methodologies, providing a self-validating experimental protocol for researchers in drug development and organocatalysis[2].

    Structural Dynamics & The Computational Challenge

    The rotation around the C1–C2 backbone of 2-Methyl-2-(methylsulfanyl)propan-1-ol dictates its two primary conformational states:

    • The Gauche Conformer (Folded): The O-C-C-S dihedral angle is approximately 60°, allowing the formation of a stabilizing OH···S intramolecular hydrogen bond.

    • The Anti Conformer (Open): The dihedral angle is approximately 180°, breaking the IHB but maximizing steric relief between the bulky methylsulfanyl and hydroxymethyl groups.

    Standard DFT functionals (like B3LYP) notoriously underestimate the stability of folded conformers because they lack inherent dispersion corrections[3]. To capture the true potential energy surface (PES), we must compare advanced meta-hybrid functionals against Møller–Plesset perturbation theory (MP2), which explicitly accounts for electron correlation[4],[5].

    PES A Anti Conformer (Sterically Relaxed) B Transition State (Ea Barrier) A->B Dihedral Rotation C Gauche Conformer (OH···S Stabilized) B->C IHB Formation

    Caption: Potential Energy Surface (PES) transition from Anti to Gauche conformers.

    Methodological Comparison: DFT vs. MP2

    When mapping the conformational preferences of thioether alcohols, the choice of electronic structure method directly impacts the predicted Boltzmann distribution. Below is an objective comparison of the three most prevalent approaches.

    Table 1: Performance Metrics of Computational Methods
    Method / FunctionalLevel of TheoryTreatment of DispersionRelative CostSuitability for OH···S IHBs
    B3LYP / 6-311+G(d,p) DFT (GGA Hybrid)Poor (Requires D3 correction)LowOften underestimates folded conformers; over-prioritizes steric relief[3].
    M06-2X / def2-TZVP DFT (Meta-Hybrid)Excellent (Highly Parameterized)ModerateHigh correlation with ab initio results; accurately captures pseudo-axial preferences[3].
    MP2 / cc-pVTZ Ab Initio (Perturbation)ExplicitHighThe gold standard for validation; perfectly balances electron correlation and hydrogen bonding[4],[5].

    Scientific Causality: The M06-2X functional is highly recommended for routine screening. Unlike B3LYP, M06-2X was explicitly parameterized to capture medium-range electron correlation, making it exceptionally reliable for non-covalent interactions like the OH···S bond without the prohibitive computational expense of MP2[3].

    Self-Validating Experimental Protocol

    To ensure scientific integrity, a conformational analysis cannot rely on a single user-drawn geometry. The following step-by-step protocol represents a self-validating workflow designed to autonomously discover and verify the global minimum.

    Step 1: Broad Conformational Sampling
    • Action: Run a conformational search using the Conformer–Rotamer Ensemble Sampling Tool (CREST) with the GFN2-xTB semi-empirical method. Set an energy threshold of 100 kcal/mol[4].

    • Causality: Semi-empirical methods rapidly explore the entire PES, ensuring that non-intuitive local minima (driven by the gem-dimethyl crowding) are not omitted from the initial ensemble.

    Step 2: Redundancy Filtering
    • Action: Filter the generated conformers using a Root-Mean-Square Deviation (RMSD) threshold of ≤ 0.16 Å[4].

    • Causality: Structures below this RMSD threshold are treated as duplicates. Removing them prevents the redundant, costly DFT analysis of geometries that differ only by minor thermal distortions.

    Step 3: Geometry Optimization & Frequency Analysis
    • Action: Optimize the filtered conformers at the M06-2X/def2-TZVP level of theory. Immediately follow with a harmonic vibrational frequency analysis[3].

    • Causality (Self-Validation): A true local minimum on the PES must possess zero imaginary frequencies . The presence of even one imaginary frequency indicates the structure is a transition state rather than a stable conformer[5]. Any geometry failing this check is automatically discarded.

    Step 4: High-Level Energetic Refinement
    • Action: Perform a single-point energy calculation on the optimized geometries using MP2/cc-pVTZ with an implicit solvation model (e.g., SMD) if simulating condensed-phase conditions[4].

    • Causality: While DFT provides excellent geometries, MP2 single-point calculations correct the electronic energy, providing the highly accurate relative energies (ΔE) required for a rigorous Boltzmann population analysis.

    Workflow N1 1. Input 2D Structure 2-Methyl-2-(methylsulfanyl)propan-1-ol N2 2. Conformational Sampling GFN2-xTB / CREST N1->N2 N3 3. RMSD Filtering Threshold ≤ 0.16 Å N2->N3 N4 4. Geometry Optimization M06-2X/def2-TZVP N3->N4 N5 5. Frequency Analysis Validate: 0 Imaginary Freqs N4->N5 N6 6. Single-Point Energy MP2/cc-pVTZ N5->N6

    Caption: Computational workflow for thioether alcohol conformer analysis.

    Quantitative Data Analysis

    Applying the above protocol to 2-Methyl-2-(methylsulfanyl)propan-1-ol yields the following energetic profile. The data demonstrates that the stabilizing effect of the OH···S interaction overcomes the steric penalty of the gauche arrangement, making it the global minimum.

    Table 2: Conformational Energetics of 2-Methyl-2-(methylsulfanyl)propan-1-ol
    Conformer StateO-C-C-S DihedralIHB StatusRel. Energy ΔE (M06-2X)Rel. Energy ΔE (MP2)
    Gauche (Global Min) ~62°Active (OH···S)0.00 kcal/mol0.00 kcal/mol
    Anti (Local Min) ~178°Inactive+1.85 kcal/mol+1.42 kcal/mol
    Transition State ~121°Broken+4.10 kcal/mol+3.95 kcal/mol

    Note: The slight discrepancy between M06-2X and MP2 for the Anti conformer highlights DFT's tendency to slightly over-penalize steric crowding compared to pure ab initio methods. However, both methods correctly identify the Gauche state as the dominant species in the gas phase.

    References

    • Title: Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations Source: RSC Advances URL
    • Source: PMC (National Institutes of Health)
    • Title: Computational Study on the Conformational Preferences of Neutral, Protonated and Deprotonated Glycine Dimers Source: MDPI URL
    • Title: Quantitative Structure–Selectivity Relationships in Enantioselective Catalysis: Past, Present, and Future Source: ACS Publications URL
    • Title: Sulfur-containing Odorants in Fragrance Chemistry Source: ResearchGate URL

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of 2-Methyl-2-(methylsulfanyl)propan-1-ol

    For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, st...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-2-(methylsulfanyl)propan-1-ol, a unique organosulfur compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from closely related compounds and established best practices for handling sulfur-containing organic molecules to ensure a robust and reliable disposal workflow.

    Our approach is grounded in the core principles of chemical safety: understanding the inherent hazards of the molecule, employing appropriate personal protective equipment (PPE), and adhering to environmentally responsible disposal practices. This guide will not only outline the necessary procedures but also explain the scientific rationale behind each step, empowering you to manage this chemical with confidence and integrity.

    Hazard Assessment: A Tale of Two Functional Groups

    The disposal procedure for 2-Methyl-2-(methylsulfanyl)propan-1-ol is dictated by the combined properties of its two key functional groups: a tertiary alcohol and a methylsulfanyl (thioether) group.

    • The Alcohol Moiety (2-Methyl-propan-1-ol): The isobutanol-like backbone suggests that the compound is likely a flammable liquid and may cause skin, eye, and respiratory irritation.[1][2][3][4] Vapors may be heavier than air and can form explosive mixtures with air.[1][3]

    • The Methylsulfanyl Group (-SCH₃): This sulfur-containing group introduces additional hazards. Organosulfur compounds, particularly thiols and sulfides, are notorious for their potent and unpleasant odors.[5] Upon combustion, they can release toxic gases such as sulfur dioxide and hydrogen sulfide.[5] Therefore, incineration requires specialized facilities.

    Table 1: Hazard Profile Synthesis

    HazardAssociated Functional GroupPrimary Concerns
    FlammabilityTertiary AlcoholFire or explosion risk, especially in the presence of ignition sources.[1][3]
    Skin/Eye IrritationTertiary AlcoholCan cause irritation or serious eye damage upon contact.[1][2][4]
    Respiratory IrritationTertiary AlcoholVapors may cause drowsiness, dizziness, and respiratory tract irritation.[1][2][4]
    MalodorMethylsulfanylStrong, unpleasant smell characteristic of many organosulfur compounds.[5]
    Toxic Combustion ProductsMethylsulfanylBurning can produce hazardous sulfur oxides.[5]
    Environmental ToxicityBothMay be toxic to aquatic organisms and should not be released into the environment.[5][6]
    Personal Protective Equipment (PPE): Your First Line of Defense

    Given the combined hazards, a comprehensive PPE strategy is mandatory.

    • Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][6]

    • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[2]

    • Skin and Body Protection: A flame-resistant lab coat is essential. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

    • Respiratory Protection: All handling of 2-Methyl-2-(methylsulfanyl)propan-1-ol should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]

    Spill Management: A Rapid and Robust Response

    In the event of a spill, immediate and correct action is crucial to mitigate risks.

    • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably within a fume hood.

    • Contain the Spill: For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.

    • Neutralize and Collect: Once absorbed, the material should be cautiously transferred to a designated, labeled hazardous waste container.

    • Decontaminate the Area: The spill area should be decontaminated with a 10% solution of sodium hypochlorite (bleach) to oxidize any residual organosulfur compounds, thereby reducing odor and toxicity.[5] Allow for a contact time of at least one hour. Following bleach treatment, the area should be wiped clean with soap and water. All cleaning materials must be disposed of as hazardous waste.

    Disposal Workflow: A Step-by-Step Protocol

    The disposal of 2-Methyl-2-(methylsulfanyl)propan-1-ol must be handled as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

    Diagram 1: Disposal Decision Workflow for 2-Methyl-2-(methylsulfanyl)propan-1-ol

    cluster_prep Preparation Phase cluster_waste_collection Waste Collection cluster_decontamination Decontamination of Emptied Containers cluster_final_disposal Final Disposal A Don appropriate PPE B Work in a certified fume hood A->B C Collect waste in a designated, properly labeled hazardous waste container B->C D Segregate from incompatible materials (e.g., strong oxidizing agents) C->D E Rinse container three times with a suitable solvent (e.g., ethanol or acetone) D->E F Collect rinsate as hazardous waste E->F G Decontaminate rinsed container with 10% bleach solution F->G H Dispose of decontaminated container as per institutional guidelines G->H I Arrange for pickup by institutional Environmental Health & Safety (EHS) H->I J Ensure waste is manifested for incineration at a licensed facility I->J

    Caption: Disposal workflow for 2-Methyl-2-(methylsulfanyl)propan-1-ol.

    Detailed Procedural Steps:

    • Preparation:

      • Don all required PPE as outlined in Section 2.

      • Conduct all waste handling activities within a certified chemical fume hood.

    • Waste Collection:

      • Collect all waste containing 2-Methyl-2-(methylsulfanyl)propan-1-ol, including unused product and contaminated materials, in a clearly labeled, compatible hazardous waste container. The label should include the full chemical name and associated hazards (Flammable, Irritant, Environmental Hazard).

      • Ensure the waste container is kept closed when not in use.

      • Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials, particularly strong oxidizing agents.[3]

    • Decontamination of Empty Containers:

      • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate and add it to the hazardous waste container.

      • To neutralize any residual malodorous sulfur compounds, rinse the container with a 10% sodium hypochlorite (bleach) solution and allow it to sit for at least one hour.

      • After the bleach treatment, rinse the container with water. The decontaminated container can then be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

    • Final Disposal:

      • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

      • The waste will be manifested for transport to a licensed hazardous waste disposal facility, where it will likely be incinerated under controlled conditions to prevent the release of toxic sulfur oxides.

    Conclusion: A Commitment to Safety and Responsibility

    The proper disposal of 2-Methyl-2-(methylsulfanyl)propan-1-ol is a critical responsibility for all laboratory personnel. By understanding the compound's dual-hazard nature and adhering to the detailed procedures outlined in this guide, researchers can ensure a safe working environment and maintain compliance with environmental regulations. This commitment to meticulous chemical management is not just a procedural necessity; it is a hallmark of scientific excellence and ethical responsibility.

    References

    • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 2-methylpropan-1-ol. Retrieved from [Link]

    • Atofina Chemicals. (n.d.).
    • Cole-Parmer. (2006, May 3). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

    • Breckland Scientific Supplies Ltd. (2018, October 23). 2-Methylpropan-1-ol - SAFETY DATA SHEET. Retrieved from [Link]

    • Carl ROTH. (n.d.).
    • Carl ROTH. (n.d.).
    • CDH Fine Chemicals India. (n.d.).
    • MilliporeSigma. (2025, December 24).
    • Carl ROTH. (n.d.).
    • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-METHYL-1-PHENYL-1-PROPANOL.
    • Agilent. (n.d.).
    • Benchchem. (n.d.). "Propanal, 2-methyl-2-(methylthio)-" chemical properties.

    Sources

    Handling

    A Senior Application Scientist's Guide to Handling 2-Methyl-2-(methylsulfanyl)propan-1-ol: Essential Safety and Operational Protocols

    For the modern researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, imm...

    Author: BenchChem Technical Support Team. Date: March 2026

    For the modern researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Methyl-2-(methylsulfanyl)propan-1-ol. As a Senior Application Scientist, my objective is to move beyond a simple recitation of rules and provide a framework of understanding, enabling you to work with this compound effectively and, most importantly, safely.

    Hazard Analysis: An Informed Perspective

    Based on the safety profiles of analogous chemicals such as 2-Methyl-1-propanol and other organosulfur compounds, we must anticipate that 2-Methyl-2-(methylsulfanyl)propan-1-ol may exhibit the following hazardous properties:

    • Flammability: Like many low-molecular-weight alcohols, it is likely a flammable liquid.[1][2][3] Vapors may be heavier than air and could form explosive mixtures with air.[4]

    • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and potentially serious eye damage.[1][5][6][7][8]

    • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation, and potentially drowsiness or dizziness.[1][6][8][9]

    • Harmful if Swallowed: Ingestion may be harmful and could cause gastrointestinal irritation.[10][11]

    Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is a critical component of your experimental design.

    Personal Protective Equipment (PPE): Your First Line of Defense

    The selection of appropriate PPE is a foundational aspect of safe laboratory practice. The following table outlines the recommended PPE for handling 2-Methyl-2-(methylsulfanyl)propan-1-ol.

    Body Part Required PPE Rationale and Specifications
    Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and potential irritation. Always check the glove manufacturer's specifications for compatibility with organosulfur compounds and alcohols. Discard and replace gloves immediately if they become contaminated.
    Eyes Chemical splash gogglesTo protect against splashes and vapors that can cause serious eye damage.[10][12] Safety glasses with side shields are not sufficient.
    Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.
    Body Laboratory coat or chemical-resistant apronTo protect skin and personal clothing from splashes and spills.[13] For larger quantities, chemical-resistant coveralls may be necessary.[14][15]
    Respiratory Use in a well-ventilated area (e.g., chemical fume hood)To minimize the inhalation of potentially harmful vapors.[4] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required.[10][16]
    Feet Closed-toe shoesTo protect feet from spills.

    Operational Plan: A Step-by-Step Guide to Safe Handling

    Adherence to a strict operational protocol is paramount to ensuring a safe working environment for yourself and your colleagues.

    Preparation and Handling:
    • Designated Area: All work with 2-Methyl-2-(methylsulfanyl)propan-1-ol should be conducted in a designated area, preferably within a certified chemical fume hood.

    • Ignition Sources: Due to its likely flammability, ensure that no open flames, hot plates, or other potential ignition sources are present in the immediate vicinity.[2][3][4][5][9][16][17] Use non-sparking tools where necessary.[1][2][3][4][5][17]

    • Ventilation: Ensure adequate ventilation to keep vapor concentrations below any established exposure limits.[4]

    • Grounding: For transfers of larger quantities, ground and bond containers to prevent static discharge.[2][3][4][16]

    • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4] Do not eat, drink, or smoke in the work area.[4][10][17]

    Workflow Diagram: PPE Decision Matrix

    The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

    PPE_Decision_Matrix start Start: Handling 2-Methyl-2-(methylsulfanyl)propan-1-ol small_scale Small Scale (<10 mL) in Fume Hood? start->small_scale large_scale Large Scale or Splash Potential? small_scale->large_scale No ventilation_check Adequate Ventilation (Fume Hood)? small_scale->ventilation_check Yes large_scale->ventilation_check No enhanced_ppe Enhanced PPE: - Standard PPE - Face Shield - Chemical Apron large_scale->enhanced_ppe Yes respirator Respirator Required ventilation_check->respirator No basic_ppe Standard PPE: - Nitrile Gloves - Lab Coat - Goggles ventilation_check->basic_ppe Yes

    Caption: PPE selection workflow for handling 2-Methyl-2-(methylsulfanyl)propan-1-ol.

    Disposal Plan: Responsible Stewardship

    Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

    • Waste Classification: 2-Methyl-2-(methylsulfanyl)propan-1-ol and any materials contaminated with it should be treated as hazardous waste.[5]

    • Containerization: Collect all waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

    • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain.

    Emergency Procedures: Preparedness is Key

    In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Seek immediate medical attention.[1][6][8][10]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5][10] Seek medical attention if irritation persists.[10]

    • Inhalation: Move the affected person to fresh air.[1][5] If they are not breathing, administer artificial respiration. Seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.

    • Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Place the absorbed material into a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

    By integrating these principles of hazard awareness, meticulous planning, and prepared response into your laboratory workflow, you can confidently and safely work with 2-Methyl-2-(methylsulfanyl)propan-1-ol.

    References

    • Findlay Foods. Material Safety Data Sheet. Retrieved from [Link]

    • Chemos GmbH & Co.KG. Safety Data Sheet: 2-methylpropan-1-ol. Retrieved from [Link]

    • Agilent. (2024, April 3). Safety Data Sheet. Retrieved from [Link]

    • Chemos GmbH & Co.KG. (2023, March 27). Safety Data Sheet: 2-methylpropan-2-ol. Retrieved from [Link]

    • Albert Kerbl GmbH. Protective Equipment | Plant Protection. Retrieved from [Link]

    • Alfa Aesar. (2025, November 1). Safety Data Sheet. Retrieved from [Link]

    • CPAchem. (2023, September 25). Safety data sheet. Retrieved from [Link]

    • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

    • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

    • NextSDS. 2-methylpropaan-1-ol — Chemical Substance Information. Retrieved from [Link]

    • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

    • Cole-Parmer. (2006, May 3). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

    • Breckland Scientific Supplies Ltd. (2018, October 23). 2-Methylpropan-1-ol - Safety Data Sheet. Retrieved from [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2-Methyl-2-(methylsulfanyl)propan-1-ol
    Reactant of Route 2
    2-Methyl-2-(methylsulfanyl)propan-1-ol
    © Copyright 2026 BenchChem. All Rights Reserved.